molecular formula C7H6NO2- B8803810 4-Aminobenzoate CAS No. 2906-28-7

4-Aminobenzoate

Cat. No.: B8803810
CAS No.: 2906-28-7
M. Wt: 136.13 g/mol
InChI Key: ALYNCZNDIQEVRV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminobenzoate, more commonly known as para-aminobenzoic acid (PABA), is a key organic compound with significant utility in pharmaceutical and life science research. It serves as a fundamental building block in drug design due to its versatile chemical structure, which allows for substitutions at both the amino and carboxyl groups, enabling the development of a wide range of novel molecules . This compound is an essential intermediate in the bacterial biosynthesis of folate, a crucial vitamin required for DNA synthesis and replication . This pathway is a classic drug target; sulfonamide antibiotics exert their antibacterial effect by competitively inhibiting the enzyme dihydropteroate synthase, which incorporates PABA into folate, thereby limiting bacterial growth . Beyond its role in antimicrobial research, PABA and its derivatives exhibit a broad spectrum of biological activities. These include acting as inhibitors of acetylcholinesterase for Alzheimer's disease research , displaying anticancer properties as part of anti-folate agents like methotrexate , and demonstrating antioxidant and anti-inflammatory effects . Researchers also utilize its ability to absorb ultraviolet radiation in various applications . Offered as a high-purity reagent, this product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2906-28-7

Molecular Formula

C7H6NO2-

Molecular Weight

136.13 g/mol

IUPAC Name

4-aminobenzoate

InChI

InChI=1S/C7H7NO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H,9,10)/p-1

InChI Key

ALYNCZNDIQEVRV-UHFFFAOYSA-M

SMILES

C1=CC(=CC=C1C(=O)[O-])N

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])N

Origin of Product

United States

Foundational & Exploratory

The Cornerstone of Folate Synthesis: A Technical Guide to the Biological Role of 4-Aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the critical role of 4-aminobenzoate (p-aminobenzoic acid or PABA) in the de novo folate biosynthesis pathway, a metabolic route essential for numerous prokaryotes, lower eukaryotes, and plants, yet absent in mammals. This disparity renders the pathway an attractive target for antimicrobial drug development. This document provides a comprehensive overview of the enzymatic incorporation of PABA into the folate backbone, quantitative kinetic data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction: The Significance of this compound in Folate Metabolism

Folate and its derivatives, collectively known as folates, are essential cofactors in a multitude of one-carbon transfer reactions. These reactions are fundamental for the biosynthesis of purines, thymidylate, and certain amino acids, including methionine.[1][2] While mammals obtain folates from their diet, many microorganisms possess the enzymatic machinery to synthesize them de novo.[3] A pivotal step in this pathway is the incorporation of this compound (PABA), highlighting its indispensable role in microbial survival and proliferation.[2][4]

The enzyme responsible for this crucial condensation reaction is dihydropteroate (B1496061) synthase (DHPS), which catalyzes the formation of 7,8-dihydropteroate from 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) and PABA.[5][6] The exclusivity of this pathway to microorganisms makes DHPS a prime target for antimicrobial agents, most notably the sulfonamide class of drugs.[7][8] These drugs act as competitive inhibitors of DHPS, mimicking the structure of its natural substrate, PABA.[7][8][9]

The Biosynthesis of this compound

PABA itself is synthesized from chorismate, a key branch-point intermediate in the shikimate pathway.[4][10] The biosynthesis of PABA from chorismate is a two-step enzymatic process in many bacteria, such as Escherichia coli.[9][11][12]

  • Formation of 4-amino-4-deoxychorismate (ADC): The first step is catalyzed by aminodeoxychorismate synthase, a complex of two proteins, PabA and PabB. PabA functions as a glutamine amidotransferase, providing an amino group from glutamine, which is then transferred to chorismate by PabB to form ADC.[11][12][13]

  • Formation of p-Aminobenzoate: The second step involves the elimination of pyruvate (B1213749) from ADC, which is catalyzed by aminodeoxychorismate lyase (PabC), yielding PABA.[11][13][14]

In some organisms, including plants and fungi, the PabA and PabB domains are fused into a single bifunctional protein.[11][13]

The Role of this compound in the Folate Pathway

Once synthesized, PABA is incorporated into the folate backbone through the action of dihydropteroate synthase (DHPS).

The Dihydropteroate Synthase (DHPS) Reaction

DHPS catalyzes the condensation of DHPP with PABA to form 7,8-dihydropteroate and pyrophosphate.[3][15] The reaction proceeds via an SN1 mechanism, where DHPP first binds to the enzyme, followed by the elimination of pyrophosphate to form a stabilized pterin (B48896) carbocation intermediate.[5][6] Subsequently, PABA binds to the active site and its amino group nucleophilically attacks the carbocation, leading to the formation of dihydropteroate.[5]

Downstream Conversion to Tetrahydrofolate

7,8-dihydropteroate is then glutamylated by dihydrofolate synthase (DHFS) to form dihydrofolate (DHF).[1] Finally, dihydrofolate reductase (DHFR) reduces DHF to the biologically active tetrahydrofolate (THF).[1] THF is then further modified with additional glutamate (B1630785) residues and various one-carbon units to serve as a versatile cofactor.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of PABA and its analogs with dihydropteroate synthase from various organisms.

Table 1: Michaelis-Menten Constants (Km) for DHPS Substrates

OrganismSubstrateKm (µM)Reference
Arabidopsis thalianap-Aminobenzoic acid2.5[16]
Arabidopsis thalianaDihydropteridine diphosphate91[16]
Plasmodium falciparum (D10-C)p-Aminobenzoic acidVaries >10-fold across strains[8]

Table 2: Inhibition Constants (Ki and IC50) for Sulfonamides against DHPS

OrganismInhibitorKi (µM)IC50 (µM)Reference
Plasmodium falciparum (sensitive)Sulfadoxine0.14[8]
Plasmodium falciparum (resistant)Sulfadoxine112[8]
Arabidopsis thalianaSulfanilamide18.6[16]
Arabidopsis thalianaSulfacetamide9.6[16]
Arabidopsis thalianaSulfadiazine4.2[16]
Plasmodium falciparumVarious Sulfonamides6 - 500[17]

Experimental Protocols

Dihydropteroate Synthase (DHPS) Activity Assay (Coupled Spectrophotometric Method)

This continuous spectrophotometric assay measures DHPS activity by coupling the production of dihydropteroate to its reduction by dihydrofolate reductase (DHFR), which is monitored by the oxidation of NADPH.[6][18]

Materials:

  • Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0

  • DHPS enzyme

  • DHFR enzyme (in excess)

  • p-Aminobenzoic acid (PABA)

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • NADPH

  • Inhibitor (e.g., Sulfametrole) dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of PABA and DHPP in the assay buffer.

    • Prepare a stock solution of NADPH in the assay buffer.

    • Prepare serial dilutions of the inhibitor in DMSO.

  • Assay Setup (per well of a 96-well plate):

    • Add 2 µL of the inhibitor dilution (or DMSO for control) to the appropriate wells.

    • Add 168 µL of a pre-mixed solution containing the assay buffer, DHPS, and an excess of DHFR.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding 30 µL of a pre-warmed mixture of PABA and DHPP to each well.

  • Data Acquisition:

    • Immediately place the plate in the microplate reader pre-set to 37°C.

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Quantitative Analysis of Folate Intermediates by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of various folate species.[4][5][7]

General Workflow:

  • Sample Preparation:

    • Extraction of folates from biological matrices (e.g., bacterial cell pellets, plasma) is typically performed using a buffered solution containing antioxidants like ascorbic acid to prevent folate degradation.

    • Protein precipitation with organic solvents (e.g., methanol, acetonitrile) is often employed.

    • Solid-phase extraction (SPE) can be used for sample clean-up and concentration.[4]

    • Stable isotope-labeled internal standards for each folate species are added to correct for matrix effects and variations in extraction efficiency.[4]

  • Chromatographic Separation:

    • Reverse-phase liquid chromatography (RPLC) with a C18 column is commonly used to separate the different folate derivatives.[7]

    • A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is typically employed.[4]

  • Mass Spectrometric Detection:

    • A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is frequently used.

    • Detection is performed in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each folate species and its internal standard are monitored for high selectivity and sensitivity.[7]

  • Quantification:

    • A calibration curve is generated using known concentrations of folate standards.

    • The concentration of each folate species in the sample is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve.

Visualizations

Signaling Pathways and Logical Relationships

Folate_Biosynthesis_Pathway Chorismate Chorismate ADC 4-amino-4-deoxychorismate Chorismate->ADC PabA, PabB PABA This compound (PABA) ADC->PABA PabC Dihydropteroate 7,8-Dihydropteroate PABA->Dihydropteroate Dihydropteroate Synthase (DHPS) DHPP 6-hydroxymethyl-7,8- dihydropterin pyrophosphate (DHPP) DHPP->Dihydropteroate Dihydropteroate Synthase (DHPS) Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate Synthase (DHFS) Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) Sulfonamides Sulfonamides Sulfonamides->Dihydropteroate Competitive Inhibition

Caption: The de novo folate biosynthesis pathway highlighting the incorporation of PABA.

PABA_Biosynthesis Chorismate Chorismate ADC 4-amino-4-deoxychorismate Chorismate->ADC PabA, PabB (Aminodeoxychorismate Synthase) Glutamine Glutamine Glutamate Glutamate PABA This compound (PABA) ADC->PABA PabC (Aminodeoxychorismate Lyase) Pyruvate Pyruvate ADC->Pyruvate

Caption: Biosynthesis of this compound (PABA) from chorismate.

Experimental Workflow

DHPS_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - Assay Buffer - DHPS & DHFR - PABA & DHPP - NADPH - Inhibitor Dilutions Start->PrepareReagents PlateSetup Set up 96-well Plate: Add Inhibitor/DMSO Add Enzyme Mix (DHPS, DHFR) PrepareReagents->PlateSetup Preincubation Pre-incubate at 37°C for 5 minutes PlateSetup->Preincubation InitiateReaction Initiate Reaction: Add Substrate Mix (PABA, DHPP) Preincubation->InitiateReaction MeasureAbsorbance Monitor Absorbance at 340 nm (Decrease due to NADPH oxidation) InitiateReaction->MeasureAbsorbance DataAnalysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 MeasureAbsorbance->DataAnalysis End End DataAnalysis->End

Caption: Workflow for the coupled spectrophotometric DHPS inhibition assay.

Regulation of Folate Synthesis

The regulation of the folate biosynthesis pathway is complex and can occur at multiple levels, including feedback inhibition. In some bacteria, the end-products of the pathway, such as dihydrofolate (DHF) and tetrahydrofolate (THF), can inhibit earlier enzymes in the pathway, including DHPS.[19] The availability of PABA can also be a rate-limiting factor for folate synthesis. Studies have shown that overexpression of the PABA biosynthesis genes, in conjunction with the overexpression of the folate biosynthesis genes, is necessary to achieve high levels of folate production in engineered bacteria, suggesting a tight regulation and a balanced flux of precursors.[2]

Conclusion

This compound is a cornerstone of de novo folate synthesis in a wide range of microorganisms. Its enzymatic incorporation into the folate scaffold by dihydropteroate synthase represents a critical step that is essential for microbial viability. The absence of this pathway in humans has made it a successful target for the development of sulfonamide antibiotics. A thorough understanding of the biosynthesis of PABA, the kinetics of its utilization by DHPS, and the mechanisms of inhibition is paramount for the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this vital area.

References

The Discovery and Antioxidant Potential of 4-Aminobenzoate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of novel antioxidant compounds is a cornerstone of therapeutic development for a myriad of diseases rooted in oxidative stress. Among the diverse chemical scaffolds investigated, 4-aminobenzoate (PABA) derivatives have emerged as a promising class of molecules exhibiting significant antioxidant properties. This technical guide provides an in-depth overview of the discovery, quantitative antioxidant activity, experimental evaluation, and mechanistic pathways associated with these compounds. The structural versatility of the PABA core allows for extensive chemical modifications, leading to a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, often linked to their ability to mitigate oxidative damage.[1]

Quantitative Antioxidant Activity of this compound Derivatives

The antioxidant capacity of this compound derivatives has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an antioxidant, with lower values indicating greater activity. The following tables summarize the reported antioxidant activities of several this compound derivatives from different studies, primarily utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Table 1: DPPH Radical Scavenging Activity of this compound Derivatives

Compound IDDerivative ClassIC50 (µM)Reference
12Hydrazide Derivative14.9 ± 1.18[2]
13Hydrazide Derivative16.4 ± 0.11[2]
-Benzoyl-containing derivativesGenerally show better activity[3]
-Hydrazide derivatives (4-6)>90% scavenging[2]

Table 2: Cholinesterase Inhibitory Activity of Aminobenzoic Acid Derivatives with Noted Antioxidant Potential

Compound IDTarget EnzymeIC50 (µM)Antioxidant Activity NoteReference
5bAcetylcholinesterase (AChE)1.66 ± 0.03Mild to moderate[3]
2cButyrylcholinesterase (BChE)2.67 ± 0.05Mild to moderate[3]

Experimental Protocols

Standardized and reproducible experimental protocols are critical for the evaluation and comparison of antioxidant activities. The following sections detail the methodologies for common antioxidant assays.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The discoloration of the purple DPPH solution is measured spectrophotometrically.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) (or ethanol)

  • Test compounds (this compound derivatives)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.

  • Preparation of Test Samples: Dissolve the this compound derivatives and the positive control in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution to obtain a range of concentrations.

  • Assay:

    • In a 96-well plate, add a specific volume of the test sample or standard to each well.

    • Add the DPPH working solution to each well.

    • Include a blank control containing only methanol and a negative control containing methanol and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol (B145695)

  • Test compounds and positive control

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working Solution: On the day of the assay, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay:

    • Add a small volume of the test sample or standard to a 96-well plate.

    • Add the diluted ABTS•+ working solution to each well.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 6-30 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, which results in the formation of a colored ferrous-tripyridyltriazine complex.

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • 10 mM 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl

  • 20 mM Ferric chloride (FeCl₃)

  • Test compounds and positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Assay:

    • Add the test sample or standard to a 96-well plate.

    • Add the FRAP reagent to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is prepared using a known antioxidant like Trolox, and the results for the test samples are expressed as Trolox equivalents.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of this compound derivatives are not solely due to direct radical scavenging but also involve the modulation of key cellular signaling pathways related to oxidative stress and inflammation.

General Workflow for Discovery and Screening

The discovery of novel this compound derivatives with antioxidant properties typically follows a structured workflow from synthesis to biological evaluation.

G cluster_synthesis Synthesis cluster_screening Antioxidant Screening cluster_mechanistic Mechanistic Studies PABA 4-Aminobenzoic Acid (PABA) Derivatization Chemical Derivatization (Esterification, Amidation, etc.) PABA->Derivatization Purification Purification & Characterization (Chromatography, NMR, MS) Derivatization->Purification InVitro In Vitro Assays (DPPH, ABTS, FRAP) Purification->InVitro CellBased Cell-Based Assays (ROS Measurement) InVitro->CellBased EnzymeAssays Enzyme Activity Assays (SOD, CAT, GPx) CellBased->EnzymeAssays Signaling Signaling Pathway Analysis (NF-κB, Nrf2) EnzymeAssays->Signaling SAR Structure-Activity Relationship (SAR) Signaling->SAR

Workflow for the discovery of antioxidant this compound derivatives.
Inhibition of the NF-κB Signaling Pathway

Chronic inflammation is closely linked to oxidative stress. 4-Aminobenzoic acid and its derivatives have been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. By suppressing NF-κB activation, these compounds can reduce the production of these inflammatory mediators, thereby mitigating inflammation-driven oxidative stress.

G ROS Oxidative Stress (ROS) IKK IKK Complex ROS->IKK Activates PABA_deriv This compound Derivatives PABA_deriv->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Sequesters NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Gene Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Transcription->Cytokines Induces Inflammation Inflammation Cytokines->Inflammation

Inhibition of the NF-κB pathway by this compound derivatives.
Modulation of Endogenous Antioxidant Enzymes

Beyond direct scavenging, this compound derivatives may bolster the cell's own antioxidant defense system. This includes enhancing the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). SOD catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide, while CAT detoxifies hydrogen peroxide into water and oxygen. Some derivatives have also been shown to interact with the glutathione (B108866) system, including glutathione S-transferases (GSTs), which are crucial for detoxification and the neutralization of reactive oxygen species.

G PABA_deriv This compound Derivatives SOD Superoxide Dismutase (SOD) PABA_deriv->SOD Modulates Activity CAT Catalase (CAT) PABA_deriv->CAT Modulates Activity GPx Glutathione Peroxidase (GPx) PABA_deriv->GPx Modulates Activity ROS Reactive Oxygen Species (ROS) ROS->SOD Substrate (O2⁻) ROS->GPx Substrate (H2O2) SOD->CAT Produces H2O2 GSSG Oxidized Glutathione (GSSG) GPx->GSSG Detox Detoxification of Xenobiotics & ROS GPx->Detox GSH Glutathione (GSH) GSH->GPx GR Glutathione Reductase (GR) GSSG->GR GR->GSH Regenerates

Modulation of endogenous antioxidant systems.

Conclusion

This compound derivatives represent a versatile and promising platform for the development of novel antioxidant therapies. Their ability to not only directly scavenge free radicals but also to modulate key cellular pathways involved in inflammation and endogenous antioxidant defense makes them attractive candidates for further investigation. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field, facilitating the standardized evaluation and advancement of this important class of compounds. Future research should focus on elucidating detailed structure-activity relationships and evaluating the in vivo efficacy and safety of the most potent derivatives.

References

Investigating the Function of 4-Aminobenzoate in Bacterial Growth: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminobenzoate (p-aminobenzoic acid or PABA) is a vital small molecule in the metabolism of many bacterial species, serving as a crucial precursor for the de novo synthesis of folates. Unlike humans, who obtain folates from their diet, numerous bacteria rely on the PABA-dependent pathway for the production of tetrahydrofolate, an essential cofactor in one-carbon metabolism for the synthesis of nucleotides, amino acids, and other key cellular components. This dependency makes the PABA biosynthesis pathway a prime target for antimicrobial agents, most notably the sulfonamides. This technical guide provides a comprehensive overview of the function of this compound in bacterial growth, detailing the enzymatic steps of its biosynthesis, its integration into the folate pathway, and its critical role in sustaining bacterial proliferation. Furthermore, this guide presents detailed experimental protocols for investigating PABA's function, quantitative data on enzyme kinetics and bacterial growth, and visual diagrams of the relevant biochemical pathways and experimental workflows.

The Central Role of this compound in Bacterial Metabolism

This compound is a key intermediate in the shikimate pathway, which is responsible for the synthesis of aromatic compounds. In many bacteria, PABA is synthesized from chorismate, a branch-point metabolite of this pathway. The biosynthesis of PABA is a two-step enzymatic process catalyzed by three key enzymes: PabA, PabB, and PabC.

  • PabA (Aminodeoxychorismate synthase glutamine amidotransferase subunit) : This enzyme hydrolyzes glutamine to provide ammonia (B1221849).

  • PabB (Aminodeoxychorismate synthase) : This enzyme utilizes the ammonia generated by PabA to convert chorismate into 4-amino-4-deoxychorismate (ADC).

  • PabC (Aminodeoxychorismate lyase) : This enzyme catalyzes the final step, the elimination of pyruvate (B1213749) from ADC to produce this compound.

Once synthesized, PABA is incorporated into the folate biosynthesis pathway. Dihydropteroate (B1496061) synthase (DHPS) catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropteridine pyrophosphate (DHPPP) to form 7,8-dihydropteroate. This molecule is then further modified to produce dihydrofolate and subsequently reduced to tetrahydrofolate (THF), the biologically active form of folate.

THF and its derivatives are essential cofactors for a variety of one-carbon transfer reactions that are fundamental for bacterial growth. These reactions include:

  • The synthesis of purines (adenine and guanine) and thymidylate, which are essential for DNA and RNA synthesis.

  • The methylation of various substrates, including the conversion of homocysteine to methionine.

  • The synthesis of formylmethionyl-tRNA, which is required for the initiation of protein synthesis in bacteria.

Given the critical role of the PABA-folate pathway in bacterial survival and the absence of this pathway in humans, the enzymes involved, particularly DHPS, have been successfully targeted for the development of antimicrobial drugs.

Quantitative Data

Enzyme Kinetics of PABA Biosynthesis Enzymes in Escherichia coli

The kinetic parameters of the enzymes involved in PABA biosynthesis provide insight into the efficiency and regulation of this pathway. The following table summarizes the key kinetic constants for PabA, PabB, and PabC from Escherichia coli.

EnzymeSubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference
PabA/PabB complex Glutamine16000.28175[1]
Chorismate---
PabB (ammonia-dependent) Ammonia138,000--[2]
PabC 4-amino-4-deoxychorismate-slow turnover-[3]

Note: Kinetic data for PabC is limited, with studies indicating a relatively slow turnover rate.[3]

Effect of this compound Concentration on Bacterial Growth

The concentration of PABA in the growth medium can significantly impact the proliferation of bacteria, particularly those that are auxotrophic for PABA or when their endogenous PABA synthesis is inhibited.

Bacterial StrainPABA ConcentrationEffect on GrowthReference
Lactobacillus acidophilus10⁻¹⁰ - 10⁻⁴ g/LStimulating effect[4]
10⁻³ g/LNo stimulating effect[4]
Streptococcus mutans10⁻¹⁰ - 10⁻⁴ g/LStimulating effect[5]
10⁻³ g/LStimulating effect declined[5]
Porphyromonas gingivalis1 mg/LPromoted growth[6]
100 mg/LNo effect on growth[6]
Escherichia coli (high concentrations)150 - 1600 µg/mLGrowth inhibition[7]

Experimental Protocols

Bacterial Growth Curve Assay with PABA Supplementation

This protocol is used to determine the effect of varying concentrations of PABA on the growth of a bacterial strain, particularly a PABA auxotroph or a strain treated with a PABA synthesis inhibitor.

Materials:

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., M9 minimal medium for E. coli)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader) capable of measuring absorbance at 600 nm (OD₆₀₀)

  • Stock solution of this compound (sterilized by filtration)

  • Incubator with shaking capabilities

Procedure:

  • Prepare an overnight culture: Inoculate a single colony of the bacterial strain into a suitable liquid medium and incubate overnight at the optimal growth temperature with shaking.

  • Prepare PABA dilutions: Prepare a series of dilutions of the PABA stock solution in the growth medium to achieve the desired final concentrations in the microtiter plate. Include a no-PABA control.

  • Inoculate the microtiter plate: Dilute the overnight culture in fresh medium to a starting OD₆₀₀ of approximately 0.05. Add a fixed volume of the diluted culture to each well of the 96-well plate already containing the different PABA concentrations.

  • Incubation and measurement: Incubate the plate at the optimal growth temperature with continuous shaking. Measure the OD₆₀₀ of each well at regular time intervals (e.g., every 30-60 minutes) for a period sufficient to observe the different phases of bacterial growth (typically 12-24 hours).

  • Data analysis: Plot the OD₆₀₀ values against time for each PABA concentration to generate growth curves. From these curves, determine key growth parameters such as the lag phase duration, exponential growth rate, and final cell density.

Enzymatic Assay for Aminodeoxychorismate Lyase (PabC)

This protocol describes a method to measure the activity of PabC by monitoring the formation of PABA.

Materials:

  • Purified PabC enzyme

  • 4-amino-4-deoxychorismate (ADC) substrate (can be synthesized enzymatically using PabA and PabB)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • High-performance liquid chromatography (HPLC) system with a C18 column and a UV detector

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the reaction buffer, PLP, and the ADC substrate.

  • Initiate the reaction: Add a known amount of the purified PabC enzyme to the reaction mixture to start the reaction. Incubate at the optimal temperature for the enzyme.

  • Stop the reaction: At various time points, take aliquots of the reaction mixture and stop the reaction by adding a quenching agent (e.g., an acid like HCl).

  • Quantify PABA production: Analyze the quenched reaction samples by HPLC. Separate the components on a C18 column using an appropriate mobile phase (e.g., a gradient of methanol (B129727) in water with 0.1% formic acid). Monitor the elution of PABA by its absorbance at a specific wavelength (e.g., 280 nm).

  • Calculate enzyme activity: Determine the amount of PABA produced over time from a standard curve of known PABA concentrations. Calculate the initial reaction velocity and determine the specific activity of the enzyme (e.g., in µmol of PABA produced per minute per mg of enzyme).

Determination of Minimum Inhibitory Concentration (MIC) of Sulfonamides

This protocol is used to determine the lowest concentration of a sulfonamide that inhibits the visible growth of a bacterium.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton broth (MHB) or other suitable growth medium

  • Sterile 96-well microtiter plates

  • Stock solution of the sulfonamide antibiotic

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare sulfonamide dilutions: Perform a serial two-fold dilution of the sulfonamide stock solution in the wells of a 96-well plate using MHB. Include a growth control well with no antibiotic.

  • Prepare bacterial inoculum: Grow the bacterial strain to the mid-log phase and dilute it in MHB to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculate the plate: Add an equal volume of the bacterial inoculum to each well of the 96-well plate.

  • Incubation: Incubate the plate at 37°C for 16-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the sulfonamide at which there is no visible growth of the bacteria, which can be determined by visual inspection or by measuring the OD₆₀₀.

Visualization of Pathways and Workflows

PABA Biosynthesis and its Integration into Folate Synthesis

Caption: PABA biosynthesis from chorismate and its subsequent role in the folate synthesis pathway.

Role of Tetrahydrofolate in One-Carbon Metabolism

One_Carbon_Metabolism cluster_donors One-Carbon Donors cluster_acceptors One-Carbon Acceptors THF Tetrahydrofolate (THF) Purines Purines THF->Purines GAR/AICAR formyltransferases Thymidylate Thymidylate THF->Thymidylate Thymidylate Synthase Methionine Methionine THF->Methionine Methionine Synthase fMet_tRNA Formylmethionyl-tRNA THF->fMet_tRNA Met-tRNA formyltransferase Serine Serine Serine->THF SHMT Glycine Glycine Glycine->THF GCS Formate Formate Formate->THF

Caption: Tetrahydrofolate as a central carrier of one-carbon units for key biosynthetic pathways.

Experimental Workflow for Investigating PABA Function

Experimental_Workflow start Start: Hypothesis on PABA Function construct_mutant Construct PABA Auxotrophic Mutant (e.g., ΔpabA, ΔpabB, or ΔpabC) start->construct_mutant quantify_paba Quantify Intracellular and Extracellular PABA (e.g., by HPLC) start->quantify_paba enzyme_assays Enzyme Assays for PabA, PabB, PabC start->enzyme_assays mic_assay MIC Assay with Sulfonamides start->mic_assay growth_assay Bacterial Growth Assay (with and without PABA) construct_mutant->growth_assay analyze_data Analyze and Interpret Data growth_assay->analyze_data quantify_paba->analyze_data enzyme_assays->analyze_data mic_assay->analyze_data conclusion Conclusion on PABA's Role in Bacterial Growth and as a Drug Target analyze_data->conclusion

Caption: A logical workflow for the experimental investigation of this compound function in bacteria.

Mechanism of Action of Sulfonamides

Sulfonamide_Mechanism DHPS Dihydropteroate Synthase (DHPS) Dihydropteroate Dihydropteroate (Product) DHPS->Dihydropteroate Normal Reaction No_Product No Product Formation DHPS->No_Product PABA PABA (Natural Substrate) PABA->DHPS Sulfonamide Sulfonamide (Competitive Inhibitor) Sulfonamide->DHPS Competitive Binding DHPPP DHPPP DHPPP->DHPS Folate_Synthesis Folate Synthesis Dihydropteroate->Folate_Synthesis Inhibition Inhibition Bacterial_Growth Bacterial Growth Folate_Synthesis->Bacterial_Growth Inhibition->Folate_Synthesis

Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides, blocking folate synthesis.

Conclusion

This compound is an indispensable molecule for the growth and survival of a wide range of bacteria. Its role as a direct precursor to folate places it at the heart of essential metabolic processes that underpin the synthesis of nucleic acids and proteins. The bacterial-specific nature of the PABA biosynthesis and utilization pathway has made it a highly successful target for the development of antibiotics. A thorough understanding of the function of PABA, the enzymes involved in its metabolism, and the downstream effects of its depletion is critical for the continued development of novel antimicrobial strategies to combat the growing threat of antibiotic resistance. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the intricacies of this vital bacterial pathway.

References

4-Aminobenzoate: A Versatile Building Block in Natural Product Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminobenzoic acid (PABA), a key metabolite derived from the shikimate pathway, serves as a fundamental building block for a diverse array of natural products with significant biological activities. This technical guide provides a comprehensive overview of the biosynthesis of PABA and its subsequent incorporation into various classes of natural products, including essential vitamins, polyketide antibiotics, and other secondary metabolites. Detailed experimental protocols for the analysis of PABA and its derivatives, along with quantitative data on enzyme kinetics and product yields, are presented to facilitate further research and development in this field. Furthermore, key biosynthetic and signaling pathways are visualized using Graphviz to offer a clear and structured understanding of the complex biochemical transformations involving this versatile precursor.

Introduction

4-Aminobenzoic acid (PABA), also known as vitamin B10, is an organic compound that plays a crucial role in the metabolism of many organisms.[1] While not considered an essential vitamin for humans, who obtain it from dietary sources and gut microbiota, it is a vital precursor for the biosynthesis of folates in bacteria, plants, and fungi.[1][2] The biosynthetic pathway leading to PABA is a branch of the well-characterized shikimate pathway, which is responsible for the production of aromatic amino acids.[3][4] The unique chemical structure of PABA, featuring both an amino group and a carboxylic acid on a benzene (B151609) ring, makes it a versatile starting point for the assembly of a wide range of natural products.[5][6] This guide will delve into the biosynthesis of PABA and its role as a precursor to notable natural products such as folate and the polyene antibiotic candicidin (B1668254).

Biosynthesis of 4-Aminobenzoate

The formation of this compound begins with the shikimate pathway, a seven-step metabolic route that converts phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) into chorismate.[7][8] Chorismate is a critical branch-point metabolite, serving as a precursor for the synthesis of aromatic amino acids and PABA.[3]

The conversion of chorismate to PABA is a two-step enzymatic process catalyzed by aminodeoxychorismate synthase (ADCS) and aminodeoxychorismate lyase (ADCL).[1][9] In many bacteria, such as Escherichia coli, ADCS is a heterodimeric complex composed of two subunits: PabA and PabB.[1][10][11] PabA possesses glutaminase (B10826351) activity, hydrolyzing glutamine to provide ammonia (B1221849).[10] PabB then utilizes this ammonia to convert chorismate into 4-amino-4-deoxychorismate (ADC).[1][7] The final step is the elimination of pyruvate (B1213749) from ADC, catalyzed by ADCL (PabC), to yield this compound.[10]

Signaling Pathway for this compound Biosynthesis

The biosynthesis of PABA is tightly regulated to control the flux of chorismate into this specific branch of aromatic metabolism. The following diagram illustrates the key enzymatic steps from chorismate to PABA.

paba_biosynthesis cluster_enzymes Enzymatic Conversions chorismate Chorismate adc 4-Amino-4-deoxychorismate chorismate->adc NH3 glutamine Glutamine glutamate Glutamate glutamine->glutamate Hydrolysis paba This compound adc->paba pyruvate Pyruvate adc->pyruvate pabA PabA (Glutaminase) pabB PabB (ADC Synthase) pabA->pabB NH3 channel pabC PabC (ADC Lyase)

Biosynthesis of this compound from Chorismate.

This compound as a Precursor for Natural Products

The structural motif of PABA is incorporated into a variety of natural products, imparting diverse biological functions. Two prominent examples are folate and the polyene macrolide antibiotic, candicidin.

Folate Biosynthesis

PABA is an essential precursor for the de novo synthesis of folates (vitamin B9) in microorganisms and plants.[12][13] Folates are critical cofactors in one-carbon transfer reactions, which are indispensable for the biosynthesis of nucleotides (purines and thymidylate) and certain amino acids (methionine).[14] The biosynthesis of dihydrofolate, a key intermediate, involves the condensation of PABA with dihydropteridine pyrophosphate, a reaction catalyzed by dihydropteroate (B1496061) synthase (DHPS).[12] This pathway is a major target for sulfonamide antibiotics, which act as competitive inhibitors of DHPS.

The following diagram illustrates the incorporation of PABA into the folate biosynthetic pathway.

folate_biosynthesis cluster_enzymes Enzymatic Conversions paba This compound dihydropteroate Dihydropteroate paba->dihydropteroate dihydropteridine_pp Dihydropteridine-PPi dihydropteridine_pp->dihydropteroate dihydrofolate Dihydrofolate dihydropteroate->dihydrofolate glutamate Glutamate glutamate->dihydrofolate tetrahydrofolate Tetrahydrofolate dihydrofolate->tetrahydrofolate NADPH -> NADP+ dhps Dihydropteroate Synthase (DHPS) dhfs Dihydrofolate Synthase (DHFS) dhfr Dihydrofolate Reductase (DHFR)

Incorporation of PABA into the Folate Biosynthetic Pathway.
Candicidin Biosynthesis

Candicidin is a polyene macrolide antibiotic produced by Streptomyces griseus.[15] PABA serves as the starter unit for the polyketide synthase (PKS) machinery that assembles the candicidin backbone. The aromatic ring of PABA is incorporated at one end of the macrolide chain, highlighting a fascinating example of a hybrid polyketide-non-polyketide biosynthetic pathway.

The following diagram provides a simplified overview of the initiation of candicidin biosynthesis with PABA.

candicidin_biosynthesis cluster_enzymes Enzymatic Conversions paba This compound paba_coa 4-Aminobenzoyl-CoA paba->paba_coa ATP, CoA-SH pks_loading PKS Loading Domain paba_coa->pks_loading polyketide_chain Growing Polyketide Chain pks_loading->polyketide_chain Chain Elongation (Malonyl-CoA, Methylmalonyl-CoA) candicidin Candicidin polyketide_chain->candicidin Cyclization, Tailoring ligase Acyl-CoA Ligase pks Polyketide Synthase (PKS) hplc_workflow sample_prep Sample Preparation (e.g., cell lysis, extraction) filtration Filtration (0.22 µm) sample_prep->filtration hplc_injection HPLC Injection filtration->hplc_injection separation Chromatographic Separation (Reversed-Phase Column) hplc_injection->separation detection UV Detection (e.g., 280 nm) separation->detection quantification Quantification (Standard Curve) detection->quantification

References

An In-depth Technical Guide on the UV-absorbing Properties of 4-Aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ultraviolet (UV) absorbing properties of 4-Aminobenzoate, commonly known as para-aminobenzoic acid (PABA). It delves into its photochemical behavior, experimental protocols for its analysis, and its role in cellular protection against UV radiation.

Core UV-Absorbing Properties

This compound is an organic compound historically utilized as a primary component in sunscreens due to its ability to absorb UVB radiation.[1] Its efficacy as a UV filter is attributed to its chemical structure, specifically the aromatic ring conjugated with a carbonyl group, which allows for the absorption of high-energy UV rays and their dissipation as heat.[2][3]

Spectral Characteristics

The UV absorption spectrum of this compound is characterized by distinct peaks, the positions of which can be influenced by the solvent used. These absorption maxima are critical for determining its effectiveness as a UVB absorber.

PropertyValueSolventReference
Absorption Maxima (λmax) 194 nm, 226 nm, 278 nmNot Specified[4]
~270 nmNot Specified
280 nmMethanol (B129727)
290 nmNot Specified[5]
UVB Absorption Range 290-320 nmNot Specified[5]

Experimental Protocols

Accurate characterization of the UV-absorbing properties of this compound relies on standardized experimental protocols. The following section details the methodology for UV-Vis Spectroscopy, a fundamental technique for this purpose.

UV-Vis Spectroscopy for Absorbance Measurement

This protocol outlines the steps to determine the UV-Vis absorption spectrum of this compound.

Objective: To measure the absorbance of this compound across a range of UV wavelengths to identify its absorption maxima.

Materials:

  • This compound (pure substance)

  • Methanol (or other suitable solvent)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in methanol. For example, accurately weigh 14 mg of this compound and dissolve it in a 10 ml volumetric flask with methanol to achieve a concentration of 0.001 g/ml.

    • Perform serial dilutions of the stock solution to prepare working solutions of desired concentrations (e.g., 5-90 µg/ml).[6]

  • Spectrophotometer Setup:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

    • Set the wavelength range for scanning, for instance, from 199 nm to 819 nm.

  • Measurement:

    • Use methanol as a blank to calibrate the spectrophotometer.

    • Fill a quartz cuvette with the this compound solution.

    • Place the cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelengths at which maximum absorbance occurs (λmax).

Photochemical Behavior and Degradation

Upon exposure to UV radiation, this compound can undergo photodegradation. Understanding these degradation pathways is crucial for assessing its stability and the potential formation of photoproducts.

Photodegradation Pathway

Studies have shown that this compound can dissociate upon UVB and UVC irradiation, leading to the formation of radicals.[7][8] In the presence of oxygen and other reactive species, a series of reactions can occur, including hydroxylation and dealkylation (for its ethyl ester).

G Plausible Photodegradation Pathway of this compound PABA This compound Radical 4-aminylbenzoic acid radical PABA->Radical H atom loss UV UV Radiation (UVB/UVC) UV->PABA Hydroxylated Hydroxylated Intermediates Radical->Hydroxylated + •OH (from ROS) ROS Reactive Oxygen Species (ROS) ROS->Radical RingOpening Ring Opening Hydroxylated->RingOpening Mineralization Mineralization (CO2, H2O, NH4+) RingOpening->Mineralization

Caption: A plausible photodegradation pathway for this compound upon UV exposure.

Cellular Effects and UV Protection Mechanism

The primary mechanism by which this compound protects the skin is by absorbing UVB radiation, thereby preventing it from reaching and damaging cellular components like DNA.[2][9] However, its interaction with cellular processes is more complex.

UV Radiation and Cellular Signaling

UV radiation is a known activator of various cellular stress response pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[10][11][12] This activation is often mediated by the generation of reactive oxygen species (ROS).[13][14] While this compound's main role is to block the initial UV insult, some studies suggest that PABA itself, under UV irradiation, may contribute to the generation of free radicals, which could potentially influence these signaling cascades.[1]

The diagram below illustrates the general mechanism of UV-induced cellular signaling and the protective role of a UV-absorbing compound like this compound.

G UV-Induced Cellular Signaling and the Role of this compound cluster_0 Extracellular cluster_1 Cellular UV UVB Radiation PABA This compound (UV Filter) UV->PABA Absorption Cell Skin Cell UV->Cell Direct Damage PABA->UV Blocks ROS Reactive Oxygen Species (ROS) Generation Cell->ROS DNA_damage DNA Damage Cell->DNA_damage MAPK MAP Kinase Pathway ROS->MAPK NFkB NF-κB Pathway ROS->NFkB Response Cellular Response (Inflammation, Apoptosis, etc.) MAPK->Response NFkB->Response DNA_damage->Response

Caption: Protective mechanism of this compound against UV-induced cellular damage.

Conclusion

This compound possesses significant UV-absorbing properties, primarily in the UVB range, which has historically made it a valuable component in sunscreen formulations. Its photochemical behavior, including its degradation pathways, is an important consideration for its stability and safety. While its primary protective mechanism is the absorption of UV radiation, its potential to influence cellular signaling pathways, possibly through the generation of reactive oxygen species, warrants further investigation. The experimental protocols detailed in this guide provide a framework for the continued study and characterization of this and other UV-absorbing compounds.

References

The Alternative Route: 4-Aminobenzoate's Role in Fungal Coenzyme Q Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Coenzyme Q (CoQ), an essential lipid-soluble antioxidant and electron carrier in the mitochondrial respiratory chain, is synthesized through a complex, highly conserved pathway. While 4-hydroxybenzoate (B8730719) (4HB) is the canonical aromatic precursor for the benzoquinone ring of CoQ in most organisms, the budding yeast Saccharomyces cerevisiae exhibits metabolic flexibility by utilizing 4-aminobenzoate (4-ABZ), also known as para-aminobenzoic acid (pABA), as an alternative precursor. This technical guide provides an in-depth exploration of the biochemical pathway that enables the incorporation of 4-ABZ into CoQ, detailing the key enzymatic players, metabolic intermediates, and the stark contrast with mammalian CoQ biosynthesis, where 4-ABZ acts as an inhibitor. This guide is intended to serve as a comprehensive resource for researchers in mitochondrial metabolism and drug development professionals exploring novel therapeutic avenues for CoQ deficiencies.

Introduction

Coenzyme Q is a vital component of cellular bioenergetics and antioxidant defense. Its biosynthesis is a multi-step process involving the construction of a polyisoprenoid tail and the modification of an aromatic ring precursor. In the vast majority of studied organisms, from bacteria to mammals, this aromatic head is derived from 4-hydroxybenzoate (4HB). However, studies in Saccharomyces cerevisiae have revealed an alternative pathway that utilizes this compound (4-ABZ)[1][2]. This unique metabolic capability in yeast provides a valuable model system for studying the plasticity of biosynthetic pathways and the function of the enzymes involved. Understanding this alternative route is not only crucial for fundamental biological research but also holds implications for the development of strategies to modulate CoQ levels in various physiological and pathological conditions. In stark contrast to its role in yeast, 4-ABZ acts as a competitive inhibitor of CoQ biosynthesis in mammalian cells, a critical consideration for therapeutic applications[3].

The this compound Pathway in S. cerevisiae

The biosynthesis of CoQ from 4-ABZ in S. cerevisiae converges with the canonical 4HB pathway, but with distinct initial steps and a crucial deamination reaction. The key enzymes involved are Coq2, Coq6, and Coq9.

Prenylation of this compound by Coq2

The first committed step in the incorporation of 4-ABZ into the CoQ biosynthetic pathway is its prenylation by the enzyme 4-hydroxybenzoate:polyprenyltransferase, encoded by the COQ2 gene. Coq2 attaches the hexaprenyl side chain to the aromatic ring of 4-ABZ to form 3-hexaprenyl-4-aminobenzoic acid (HAB)[4]. This reaction is analogous to the prenylation of 4HB to form 3-hexaprenyl-4-hydroxybenzoic acid (HHB) in the canonical pathway. Evidence suggests that 4-ABZ and 4HB compete for the active site of Coq2[4][5].

The Crucial Role of Coq6 in C4-Deamination

Following prenylation, the amino group at the C4 position of the benzene (B151609) ring, originating from 4-ABZ, must be replaced by a hydroxyl group. This critical C4-deamination is catalyzed by the FAD-dependent monooxygenase Coq6[5][6][7]. This is a fascinating example of enzyme promiscuity, as Coq6 is also responsible for the C5-hydroxylation of the benzoquinone ring in the canonical CoQ biosynthetic pathway[6]. The deamination reaction is proposed to proceed via hydroxylation of the C4-amino carbon, followed by the loss of the amino group[5].

The Involvement of Coq9

Coq9 is a lipid-binding protein and an essential component of the CoQ synthome, a multi-enzyme complex that facilitates CoQ biosynthesis[1][2][8]. In the context of the 4-ABZ pathway, Coq9 is required for the efficient removal of the nitrogen substituent from 4-ABZ-derived intermediates[1][2]. Yeast mutants lacking COQ9 accumulate nitrogen-containing intermediates such as 3-hexaprenyl-4-aminophenol (4-AP) and imino-demethoxy-Q6 (IDMQ6) when fed with 4-ABZ[1][2]. This suggests that Coq9 plays a crucial role in the function or stability of Coq6, the enzyme directly responsible for deamination[2][9].

Signaling Pathways and Logical Relationships

The interplay between the key enzymes in the utilization of 4-ABZ for CoQ biosynthesis can be visualized as a metabolic workflow.

G Workflow of this compound Incorporation into Coenzyme Q in S. cerevisiae cluster_precursors Precursors cluster_pathway Biosynthetic Pathway 4-ABZ This compound (pABA) Coq2 Coq2 (Polyprenyltransferase) 4-ABZ->Coq2 4HB 4-Hydroxybenzoate (4HB) 4HB->Coq2 HAB 3-Hexaprenyl-4-aminobenzoic acid (HAB) Coq2->HAB Prenylation HHB 3-Hexaprenyl-4-hydroxybenzoic acid (HHB) Coq2->HHB Prenylation Coq6 Coq6 (Monooxygenase) HAB->Coq6 C4-Deamination & C5-Hydroxylation HHB->Coq6 C5-Hydroxylation Nitrogen_Intermediates Nitrogen-containing intermediates (e.g., IDMQ6) Coq6->Nitrogen_Intermediates Downstream_Intermediates Downstream CoQ Intermediates Coq6->Downstream_Intermediates Coq9 Coq9 (Synthome Component) Coq9->Coq6 Functional Support Nitrogen_Intermediates->Downstream_Intermediates Deamination CoQ6 Coenzyme Q6 Downstream_Intermediates->CoQ6 Further modifications

Caption: Metabolic workflow for 4-ABZ in CoQ biosynthesis.

Quantitative Data

The efficiency of CoQ biosynthesis from 4-ABZ compared to 4HB has been investigated in various S. cerevisiae strains, including wild-type and coq mutants. The following tables summarize key quantitative findings from stable isotope labeling studies.

Table 1: De Novo Synthesis of CoQ6 from 13C6-4HB and 13C6-4-ABZ in Wild-Type and Mutant Yeast

Yeast StrainPrecursor13C6-CoQ6 Level (relative to WT with 13C6-4HB)Reference
Wild-Type13C6-4HB100%[10]
Wild-Type13C6-4-ABZ~95%[10]
ylr290cΔ (coq11Δ)13C6-4HB6.1%[10]
ylr290cΔ (coq11Δ)13C6-4-ABZ4.5%[10]
Δcoq9k:TS19 + hCOQ913C6-4HBIncreased[9]
Δcoq9k:TS19 + hCOQ913C6-4-ABZNo significant increase[9]

Table 2: Accumulation of CoQ Intermediates in Yeast Mutants Fed with 13C6-4-ABZ

Yeast StrainAccumulated Intermediate(s)Relative AbundanceReference
coq5-513C6-IDDMQ6 & 13C6-DDMQ6Accumulate[2]
coq5-5 Δcoq9 + Coq8 overexpression13C6-4-AP & 13C6-IDDMQ6Persist, 13C6-DDMQ6 absent[2]
coq9Δ + Coq8 overexpression13C6-IDMQ6 & 13C6-4-APAccumulate[2]
coq7Δ + Coq8 overexpression13C6-DMQ6Accumulates[2]

IDDMQ6: Imino-demethyl-demethoxy-Q6; DDMQ6: Demethyl-demethoxy-Q6; 4-AP: 3-hexaprenyl-4-aminophenol; IDMQ6: Imino-demethoxy-Q6; DMQ6: Demethoxy-Q6.

Experimental Protocols

Stable Isotope Labeling of CoQ6 in S. cerevisiae

This protocol is adapted from methodologies described in studies investigating CoQ biosynthesis using stable isotope precursors[10][11].

G Workflow for Stable Isotope Labeling and Analysis of CoQ6 Start Start: Yeast Culture Culture_Prep Prepare yeast culture in appropriate minimal medium (e.g., DOD-complete) Start->Culture_Prep Labeling Add 13C6-4-ABZ or 13C6-4HB (e.g., 5 µg/mL) at early log phase (A600 ≈ 0.5) Culture_Prep->Labeling Incubation Incubate for a defined period (e.g., 3 hours) at 30°C Labeling->Incubation Harvest Harvest cells by centrifugation Incubation->Harvest Extraction Perform lipid extraction Harvest->Extraction Analysis Analyze by LC-MS/MS Extraction->Analysis End End: Quantify 12C- and 13C-CoQ6 and intermediates Analysis->End

Caption: Experimental workflow for stable isotope labeling.

Materials:

  • Yeast strain of interest

  • Appropriate yeast growth medium (e.g., DOD-complete medium to control for endogenous 4-ABZ and 4HB)

  • 13C6-4-aminobenzoic acid and 13C6-4-hydroxybenzoic acid

  • Sterile culture flasks and incubator

  • Spectrophotometer

  • Centrifuge

Procedure:

  • Inoculate a 5 mL starter culture of the yeast strain in SD-complete medium and grow overnight at 30°C with shaking.

  • Dilute the overnight culture to an A600 of 0.05 in 50 mL of DOD-complete medium.

  • Grow the culture at 30°C with shaking until it reaches an A600 of approximately 0.5 (early logarithmic phase).

  • Add the stable isotope-labeled precursor (13C6-4-ABZ or 13C6-4HB) to a final concentration of 5 µg/mL.

  • Continue to incubate the culture for 3 hours to allow for incorporation of the labeled precursor.

  • Harvest the cells by centrifugation at 2,000 x g for 10 minutes.

  • Wash the cell pellet with sterile water and store at -80°C until lipid extraction.

Lipid Extraction for CoQ Analysis

This protocol is a generalized method based on the Folch extraction procedure, commonly used for yeast lipid analysis[12][13][14][15].

Materials:

Procedure:

  • Resuspend the yeast cell pellet in a suitable volume of sterile water.

  • Transfer the cell suspension to a microcentrifuge tube containing an equal volume of glass beads.

  • Disrupt the cells by vigorous vortexing for 5-10 minutes.

  • Add 2 volumes of chloroform and 1 volume of methanol to the cell lysate (final ratio of Chloroform:Methanol:Aqueous phase should be approximately 2:1:0.8).

  • Vortex vigorously for 5 minutes to ensure thorough mixing.

  • Centrifuge at 1,500 x g for 5 minutes to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids, into a new tube.

  • Dry the lipid extract under a stream of nitrogen gas or in a vacuum concentrator.

  • Resuspend the dried lipid extract in a suitable solvent (e.g., methanol/isopropanol) for LC-MS/MS analysis.

LC-MS/MS Quantification of CoQ6 and Intermediates

This protocol provides a general framework for the analysis of CoQ6 and its intermediates by LC-MS/MS, based on methods described in the literature[10][11][16][17][18][19].

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Procedure:

  • Chromatographic Separation:

    • Inject the resuspended lipid extract onto a C18 reverse-phase HPLC column.

    • Use a gradient elution with mobile phases such as methanol, isopropanol, and an aqueous solution with an additive like ammonium (B1175870) formate (B1220265) to separate CoQ6 and its intermediates.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) to detect and quantify the specific precursor-to-product ion transitions for 12C-CoQ6, 13C6-CoQ6, and the various intermediates (see Table 2 for examples of intermediates).

    • For example, monitor the transition of the protonated molecule [M+H]+ to a characteristic fragment ion.

  • Quantification:

    • Generate standard curves using known amounts of CoQ6 standards.

    • Normalize the detected peak areas of the analytes to an internal standard and the initial wet weight of the yeast pellet.

The Contrasting Role of this compound in Mammals

While S. cerevisiae can efficiently utilize 4-ABZ as a CoQ precursor, mammalian cells exhibit a starkly different response. In mammalian cell cultures, 4-ABZ acts as a competitive inhibitor of CoQ biosynthesis[3][20]. It is prenylated by COQ2, but the subsequent deamination step does not occur efficiently. This leads to a decrease in CoQ levels and the accumulation of a dead-end, nitrogen-containing intermediate, 4-amino-6-demethoxyquinone (N-DMQ)[20]. This fundamental difference highlights the evolutionary divergence of the CoQ biosynthetic pathway and has important implications for the use of 4-ABZ-related compounds in human health and disease.

Conclusion

The ability of Saccharomyces cerevisiae to utilize this compound for coenzyme Q biosynthesis represents a fascinating example of metabolic plasticity. This alternative pathway, dependent on the dual functionality of the Coq6 monooxygenase and the supportive role of the Coq9 protein, provides a powerful model system for dissecting the intricacies of CoQ production. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers aiming to further elucidate this pathway and its regulation. Furthermore, the contrasting inhibitory effect of 4-ABZ in mammals underscores the importance of species-specific metabolic differences in the context of drug development and nutritional science. A thorough understanding of these divergent pathways is essential for the rational design of therapeutic strategies targeting CoQ metabolism.

References

Preliminary Investigation of 4-Aminobenzoate Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobenzoic acid (4-ABA), commonly known as para-aminobenzoic acid (PABA), is a naturally occurring organic compound. It serves as an intermediate in the synthesis of folates in bacteria and is widely recognized for its application as a UV-filtering agent in sunscreens.[1] While 4-Aminobenzoic acid itself is generally considered to have low toxicity, its derivatives have garnered significant interest in medicinal chemistry for their potential cytotoxic and antimicrobial properties.[2] This technical guide provides a preliminary investigation into the cytotoxicity of 4-Aminobenzoate, focusing on the cytotoxic effects of its derivatives, relevant experimental protocols for assessing cytotoxicity, and an overview of the potential signaling pathways involved. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Data Presentation: Cytotoxicity of this compound Derivatives

Quantitative analysis of the cytotoxic effects of various this compound derivatives reveals a broad range of activities across different cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, which represent the concentration of a compound required to inhibit cell viability or growth by 50%, are summarized in the tables below. It is important to note that while direct cytotoxic data for 4-Aminobenzoic acid is limited, with some studies referring to it as non-toxic, its chemical modification has been shown to impart significant cytotoxic properties.[2]

Compound ClassSpecific DerivativeCell LineIC50 (µM)Reference
Benzamide Derivatives Benzamide of PABANot Specified4.53[1]
Benzamide of PABANot Specified5.85[1]
Carboxamide Derivative Carboxamide of PABAA549 (Lung Carcinoma)3.0[1]
Schiff Base Derivatives Schiff Base of PABAHepG2 (Hepatocellular Carcinoma)≥ 15.0[2]
Triazoloquinazoline Derivatives Triazoloquinazoline of PABAMCF-7 (Breast Adenocarcinoma)28.3 ± 5.1[1]
Triazoloquinazoline of PABAHCT-116 (Colorectal Carcinoma)21.3 ± 4.1[1]
CompoundCell Line PanelMean GI50 (µM)Mean LC50 (µM)Reference
PABA/NO NCI 51 Human Cancer Cell Lines9.869[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of this compound cytotoxicity are provided below. These protocols are foundational for assessing the cytotoxic and anti-proliferative effects of chemical compounds in vitro.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The concentration of these crystals, which is proportional to the number of viable cells, is determined by measuring the absorbance of the solubilized formazan solution.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compound (this compound or its derivatives)

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% dimethylformamide)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include untreated cells as a negative control and a vehicle control if the compound is dissolved in a solvent.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Neutral Red (NR) Uptake Assay for Cytotoxicity

The Neutral Red assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes. The amount of dye absorbed is proportional to the number of viable cells in the culture.

Materials:

  • Neutral Red solution (e.g., 50 µg/mL in sterile water)

  • Cell culture medium

  • Test compound (this compound or its derivatives)

  • Destain solution (e.g., 1% acetic acid in 50% ethanol)

  • Phosphate-buffered saline (PBS)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Incubation: Incubate the plate for the desired exposure time.

  • Dye Incubation: After treatment, remove the culture medium and add 100 µL of pre-warmed medium containing Neutral Red to each well. Incubate for 2-3 hours at 37°C.

  • Washing: After incubation with the dye, remove the Neutral Red-containing medium and wash the cells with PBS to remove any unincorporated dye.

  • Dye Extraction: Add 150 µL of the destain solution to each well to extract the dye from the lysosomes of viable cells.

  • Absorbance Measurement: Shake the plate for 10 minutes on a microplate shaker to ensure complete solubilization of the dye. Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells compared to the untreated control to determine the cytotoxicity of the compound.

Visualization of Pathways and Workflows

To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_setup Phase 1: Assay Setup cluster_treatment Phase 2: Compound Treatment cluster_assay Phase 3: Cytotoxicity Assessment cluster_mtt MTT Assay cluster_nr Neutral Red Assay cluster_analysis Phase 4: Data Analysis cell_culture 1. Cell Culture (e.g., A549, MCF-7, HepG2) seeding 2. Cell Seeding (96-well plates) cell_culture->seeding adhesion 3. Overnight Incubation (Cell Adhesion) seeding->adhesion compound_prep 4. Prepare this compound Derivative Dilutions adhesion->compound_prep treatment 5. Treat Cells with Various Concentrations compound_prep->treatment incubation 6. Incubate for 24-72 hours treatment->incubation mtt_add 7a. Add MTT Reagent nr_add 7b. Add Neutral Red Medium formazan 8a. Incubate (Formazan Formation) mtt_add->formazan solubilize 9a. Solubilize Crystals formazan->solubilize absorbance 10. Measure Absorbance (Microplate Reader) solubilize->absorbance nr_incubate 8b. Incubate (Dye Uptake) nr_add->nr_incubate destain 9b. Destain and Extract Dye nr_incubate->destain destain->absorbance calculation 11. Calculate % Cell Viability absorbance->calculation ic50 12. Determine IC50 Value calculation->ic50

Caption: Experimental workflow for assessing this compound cytotoxicity.

signaling_pathway_jnk_p38 paba_no PABA/NO Derivative stress Cellular Stress paba_no->stress map3k MAP3K (e.g., ASK1, MEKK1) stress->map3k mkk4_7 MKK4/7 map3k->mkk4_7 mkk3_6 MKK3/6 map3k->mkk3_6 jnk JNK mkk4_7->jnk p38 p38 MAPK mkk3_6->p38 cjun c-Jun jnk->cjun atf2 ATF2 p38->atf2 apoptosis Apoptosis cjun->apoptosis atf2->apoptosis

Caption: JNK and p38 MAPK signaling pathway potentially activated by PABA derivatives.

signaling_pathway_cell_cycle paba 4-Aminobenzoic Acid (in combination with radiation) p21 p21CIP1 (CDK Inhibitor) paba->p21 decreases cdc25a CDC25A (Phosphatase) paba->cdc25a increases cdk2_cyclinE CDK2-Cyclin E p21->cdk2_cyclinE inhibits cdc25a->cdk2_cyclinE activates g1_s_transition G1/S Phase Transition cdk2_cyclinE->g1_s_transition apoptosis Apoptosis g1_s_transition->apoptosis dysregulation can lead to

Caption: PABA's potential influence on cell cycle regulation.

Discussion of Signaling Pathways

The cytotoxic and pro-apoptotic effects of this compound derivatives appear to be mediated through several signaling pathways.

Stress-Activated Protein Kinase (SAPK) Pathways: JNK and p38 MAPK

Studies on PABA derivatives, such as PABA/NO, suggest an induction of apoptosis through the activation of stress-activated protein kinases, specifically c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[3] These pathways are typically triggered by cellular stressors, including oxidative stress, which can be induced by certain chemical compounds. Activation of the JNK and p38 MAPK cascades leads to the phosphorylation of downstream transcription factors like c-Jun and ATF2, ultimately resulting in the expression of pro-apoptotic genes and the initiation of programmed cell death.

Cell Cycle Regulation: p21CIP1 and CDC25A

Research indicates that 4-Aminobenzoic acid can enhance the antitumor effects of ionizing radiation by modulating the expression of key cell cycle regulatory proteins.[4] Specifically, treatment with PABA has been shown to decrease the levels of p21CIP1, a cyclin-dependent kinase (CDK) inhibitor, and increase the expression of CDC25A, a phosphatase that activates CDKs.[4] The interplay between p21CIP1 and CDC25A is critical for the G1/S phase transition.[5] By downregulating an inhibitor (p21CIP1) and upregulating an activator (CDC25A) of the cell cycle, PABA may sensitize cancer cells to the DNA-damaging effects of radiation, leading to enhanced apoptosis.[4]

Conclusion

This technical guide provides a preliminary overview of the cytotoxicity of this compound, with a primary focus on its derivatives, which have demonstrated significant cytotoxic activity against various cancer cell lines. While 4-Aminobenzoic acid itself is reported to have low toxicity, its chemical structure serves as a valuable scaffold for the development of potent cytotoxic agents. The experimental protocols for MTT and Neutral Red assays offer standardized methods for assessing the in vitro cytotoxicity of these compounds. Furthermore, the elucidation of potential signaling pathways, including the JNK/p38 MAPK and cell cycle regulatory pathways, provides a basis for understanding the mechanisms of action of this compound derivatives. Further research is warranted to fully characterize the cytotoxic profile of 4-Aminobenzoic acid and its derivatives and to explore their therapeutic potential in oncology.

References

A Technical Guide to the 4-Aminobenzoate Biosynthesis Pathway in Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the 4-aminobenzoate (PABA) biosynthesis pathway in Escherichia coli. PABA is a crucial precursor for the synthesis of folates, a family of essential cofactors involved in one-carbon transfer reactions for the production of vital metabolites like methionine and thymidylate.[1] The enzymes in this pathway are validated targets for antimicrobial agents, such as sulfonamides, making a detailed understanding of this process critical for drug development. This guide covers the core enzymatic reactions, genetic organization, quantitative kinetic data, detailed experimental protocols, and visual diagrams of the pathway and associated workflows.

The Core Biosynthetic Pathway

In Escherichia coli, the synthesis of PABA from the central metabolic branch point, chorismate, is a two-step enzymatic process involving three proteins encoded by the pabA, pabB, and pabC genes.[2][3]

Step 1: Chorismate to 4-amino-4-deoxychorismate (ADC)

The initial reaction is catalyzed by aminodeoxychorismate synthase (ADC synthase) , a heterodimeric enzyme complex formed by the association of the PabA and PabB subunits.[1][4]

  • PabA (Glutamine Amidotransferase): Encoded by the pabA gene, this subunit functions as a glutamine amidotransferase.[1][5] It hydrolyzes L-glutamine to generate ammonia (B1221849), which is then used by the PabB subunit.[1][5] Notably, PabA exhibits negligible glutaminase (B10826351) activity on its own and is activated upon forming a complex with PabB.[2][6]

  • PabB (ADC Synthase Component I): Encoded by the pabB gene, this 51 kDa protein catalyzes the substitution of the C4 hydroxyl group of chorismate with the ammonia provided by PabA to produce 4-amino-4-deoxychorismate (ADC).[1][5] In the absence of PabA, PabB can utilize exogenously supplied ammonia, although less efficiently.[5][7]

The overall reaction is: Chorismate + L-glutamine ⇌ 4-amino-4-deoxychorismate + L-glutamate[1]

Step 2: ADC to this compound (PABA)

The final step involves the conversion of the intermediate ADC to PABA. This reaction is catalyzed by 4-amino-4-deoxychorismate lyase (ADC lyase) , a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme encoded by the pabC gene.[8][9][10] ADC lyase aromatizes the ADC ring through the elimination of pyruvate, yielding the final product, PABA.[8][11] The native enzyme in E. coli is a homodimer.[9][12]

The reaction is: 4-amino-4-deoxychorismate ⇌ this compound + Pyruvate[10]

Pathway and Genetic Visualization

The following diagrams illustrate the biochemical conversion and the genetic organization of the PABA pathway in E. coli.

PABA_Biosynthesis_Pathway PABA Biosynthesis Pathway in E. coli Chorismate Chorismate ADC 4-amino-4-deoxychorismate (ADC) Chorismate->ADC  PabA / PabB   (ADC Synthase) Glutamate Glutamate ADC->Glutamate PABA This compound (PABA) ADC->PABA  PabC   (ADC Lyase) Glutamine Glutamine Glutamine->Chorismate Pyruvate Pyruvate PABA->Pyruvate

Caption: The two-step enzymatic conversion of chorismate to PABA.

Quantitative and Kinetic Data

The efficiency and regulation of the PABA pathway are governed by the kinetic properties of its enzymes. The following table summarizes key quantitative data for the enzymes involved.

Enzyme / ComplexGene(s)Substrate(s)KmkcatInhibitorsNotes
ADC Synthase pabAL-Glutamine1.6 mM17 min-16-diazo-5-oxo-L-norleucine (DON)PabA glutaminase activity is conditional on complex formation with PabB.[2][13]
(PabA-PabB Complex)pabBChorismate4.2 µM34 min-1 (est.)2-fluorochorismateChorismate binding increases kcat for glutamine 2-fold and Km 3-fold.[2][5]
PabB alone pabBChorismate18.6 µM--Uses ammonia as the amino donor.[5]
Ammonia138 mM--Km for ammonia is significantly higher than for glutamine in the complex.[6]
ADC Lyase pabCADC-Slow turnoverD-cycloserineThe enzyme contains pyridoxal phosphate (B84403) (PLP) as a cofactor.[9][14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the PABA biosynthesis pathway.

Overexpression and Purification of PabA, PabB, and PabC

Objective: To obtain purified enzymes for in vitro assays.

Methodology:

  • Cloning: The pabA, pabB, and pabC genes from E. coli K-12 are cloned into expression plasmids (e.g., pET vectors) with N- or C-terminal polyhistidine tags. Plasmids can be constructed to overproduce each subunit separately or, for PabA and PabB, in tandem to ensure complex formation.[15][16]

  • Transformation: Transform the expression plasmids into a suitable E. coli expression host, such as BL21(DE3).

  • Culture Growth: Grow the transformed cells in a rich medium (e.g., LB or TB) supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM. Incubate for 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.

  • Cell Harvest and Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.8, 300 mM NaCl, 10 mM imidazole) containing lysozyme (B549824) and a protease inhibitor cocktail. Lyse the cells using sonication or a French press.[17]

  • Purification:

    • Clarify the lysate by ultracentrifugation.

    • Load the supernatant onto a Ni-NTA affinity column equilibrated with lysis buffer.

    • Wash the column with a wash buffer containing a higher concentration of imidazole (B134444) (e.g., 20-40 mM).

    • Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

    • Further purify the protein using size-exclusion chromatography to remove aggregates and ensure homogeneity.[18]

In Vitro ADC Synthase Activity Assay

Objective: To measure the glutamine-dependent conversion of chorismate to ADC.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.8), 5 mM MgCl₂, 5 mM L-glutamine, and 0.1 mM chorismate.[18]

  • Pre-incubation: Pre-incubate purified PabA with 5 mM dithiothreitol (B142953) (DTT) as it is required for maximal activity.[11]

  • Enzyme Addition: Start the reaction by adding purified PabA and PabB proteins to the reaction mixture. For a standard assay, use an equimolar ratio of PabA and PabB.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

  • Coupled Assay with ADC Lyase: To measure PABA formation, add an excess of purified PabC to the reaction. PabC will quantitatively convert the ADC intermediate to PABA.[16]

  • Reaction Quenching and PABA Detection:

    • Stop the reaction by adding an equal volume of ethyl acetate (B1210297) and vortexing vigorously.[18]

    • Centrifuge to separate the phases. PABA will be extracted into the ethyl acetate (organic) phase.

    • Quantify PABA using fluorescence spectroscopy (Excitation: 290 nm, Emission: 340 nm) or by HPLC analysis.[18]

Experimental_Workflow General Workflow for PABA Enzyme Analysis cluster_prep Protein Preparation cluster_assay Enzyme Assay Culture E. coli Culture (Overexpressing pabA/B/C) Lysis Cell Harvest & Lysis Culture->Lysis Purification Affinity & Size-Exclusion Chromatography Lysis->Purification Assay In Vitro Reaction (Chorismate, Gln, Enzymes) Purification->Assay Add Purified Enzymes Quench Reaction Quenching & PABA Extraction Assay->Quench Detection Quantification (HPLC / Fluorometry) Quench->Detection Analysis Data Analysis (Kinetic Parameters) Detection->Analysis

Caption: A generalized experimental workflow for enzyme purification and activity analysis.

Relevance in Drug Development

The PABA biosynthesis pathway is absent in humans, who obtain folates from their diet. This makes the pathway an excellent target for the development of species-specific antimicrobial drugs. The classic examples are sulfonamides , which act as competitive inhibitors of dihydropteroate (B1496061) synthase, the enzyme that utilizes PABA as a substrate in the subsequent steps of folate synthesis.

A thorough understanding of the kinetics and structure of PabA, PabB, and PabC can facilitate the design of novel inhibitors that target PABA production directly. Such compounds could act synergistically with existing antibiotics or provide new therapeutic options against drug-resistant bacterial strains.

References

Understanding the physicochemical properties of 4-Aminobenzoate isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 4-Aminobenzoate Isomers

This guide offers a comprehensive analysis of the three structural isomers of aminobenzoic acid: 2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid (para-aminobenzoic acid or PABA). For researchers, scientists, and professionals in drug development, a thorough understanding of the distinct physicochemical properties of these isomers is essential.[1] The position of the amino group on the benzoic acid ring significantly influences properties such as solubility, acidity, and melting point, which in turn affect the pharmacokinetic and pharmacodynamic profiles of these compounds.[1]

Comparative Physicochemical Properties

The structural differences among the aminobenzoic acid isomers lead to distinct physicochemical characteristics. These properties are fundamental to their biological effects and potential therapeutic uses.[1]

Property2-Aminobenzoic Acid3-Aminobenzoic Acid4-Aminobenzoic Acid
Molecular Formula C₇H₇NO₂C₇H₇NO₂C₇H₇NO₂
Molecular Weight 137.14 g/mol 137.14 g/mol 137.14 g/mol
Melting Point 146.5 °C173 °C187-189 °C[1]
Water Solubility 3.5 mg/mL at 20 °C5.9 g/L at 15 °C4.7 g/L at 20 °C[1], 5.39 g/L at 25 °C[2]
pKa (carboxyl group) ~2.17~3.07~2.38-2.50[1][2]
pKa (amino group) ~4.85~4.79~4.85-4.88[1][2]
logP 1.211.050.83[3]
Appearance White to off-white crystalline powderWhite to brownish crystalline powderWhite to slightly yellow crystalline solid

Experimental Protocols

Accurate and reproducible experimental methods are crucial for the comparative analysis of these isomers.[1] Below are detailed protocols for key analytical techniques.

pKa Determination by Potentiometric Titration

This method accurately determines the acid dissociation constants (pKa) of the aminobenzoate isomers.

Apparatus and Reagents:

  • Calibrated pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Aminobenzoic acid isomer sample

  • 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength[4]

Procedure:

  • Calibrate the pH meter with standard buffer solutions (e.g., pH 4, 7, and 10).[5]

  • Prepare a standard solution (e.g., 0.01 M) of the aminobenzoic acid isomer. A co-solvent like methanol (B129727) may be used if necessary to ensure complete dissolution.[5]

  • To determine the carboxylic acid pKa, titrate the solution with the standardized 0.1 M NaOH solution. For the amino group's pKa, titrate with the standardized 0.1 M HCl solution.[5]

  • Add the titrant in small, precise increments, recording the pH after each addition once the reading has stabilized.[5]

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa values correspond to the pH at the half-equivalence points, which are determined from the inflection points of the curve.[4]

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of the isomers can be determined using the shake-flask method.[4][5]

Materials:

  • Aminobenzoic acid isomer powder

  • Chosen solvent (e.g., water, ethanol)

  • Shaking incubator or a temperature-controlled water bath[4]

  • Filtration apparatus (e.g., syringe filters)

  • Analytical method for quantification (e.g., UV-Vis spectrophotometer, HPLC)[4][5]

Procedure:

  • Add an excess amount of the isomer powder to a known volume of the solvent in a sealed flask.[4]

  • Place the flask in a shaking incubator set to a constant temperature (e.g., 25°C) and agitate for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[5]

  • Allow the suspension to settle, then carefully withdraw a sample of the supernatant and filter it to remove undissolved solids.[4]

  • Dilute the filtrate as needed to be within the analytical range of the quantification method.[4]

  • Determine the concentration of the isomer in the diluted filtrate using a calibrated analytical method, such as UV-Vis spectrophotometry at its λmax.[4][5]

  • Calculate the solubility based on the measured concentration and any dilution factors.[5]

Melting Point Determination

The melting point is a key indicator of purity.

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp) or Thiele tube setup[6]

  • Capillary tubes (thin-walled)[6]

  • Thermometer

  • Solid aminobenzoic acid isomer sample

Procedure:

  • Introduce a small amount of the finely powdered solid into a capillary tube and pack it down.[6]

  • Place the capillary tube in the heating block of the melting point apparatus.[6]

  • Heat the sample rapidly at first to determine an approximate melting point.[6]

  • Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (about 2°C per minute) as the temperature approaches the approximate melting point.[6]

  • Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.[6] For a pure compound, this range is typically narrow (0.5-1.0°C).[6]

logP Determination by Shake-Flask Method

The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity.

Materials:

  • Aminobenzoic acid isomer

  • n-Octanol (HPLC grade)

  • Water (HPLC grade)

  • Flasks and stirring equipment

  • Analytical method for quantification (e.g., UV-Vis spectrophotometry, HPLC)

Procedure:

  • Prepare a stock solution of the isomer in either n-octanol or water.

  • In a flask, combine known volumes of n-octanol and water. The pH of the aqueous phase may need adjustment to ensure the compound is in its unionized form.[7]

  • Add a small amount of the stock solution to the biphasic mixture.

  • Shake or stir the mixture vigorously for a set period (e.g., 2 hours) to allow for partitioning between the two phases.[8]

  • Allow the phases to separate completely. This may require centrifugation.

  • Carefully sample each phase and determine the concentration of the isomer in both the n-octanol and water layers using a suitable analytical method.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of this value.

Visualizations: Workflows and Pathways

Experimental Workflow for pKa Determination

The following diagram illustrates a generalized workflow for determining the pKa of aminobenzoic acid isomers.

pKa_Determination_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Standard Isomer Solution C Titrate with Standard Acid/Base A->C B Calibrate pH Meter (pH 4, 7, 10) B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve D->E F Identify Half-Equivalence Points E->F G Determine pKa Values F->G Folate_Synthesis_Pathway Chorismate Chorismate PABA 4-Aminobenzoic Acid (PABA) Chorismate->PABA enzyme1 Dihydropteroate Synthase PABA->enzyme1 Dihydropteroate Dihydropteroate enzyme2 Dihydrofolate Synthase Dihydropteroate->enzyme2 Dihydrofolate Dihydrofolate enzyme3 Dihydrofolate Reductase Dihydrofolate->enzyme3 Tetrahydrofolate Tetrahydrofolate (Active Folate) enzyme1->Dihydropteroate enzyme2->Dihydrofolate enzyme3->Tetrahydrofolate Sulfonamides Sulfonamides (Antibiotics) Sulfonamides->enzyme1 inhibits Drug_Development_Logic cluster_props Physicochemical Properties cluster_adme Pharmacokinetics (ADME) Solubility Solubility Absorption Absorption Solubility->Absorption Lipophilicity Lipophilicity (logP) Lipophilicity->Absorption Distribution Distribution Lipophilicity->Distribution Ionization Ionization (pKa) Ionization->Absorption Excretion Excretion Ionization->Excretion Target Target Interaction (Pharmacodynamics) Absorption->Target Distribution->Target Metabolism Metabolism Metabolism->Target Excretion->Target Outcome Efficacy & Safety Target->Outcome

References

A Technical Guide to 4-Aminobenzoate Degradation Pathways in Soil Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobenzoate (4-ABA), a structural isomer of aminobenzoic acid, is a key intermediate in the biosynthesis of folates in many microorganisms. It is also found in the environment due to its use in pharmaceuticals, dyes, and as a precursor for various industrial chemicals. The microbial degradation of 4-ABA in soil is a critical process for carbon and nitrogen cycling and the bioremediation of contaminated sites. This technical guide provides an in-depth overview of the core aerobic and anaerobic degradation pathways of 4-ABA in soil bacteria, detailed experimental protocols for their study, and a summary of relevant quantitative data.

Aerobic Degradation Pathways of this compound

Soil bacteria have evolved diverse aerobic pathways to catabolize 4-ABA, typically funneling it into central metabolic pathways. Two primary routes have been elucidated, both of which converge on the key intermediate, protocatechuate.

Pathway 1: Hydroxylation-Mediated Pathway

A common strategy for the aerobic degradation of 4-ABA involves an initial monooxygenation step to form 4-hydroxybenzoate (B8730719). This is subsequently hydroxylated to protocatechuate, which then undergoes ring cleavage. In some bacteria, such as Burkholderia cepacia strain PB4, this compound is first converted to 4-hydroxybenzoate, which is then transformed into protocatechuate by a second monooxygenase.[1] The protocatechuate is then cleaved by protocatechuate 3,4-dioxygenase.[2]

Pathway 2: γ-Glutamylation-Mediated Pathway

A novel aerobic degradation pathway for 4-ABA has been identified in Paraburkholderia terrae strain KU-15. This pathway is initiated by the formation of a γ-glutamylated intermediate.[3] The genes for this pathway are organized in a pab operon, which is induced by the presence of 4-ABA.[3]

The key steps in this pathway are:

  • γ-Glutamylation: 4-ABA is converted to γ-glutamyl-4-carboxyanilide (γ-GCA) by a γ-GCA synthetase, PabA.[3]

  • Dioxygenation: A multicomponent dioxygenase system, PabB1-B3, oxidizes γ-GCA.[3]

  • Hydrolysis: The product of the dioxygenation is then hydrolyzed to yield protocatechuate.

Interestingly, the enzyme PabC, a γ-GCA hydrolase, can reverse the initial glutamylation step.[3]

Anaerobic Degradation Pathway of this compound

Under anaerobic conditions, the degradation of aromatic compounds, including 4-ABA, typically proceeds through activation via coenzyme A (CoA) ligation. While the specifics for 4-ABA are less detailed in the literature compared to other aromatics like benzoate (B1203000), the general strategy involves the formation of 4-aminobenzoyl-CoA. This intermediate is then reductively deaminated to benzoyl-CoA, which enters the central anaerobic benzoate degradation pathway.

Quantitative Data on this compound Degradation

The following table summarizes key quantitative data from studies on 4-ABA degradation by soil bacteria.

Bacterial StrainCompound(s)Degradation/Production RateConditionsReference
Burkholderia cepacia PB44-nitrobenzoate (B1230335) and this compound0.925 mmol L⁻¹ h⁻¹Continuous packed bed reactor[4][5]
Engineered Corynebacterium glutamicum4-amino-3-hydroxybenzoic acid (from 4-ABA)13.5 g/L (88 mM) producedFed-batch culture[6]

Experimental Protocols

Isolation and Culturing of 4-ABA Degrading Bacteria

Objective: To isolate and cultivate soil bacteria capable of utilizing 4-ABA as a sole source of carbon and nitrogen.

Methodology:

  • Media Preparation: Prepare a nitrogen-free mineral medium.[2]

  • Enrichment: Inoculate the medium with a soil sample from a relevant environment (e.g., industrial site, agricultural soil). Add 1–4 mM this compound as the sole carbon and nitrogen source.[2]

  • Incubation: Incubate at a suitable temperature (e.g., 30°C) with shaking.

  • Isolation: After visible growth, perform serial dilutions and plate on solid mineral medium containing 4-ABA to obtain pure colonies.

  • Culturing for Experiments: Grow isolated strains in liquid nitrogen-free medium with 1–4 mM this compound to obtain induced cells for subsequent experiments.[2]

Quantitative Analysis of this compound and Metabolites by HPLC

Objective: To quantify the concentration of 4-ABA and its degradation intermediates in culture supernatants.

Methodology:

  • Sample Preparation: Centrifuge bacterial cultures to pellet the cells. Collect the supernatant for analysis.

  • HPLC System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column (e.g., Alltima C18, 5 µm; 4.6 × 250 mm) and a UV detector.[4]

  • Mobile Phase: An isocratic solvent system of phosphate (B84403) buffer (25 mM, pH 3.2) and acetonitrile (B52724) (75:25, v/v) at a flow rate of 1 ml min⁻¹.[4]

  • Detection: Monitor the compounds by UV absorbance at 230 nm.[4]

  • Quantification: Identify and quantify 4-ABA and its metabolites by comparing retention times and UV spectra with those of authentic standards.[4]

Resting Cell Suspension Experiments

Objective: To study the transformation of 4-ABA and related compounds by a high concentration of non-growing, induced bacterial cells.

Methodology:

  • Cell Preparation: Harvest induced cells from a liquid culture by centrifugation.

  • Washing: Wash the cell pellet twice with a suitable buffer (e.g., 20 mM potassium phosphate buffer, pH 7.0) to remove residual growth medium.

  • Resuspension: Resuspend the washed cells in the same buffer to a desired optical density (e.g., OD₆₀₀ of 10).

  • Reaction: Add the substrate (e.g., 4-ABA) to the resting cell suspension and incubate under controlled conditions (e.g., 30°C with shaking).

  • Sampling: At various time points, withdraw aliquots, centrifuge to remove cells, and analyze the supernatant for substrate depletion and product formation using HPLC.

Enzyme Assay for Protocatechuate 3,4-Dioxygenase

Objective: To measure the activity of protocatechuate 3,4-dioxygenase, a key enzyme in the 4-ABA degradation pathway.

Methodology:

  • Cell-Free Extract Preparation: Resuspend induced bacterial cells in a suitable buffer and lyse them using methods such as sonication or French press. Centrifuge to remove cell debris and collect the supernatant (cell-free extract).

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing 50 mM Tris-acetate buffer (pH 7.5) and 0.4 mM protocatechuate.[1]

  • Initiation: Add a small volume of the cell-free extract to the reaction mixture.

  • Measurement: Monitor the decrease in absorbance at 290 nm, which corresponds to the consumption of protocatechuate, using a spectrophotometer at 37°C.[1]

  • Calculation: Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of protocatechuate.[1]

Gene Expression Analysis by RT-qPCR

Objective: To quantify the expression levels of genes involved in 4-ABA degradation in response to an inducer.

Methodology:

  • RNA Extraction: Extract total RNA from bacterial cells grown in the presence and absence of 4-ABA using a commercial RNA extraction kit or a standard protocol.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template, gene-specific primers for the target degradation genes (e.g., pabA, pabB1), and a suitable fluorescent dye (e.g., SYBR Green).

  • Data Analysis: Normalize the expression of the target genes to a stably expressed reference gene (housekeeping gene) and calculate the relative fold change in gene expression in induced versus non-induced cells using the 2-ΔΔCt method.

Visualizations

Aerobic_Degradation_Pathway_1 ABA This compound HB 4-Hydroxybenzoate ABA->HB Monooxygenase PCA Protocatechuate HB->PCA Monooxygenase RingCleavage Ring Cleavage Products PCA->RingCleavage Protocatechuate 3,4-dioxygenase TCA TCA Cycle RingCleavage->TCA

Caption: Aerobic degradation of this compound via the hydroxylation pathway.

Aerobic_Degradation_Pathway_2 ABA This compound GCA γ-Glutamyl-4-carboxyanilide ABA->GCA PabA (γ-GCA synthetase) GCA->ABA PabC (γ-GCA hydrolase) OxidizedGCA Oxidized γ-GCA GCA->OxidizedGCA PabB1-B3 (Dioxygenase) PCA Protocatechuate OxidizedGCA->PCA Hydrolysis RingCleavage Ring Cleavage Products PCA->RingCleavage Protocatechuate 3,4-dioxygenase TCA TCA Cycle RingCleavage->TCA

Caption: Aerobic degradation of this compound via the γ-glutamylation pathway.

Anaerobic_Degradation_Pathway ABA This compound ABA_CoA 4-Aminobenzoyl-CoA ABA->ABA_CoA CoA Ligase Benzoyl_CoA Benzoyl-CoA ABA_CoA->Benzoyl_CoA Reductive Deamination CentralMetabolism Central Anaerobic Benzoate Pathway Benzoyl_CoA->CentralMetabolism

Caption: Proposed anaerobic degradation pathway of this compound.

Experimental_Workflow_HPLC cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Culture Bacterial Culture Centrifuge1 Centrifugation Culture->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Inject Inject into HPLC Supernatant->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (230 nm) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Experimental workflow for HPLC analysis of 4-ABA and its metabolites.

Experimental_Workflow_RTqPCR cluster_rna_prep RNA Preparation cluster_qpcr RT-qPCR Cells Bacterial Cells (+/- 4-ABA) RNA_Extract Total RNA Extraction Cells->RNA_Extract DNase DNase Treatment RNA_Extract->DNase RNA Purified RNA DNase->RNA RT Reverse Transcription (cDNA synthesis) RNA->RT qPCR Quantitative PCR RT->qPCR Analysis Data Analysis (2-ΔΔCt) qPCR->Analysis Results Relative Gene Expression Analysis->Results

Caption: Experimental workflow for gene expression analysis by RT-qPCR.

References

Initial Studies on the Antimicrobial Spectrum of 4-Aminobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial findings regarding the antimicrobial spectrum of 4-Aminobenzoic acid (PABA) and its derivatives. It is designed to serve as a comprehensive resource, detailing the mechanism of action, quantitative antimicrobial data, and the experimental protocols used to ascertain these findings.

Introduction

4-Aminobenzoic acid, also known as para-aminobenzoic acid (PABA), is an organic compound that serves as a crucial intermediate in the metabolic pathways of many microorganisms.[1][2] Specifically, it is a vital precursor for the synthesis of folic acid (vitamin B9), which is essential for DNA synthesis, repair, and methylation.[1][2] While many bacteria and fungi can synthesize their own folate using PABA, humans lack this pathway and must obtain folate from their diet. This fundamental metabolic difference makes the folate synthesis pathway an attractive and selective target for the development of antimicrobial agents.[3]

Initial investigations have revealed that while PABA itself demonstrates some direct antibacterial activity, its true potential lies in its chemical modification.[4] By derivatizing the PABA scaffold, researchers have developed a range of compounds with potent and broad-spectrum antimicrobial properties, including activity against drug-resistant strains.[4][5][6] This guide summarizes the foundational data on the antimicrobial spectrum of these PABA-derived compounds and outlines the methodologies for their evaluation.

Mechanism of Action: Interference with Folate Biosynthesis

The primary antimicrobial mechanism of 4-aminobenzoic acid derivatives is their ability to act as competitive inhibitors within the folate biosynthesis pathway.[3] These derivatives, particularly sulfonamides which are structural analogs of PABA, compete with PABA for the active site of the enzyme dihydropteroate (B1496061) synthase (DHPS).[3][7] This enzymatic step is critical as it catalyzes the condensation of PABA with dihydropteridine pyrophosphate to form dihydropteroate, a direct precursor to folic acid.

By competitively inhibiting DHPS, these compounds effectively halt the production of folic acid. The resulting folate deficiency disrupts the synthesis of essential nucleic acids (DNA and RNA) and certain amino acids, ultimately leading to the cessation of cell growth and division (bacteriostasis).[7]

Pteridine_Precursor Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine_Precursor->DHPS PABA 4-Aminobenzoate (PABA) PABA->DHPS Substrate PABA_Derivative PABA Derivative (e.g., Sulfonamide) Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalysis Growth_Inhibition Microbial Growth Inhibition PABA_Derivative->DHPS Competitive Inhibition Folic_Acid Folic Acid Dihydropteroate->Folic_Acid Further Synthesis DNA_RNA DNA, RNA, Amino Acid Synthesis Folic_Acid->DNA_RNA Folic_Acid->Growth_Inhibition Pathway Blocked

Caption: Competitive inhibition of the microbial folate synthesis pathway by PABA derivatives.

Quantitative Antimicrobial Spectrum

The antimicrobial efficacy of PABA derivatives has been assessed against a variety of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth, is the primary metric for this evaluation.

Antibacterial Activity

Derivatives of PABA have shown significant activity against both Gram-positive and Gram-negative bacteria, including clinically important resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).

Compound ClassTarget MicroorganismMICReference
PABA-derived Schiff BasesMethicillin-resistant Staphylococcus aureus (MRSA)from 15.62 µM[4][5][6]
PABA-derived AnalogsStaphylococcus aureus1.56 µg/mL[1]
Aminochlorofluoro phenyl benzamideStaphylococcus aureus90% activity comparable to Ciprofloxacin[1]
Aminochlorofluoro phenyl benzamideEscherichia coli60% activity comparable to Ciprofloxacin[1]
PABA-derived TerpolymersGeneral Bacteria75–80 mg/mL[1]
Sulphanilamide, 2-methyl-4-aminobenzoic acidVarious Bacterial Strains0.97 to 62.5 µg/mL[1]
Antifungal and Antimycobacterial Activity

PABA derivatives have also demonstrated a potent, broad-spectrum antifungal and moderate antimycobacterial activity.

Compound ClassTarget MicroorganismMICReference
PABA-derived Schiff BasesFungi (Broad-spectrum)≥ 7.81 µM[4][5][6]
PABA-derived AnalogsCryptococcus neoformans6.25 µg/mL[1]
PABA-derived AnalogsCandida albicans12.5 µg/mL[1]
PABA-derived Schiff BasesMycobacteria≥ 62.5 µM[4][5][6]
PABA aloneAlternaria alternata, Botryosphaeria dothidea, etc.Effective at 1 mM and 3 mM[8]

Experimental Protocols

Standardized and reproducible methods are crucial for determining the antimicrobial activity of novel compounds. The broth microdilution method is a gold standard for establishing MIC values.

Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration of a test compound against a specific microorganism in a liquid medium.[9]

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard)

  • Stock solution of the PABA derivative (typically in DMSO)

  • Positive control (microorganism in broth) and negative control (broth only) wells

Procedure:

  • Serial Dilution: A two-fold serial dilution of the PABA derivative is prepared directly in the microtiter plate wells using the appropriate broth. This creates a gradient of decreasing compound concentrations across the plate.

  • Inoculation: Each well (except the negative control) is inoculated with a standardized suspension of the test microorganism. The final inoculum concentration is typically ~5 x 10^5 CFU/mL.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Result Interpretation: Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

start Start prep_stock Prepare Stock Solution of PABA Derivative start->prep_stock serial_dilute Perform 2-Fold Serial Dilution in 96-Well Plate with Broth prep_stock->serial_dilute inoculate Inoculate Wells with Microbial Suspension serial_dilute->inoculate prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (e.g., 37°C for 24h) inoculate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Caption: Standard experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

General Workflow for Synthesis and Screening

The discovery of potent antimicrobial agents from the PABA scaffold follows a structured workflow, from chemical synthesis to biological evaluation.

synthesis Synthesis of PABA Derivatives (e.g., via Schiff base formation with aldehydes) purification Purification and Characterization (NMR, IR, Mass Spec) synthesis->purification screening Primary Antimicrobial Screening (e.g., Agar Disk Diffusion) purification->screening mic_testing Quantitative MIC Determination (Broth Microdilution) screening->mic_testing spectrum Broad-Spectrum Analysis (Panel of Bacteria & Fungi) mic_testing->spectrum cytotoxicity Cytotoxicity Testing (e.g., against human cell lines) spectrum->cytotoxicity lead_id Lead Compound Identification cytotoxicity->lead_id

Caption: General workflow for the synthesis and antimicrobial evaluation of PABA derivatives.

Conclusion

Initial studies strongly indicate that 4-Aminobenzoic acid is a valuable scaffold for the development of novel antimicrobial agents. While PABA itself has limited activity, its derivatives exhibit potent and broad-spectrum antibacterial and antifungal properties. The well-defined mechanism of action—the competitive inhibition of the essential folate biosynthesis pathway—provides a clear rationale for its selective toxicity against microorganisms. The quantitative data summarized herein highlights the potential of these compounds, with several derivatives showing efficacy in the low micromolar or microgram-per-milliliter range against challenging pathogens. Further research focusing on lead optimization and in vivo efficacy is warranted to translate these promising initial findings into clinically viable therapeutic agents.

References

4-Aminobenzoate as a Metabolite in Human Urine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobenzoate, commonly known as para-aminobenzoic acid (PABA), is a naturally occurring aromatic carboxylic acid. While once considered a vitamin (Vitamin Bx), it is now understood to be a non-essential nutrient for humans, although it plays a role as an intermediate in the synthesis of folate (Vitamin B9) by gut bacteria. Its presence in human urine is a result of both endogenous production by the microbiome and exogenous intake from various sources. This technical guide provides a comprehensive overview of this compound as a human urinary metabolite, focusing on its metabolic pathways, quantitative analysis, and typical excretion levels.

Sources of this compound in Humans

The presence of this compound in the human body is attributable to two primary origins:

  • Endogenous Production: Symbiotic bacteria residing in the human intestine, such as E. coli, synthesize this compound as a precursor for their own folate production. A portion of this microbially-produced PABA can be absorbed by the host and subsequently appear in the urine.

  • Exogenous Sources:

    • Diet: this compound is found in various foods, including grains, eggs, milk, and meat.

    • Pharmaceuticals and Supplements: It is available as a dietary supplement and is a component of some medications.

    • Topical Applications: Historically, this compound was a common ingredient in sunscreens due to its UVB-absorbing properties. Although its use has declined due to concerns about skin sensitization, it can still be found in some topical preparations. Percutaneous absorption can contribute to its presence in urine.

Metabolic Pathways of this compound

Once in the human system, this compound undergoes biotransformation primarily through two phase II metabolic pathways: acetylation and glycine (B1666218) conjugation. These processes facilitate its detoxification and excretion. The major urinary metabolites of this compound are:

  • p-Aminohippuric acid (PAHA): Formed by the conjugation of this compound with the amino acid glycine.

  • p-Acetamidobenzoic acid (N-acetyl-PABA): Results from the acetylation of the amino group of this compound.

  • p-Acetamidohippuric acid (N-acetyl-PAHA): Undergoes both acetylation and glycine conjugation.

The following diagram illustrates the primary metabolic pathways of this compound in humans.

PABA_Metabolism PABA This compound (PABA) PAHA p-Aminohippuric Acid (PAHA) PABA->PAHA Glycine Conjugation N_acetyl_PABA p-Acetamidobenzoic Acid (N-acetyl-PABA) PABA->N_acetyl_PABA Acetylation N_acetyl_PAHA p-Acetamidohippuric Acid (N-acetyl-PAHA) PAHA->N_acetyl_PAHA Acetylation N_acetyl_PABA->N_acetyl_PAHA Glycine Conjugation

Primary metabolic pathways of this compound in humans.

Quantitative Analysis of this compound in Urine

The quantification of this compound and its metabolites in urine is crucial for various clinical and research applications, including assessing pancreatic function (Bentiromide test), monitoring patient compliance in dietary studies, and evaluating exposure from environmental or commercial sources. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Experimental Protocols

Below are detailed methodologies for the analysis of this compound in human urine.

Since a significant portion of urinary this compound is present as conjugated metabolites, a hydrolysis step is often necessary to measure the total this compound excretion.

Workflow for Sample Preparation:

Sample_Prep_Workflow cluster_prep Urine Sample Preparation start Urine Sample hydrolysis Alkaline Hydrolysis (e.g., with NaOH) start->hydrolysis neutralization Neutralization (e.g., with HCl) hydrolysis->neutralization filtration Filtration/Centrifugation neutralization->filtration analysis Analysis by HPLC or LC-MS/MS filtration->analysis

General workflow for urine sample preparation.

Detailed Protocol:

  • Aliquot: Transfer a precise volume (e.g., 1.0 mL) of the urine sample into a clean, labeled tube.

  • Internal Standard: Add an internal standard (e.g., m-hydroxybenzoic acid) to each sample, calibrator, and quality control sample.

  • Hydrolysis: Add an equal volume of a strong base (e.g., 2 M NaOH) to the urine aliquot.

  • Incubation: Tightly cap the tubes and incubate at a high temperature (e.g., 90-100°C) for a specified time (e.g., 1-2 hours) to hydrolyze the conjugated metabolites back to this compound.

  • Cooling: Allow the samples to cool to room temperature.

  • Neutralization: Neutralize the samples by adding a strong acid (e.g., concentrated HCl) to a pH of approximately 3-4.

  • Centrifugation/Filtration: Centrifuge the samples to pellet any precipitate. Alternatively, filter the samples through a 0.22 µm syringe filter.

  • Transfer: Transfer the supernatant or filtrate to an autosampler vial for analysis.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Chromatographic Conditions:

ParameterValue
Mobile Phase Isocratic mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., methanol (B129727) or acetonitrile) in a ratio of approximately 80:20 (v/v).
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength 280 nm

Instrumentation:

  • Liquid Chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 or similar column (e.g., 2.1 x 100 mm, 3.5 µm particle size).

Chromatographic and Mass Spectrometric Conditions:

ParameterValue
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Ionization Mode Positive or Negative Electrospray Ionization (ESI)
Mass Transitions (MRM) This compound: Precursor ion (m/z) -> Product ion (m/z) Metabolites (e.g., PAHA): Precursor ion (m/z) -> Product ion (m/z)
Data Presentation: Quantitative Levels of this compound in Urine

The concentration of this compound in urine can vary significantly depending on dietary intake and other exogenous exposures.

Table 1: Endogenous Urinary Excretion of this compound in Healthy Adults

ParameterValueReference
Baseline 24-hour Excretion A study on healthy adults reported a baseline 24-hour urinary excretion. While a specific mean and standard deviation for the baseline was not provided in the abstract, the study design included a 24-hour urine collection for this purpose before PABA supplementation.[1]

Table 2: Urinary Excretion of this compound After Oral Administration

Study PopulationOral Dose of PABAMean 24-hour Urinary RecoveryPercentage of Administered Dose RecoveredReference
33 healthy, free-living volunteers80 mg with each of three meals (240 mg/day)223 ± 9 mg93 ± 4%[2]
8 healthy volunteers in a calorimeterVarious divided doses-88 ± 5%[2]
10 healthy adults72 mg with each of four daily food items (288 mg/day)-98.7 ± 3.7%[1]

Note: The data in Table 2 primarily reflects the use of this compound as a marker for the completeness of 24-hour urine collections.

Conclusion

This compound is a readily measurable metabolite in human urine, with concentrations influenced by both endogenous microbial production and exogenous intake. Its primary metabolic fate involves acetylation and glycine conjugation, leading to the formation of several key metabolites. The quantification of total this compound and its metabolites in urine, typically achieved through HPLC or LC-MS/MS following a hydrolysis step, serves as a valuable tool in clinical diagnostics and nutritional research. Understanding the metabolic pathways and analytical methodologies for this compound is essential for professionals in drug development and life sciences research.

References

Investigating the Genetic Basis of 4-Aminobenzoate Production in Yeast: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminobenzoate (pABA), a precursor to essential metabolites such as folates and the broad-spectrum antibiotic coenzyme Q, is a compound of significant interest in the pharmaceutical and biotechnology sectors. Saccharomyces cerevisiae, a well-characterized and robust eukaryotic model organism, presents a promising platform for the bio-production of pABA. This technical guide delves into the genetic underpinnings of pABA biosynthesis in yeast, detailing the metabolic pathways, key genetic elements, and regulatory mechanisms. Furthermore, it provides a comprehensive overview of metabolic engineering strategies to enhance pABA production, complete with detailed experimental protocols and quantitative data analysis. This document aims to equip researchers and professionals in drug development with the foundational knowledge and practical methodologies required to harness yeast as an efficient cell factory for this compound production.

Introduction to this compound Biosynthesis in Saccharomyces cerevisiae

In Saccharomyces cerevisiae, this compound is synthesized from the central shikimate pathway intermediate, chorismate.[1][2] This biosynthetic route is a two-step enzymatic process encoded by the ABZ1 and ABZ2 genes.[1][2] The pathway is initiated by the conversion of chorismate and glutamine to 4-amino-4-deoxychorismate (ADC) by the enzyme aminodeoxychorismate synthase, the product of the ABZ1 gene.[1] Subsequently, the ABZ2 gene product, aminodeoxychorismate lyase, catalyzes the conversion of ADC to pABA.[1] Beyond its role as a folate precursor, pABA also serves as a precursor for coenzyme Q biosynthesis in yeast.[3]

The native production of pABA in wild-type yeast is tightly regulated and generally low. Consequently, metabolic engineering strategies are essential to achieve industrially relevant titers. These strategies primarily focus on increasing the carbon flux towards chorismate and optimizing the expression of the terminal pathway genes, ABZ1 and ABZ2.

The Genetic Framework of pABA Production

The pABA Biosynthetic Pathway

The synthesis of pABA from chorismate is a conserved pathway in many microorganisms. The key enzymatic steps and corresponding genes in S. cerevisiae are outlined below.

  • Step 1: Chorismate to 4-amino-4-deoxychorismate (ADC)

    • Enzyme: Aminodeoxychorismate synthase

    • Gene: ABZ1

    • Reaction: This enzyme transfers an amino group from glutamine to chorismate.[1]

  • Step 2: ADC to this compound (pABA)

    • Enzyme: Aminodeoxychorismate lyase

    • Gene: ABZ2

    • Reaction: This enzyme removes pyruvate (B1213749) from ADC to form pABA.[1]

pABA_Biosynthesis_Pathway Chorismate Chorismate ADC 4-amino-4-deoxychorismate Chorismate->ADC ABZ1 (Aminodeoxychorismate synthase) pABA This compound ADC->pABA ABZ2 (Aminodeoxychorismate lyase) Glutamate Glutamate ADC->Glutamate Pyruvate Pyruvate pABA->Pyruvate Glutamine Glutamine Glutamine->ADC Glutamine

Regulation of the Aromatic Amino Acid Pathway

The biosynthesis of aromatic amino acids, including the precursors to pABA, is subject to complex transcriptional and enzymatic regulation. The general amino acid control (GAAC) network, governed by the transcriptional activator Gcn4p, plays a pivotal role in the regulation of most structural genes in this pathway in response to amino acid starvation.[4] Furthermore, the carbon flow into the aromatic amino acid pathway is controlled by feedback inhibition of key enzymes.[4]

Specific to the pABA branch, the expression of genes involved in the catabolism of aromatic amino acids, such as ARO9 and ARO10, is induced by their substrates and regulated by the transcription factor Aro80p.[5] While direct regulatory elements for ABZ1 and ABZ2 are not extensively characterized, their expression is influenced by the overall flux through the shikimate pathway and the availability of the precursor, chorismate. Global transcriptional engineering, for instance by modifying transcription factors like Spt15p and Gcn4p, has been shown to modulate the expression of genes in the aromatic amino acid synthesis pathways.[6]

Aromatic_Amino_Acid_Regulation cluster_conditions Environmental Signals cluster_regulators Transcriptional Regulators cluster_genes Target Genes Amino Acid Starvation Amino Acid Starvation Gcn4p Gcn4p Amino Acid Starvation->Gcn4p Aromatic Amino Acids Aromatic Amino Acids Aro80p Aro80p Aromatic Amino Acids->Aro80p Aro_Genes Aromatic Amino Acid Biosynthesis Genes Gcn4p->Aro_Genes Activates Aro_Catabolism_Genes ARO9, ARO10 (Catabolism) Aro80p->Aro_Catabolism_Genes Activates

Metabolic Engineering Strategies for pABA Overproduction

To enhance pABA production in S. cerevisiae, a multi-pronged metabolic engineering approach is typically employed. This involves redirecting carbon flux towards the shikimate pathway, eliminating competing pathways, and overexpressing the terminal pABA synthesis genes.

Increasing Carbon Flux to Chorismate
  • Overexpression of Feedback-Resistant Enzymes: The first committed step in the shikimate pathway is catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, encoded by the ARO3 and ARO4 genes. These enzymes are subject to feedback inhibition by phenylalanine and tyrosine, respectively. Overexpressing a feedback-resistant mutant allele, such as ARO4K229L, can significantly increase the carbon flow into the pathway.[2]

  • Deletion of Competing Pathways: Chorismate is a critical branch point for the synthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine) and pABA. To channel more chorismate towards pABA, genes in the competing aromatic amino acid biosynthesis pathways can be deleted. Key targets for deletion include:

    • ARO7: Encodes chorismate mutase, which converts chorismate to prephenate, the precursor for phenylalanine and tyrosine.[2]

    • TRP3: Encodes anthranilate synthase, which directs chorismate towards tryptophan biosynthesis.[2]

Enhancing the Terminal pABA Pathway
  • Overexpression of ABZ1 and ABZ2: Increasing the expression of the aminodeoxychorismate synthase (ABZ1) and aminodeoxychorismate lyase (ABZ2) genes is crucial for efficiently converting the increased pool of chorismate to pABA.[1][2] Studies have shown that sourcing these genes from different yeast strains, such as wine yeast strains, can lead to higher pABA titers due to variations in enzyme activity.[2]

Quantitative Data on pABA Production

The following tables summarize quantitative data from studies on metabolically engineered S. cerevisiae for pABA production.

Table 1: pABA Production in Engineered S. cerevisiae Strains

StrainRelevant GenotypeCarbon SourceTiter (mg/L)Yield (% of theoretical max)Reference
PABA4aro7Δ, trp3Δ, ARO4K229L, OE-ABZ1, OE-ABZ2Glucose (Shake Flask)~82Not Reported[2]
PABA4aro7Δ, trp3Δ, ARO4K229L, OE-ABZ1, OE-ABZ2Glycerol (B35011)/Ethanol (Fed-Batch)2152.64 (C-mol%)[1][2]

OE: Overexpression

Table 2: Effect of Carbon Source on pABA Production by the PABA4 Strain

Carbon SourceTiter (µM)Carbon Yield (C-mol%)
Glucose~600~1.5
Glycerol~450~2.0
Ethanol~200~0.5
Glycerol/Ethanol (1:1 ratio)~650~2.5

(Data adapted from Averesch et al., 2016)[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the genetic engineering of yeast for pABA production and the subsequent analysis.

Yeast Strain Construction: Gene Deletion and Overexpression

Experimental_Workflow cluster_strain Strain Engineering cluster_production Production cluster_analysis Analysis Gene_Deletion Gene Deletion (e.g., ARO7, TRP3) via CRISPR/Cas9 Gene_Overexpression Gene Overexpression (e.g., ARO4K229L, ABZ1, ABZ2) via Plasmids Gene_Deletion->Gene_Overexpression Fermentation Yeast Fermentation (Shake Flask or Bioreactor) Gene_Overexpression->Fermentation Sampling Culture Sampling Fermentation->Sampling Quantification pABA Quantification (HPLC) Sampling->Quantification

  • gRNA Design and Cloning:

    • Design a 20-nucleotide guide RNA (gRNA) sequence targeting a unique site within the coding region of the target gene (ARO7 or TRP3). Ensure the target site is followed by a Protospacer Adjacent Motif (PAM) sequence (NGG).

    • Synthesize two complementary oligonucleotides encoding the gRNA sequence with appropriate overhangs for cloning into a Cas9-gRNA co-expression plasmid (e.g., pML104).

    • Anneal the oligonucleotides and ligate them into the digested and dephosphorylated Cas9-gRNA plasmid.

    • Transform the ligation product into competent E. coli for plasmid amplification and sequence verify the gRNA insert.

  • Donor DNA Preparation:

    • Design a donor DNA fragment consisting of 50-60 base pairs of sequence homologous to the regions immediately upstream and downstream of the target gene's open reading frame.

    • Synthesize this single-stranded oligodeoxynucleotide (ssODN) or amplify it via PCR.

  • Yeast Transformation:

    • Prepare competent S. cerevisiae cells using the lithium acetate/single-stranded carrier DNA/polyethylene glycol (LiAc/ss-DNA/PEG) method.

    • Co-transform the yeast cells with the Cas9-gRNA plasmid (typically 100-200 ng) and the donor DNA (1-2 µg).

    • Plate the transformed cells on selective medium (e.g., synthetic complete medium lacking uracil (B121893) for a URA3-marked plasmid).

  • Verification of Deletion:

    • Isolate genomic DNA from putative mutant colonies.

    • Perform PCR using primers flanking the target gene locus. A successful deletion will result in a smaller PCR product compared to the wild-type.

    • Confirm the deletion by Sanger sequencing of the PCR product.

  • Plasmid Construction:

    • Amplify the coding sequences of the genes to be overexpressed (ARO4K229L, ABZ1, ABZ2) from genomic DNA or a template plasmid.

    • Clone the amplified gene fragments into a high-copy yeast expression vector (e.g., pESC series) under the control of a strong constitutive or inducible promoter (e.g., PTDH3, PTEF1, or PGAL1).

    • Transform the constructed plasmids into competent E. coli for amplification and sequence verification.

  • Yeast Transformation:

    • Transform the engineered yeast strain (with gene deletions) with the overexpression plasmids using the LiAc/ss-DNA/PEG method.

    • Select for transformants on appropriate selective media (e.g., synthetic complete medium lacking the nutrient corresponding to the plasmid's auxotrophic marker).

Yeast Cultivation and Fermentation
  • Inoculum Preparation: Inoculate a single colony of the engineered yeast strain into 5 mL of selective synthetic complete medium and grow overnight at 30°C with shaking (200-250 rpm).

  • Main Culture: Dilute the overnight culture to an optical density at 600 nm (OD600) of 0.1 in 50 mL of production medium in a 250 mL baffled flask. The production medium can be a defined mineral medium with the desired carbon source (e.g., 2% glucose or a mixture of glycerol and ethanol).

  • Cultivation: Incubate at 30°C with shaking (200-250 rpm) for 72-96 hours.

  • Sampling: Aseptically collect samples at regular intervals for OD600 measurement and pABA quantification.

  • Bioreactor Setup: Prepare a 1 L bioreactor with 500 mL of batch medium (e.g., defined mineral medium with an initial limiting amount of carbon source).

  • Inoculation: Inoculate the bioreactor with a seed culture to an initial OD600 of 0.5-1.0.

  • Batch Phase: Grow the cells in batch mode until the initial carbon source is depleted. Maintain pH at 5.0 (with automated addition of NaOH or NH4OH) and temperature at 30°C.

  • Fed-Batch Phase: Initiate a continuous feed of a concentrated carbon source solution (e.g., 50% glucose or a glycerol/ethanol mixture). The feed rate can be controlled to maintain a low substrate concentration and avoid the Crabtree effect.

  • Sampling: Periodically withdraw samples for analysis of cell density, substrate consumption, and pABA concentration.

Quantification of this compound by HPLC
  • Sample Preparation:

    • Centrifuge 1 mL of culture broth at 13,000 x g for 5 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and an aqueous buffer (e.g., 20:80 v/v methanol:0.02 M ammonium (B1175870) acetate, pH 4.0).[8]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 280 nm.[8]

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a standard curve of known pABA concentrations (e.g., 0.1 to 10 mg/L) in the fermentation medium.

    • Quantify the pABA concentration in the samples by comparing the peak area to the standard curve.

Conclusion

Saccharomyces cerevisiae is a highly tractable and effective platform for the production of this compound. A thorough understanding of the genetic basis of the pABA biosynthetic pathway, coupled with targeted metabolic engineering strategies, can lead to significant improvements in production titers. By increasing the flux of the central metabolite chorismate and enhancing the expression of the terminal pathway genes, ABZ1 and ABZ2, it is possible to achieve high-level pABA production. The detailed protocols provided in this guide offer a practical framework for researchers to develop and optimize yeast strains for pABA synthesis, thereby contributing to the advancement of bio-based production of valuable pharmaceuticals and chemicals. Future work may focus on further optimizing fermentation conditions, exploring novel genetic targets for manipulation, and leveraging systems biology approaches to create even more efficient yeast cell factories.

References

The Emergence of a "Vitamin": A Technical History of Para-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery and Elucidation of Para-Aminobenzoic Acid's Role as a Vitamin-like Factor.

Introduction

Para-aminobenzoic acid (PABA), a compound once heralded as a member of the B-vitamin complex under designations such as vitamin Bx and vitamin B10, holds a unique place in the history of nutritional science. While it is no longer classified as a true vitamin for humans, its discovery and the subsequent investigation into its biological roles were pivotal in understanding microbial metabolism and the intricate relationship between diet and physiological function. This technical guide provides a comprehensive overview of the historical experiments and discoveries that led to the transient classification of PABA as a vitamin, with a focus on the experimental methodologies and quantitative data from the foundational studies.

The Historical Context: A New Era of Nutritional Discovery

The early 20th century was a period of intense investigation into nutritional science, spurred by the work of pioneers like Christiaan Eijkman and Gerrit Grijns, whose research on beriberi laid the groundwork for the concept of vitamins. In this environment of discovery, researchers sought to identify essential dietary factors necessary for growth and the prevention of disease. The work of scientists like Richard Kuhn on the isolation and characterization of B vitamins such as riboflavin (B1680620) (B2) and pyridoxine (B80251) (B6) further fueled the search for novel vitamin-like compounds. It was within this scientific landscape that para-aminobenzoic acid emerged as a molecule of interest.

The Seminal Discovery: PABA as a Growth and Anti-Graying Factor

The initial classification of PABA as a vitamin-like substance stemmed from two key lines of evidence: its role as a growth factor for microorganisms and its observed effect on pigmentation in animal studies.

A pivotal moment in the history of PABA came in 1941 when Stefan Ansbacher published a paper titled "p-AMINOBENZOIC ACID, A VITAMIN."[1] In his research, Ansbacher demonstrated that PABA was a necessary growth factor for certain bacteria and that it could reverse the graying of hair (achromotrichia) in rats fed a specific deficient diet.

Contemporaneously, Dr. Benjamin Sieve was conducting studies on the effect of PABA on human subjects with premature graying of hair. His work, published around the same time, suggested that PABA supplementation could lead to the darkening of hair in some individuals.

These early studies, though lacking the rigorous controls of modern clinical trials, provided the initial impetus for considering PABA as a vitamin.

The Sulfonamide Connection: Unraveling a Mechanism of Action

Further evidence for the essential role of PABA in microbial metabolism came from an unexpected source: the study of the newly discovered sulfonamide antibiotics. In 1940, Donald Woods demonstrated that the antibacterial action of sulfanilamide (B372717) could be reversed by the addition of PABA.[2] This finding led to the understanding that sulfonamides act as competitive inhibitors of an enzyme that utilizes PABA. This discovery was crucial as it indirectly highlighted the essential role of PABA in a vital metabolic pathway for many bacteria.

Experimental Protocols of the Foundational Studies

Induction of Nutritional Achromotrichia in Rats

The primary animal model used to demonstrate the "anti-gray hair" effect of PABA was the rat with nutritionally induced achromotrichia.

  • Animal Model: Young, weanling rats of various strains were typically used.

  • Basal Diet Composition: The rats were fed a purified, synthetic diet deficient in certain B-complex vitamins. While the exact compositions varied between studies, a typical basal diet of that era would have consisted of:

    • Protein: Casein (often heated to destroy any remaining vitamins)

    • Carbohydrate: Sucrose or starch

    • Fat: Lard or vegetable oil

    • Minerals: A salt mixture providing essential minerals.

    • Vitamins: A supplement of all known essential vitamins except for the B-vitamin fraction under investigation. This would often include fat-soluble vitamins (A, D, E) and crystalline B vitamins like thiamin (B1), riboflavin (B2), and pyridoxine (B6). The "filtrate factor," a less-defined fraction of the B-complex, was often omitted to induce deficiency symptoms.

  • Experimental Groups:

    • Control Group: Fed the complete synthetic diet supplemented with a full complement of B vitamins (often from a source like yeast extract or liver extract).

    • Deficient Group: Fed the basal synthetic diet lacking the specific B-vitamin fraction, leading to the development of gray hair.

    • PABA Supplemented Group: Fed the deficient diet supplemented with varying doses of para-aminobenzoic acid.

  • Method of Assessment: The primary endpoint was the observation and subjective assessment of hair color. The degree of graying (achromotrichia) was typically noted over a period of several weeks. Quantitative methods for assessing hair color in these early studies were not standardized and often relied on visual comparison.

Microbiological Growth Assays

To establish PABA as a growth factor, researchers utilized bacteria that could not synthesize PABA on their own.

  • Microorganism: Strains of bacteria, such as Clostridium acetobutylicum or certain strains of streptococci, that require an external source of PABA for growth were used.

  • Culture Medium: A defined minimal medium was prepared that contained all the necessary nutrients for bacterial growth except for PABA.

  • Experimental Setup:

    • Negative Control: Bacteria were inoculated into the PABA-deficient minimal medium.

    • Positive Control: Bacteria were inoculated into the minimal medium supplemented with an adequate amount of PABA.

    • Test Groups: Bacteria were inoculated into the minimal medium supplemented with varying concentrations of the substance being tested for PABA-like activity.

  • Method of Assessment: Bacterial growth was measured over time, typically by monitoring the turbidity of the culture using a spectrophotometer. The amount of growth was then correlated with the concentration of PABA or the test substance.

Quantitative Data from Early PABA Supplementation Studies

Obtaining precise, consolidated quantitative data from the original 1940s publications is challenging due to the limited accessibility of these texts. The following table is a summary of the dosages and reported outcomes based on information from secondary sources and reviews of the original work.

Study FocusSubjectNumber of SubjectsPABA DosageDuration of TreatmentReported Outcome
Hair Pigmentation HumansNot specified200 mg dailySeveral weeksDarkening of gray hair
Hair Pigmentation RatsNot specifiedNot specifiedSeveral weeksReversal of nutritional achromotrichia
Bacterial Growth BacteriaN/AVaried concentrationsHours to daysDose-dependent growth stimulation

Note: The data in this table is based on summaries of the original research and may not reflect the full scope of the quantitative findings.

Signaling Pathways and Experimental Workflows

Bacterial Folic Acid Synthesis Pathway

PABA is a crucial precursor in the de novo synthesis of folic acid (vitamin B9) in many bacteria. This pathway is a key target for sulfonamide antibiotics.

Folic_Acid_Synthesis cluster_paba_synthesis PABA Synthesis cluster_folate_synthesis Folate Synthesis Chorismate Chorismate PABA p-Aminobenzoic Acid (PABA) Chorismate->PABA PabA, PabB, PabC Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate Synthase (DHPS) DHPPP Dihydropterin Pyrophosphate DHPPP->Dihydropteroate DHF Dihydrofolate (DHF) Dihydropteroate->DHF Dihydrofolate Synthase (DHFS) THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Sulfonamides Sulfonamides Sulfonamides->Dihydropteroate Competitive Inhibition Nutritional_Achromotrichia_Workflow start Start: Weanling Rats diet_prep Prepare Synthetic Diets: - Complete (Control) - Deficient - Deficient + PABA start->diet_prep grouping Randomly Assign Rats to Dietary Groups diet_prep->grouping feeding Feed Respective Diets for Several Weeks grouping->feeding observation Weekly Observation and Recording: - Body Weight - General Health - Hair Color (Achromotrichia) feeding->observation observation->feeding Repeat data_analysis Analyze Data: - Compare growth curves - Compare incidence and severity of graying observation->data_analysis conclusion Conclusion on the Effect of PABA data_analysis->conclusion

References

Methodological & Application

Application Note: Synthesis of 4-Aminobenzoate from p-Nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed protocols for the synthesis of 4-aminobenzoate, a vital intermediate in the pharmaceutical and chemical industries, through the reduction of p-nitrobenzoic acid.[1] Two primary, high-yield methods are presented: catalytic hydrogenation using a Palladium-on-Carbon (Pd/C) catalyst and a metal-mediated reduction using indium powder for the synthesis of the corresponding ethyl ester. These methods are selected for their efficiency, high product purity, and scalability. This application note includes comprehensive experimental procedures, tabulated quantitative data for easy comparison, and workflow diagrams to guide researchers, scientists, and drug development professionals.

Introduction

4-Aminobenzoic acid (PABA) is an organic compound featuring both an amino and a carboxyl group attached to a benzene (B151609) ring.[1] It serves as a crucial building block in the synthesis of various derivatives, including local anesthetics (e.g., benzocaine), sunscreens, and folic acid antagonists.[1] The most common and industrially significant route for producing PABA is the reduction of the nitro group of p-nitrobenzoic acid.[1]

This note details two effective laboratory-scale methods:

  • Catalytic Hydrogenation: A clean and efficient method that utilizes hydrogen gas and a Pd/C catalyst to achieve high yields and purity.[2][3]

  • Metal-Mediated Reduction: An alternative method that uses indium metal in an aqueous ethanol (B145695) solution, which is particularly effective for the synthesis of ethyl this compound from its corresponding nitro compound.[4]

The selection of the synthesis method often depends on the available equipment (e.g., high-pressure hydrogenation apparatus), desired scale, and economic factors.[1]

Synthesis Pathways Overview

The fundamental chemical transformation is the reduction of the aromatic nitro group (-NO₂) to an amino group (-NH₂).

Reaction_Scheme start p-Nitrobenzoic Acid (C₇H₅NO₄) end 4-Aminobenzoic Acid (C₇H₇NO₂) start->end   Reduction (e.g., H₂, Pd/C or In, NH₄Cl)

Caption: General reaction scheme for the reduction of p-nitrobenzoic acid.

Data Presentation

Quantitative data from various established protocols are summarized below for comparative analysis.

Table 1: Comparison of Synthesis Methods for this compound

ParameterMethod A: Catalytic HydrogenationMethod B: Indium-Mediated Reduction
Starting Material p-Nitrobenzoic AcidEthyl 4-nitrobenzoate (B1230335)
Product 4-Aminobenzoic AcidEthyl this compound
Reducing Agent Hydrogen Gas (H₂)Indium Powder (In)
Catalyst/Promoter Palladium on Carbon (Pd/C)Ammonium (B1175870) Chloride (NH₄Cl)
Solvent WaterEthanol / Water
Temperature 60-70°C[2][3]Reflux (approx. 80-90°C)[4]
Pressure 1-4 MPa[2][3]Atmospheric
Reaction Time ~2 hours[3]2.5 hours[4]
Reported Yield >95%[2][3]90%[4]
Reported Purity >99% (HPLC)[2][3]High (Confirmed by NMR, IR)[4]
Key Advantages High purity, clean reaction, catalyst is recyclable.[5]Milder conditions (no high pressure), ecologically friendly reagent.[4]

Table 2: Spectroscopic Data for Product Characterization

Compound¹H NMR (Solvent)¹³C NMR (Solvent)IR (cm⁻¹)
4-Aminobenzoic Acid (DMSO-d₆): δ 12.0 (s, 1H, -COOH), 7.65 (d, 2H, Ar-H), 6.57 (d, 2H, Ar-H), 5.89 (s, 2H, -NH₂)[6](DMSO-d₆): δ 167.8, 153.2, 131.5, 116.9, 112.83470, 3370 (N-H), 2800-3200 (O-H), 1670 (C=O), 1600, 1520 (Aromatic C=C)
Ethyl this compound (CDCl₃): δ 7.85 (d, 2H, Ar-H), 6.63 (d, 2H, Ar-H), 4.31 (q, 2H, -CH₂-), 4.04 (brs, 2H, -NH₂), 1.36 (t, 3H, -CH₃)[4](CDCl₃): δ 166.9, 151.0, 131.7, 120.5, 114.0, 60.4, 14.6[4](Film): 3424, 3345, 3224 (N-H), 1685 (C=O), 1598, 1515 (Aromatic C=C)[4]

Experimental Protocols

Protocol 1: Synthesis of 4-Aminobenzoic Acid via Catalytic Hydrogenation

This protocol is based on established methods for the catalytic hydrogenation of p-nitrobenzoic acid using a Pd/C catalyst in an aqueous medium.[2][3][5]

Materials:

  • p-Nitrobenzoic acid

  • Sodium hydroxide (B78521) (NaOH)

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Nitrogen gas (for purging)

  • Hydrogen gas (high purity)

Equipment:

  • High-pressure autoclave/hydrogenator (e.g., 1 L capacity)

  • Magnetic stirrer or mechanical stirrer for autoclave

  • Buchner funnel and vacuum flask

  • Standard laboratory glassware

  • pH meter or pH paper

Procedure:

  • Preparation of Sodium p-Nitrobenzoate Solution: In a beaker, dissolve 50.0 g of p-nitrobenzoic acid and 12.0 g of sodium hydroxide in 150 mL of water to form an aqueous solution of the sodium salt.[3]

  • Reactor Setup: Transfer the prepared solution into a 1 L autoclave. Add 0.5 g of 5% Pd/C catalyst to the vessel.[3]

  • Purging: Seal the autoclave. Purge the system with nitrogen gas three times to remove all oxygen, then purge with hydrogen gas twice.

  • Hydrogenation: Pressurize the autoclave with hydrogen to 2 MPa. Begin stirring and heat the mixture to 60-70°C.[3] Maintain the reaction under these conditions for approximately 2 hours, or until hydrogen uptake ceases.[3]

  • Cooling and Catalyst Recovery: Allow the reactor to cool to room temperature and carefully vent the excess hydrogen pressure. Filter the reaction mixture under vacuum to recover the Pd/C catalyst. The catalyst can be stored under water for reuse.

  • Product Precipitation: Transfer the filtrate to a beaker placed in an ice bath. While stirring, slowly add concentrated hydrochloric acid to acidify the solution to a pH of 3.[5] A white precipitate of 4-aminobenzoic acid will form.

  • Isolation and Drying: Collect the white solid product by vacuum filtration, washing it with cold deionized water. Dry the product in a vacuum oven. The expected yield is >95% with a purity of >99%.[3]

Protocol 2: Synthesis of Ethyl this compound via Indium-Mediated Reduction

This protocol describes the reduction of ethyl 4-nitrobenzoate using indium powder in an aqueous ethanol solution, adapted from Organic Syntheses.[4]

Materials:

  • Ethyl 4-nitrobenzoate

  • Ammonium chloride (NH₄Cl)

  • Indium powder

  • Ethanol

  • Deionized Water

  • Dichloromethane

  • Hexane (B92381)

  • Anhydrous sodium sulfate

  • Brine solution

Equipment:

  • Round-bottom flask (1000 mL)

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Buchner funnel and vacuum flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 1000 mL round-bottom flask equipped with a magnetic stir bar, add a suspension of 10 g (51 mmol) of ethyl 4-nitrobenzoate in 250 mL of ethanol.[4]

  • Addition of Reagents: Add a solution of 27.4 g (510 mmol) of ammonium chloride in 125 mL of water to the flask.[4] Finally, add 23.5 g (205 mmol) of indium powder.[4]

  • Reflux: Attach a reflux condenser and heat the mixture at reflux for 2.5 hours.[4]

  • Work-up and Filtration: Allow the reaction mixture to cool to room temperature. Dilute the mixture with 350-400 mL of water and filter under vacuum to remove the indium residues.[4]

  • Extraction: Transfer the filtrate to a large separatory funnel and extract with 6-8 portions of 50-60 mL of dichloromethane.[4]

  • Washing and Drying: Combine the organic extracts, wash with 100 mL of brine, and dry over anhydrous sodium sulfate.[4]

  • Purification and Isolation: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. Dissolve the crude product in 100 mL of dichloromethane, warm to concentrate, and then add 50 mL of hexane to induce crystallization.[4]

  • Crystallization: Allow the solution to stand in a refrigerator overnight. Collect the crystalline product by vacuum filtration to yield ethyl this compound (Expected yield: 90%).[4]

Workflow Visualization

The following diagram illustrates the experimental workflow for the catalytic hydrogenation protocol.

Workflow_Catalytic_Hydrogenation prep Prepare aqueous solution of Sodium p-Nitrobenzoate charge Charge Autoclave with Solution and 5% Pd/C Catalyst prep->charge purge Seal and Purge Reactor (3x N₂, 2x H₂) charge->purge react Pressurize to 2 MPa with H₂ Heat to 60-70°C for ~2h purge->react cool Cool to Room Temperature and Vent Pressure react->cool filter_cat Filter to Recover Pd/C Catalyst cool->filter_cat acidify Acidify Filtrate to pH 3 with conc. HCl in Ice Bath filter_cat->acidify crystallize Precipitation of 4-Aminobenzoic Acid acidify->crystallize filter_prod Collect Product by Vacuum Filtration crystallize->filter_prod dry Dry Product in Vacuum Oven filter_prod->dry final_prod Pure 4-Aminobenzoic Acid (Yield >95%, Purity >99%) dry->final_prod

Caption: Experimental workflow for the synthesis of 4-aminobenzoic acid.

References

Application Note: Quantification of 4-Aminobenzoate in Bacterial Cultures by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed methodology for the quantification of 4-Aminobenzoate (p-Aminobenzoic Acid, PABA) in bacterial culture samples using High-Performance Liquid Chromatography (HPLC) with UV detection. PABA is a key intermediate in the folate synthesis pathway in many bacteria, making its quantification essential for studies on metabolic engineering, antibiotic development, and microbial physiology. The protocol herein describes procedures for sample preparation from bacterial broth, detailed instrument conditions for a robust reverse-phase HPLC method, and guidelines for method validation.

Introduction

This compound (PABA) is an essential metabolite for a wide range of bacteria, serving as a precursor for the synthesis of dihydrofolate, a critical cofactor for nucleotide synthesis.[1] The enzyme dihydropteroate (B1496061) synthase (DHPS), which incorporates PABA into the folate pathway, is the target of sulfonamide antibiotics. Therefore, the accurate quantification of intracellular and extracellular PABA in bacterial cultures is crucial for researchers studying the efficacy of such antibiotics, engineering metabolic pathways for specialty chemical production, or investigating microbial metabolism.

This application note presents a reliable and reproducible reverse-phase HPLC (RP-HPLC) method suitable for determining PABA concentrations in complex matrices like bacterial culture broth. The method utilizes a C18 stationary phase for separation and UV spectrophotometry for detection.

Principle of the Method

The method is based on the separation of PABA from other components in the bacterial culture supernatant using reverse-phase chromatography. In RP-HPLC, the stationary phase (a C18 column) is nonpolar, while the mobile phase is polar. PABA, a moderately polar molecule, is retained on the column and then eluted by a polar mobile phase. Quantification is achieved by measuring the absorbance of the eluting PABA with a UV detector and comparing the peak area to a standard curve generated from known concentrations of PABA.

Materials and Reagents
  • This compound (PABA) standard (≥99% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Tris-HCl

  • Ultrapure water (18.2 MΩ·cm)

  • 0.22 µm Syringe filters (e.g., PVDF or PTFE)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this application. The specific conditions outlined below are based on established methods and provide a robust starting point for analysis.[2][3]

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) with guard column[2]
Mobile Phase A 0.1% Formic Acid in Ultrapure Water[2]
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 40°C[2]
Detection Wavelength 278 nm[4]
Run Time 15 minutes
Elution Mode Isocratic or Gradient (see protocol)

Protocols

Protocol 1: Sample Preparation from Bacterial Culture

This protocol details the extraction of PABA from both the culture supernatant (extracellular) and the cell pellet (intracellular).

  • Harvest Cells: Transfer 1.0 mL of bacterial culture to a 1.5 mL microcentrifuge tube.

  • Separate Supernatant and Pellet: Centrifuge the culture at 10,000 x g for 10 minutes at 4°C.[2]

  • Collect Supernatant: Carefully transfer the supernatant to a new, clean microcentrifuge tube. This fraction contains extracellular PABA.

  • Wash Cell Pellet: Resuspend the cell pellet in 1.0 mL of a suitable buffer (e.g., 0.1M Tris-HCl) to wash away residual medium. Centrifuge again at 10,000 x g for 10 minutes. Discard the supernatant.

  • Lyse Cells (for intracellular PABA): Resuspend the washed pellet in 1.0 mL of 0.1M Tris-HCl buffer. Lyse the cells using sonication (e.g., 1 minute, alternating 10 seconds on/off cycles on ice) to release intracellular contents.[2]

  • Clarify Lysate: Centrifuge the cell lysate at maximum speed (>14,000 x g) for 15 minutes to pellet cell debris. Transfer the clarified supernatant (lysate) to a new tube.

  • Protein Precipitation (Optional but Recommended): To improve column lifetime, add an equal volume of ice-cold methanol or acetonitrile to the supernatant (from step 3) or the clarified lysate (from step 6). Vortex briefly and incubate at -20°C for 30 minutes to precipitate proteins. Centrifuge at >14,000 x g for 15 minutes.

  • Final Filtration: Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial.[2][5] The sample is now ready for injection.

G culture 1. Bacterial Culture centrifuge1 2. Centrifuge (10,000 x g, 10 min) culture->centrifuge1 supernatant 3. Extracellular PABA (Supernatant) centrifuge1->supernatant pellet 4. Cell Pellet centrifuge1->pellet filtration 9. Filter (0.22 µm) supernatant->filtration wash 5. Wash Pellet pellet->wash lysis 6. Cell Lysis (Sonication) wash->lysis centrifuge2 7. Clarify Lysate (>14,000 x g, 15 min) lysis->centrifuge2 lysate 8. Intracellular PABA (Clarified Lysate) centrifuge2->lysate lysate->filtration hplc 10. HPLC Injection filtration->hplc

Caption: Workflow for preparing extracellular and intracellular PABA samples.

Protocol 2: HPLC Analysis
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.

  • Standard Curve Preparation:

    • Prepare a 1 mg/mL stock solution of PABA in the mobile phase.

    • Perform serial dilutions to create a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).[2]

  • Sample Injection: Inject 20 µL of each standard and the prepared bacterial samples.

  • Elution Program (Example): An isocratic elution is often sufficient.

    • Mobile Phase: 80% Mobile Phase A (Water + 0.1% Formic Acid) and 20% Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

    • Run for 10-15 minutes or until the PABA peak has eluted and the baseline is stable. The retention time for PABA is typically between 4 and 6 minutes under these conditions.[2]

  • Data Analysis:

    • Identify the PABA peak in the chromatograms based on the retention time of the PABA standard.

    • Integrate the peak area for each standard and sample.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of PABA in the samples by interpolating their peak areas from the calibration curve.

Results and Method Validation

A properly validated method ensures accurate and reliable results. Key validation parameters are summarized below. This data is representative and should be verified for the specific instrumentation used.

Validation Parameter Typical Result Notes
Linearity (R²) > 0.999For a concentration range of 0.5 - 100 µg/mL.
Retention Time (RT) ~5.0 minHighly dependent on exact conditions; should be consistent.[2]
Limit of Detection (LOD) ~0.2 µMCalculated as 3x the signal-to-noise ratio.[1]
Limit of Quantification (LOQ) ~0.6 µMCalculated as 10x the signal-to-noise ratio.
Precision (%RSD) < 2% (Intra-day)Relative Standard Deviation for replicate injections.[6]
Precision (%RSD) < 5% (Inter-day)Assesses reproducibility over several days.[6]
Accuracy (% Recovery) 95 - 105%Determined by spiking a blank matrix with a known PABA concentration.
Logical Pathway: Troubleshooting Common HPLC Issues

This diagram outlines a systematic approach to troubleshooting potential issues during PABA analysis.

G start Problem Observed no_peaks No Peaks or Very Small Peaks start->no_peaks bad_shape Broad or Tailing Peaks start->bad_shape rt_shift Retention Time Shifting start->rt_shift sol_injection Check Injection Syringe/Autosampler no_peaks->sol_injection sol_detector Check Detector (Lamp, Wavelength) no_peaks->sol_detector sol_sample Sample Degradation or Low Concentration no_peaks->sol_sample sol_column Column Issue (Void, Contamination) bad_shape->sol_column sol_mobile_phase Mobile Phase Issue (pH, Composition, Degas) bad_shape->sol_mobile_phase sol_flow Check Flow Rate and Pump Pressure bad_shape->sol_flow rt_shift->sol_column Column Aging rt_shift->sol_mobile_phase rt_shift->sol_flow

Caption: A troubleshooting guide for common HPLC analysis problems.

Conclusion

The described RP-HPLC method provides a sensitive, specific, and robust tool for the quantification of this compound in bacterial culture samples. The sample preparation protocol is effective at removing interfering substances, and the chromatographic conditions allow for a rapid and reliable analysis. This application note serves as a comprehensive guide for researchers requiring accurate measurement of this key metabolic intermediate.

References

Application Notes: Synthesis of Azo Dyes Using 4-Aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Aminobenzoic acid (PABA), a versatile organic compound, serves as a crucial precursor in the synthesis of a wide array of azo dyes.[1] Its structure, which features both a primary aromatic amino group and a carboxylic acid group, makes it an ideal starting material. The amino group can be readily converted into a reactive diazonium salt through diazotization.[1][2] This intermediate then couples with various electron-rich aromatic compounds—such as phenols, naphthols, or other aromatic amines—to form the characteristic azo bond (-N=N-).[1] This azo group acts as a chromophore, responsible for the vibrant color of the dye.[1]

The presence of the carboxylic acid group allows for modulation of the dye's properties, such as solubility and its ability to bind to different substrates.[1] Azo dyes derived from 4-aminobenzoate are utilized in numerous applications, ranging from coloring textiles to advanced uses in biomedical research, including as biological stains and pH indicators.[1] Furthermore, researchers are exploring these compounds for their potential biological activities, including antibacterial and anticancer properties, and their application in drug delivery systems where the azo bond can be cleaved by azoreductase enzymes in the gut microbiome.[1]

General Reaction Mechanism

The synthesis of azo dyes from 4-aminobenzoic acid is a well-established two-step process:

  • Diazotization: The primary aromatic amino group of 4-aminobenzoic acid is converted into a diazonium salt. This is achieved by reacting it with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[1] This reaction is critically performed at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing.[1][3]

  • Azo Coupling: The resulting diazonium salt, which acts as an electrophile, is then reacted with an electron-rich coupling agent (e.g., a phenol (B47542) or naphthol).[1] This reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the activated aromatic ring of the coupling partner, typically at the para position to the activating group, to form a stable azo compound.[1]

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling paba 4-Aminobenzoic Acid (PABA) diazonium 4-Carboxybenzenediazonium Salt paba->diazonium + NaNO2, HCl (0-5 °C) azo_dye Azo Dye diazonium->azo_dye + Coupling Agent coupling_agent Coupling Agent (e.g., 2-Naphthol)

Caption: General reaction pathway for azo dye synthesis from PABA.

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative azo dyes using 4-aminobenzoic acid.

Protocol 1: Synthesis of 4-((2-hydroxynaphthalen-1-yl)diazenyl)benzoic acid

This protocol details the synthesis of a red-orange azo dye by coupling diazotized 4-aminobenzoic acid with 2-naphthol (B1666908).[1]

Part A: Diazotization of 4-Aminobenzoic Acid

  • In a 100 mL beaker, dissolve 1.37 g (0.01 mol) of 4-aminobenzoic acid in a mixture of 4 mL of concentrated HCl and 15 mL of distilled water. Stir until a clear solution is formed.[1]

  • Cool the beaker in an ice-water bath to lower the solution's temperature to 0–5 °C.[1]

  • In a separate beaker, prepare a solution of 0.69 g (0.01 mol) of sodium nitrite in 10 mL of cold distilled water.[1]

  • While vigorously stirring the 4-aminobenzoic acid solution and maintaining the temperature between 0–5 °C, add the sodium nitrite solution dropwise. The rate of addition must be slow to prevent the temperature from rising.[1]

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 5-10 minutes to ensure the diazotization is complete. The resulting solution contains the diazonium salt of PABA.[1]

Part B: Preparation of the Coupling Agent Solution

  • In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of a 10% aqueous sodium hydroxide (B78521) solution. Stir until the 2-naphthol is completely dissolved.[1]

  • Thoroughly cool this solution in an ice-water bath to 0–5 °C.[1]

Part C: Azo Coupling Reaction

  • While keeping the 2-naphthol solution cold and stirring, slowly add the previously prepared cold diazonium salt solution.[1] A brightly colored (red or orange) precipitate should form immediately.[1]

  • Continue to stir the reaction mixture in the ice bath for 10–15 minutes to ensure the coupling reaction goes to completion.[1]

  • Isolate the solid azo dye product by vacuum filtration using a Buchner funnel.[1]

  • Wash the precipitate on the filter paper with a small amount of cold distilled water to remove unreacted salts.[1]

  • Allow the product to air dry or dry in a desiccator.[1]

Protocol 2: Synthesis of [4-(8-hydroxyquinolin-5-yl)diazenyl]benzoic acid

This protocol describes the coupling of diazotized 4-aminobenzoic acid with 8-hydroxyquinoline (B1678124).[4]

Part A: Diazotization of 4-Aminobenzoic Acid

  • Dissolve 1.37 g (0.01 mol) of 4-aminobenzoic acid in diluted hydrochloric acid.[4]

  • Cool the solution to 0–5 °C in an ice bath.[4]

  • Prepare a solution of 0.70 g (0.01 mol) of sodium nitrite in water and add it to the 4-aminobenzoic acid solution while maintaining the low temperature to form the diazonium salt.[4]

Part B: Azo Coupling Reaction

  • Separately, prepare a basic ethanolic solution of 8-hydroxyquinoline (1.45 g, 0.01 mol).[4]

  • Slowly add the 8-hydroxyquinoline solution to the cold diazonium salt solution with constant stirring.[4]

  • Allow the reaction to proceed for 24 hours. Adjust the pH to 7 with a few drops of 0.1 N HCl to induce crystallization.[4]

  • Filter the resulting precipitate, wash it with distilled water, air-dry, and recrystallize from ethanol (B145695) to obtain the purified azo dye.[4]

G start Start prep_amine Prepare PABA Solution (PABA, HCl, H₂O) start->prep_amine prep_nitrite Prepare NaNO₂ Solution start->prep_nitrite prep_coupling Prepare Coupling Agent Solution (e.g., 2-Naphthol in NaOH) start->prep_coupling cool_amine Cool PABA Solution (0-5 °C) prep_amine->cool_amine diazotization Diazotization: Add NaNO₂ solution dropwise to PABA solution at 0-5 °C prep_nitrite->diazotization cool_amine->diazotization coupling Azo Coupling: Add diazonium salt solution to coupling agent solution diazotization->coupling cool_coupling Cool Coupling Solution (0-5 °C) prep_coupling->cool_coupling cool_coupling->coupling stir Stir in Ice Bath (10-15 min) coupling->stir filtration Isolate Product: Vacuum Filtration stir->filtration wash Wash with Cold H₂O filtration->wash dry Dry Product wash->dry end End: Purified Azo Dye dry->end

Caption: General experimental workflow for azo dye synthesis using PABA.[1]

Data Presentation

Quantitative data is essential for the reproducibility and analysis of azo dye synthesis.

Table 1: Summary of Reagents and Their Roles [1]

Reagent Chemical Name Role
Amine 4-Aminobenzoic acid Starting material providing the primary amino group for diazotization.
Acid Hydrochloric Acid (HCl) Catalyst for generating nitrous acid and maintaining an acidic medium.
Nitrite Source Sodium Nitrite (NaNO₂) Reagent that forms nitrous acid for the creation of the diazonium ion.
Coupling Agent 2-Naphthol, 8-Hydroxyquinoline, etc. Electron-rich reactant that undergoes electrophilic substitution with the diazonium salt.

| Base | Sodium Hydroxide (NaOH) | Used to dissolve phenolic coupling agents and maintain alkaline conditions for coupling. |

Table 2: Quantitative Data for Synthesis of 4-((2-hydroxynaphthalen-1-yl)diazenyl)benzoic acid [1]

Reagent Molar Mass ( g/mol ) Amount (g) Moles (mol) Molar Ratio
4-Aminobenzoic Acid 137.14 1.37 0.01 1
Sodium Nitrite 69.00 0.69 0.01 1
2-Naphthol 144.17 1.44 0.01 1
Product 4-((2-hydroxynaphthalen-1-yl)diazenyl)benzoic acid 292.29 - -
Expected Yield - - - >80% (Typical)

| Appearance | - | - | - | Red-orange solid |

References

Application Notes and Protocols for the Enzymatic Assay of 4-Aminobenzoate Hydroxylase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobenzoate hydroxylase (EC 1.14.13.27), also known as this compound 1-monooxygenase, is a flavin-adenine dinucleotide (FAD)-dependent monooxygenase.[1][2] This enzyme catalyzes the oxidative decarboxylation of this compound (PABA) to produce 4-hydroxyaniline (4-aminophenol), carbon dioxide, and water.[1][2] The reaction consumes molecular oxygen and requires a reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NAD(P)H) as a cofactor.[1][2] this compound hydroxylase plays a role in the degradation of 2,4-dichlorobenzoate.[2] This application note provides a detailed protocol for a colorimetric enzymatic assay of this compound hydroxylase, along with key kinetic parameters and a visual representation of the workflow.

Principle of the Assay

The enzymatic activity of this compound hydroxylase is determined by quantifying the formation of one of its products, 4-hydroxyaniline. This is achieved through a two-step reaction:

  • Enzymatic Reaction: this compound hydroxylase catalyzes the conversion of this compound to 4-hydroxyaniline in the presence of NAD(P)H and oxygen.

  • Colorimetric Detection (Indophenol Reaction): The resulting 4-hydroxyaniline is then reacted with a phenol (B47542) reagent in the presence of an alkaline hypochlorite (B82951) solution. This reaction, a variation of the Berthelot reaction, produces a stable blue indophenol (B113434) dye. The intensity of the blue color, which is directly proportional to the amount of 4-hydroxyaniline produced, is measured spectrophotometrically. This colorimetric method is highly selective and minimizes interference from other substances.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound hydroxylase isolated from Agaricus bisporus.

ParameterValueReference
Michaelis-Menten Constants (Km)
This compound20.4 µM[1]
NADH13.6 µM[1]
NADPH133 µM[1]
O₂200 µM[1]
Optimal pH Range
with NADH as cofactor6.5 - 8.0[1]
with NADPH as cofactor6.0 - 7.5[1]
Cofactor FAD[1][2]

Experimental Protocols

This protocol is adapted from the method described by Bando et al. (1990) for the determination of 4-aminobenzoic acid.[3]

Required Reagents
  • Enzyme: Purified this compound hydroxylase.

  • Substrate Solution (this compound): Prepare a stock solution of 1 mM 4-aminobenzoic acid in deionized water.

  • Cofactor Solution (NADH or NADPH): Prepare a stock solution of 10 mM NADH or NADPH in deionized water. Store on ice and prepare fresh.

  • Reaction Buffer: 100 mM Potassium Phosphate buffer, pH 7.5.

  • Colorimetric Reagents:

    • Phenol Reagent: A solution containing phenol and sodium nitroprusside.

    • Alkaline Hypochlorite Solution: A solution containing sodium hypochlorite and sodium hydroxide.

    • (Note: The exact concentrations for the phenol and hypochlorite reagents should be optimized based on the specific formulation of the Berthelot's reagent used.)

  • Standard Solution (4-hydroxyaniline): Prepare a series of standard solutions of 4-hydroxyaniline (e.g., 0-100 µM) in the reaction buffer for generating a standard curve.

Assay Procedure
  • Enzymatic Reaction Setup:

    • In a microcentrifuge tube, prepare the following reaction mixture:

      • 800 µL of 100 mM Potassium Phosphate buffer (pH 7.5).

      • 100 µL of 1 mM this compound solution.

      • 50 µL of 10 mM NADH solution.

    • Pre-incubate the mixture at the desired reaction temperature (e.g., 25°C or 30°C) for 5 minutes.

  • Initiation of the Enzymatic Reaction:

    • Add 50 µL of the this compound hydroxylase enzyme solution to the pre-incubated mixture to start the reaction.

    • Incubate the reaction for a specific period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Termination of the Reaction:

    • Stop the reaction by adding a denaturing agent, such as by boiling for 2 minutes or adding an acid (e.g., 10 µL of 1 M HCl).

    • Centrifuge the tubes to pellet any precipitated protein.

  • Colorimetric Detection of 4-hydroxyaniline:

    • Transfer a known volume of the supernatant (e.g., 500 µL) to a new tube.

    • Add the colorimetric reagents in the following order:

      • Add 100 µL of the Phenol Reagent and mix.

      • Add 100 µL of the Alkaline Hypochlorite Solution and mix.

    • Incubate the mixture at room temperature for 15-20 minutes to allow for color development.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the resulting blue indophenol dye at the wavelength of maximum absorbance (typically around 630-640 nm).

    • Use a blank reaction containing all components except the enzyme to zero the spectrophotometer.

  • Quantification:

    • Generate a standard curve using the absorbance values obtained from the 4-hydroxyaniline standard solutions.

    • Determine the concentration of 4-hydroxyaniline produced in the enzymatic reaction by interpolating its absorbance value on the standard curve.

    • Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

Visualizations

Enzymatic Reaction Pathway

Enzymatic_Reaction sub This compound enzyme This compound Hydroxylase (FAD) sub->enzyme nadph NAD(P)H + H+ nadph->enzyme o2 O₂ o2->enzyme prod1 4-Hydroxyaniline enzyme->prod1 nadp NAD(P)⁺ enzyme->nadp co2 CO₂ enzyme->co2 h2o H₂O enzyme->h2o

Caption: The enzymatic reaction catalyzed by this compound hydroxylase.

Experimental Workflow

Experimental_Workflow A Prepare Reaction Mixture (Buffer, this compound, NADH) B Pre-incubate at Reaction Temperature A->B C Initiate Reaction with This compound Hydroxylase B->C D Incubate for a Defined Time C->D E Terminate Reaction D->E F Centrifuge and Collect Supernatant E->F G Add Phenol and Hypochlorite Reagents F->G H Incubate for Color Development G->H I Measure Absorbance at ~635 nm H->I J Calculate Enzyme Activity I->J

References

Application Notes and Protocols: 4-Aminobenzoate Derivatives as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobenzoic acid (PABA), a vital precursor in the folate biosynthesis pathway for many bacteria and fungi, presents a strategic target for the development of novel antimicrobial agents.[1] While essential for these pathogens, PABA is not synthesized by mammals, offering a degree of selective toxicity.[2][3][4] Chemical modification of the PABA structure has yielded a variety of derivatives, notably Schiff bases, with significant antimicrobial properties.[2][3][4][5] These derivatives often exhibit potent activity against a range of pathogens, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[2][3][4][5] This document provides detailed application notes, experimental protocols, and data presentation for researchers engaged in the discovery and development of 4-aminobenzoate-based antimicrobial drugs.

Mechanism of Action: Interference with Folate Biosynthesis

The primary antimicrobial mechanism of many this compound derivatives is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the microbial folate synthesis pathway.[1] By mimicking the natural substrate, PABA, these derivatives bind to the active site of DHPS, thereby blocking the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is an essential cofactor in the synthesis of nucleic acids and certain amino acids. Its depletion ultimately leads to the cessation of cell growth and division.

folate_pathway cluster_inhibition Inhibition by this compound Derivatives cluster_pathway Microbial Folate Biosynthesis Pathway PABA_analog This compound Derivative DHPS Dihydropteroate Synthase (DHPS) PABA_analog->DHPS Competitive Inhibition Pteridine Pteridine Dihydropteroate Dihydropteroate Pteridine->Dihydropteroate Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate Dihydrofolate Synthase PABA 4-Aminobenzoic Acid (PABA) PABA->Dihydropteroate DHPS Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase Nucleotides Nucleic Acid Precursors Tetrahydrofolate->Nucleotides Essential for Nucleotide Synthesis

Caption: Inhibition of the folate biosynthesis pathway.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 1: Antibacterial Activity of 4-Aminobenzoic Acid Schiff Base Derivatives
Compound/DerivativeTarget OrganismMIC (µM)
Schiff Base of PABAStaphylococcus aureus15.62
Schiff Base of PABAMethicillin-resistant Staphylococcus aureus (MRSA)15.62
Schiff Base of PABAMycobacterium spp.≥ 62.5
Isatin-PABA Hybrid (Compound 2a)Staphylococcus aureus90
Isatin-PABA Hybrid (Compound 2a)Bacillus subtilis90

Data sourced from Krátký et al. (2020) and related studies.[2][3][6][7]

Table 2: Antifungal Activity of 4-Aminobenzoic Acid Schiff Base Derivatives
Compound/DerivativeTarget OrganismMIC (µM)
Schiff Base of PABACandida spp.≥ 7.81
Schiff Base of PABAAspergillus spp.≥ 7.81
Schiff Base of PABATrichophyton spp.≥ 7.81

Data sourced from Krátký et al. (2020) and related studies.[2][3][4][5]

Experimental Protocols

Protocol 1: Synthesis of this compound Schiff Base Derivatives

This protocol outlines a general method for the synthesis of Schiff bases from 4-aminobenzoic acid and various aromatic aldehydes.

synthesis_workflow Reactants 1. Reactants - 4-Aminobenzoic Acid - Aromatic Aldehyde - Methanol (B129727) (Solvent) Reaction 2. Reaction - Dissolve PABA in Methanol - Add Aldehyde - Reflux for 3 hours Reactants->Reaction Stirring 3. Stirring - Stir at Room Temperature for 12 hours Reaction->Stirring Precipitation 4. Precipitation - Store at -20°C for 1 hour Stirring->Precipitation Filtration 5. Filtration & Washing - Filter the Precipitate - Wash with Cold Diethyl Ether Precipitation->Filtration Purification 6. Purification - Crystallize from Methanol (if necessary) Filtration->Purification Product Pure Schiff Base Derivative Purification->Product

Caption: General workflow for synthesis.

Materials:

  • 4-Aminobenzoic acid

  • Appropriate aromatic aldehyde

  • Methanol (MeOH)

  • Diethyl ether (DEE), cold

  • Reflux apparatus

  • Stirring plate and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve 4-aminobenzoic acid (1 mmol) in methanol (7 mL) in a round-bottom flask.[4]

  • Add the selected aromatic aldehyde (1.1 mmol) to the solution in one portion.[4]

  • Heat the reaction mixture under reflux for 3 hours.[4]

  • Allow the mixture to cool and stir at room temperature for 12 hours.[4]

  • To facilitate precipitation, store the reaction mixture at -20°C for 1 hour.[4]

  • Collect the resulting precipitate by filtration and wash thoroughly with cold diethyl ether.[4]

  • If necessary, recrystallize the product from methanol to obtain the pure Schiff base.[4]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of the synthesized compounds against various microorganisms.

mic_workflow Prep 1. Preparation - Prepare serial dilutions of test compound in a 96-well plate. - Prepare microbial inoculum. Inoculation 2. Inoculation - Add microbial suspension to each well. Prep->Inoculation Incubation 3. Incubation - Incubate plates at the appropriate temperature and duration. Inoculation->Incubation Analysis 4. Analysis - Visually inspect for turbidity. - The lowest concentration with no visible growth is the MIC. Incubation->Analysis Result MIC Value Determined Analysis->Result

Caption: Workflow for MIC determination.

Materials and Reagents:

  • Synthesized this compound derivative dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial culture in the logarithmic growth phase, standardized to 0.5 McFarland turbidity

  • Sterile pipette tips and multichannel pipettes

  • Incubator

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound.

    • Perform serial twofold dilutions of the compound in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Inoculation:

    • Dilute the standardized microbial suspension to the final desired concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

    • Add 100 µL of the diluted inoculum to each well, bringing the total volume to 200 µL.

  • Incubation:

    • Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

This compound derivatives represent a versatile and promising class of antimicrobial agents. Their straightforward synthesis and potent activity against a broad spectrum of pathogens, including resistant strains, make them attractive candidates for further research and development. The protocols and data presented herein provide a foundational framework for the synthesis, evaluation, and characterization of novel this compound-based antimicrobial compounds. Further optimization of these derivatives could lead to the development of next-generation antimicrobial drugs to combat the growing threat of antimicrobial resistance.[1]

References

Application Note: Spectrophotometric Method for 4-Aminobenzoate Detection

Author: BenchChem Technical Support Team. Date: December 2025

AN-SPE-PABA-001

Introduction

4-Aminobenzoic acid (p-Aminobenzoic acid, PABA), a component of folic acid, is significant in various biological and pharmaceutical contexts.[1] It is utilized in sunscreens due to its ability to absorb UVB light and serves as a precursor in the synthesis of certain drugs and azo dyes.[2] Consequently, a simple, rapid, and cost-effective method for the quantitative determination of 4-Aminobenzoate is crucial for quality control and research. This application note details a validated spectrophotometric method based on a diazotization-coupling reaction, which is a well-established technique for analyzing primary aromatic amines.[2]

Principle of the Method

The method is based on the Bratton-Marshall reaction. It involves a two-step process:

  • Diazotization: The primary aromatic amino group of this compound is converted into a diazonium salt by reacting with nitrous acid (HNO₂) in an acidic medium. Nitrous acid is generated in situ from sodium nitrite (B80452) (NaNO₂) and hydrochloric acid (HCl). This reaction is conducted at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.[2]

  • Azo Coupling: The resulting diazonium salt, an electrophile, is then coupled with an electron-rich aromatic compound, N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) (NED). This reaction forms a stable, intensely colored pink-magenta azo dye.[3][4][5] The intensity of the color is directly proportional to the concentration of this compound in the sample, and the absorbance is measured at the wavelength of maximum absorption (λmax).[6][7]

Reaction Pathway

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling PABA This compound (PABA) NaNO2_HCl NaNO₂ + HCl (0-5°C) Diazonium Diazonium Salt PABA->Diazonium HNO₂ (in situ) NED N-(1-Naphthyl)ethylenediamine (NED) AzoDye Colored Azo Dye (λmax ≈ 525-550 nm) Diazonium->AzoDye NED->AzoDye Coupling Agent

Caption: Chemical reaction pathway for this compound detection.

Detailed Experimental Protocol

Materials and Instrumentation
  • Chemicals: 4-Aminobenzoic acid (PABA, ≥99% purity), Sodium Nitrite (NaNO₂, analytical grade), Hydrochloric Acid (HCl, 37%), N-(1-Naphthyl)ethylenediamine dihydrochloride (NED, ≥98%), Sulfamic Acid (NH₂SO₃H, analytical grade), Deionized Water.

  • Instrumentation: UV-Visible Spectrophotometer (double or single beam), analytical balance, calibrated volumetric flasks and pipettes, pH meter, ice bath.

Preparation of Solutions
  • Standard this compound Stock Solution (100 µg/mL): Accurately weigh 10.0 mg of PABA, dissolve it in a small amount of deionized water in a 100 mL volumetric flask, and dilute to the mark with deionized water. This solution should be stored in a dark bottle at 4°C.

  • Hydrochloric Acid (1 M): Dilute 8.33 mL of concentrated HCl (37%) to 100 mL with deionized water.

  • Sodium Nitrite Solution (0.3% w/v): Dissolve 0.3 g of NaNO₂ in 100 mL of deionized water. Prepare this solution fresh daily.[1]

  • Sulfamic Acid Solution (0.5% w/v): Dissolve 0.5 g of sulfamic acid in 100 mL of deionized water. This solution is used to remove excess nitrous acid.[1]

  • NED Solution (0.1% w/v): Dissolve 0.1 g of N-(1-Naphthyl)ethylenediamine dihydrochloride in 100 mL of deionized water. Store in a dark bottle and prepare fresh if discoloration occurs.

Experimental Workflow

G start Start prep Prepare Standards & Sample Solutions start->prep add_hcl Pipette aliquot into test tube Add 1 mL of 1 M HCl prep->add_hcl cool Cool in Ice Bath (3-5 min) add_hcl->cool add_nano2 Add 1 mL of 0.3% NaNO₂ Mix and wait 3 min cool->add_nano2 add_sulfamic Add 1 mL of 0.5% Sulfamic Acid Mix and wait 2 min (Removes excess nitrite) add_nano2->add_sulfamic add_ned Add 1 mL of 0.1% NED Mix well add_sulfamic->add_ned develop Allow color to develop (15-20 min at room temp) add_ned->develop measure Measure Absorbance at λmax (e.g., 525 nm) develop->measure end End measure->end

Caption: Step-by-step experimental workflow for PABA detection.

Protocol for Calibration Curve
  • Prepare Working Standards: Create a series of working standard solutions (e.g., 0.5, 1, 2, 4, 6, 8, 10 µg/mL) by diluting the 100 µg/mL PABA stock solution.

  • Reaction: Into a set of 10 mL volumetric flasks, pipette 1.0 mL of each working standard solution. Prepare a blank using 1.0 mL of deionized water.

  • Acidification: Add 1.0 mL of 1 M HCl to each flask and mix.

  • Diazotization: Place the flasks in an ice bath. Add 1.0 mL of 0.3% sodium nitrite solution to each flask, mix, and let the reaction proceed for 3 minutes.[1]

  • Quenching: Add 1.0 mL of 0.5% sulfamic acid solution to each flask to quench the excess nitrous acid. Mix and wait for 2 minutes.

  • Coupling: Add 1.0 mL of 0.1% NED solution to each flask, mix, and dilute to the 10 mL mark with deionized water.

  • Color Development: Allow the solutions to stand at room temperature for 20 minutes for the color to develop fully.

  • Measurement: Measure the absorbance of each solution against the reagent blank at the predetermined λmax (typically around 525 nm).[6][7]

  • Plot: Construct a calibration curve by plotting absorbance versus the concentration of this compound.

Protocol for Sample Analysis
  • Sample Preparation: Prepare the sample solution (e.g., dissolve a pharmaceutical tablet, dilute a cosmetic formulation) in deionized water to obtain an expected concentration of this compound within the calibration range. Filter the solution if necessary to remove any particulate matter.

  • Analysis: Treat an appropriate aliquot of the prepared sample solution following the same steps (3-8) as described in the calibration curve protocol.

  • Quantification: Determine the concentration of this compound in the sample by interpolating its absorbance value on the calibration curve.

Method Validation and Performance

The described method should be validated according to standard guidelines (e.g., ICH) to ensure its suitability for the intended purpose. Key validation parameters are summarized below.

ParameterTypical Value / RangeDescription
Wavelength (λmax) 525 - 550 nmThe wavelength of maximum absorbance of the formed azo dye.[6][7]
Linearity Range 0.25 - 10 µg/mLThe concentration range over which the absorbance is directly proportional to the concentration.[6]
Correlation Coefficient (R²) > 0.998Indicates the goodness of fit for the linear regression of the calibration curve.[8]
Molar Absorptivity ~3.6 x 10⁴ L·mol⁻¹·cm⁻¹A measure of how strongly the azo dye absorbs light at λmax.[6]
Limit of Detection (LOD) 0.05 - 0.1 µg/mLThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.15 - 0.3 µg/mLThe lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.
Precision (%RSD) < 2%The closeness of agreement between a series of measurements, expressed as the relative standard deviation.[8]
Accuracy (% Recovery) 98 - 102%The closeness of the measured value to the true value, determined by spike/recovery experiments.[8]

Note: The values presented in the table are representative and may vary depending on the specific instrumentation and experimental conditions.

Conclusion

This application note provides a comprehensive protocol for the spectrophotometric determination of this compound. The method is simple, sensitive, accurate, and cost-effective, making it highly suitable for routine analysis in research and quality control laboratories. Proper method validation is essential before its application to specific sample matrices.

References

Application Notes and Protocols for the Derivatization of 4-Aminobenzoate for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobenzoic acid (PABA), a vital intermediate in the synthesis of folates, is of significant interest in various fields, including pharmaceutical research and nutritional science. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of PABA. However, due to its polar nature and low volatility, direct analysis of PABA by GC-MS is challenging. Derivatization is a crucial step to convert PABA into a more volatile and thermally stable form, enabling accurate and sensitive GC-MS analysis.

This application note provides a detailed protocol for the silylation of 4-aminobenzoate, a robust and widely used derivatization technique. The resulting trimethylsilyl (B98337) (TMS) derivatives of PABA exhibit excellent chromatographic behavior and can be readily analyzed by GC-MS.

Quantitative Data Summary

The following table summarizes typical performance data for the quantitative analysis of aromatic amines and related compounds using silylation-based GC-MS methods. While specific data for this compound is not extensively published, these values from structurally similar compounds provide a reasonable expectation of the method's performance.

ParameterTypical ValueReference Compound(s)
Derivatization Yield > 95%Primary Phenylalkyl Amines[1]
Limit of Detection (LOD) 0.1 - 10 ng/mLAniline (B41778), Toluidine[2][3]
Limit of Quantitation (LOQ) 0.5 - 20 µg/kgPrimary Aromatic Amines[4]
Linearity (R²) > 0.99Primary Phenylalkyl Amines[1]
Precision (%RSD) < 15%Aniline, Toluidine[2]
Accuracy (% Recovery) 80 - 110%Aniline, Toluidine[2]

Experimental Protocols

Materials and Reagents
  • 4-Aminobenzoic acid (PABA) standard

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • Ethyl acetate (B1210297) (GC grade)

  • Anhydrous sodium sulfate

  • GC vials with inserts

  • Microsyringes

  • Heater block or oven

  • Vortex mixer

  • Nitrogen gas supply

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of PABA in a suitable solvent such as methanol (B129727) or ethyl acetate (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range.

  • Sample Extraction (for biological matrices): For the analysis of PABA in biological samples (e.g., plasma, urine), a liquid-liquid extraction or solid-phase extraction (SPE) is typically required to isolate the analyte from the matrix.

  • Drying: It is critical to ensure that the sample extract or standard solution is completely dry before derivatization, as moisture will react with the silylating reagent and reduce the derivatization efficiency. Evaporate the solvent from the sample or standard solution to dryness under a gentle stream of nitrogen gas.

Derivatization Protocol: Silylation with MSTFA

This protocol describes the formation of the di-trimethylsilyl (di-TMS) derivative of 4-aminobenzoic acid.

  • To the dried sample or standard residue in a GC vial, add 50 µL of anhydrous pyridine.

  • Add 100 µL of MSTFA to the vial.

  • Cap the vial tightly and vortex for 1 minute to ensure thorough mixing.

  • Heat the vial at 60-70°C for 30-60 minutes in a heater block or oven to facilitate the derivatization reaction.

  • After heating, allow the vial to cool to room temperature.

  • The derivatized sample is now ready for GC-MS analysis. If necessary, the sample can be diluted with a suitable solvent like ethyl acetate before injection.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of silylated PABA. Optimization may be required based on the specific instrument and column used.

  • Gas Chromatograph:

    • Injection Port: Splitless mode, 250°C

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold at 280°C for 5 minutes

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane (or equivalent)

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Mode: Full scan (m/z 50-500) or Selected Ion Monitoring (SIM) for enhanced sensitivity.

    • Expected Mass Spectrum of di-TMS-PABA: The mass spectrum of the di-trimethylsilyl derivative of 4-aminobenzoic acid is characterized by a molecular ion (M+) at m/z 281 and key fragment ions.[5]

Experimental Workflow Diagram

Derivatization_Workflow This compound Derivatization and GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing start PABA Standard or Sample Extract dry Evaporate to Dryness (Nitrogen Stream) start->dry add_reagents Add Pyridine and MSTFA dry->add_reagents vortex Vortex Mix add_reagents->vortex heat Heat at 60-70°C for 30-60 min vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect process Data Acquisition and Processing detect->process quantify Quantification process->quantify

References

Application of 4-Aminobenzoate in the Development of Local Anesthetics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aminobenzoate scaffold is a cornerstone in the development of local anesthetics. Its discovery as a pharmacophore for local anesthesia arose from efforts to create synthetic alternatives to cocaine that retained its anesthetic properties without its undesirable toxicity and addictive potential.[1] The prototypical this compound local anesthetic, procaine (B135), synthesized in 1905, paved the way for a class of drugs that reversibly block nerve impulse conduction, leading to a temporary loss of sensation in a localized area without inducing unconsciousness.[2] This document provides detailed application notes on the structure-activity relationship, mechanism of action, and pharmacological properties of this compound-derived local anesthetics, along with comprehensive protocols for their synthesis and evaluation.

Structure-Activity Relationship (SAR)

The basic structure of this compound local anesthetics consists of three key components:

  • A Lipophilic Aromatic Group: The this compound ring is the primary lipophilic moiety, which is crucial for the molecule's ability to penetrate the nerve cell membrane.[3]

  • An Intermediate Ester Linkage: This ester bond connects the aromatic group to the hydrophilic portion of the molecule. Local anesthetics with this ester linkage are readily hydrolyzed by plasma esterases, which generally results in a shorter duration of action.[1]

  • A Hydrophilic Amino Group: Typically a tertiary amine, this group is responsible for the water solubility of the molecule and its ability to exist in both charged (cationic) and uncharged (base) forms. The cationic form is the active form that binds to the sodium channel receptor.[3]

The relationship between these structural components and the anesthetic's properties is summarized below:

Structural FeatureInfluence on Pharmacological Properties
Lipophilicity of Aromatic Ring Increased lipophilicity generally leads to higher potency and a longer duration of action. However, it can also increase toxicity.[1]
Intermediate Chain Length Increasing the length of the alkyl chain can enhance potency.
Amine Substituents The nature of the alkyl groups on the tertiary amine can influence both potency and duration of action.

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

The primary mechanism of action for this compound local anesthetics is the blockade of voltage-gated sodium channels in the neuronal membrane.[2] This process prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[1] The sequence of events is as follows:

  • Diffusion Across the Nerve Membrane: In the extracellular space, the local anesthetic exists in both an uncharged (base) and a charged (cationic) form. The uncharged base is lipid-soluble and can diffuse across the nerve cell membrane into the axoplasm.[3]

  • Re-equilibration and Ionization: Once inside the slightly more acidic axoplasm, the equilibrium shifts, and a greater proportion of the anesthetic molecule becomes protonated to its active cationic form.[2]

  • Binding to the Sodium Channel: The cationic form of the local anesthetic binds to a specific receptor site within the pore of the voltage-gated sodium channel.[1]

  • Inhibition of Sodium Influx: This binding stabilizes the sodium channel in its inactivated state, preventing the conformational change required for the channel to open in response to a nerve impulse. The resulting inhibition of sodium influx halts the generation and conduction of the action potential, leading to a loss of sensation.[2]

Comparative Pharmacological Properties

The following table summarizes the key pharmacological properties of three common this compound-derived local anesthetics: benzocaine, procaine, and tetracaine (B1683103).

PropertyBenzocaineProcaineTetracaine
Anesthetic Potency (Relative to Procaine) 0.2518-16
Onset of Action FastSlowSlow
Duration of Action Short (approx. 10 minutes)[4]ShortLong (up to 2-3 hours)
Plasma Protein Binding Low~6%~75%
Metabolism Rapidly hydrolyzed by plasma pseudocholinesteraseVery rapidly hydrolyzed by plasma pseudocholinesterase (half-life 1-2 min)[2]Very slowly hydrolyzed by plasma pseudocholinesterase[2]
Systemic Toxicity Potential Low (used topically)LowerHigher
Allergenic Potential Possible (due to PABA metabolite)More likely (due to PABA metabolite)Possible (due to PABA metabolite)

Note: Specific ED50 and LD50 values can vary significantly depending on the animal model and experimental conditions. The relative potency and toxicity are provided for comparative purposes.

Experimental Protocols

Protocol 1: Synthesis of Procaine Hydrochloride

Objective: To synthesize procaine hydrochloride from 4-aminobenzoic acid.

Materials:

  • 4-aminobenzoic acid

  • 2-diethylaminoethanol

  • Thionyl chloride

  • Sodium carbonate

  • Ethanol (B145695)

  • Hydrochloric acid

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Esterification: React 4-aminobenzoic acid with 2-diethylaminoethanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux to form the procaine base.

  • Purification: After the reaction is complete, cool the mixture and neutralize it with a solution of sodium carbonate. Extract the procaine base with an organic solvent (e.g., diethyl ether).

  • Salt Formation: Dissolve the purified procaine base in ethanol and bubble dry hydrogen chloride gas through the solution to precipitate procaine hydrochloride.

  • Recrystallization: Filter the precipitate and recrystallize it from ethanol to obtain pure procaine hydrochloride crystals.

Protocol 2: Synthesis of Tetracaine

Objective: To synthesize tetracaine from 4-aminobenzoic acid.

Materials:

  • 4-aminobenzoic acid

  • n-Butanal

  • Catalyst for reductive amination (e.g., Pd/C)

  • Hydrogen gas

  • N,N-dimethyl chloroethylamine hydrochloride

  • Sodium hydroxide (B78521)

  • Standard laboratory glassware and hydrogenation apparatus

Procedure:

  • N-Alkylation: Perform a catalytic reduction reaction with 4-aminobenzoic acid and n-butanal in the presence of a catalyst and hydrogen gas to prepare N-butyl-4-aminobenzoic acid.[5]

  • Neutralization: After the reaction, filter the reaction mixture and add sodium hydroxide to neutralize the acid.[5]

  • Esterification: React the N-butyl-4-aminobenzoic acid with N,N-dimethyl chloroethylamine hydrochloride to form tetracaine.[5]

  • Purification: The resulting tetracaine can be purified by standard laboratory techniques such as recrystallization.

Protocol 3: In Vivo Evaluation of Local Anesthetic Efficacy (Rat Sciatic Nerve Block Model)

Objective: To determine the onset and duration of sensory and motor blockade of a novel this compound derivative.

Materials:

  • Adult Sprague-Dawley rats

  • Test compound (this compound derivative) solution

  • Positive control (e.g., lidocaine) solution

  • Saline solution (negative control)

  • Nerve stimulator

  • Insulated needle electrode

  • Hot plate or radiant heat source for sensory testing

  • Apparatus for motor function assessment (e.g., grip strength meter)

Procedure:

  • Animal Preparation: Anesthetize the rat and place it in a lateral position.

  • Nerve Localization: Introduce the insulated needle electrode near the sciatic notch. Use the nerve stimulator to elicit a motor response (e.g., foot twitch) to confirm correct needle placement.[6]

  • Injection: Once the nerve is localized, inject a small volume (e.g., 0.1-0.2 mL) of the test compound, positive control, or saline solution.[7][8]

  • Sensory Block Assessment: At regular intervals, assess the sensory blockade by measuring the withdrawal latency of the hind paw from a noxious thermal stimulus. An increased latency indicates a sensory block.[6]

  • Motor Block Assessment: At the same intervals, evaluate motor function by measuring grip strength or observing the toe-spreading reflex. A decrease in grip strength or absence of the reflex indicates a motor block.[8]

  • Data Analysis: Record the time to onset of the block (first significant change in sensory or motor response) and the duration of the block (time until the responses return to baseline).

Protocol 4: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To evaluate the cytotoxicity of a this compound derivative on a relevant cell line (e.g., human fibroblasts).

Materials:

  • Human fibroblast cell line (e.g., NIH-3T3)

  • Test compound at various concentrations

  • Positive control (e.g., doxorubicin)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the fibroblast cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[4]

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound, positive control, or vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[10]

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Nerve Cell Membrane cluster_intracellular Intracellular Space (Axoplasm) LA_base Local Anesthetic (Uncharged Base) LA_cation Local Anesthetic (Cation) LA_base->LA_cation Equilibrium LA_base_in Local Anesthetic (Uncharged Base) LA_base->LA_base_in Diffusion Membrane Na_Channel_Closed Voltage-Gated Na+ Channel (Closed) Na_Channel_Blocked Voltage-Gated Na+ Channel (Blocked/Inactivated) LA_cation_in Local Anesthetic (Cation - Active Form) LA_base_in->LA_cation_in Equilibrium LA_cation_in->Na_Channel_Blocked Binds to Receptor Site No_AP No Action Potential Propagation Na_Channel_Blocked->No_AP Inhibits Na+ Influx

Caption: Mechanism of action of this compound local anesthetics.

Experimental_Workflow Start New this compound Derivative Design Synthesis Chemical Synthesis & Purification Start->Synthesis InVitro In Vitro Evaluation Synthesis->InVitro Cytotoxicity Cytotoxicity Assay (e.g., MTT) InVitro->Cytotoxicity PatchClamp Patch Clamp Electrophysiology (Na+ Channel Blockade) InVitro->PatchClamp InVivo In Vivo Evaluation (Animal Model) Cytotoxicity->InVivo PatchClamp->InVivo SciaticNerveBlock Sciatic Nerve Block (Onset & Duration) InVivo->SciaticNerveBlock Toxicity Systemic Toxicity (LD50 Determination) InVivo->Toxicity DataAnalysis Data Analysis & SAR Correlation SciaticNerveBlock->DataAnalysis Toxicity->DataAnalysis LeadOptimization Lead Optimization DataAnalysis->LeadOptimization

Caption: Workflow for the development and evaluation of new local anesthetics.

Structure_Activity_Relationship SAR This compound Core Lipophilic Group (Aromatic Ring) Intermediate Linkage (Ester) Hydrophilic Group (Amine) Potency Potency SAR:f1->Potency Increases with higher lipophilicity Duration Duration of Action SAR:f1->Duration Increases with higher lipophilicity SAR:f2->Duration Shorter due to esterase hydrolysis Toxicity Toxicity SAR:f1->Toxicity Can increase with higher lipophilicity Onset Onset of Action SAR:f3->Onset Influenced by pKa

Caption: Structure-activity relationship of this compound local anesthetics.

References

Application Notes and Protocols for Microbial Production of 4-Aminobenzoate (PABA) in Engineered Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the production of 4-Aminobenzoate (PABA), a crucial intermediate in the synthesis of pharmaceuticals and other valuable compounds, using metabolically engineered Escherichia coli.

Introduction

This compound (p-Aminobenzoic acid or PABA) is a vital precursor for the biosynthesis of folates in many organisms and serves as a key building block in the pharmaceutical and chemical industries. Traditional chemical synthesis of PABA often involves harsh conditions and environmentally hazardous reagents. Microbial fermentation using engineered E. coli presents a sustainable and environmentally friendly alternative, leveraging the cell's natural metabolic pathways to convert simple sugars like glucose into PABA.

This application note details the metabolic engineering strategies employed to enhance PABA production in E. coli, provides a summary of reported production metrics, and offers detailed protocols for strain development, fermentation, and product quantification.

Metabolic Engineering Strategies for PABA Production

The biosynthesis of PABA in E. coli originates from the shikimate pathway, starting with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP).[1] DAHP is then converted through several enzymatic steps to chorismate, a key branch-point intermediate. The dedicated PABA biosynthesis pathway involves two main steps from chorismate:

  • Formation of 4-amino-4-deoxychorismate (4ADC): This reaction is catalyzed by aminodeoxychorismate (ADC) synthase, which is a complex of two proteins, PabA and PabB.[2][3] PabA functions as a glutaminase, providing ammonia (B1221849), which is then used by PabB to aminate chorismate.[4]

  • Conversion of 4ADC to PABA: 4ADC lyase, encoded by the pabC gene, catalyzes the final step, which involves the elimination of pyruvate (B1213749) from 4ADC to yield PABA.[2]

Key metabolic engineering strategies to enhance PABA production in E. coli include:

  • Overexpression of key biosynthetic genes: Increasing the expression of the native E. coli genes pabA, pabB, and pabC is a primary strategy to channel metabolic flux towards PABA.[5][6]

  • Enhancing the precursor supply: Overexpressing a feedback-resistant version of the DAHP synthase, encoded by aroF (aroFfbr), increases the carbon flow into the shikimate pathway, thereby boosting the availability of the precursor chorismate.[1][2]

  • Heterologous gene expression: Utilizing genes from other organisms can overcome limitations of the native enzymes. For instance, expressing a fused pabAB gene from Corynebacterium efficiens, which encodes a bifunctional protein, has been shown to significantly increase PABA titers.[2][5]

  • Modular pathway engineering: A sophisticated approach involves dividing the metabolic pathway into production and energy modules, for example, by using co-substrates like glucose and xylose. This can optimize the overall carbon and energy metabolism for enhanced PABA synthesis.[7]

  • Reducing competing pathways: Weakening or deleting genes that divert chorismate to other aromatic amino acids, such as phenylalanine and tyrosine (e.g., pheA, tyrA), can further increase the flux towards PABA.[6][8]

Data Presentation: PABA Production in Engineered E. coli

The following table summarizes the quantitative data from various studies on PABA production in engineered E. coli.

Strain Engineering StrategyFermentation ScaleSubstrateTiter (g/L)Yield (g/g or %)Reference
Overexpression of aroFfbr, pabA, pabB, pabCShake FlaskGlucose~0.7-[8]
Overexpression of aroFfbr, pabC, and codon-optimized pabAB from C. efficiensShake FlaskGlucose~0.79.2% (mol/mol)[2][5]
Overexpression of aroFfbr, pabC, and codon-optimized pabAB from C. efficiensFed-batchGlucose4.821.0% (mol/mol)[2][5]
Combinatorial regulation of pabA, pabB, pabC expression; weakened tyrAFed-batch (5L)Glucose6.4-[8]
Modular pathway engineering with glucose/xylose co-utilizationFed-batchGlucose/Xylose8.220.23 g/g glucose[7]

Visualizing the Engineered Pathway and Workflow

To better understand the metabolic modifications and the experimental process, the following diagrams are provided.

PABA_Pathway cluster_central_metabolism Central Metabolism cluster_shikimate_pathway Shikimate Pathway cluster_paba_pathway PABA Biosynthesis cluster_aromatic_aa Aromatic Amino Acid Biosynthesis Glucose Glucose G6P Glucose-6-P Glucose->G6P PPP Pentose Phosphate Pathway G6P->PPP Glycolysis Glycolysis G6P->Glycolysis E4P Erythrose-4-P PPP->E4P DAHP DAHP E4P->DAHP aroF, aroG, aroH (DAHP synthase) PEP Phosphoenolpyruvate Glycolysis->PEP PEP->DAHP aroF, aroG, aroH (DAHP synthase) Chorismate Chorismate DAHP->Chorismate Multiple steps 4ADC 4-Amino-4-deoxychorismate Chorismate->4ADC pabA, pabB (ADC synthase) Phe_Tyr Phenylalanine / Tyrosine Chorismate->Phe_Tyr pheA, tyrA Trp Tryptophan Chorismate->Trp trpE PABA This compound (PABA) 4ADC->PABA pabC (4ADC lyase) Overexpress1 Overexpress feedback-resistant aroF (aroFfbr) Overexpress2 Overexpress pabA, pabB, pabC Delete Weaken/delete competing pathways

Caption: Engineered metabolic pathway for PABA production in E. coli.

Experimental_Workflow cluster_strain_construction Strain Construction cluster_fermentation Fermentation cluster_analysis Analysis Gene_Cloning Gene Cloning (e.g., aroFfbr, pabA, pabB, pabC) Transformation Transformation into E. coli Gene_Cloning->Transformation Verification Strain Verification (PCR, Sequencing) Transformation->Verification Seed_Culture Seed Culture Preparation Verification->Seed_Culture Inoculation Inoculation of Fermenter Seed_Culture->Inoculation Fed_Batch Fed-Batch Fermentation (Controlled pH, DO, Temp, Feeding) Inoculation->Fed_Batch Sampling Periodic Sampling Fed_Batch->Sampling Cell_Density Cell Density Measurement (OD600) Sampling->Cell_Density PABA_Quantification PABA Quantification (HPLC) Sampling->PABA_Quantification Byproduct_Analysis Byproduct Analysis Sampling->Byproduct_Analysis

Caption: General experimental workflow for PABA production.

Experimental Protocols

Protocol 1: Construction of PABA-Producing E. coli Strain

This protocol describes the general steps for constructing an engineered E. coli strain for PABA production by overexpressing key biosynthetic genes.

1. Materials:

  • E. coli host strain (e.g., DH5α for cloning, BL21(DE3) or other suitable production host)

  • Plasmids for gene expression (e.g., pET or pTrc series)

  • Genes of interest: aroFfbr, pabA, pabB, pabC (can be PCR amplified from E. coli genomic DNA or synthesized)

  • Restriction enzymes, T4 DNA ligase, and other molecular biology reagents

  • LB medium and agar (B569324) plates with appropriate antibiotics

2. Procedure:

  • Gene Amplification: Amplify the coding sequences of aroFfbr, pabA, pabB, and pabC using PCR with primers containing appropriate restriction sites.

  • Plasmid Construction:

    • Digest the expression plasmid and the PCR products with the corresponding restriction enzymes.

    • Ligate the digested gene fragments into the linearized plasmid. Multiple genes can be cloned into a single plasmid as an operon or on separate plasmids.

  • Transformation: Transform the ligation products into a competent E. coli cloning strain (e.g., DH5α).

  • Selection and Verification:

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic and select for positive colonies.

    • Verify the correct insertion of the genes by colony PCR and plasmid sequencing.

  • Transformation into Production Host: Transform the verified plasmid(s) into the desired E. coli production host.

Protocol 2: Fed-Batch Fermentation for PABA Production

This protocol outlines a general procedure for fed-batch fermentation to achieve high-titer PABA production.

1. Materials:

  • Engineered E. coli strain

  • Seed culture medium (e.g., LB or defined medium)

  • Batch fermentation medium (defined mineral salt medium with glucose)

  • Feeding solution (concentrated glucose and other necessary nutrients)

  • Bioreactor (e.g., 5L) with pH, dissolved oxygen (DO), and temperature control

  • Ammonia solution (e.g., 28% NH4OH) for pH control and as a nitrogen source

  • Inducer (e.g., IPTG, if using an inducible promoter)

2. Procedure:

  • Seed Culture Preparation:

    • Inoculate a single colony of the engineered strain into 50 mL of seed culture medium in a 250 mL shake flask.

    • Incubate at 37°C with shaking at 250 rpm overnight.[9]

  • Inoculation: Inoculate the bioreactor containing the batch medium with the seed culture to an initial OD600 of approximately 0.1-0.2.

  • Batch Phase:

    • Maintain the temperature at 37°C.[9]

    • Control the pH at 7.0 by automatic addition of ammonia solution.[9]

    • Maintain the DO level above 30% by cascading agitation and aeration.[9]

  • Induction (if applicable): When the OD600 reaches a desired level (e.g., 10-20), add the inducer (e.g., IPTG to a final concentration of 0.1-1 mM).

  • Fed-Batch Phase:

    • Start the feeding of the concentrated glucose solution when the initial glucose in the batch medium is nearly depleted. The feeding rate can be controlled to maintain a low glucose concentration in the fermenter to avoid overflow metabolism.

    • The feeding strategy can be exponential to support exponential growth or constant depending on the process.

  • Sampling: Aseptically collect samples at regular intervals to monitor cell growth (OD600), glucose concentration, and PABA production.

Protocol 3: Quantification of PABA by High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for quantifying the concentration of PABA in fermentation broth.

1. Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[10]

  • Mobile phase: A mixture of acetonitrile (B52724) and water (e.g., 20:80 v/v) containing 0.1% formic acid or phosphoric acid to acidify.

  • PABA standard solution of known concentrations

  • Syringe filters (0.22 µm)

2. Sample Preparation:

  • Centrifuge the fermentation broth sample (e.g., 1 mL) at 10,000 x g for 10 minutes to pellet the cells.

  • Collect the supernatant.

  • Dilute the supernatant with the mobile phase to a concentration within the linear range of the standard curve.

  • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC Analysis:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column[10]

    • Mobile Phase: Isocratic elution with the prepared mobile phase[11]

    • Flow Rate: 1.0 mL/min[10]

    • Column Temperature: 30°C[10]

    • UV Detection Wavelength: 254 nm[10][11]

    • Injection Volume: 10 µL[10]

  • Standard Curve: Inject a series of PABA standard solutions of known concentrations to generate a standard curve of peak area versus concentration.

  • Quantification: Inject the prepared samples and determine the PABA concentration by comparing the peak area to the standard curve.

Conclusion

The microbial production of this compound in engineered E. coli is a rapidly advancing field with significant potential for industrial application. By employing rational metabolic engineering strategies, it is possible to achieve high titers and yields of PABA from renewable feedstocks. The protocols and data presented in this application note provide a solid foundation for researchers and professionals to develop and optimize their own PABA production processes. Further advancements in systems and synthetic biology are expected to continue to improve the efficiency and economic viability of this biotechnological approach.

References

Crystallizing 4-Aminobenzoate for Structural Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the crystallization of 4-aminobenzoate (also known as para-aminobenzoic acid or PABA), a crucial step for successful structural analysis by techniques such as X-ray crystallography. The protocols outlined below are based on established methods and offer guidance on obtaining high-quality single crystals suitable for diffraction studies.

Introduction

4-Aminobenzoic acid is a molecule of significant interest in pharmaceutical and materials science. Its ability to form different polymorphic and solvated crystal structures makes understanding and controlling its crystallization paramount for research and development.[1][2] The crystal structure dictates the physicochemical properties of the solid form, including solubility, stability, and bioavailability. Therefore, robust and reproducible crystallization protocols are essential.

This guide details several common crystallization techniques, including Slow Evaporation, Slow Cooling, and Anti-Solvent Crystallization, providing step-by-step instructions and key parameters.

Data Presentation: Crystallization Parameters

The choice of solvent and crystallization method is critical in determining the resulting crystal form of this compound. The following table summarizes key findings from various studies to guide experimental design.

Crystallization MethodSolvent(s)Anti-SolventResulting Crystal FormReference(s)
Slow EvaporationDimethyl Carbonate (DMC)N/ASea urchin-like aggregates of α-polymorph[3]
Slow EvaporationEthanol/Nitromethane (B149229) mixturesN/Aα-polymorph or a nitromethane solvate[4]
Slow EvaporationVarious (for cocrystals)N/ACocrystals with various coformers[5][6]
Slow CoolingWater, Ethyl Acetate (B1210297)N/Aβ-polymorph (prismatic)[2][7]
Slow Cooling (Recrystallization)Methanol, Ethanol, WaterN/AGeneral recrystallization[8]
Directional FreezingDimethyl Carbonate (DMC)N/AOriented long needle-like α-polymorph crystals[3]
Anti-Solvent CrystallizationDimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF)Waterβ-polymorph or a new DMF solvate[1][9]
Anti-Solvent CrystallizationEthanolWaterβ-polymorph at low supersaturation, α-polymorph at high supersaturation[10]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for crystallization and the logical relationships between experimental parameters and the resulting crystal form.

experimental_workflow cluster_prep Preparation cluster_cryst Crystallization cluster_post Post-Crystallization start Start with this compound Powder dissolution Dissolution in Appropriate Solvent start->dissolution filtration Hot Filtration (optional, to remove impurities) dissolution->filtration crystallization Induce Crystallization (Slow Cooling, Evaporation, etc.) filtration->crystallization isolation Crystal Isolation (e.g., Vacuum Filtration) crystallization->isolation washing Wash Crystals isolation->washing drying Dry Crystals washing->drying analysis Structural Analysis (e.g., SC-XRD) drying->analysis

General experimental workflow for the crystallization of this compound.

logical_relationships cluster_params Experimental Parameters cluster_outcomes Crystallization Outcomes solvent Solvent Choice (e.g., Water, Ethanol, DMSO) polymorph Polymorph (α or β form) solvent->polymorph solvate Solvate Formation solvent->solvate crystal_quality Crystal Quality (Size, Morphology) solvent->crystal_quality method Crystallization Method (e.g., Slow Cooling, Anti-Solvent) method->polymorph method->crystal_quality temperature Temperature temperature->polymorph temperature->crystal_quality concentration Concentration / Supersaturation concentration->polymorph concentration->crystal_quality

Logical relationships between experimental parameters and crystallization outcomes.

Experimental Protocols

Protocol 1: Slow Evaporation for α-Polymorph Crystals

This protocol is adapted from methods used to produce the α-polymorph of this compound.[3]

Materials:

  • 4-Aminobenzoic acid

  • Dimethyl Carbonate (DMC)

  • Glass vial with a loose-fitting cap or covered with perforated film

  • Heating plate (optional)

Procedure:

  • Prepare a 2.5% (w/v) solution of 4-aminobenzoic acid in dimethyl carbonate. This can be done by dissolving 25 mg of 4-aminobenzoic acid in 1 mL of DMC.

  • Gently heat the solution if necessary to ensure complete dissolution.

  • Filter the solution if any insoluble impurities are present.

  • Transfer the clear solution to a clean glass vial.

  • Cover the vial with a cap that allows for slow solvent evaporation or with a film (e.g., Parafilm) punctured with a few small holes.

  • Leave the vial undisturbed at a constant temperature (e.g., 60°C) in a fume hood.[3]

  • Monitor the vial for crystal growth over 1-3 days.

  • Once suitable crystals have formed, they can be carefully harvested from the mother liquor for analysis.

Protocol 2: Slow Cooling for β-Polymorph Crystals

This protocol is designed to favor the formation of the β-polymorph, which is stable below 25°C.[2][7]

Materials:

  • 4-Aminobenzoic acid

  • Deionized water or Ethyl acetate

  • Erlenmeyer flask

  • Heating plate with stirring capability

  • Insulated container (e.g., Dewar flask or styrofoam box)

Procedure:

  • Prepare a saturated solution of 4-aminobenzoic acid in either water or ethyl acetate at an elevated temperature (e.g., 50-60°C). Add the solid in small portions to the heated solvent with stirring until no more solid dissolves.

  • Add a small amount of additional solvent to ensure all the solid has dissolved.

  • If necessary, perform a hot filtration to remove any undissolved impurities.[8]

  • Transfer the hot, clear solution to a clean Erlenmeyer flask.

  • Place the flask in an insulated container to slow the rate of cooling.

  • Allow the solution to cool slowly and undisturbed to below 20°C. Crystal formation of the β-form may take several hours to days.[2][7]

  • Once crystal growth has ceased, isolate the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent and allow them to air dry.

Protocol 3: Anti-Solvent Crystallization for β-Polymorph Crystals

This method utilizes a solvent/anti-solvent system to induce crystallization and can be effective for obtaining the β-polymorph.[1][9]

Materials:

  • 4-Aminobenzoic acid

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Deionized water (as anti-solvent)

  • Crystallization vessel with stirring capability

  • Syringe pump or burette for controlled addition of anti-solvent

Procedure:

  • Dissolve 4-aminobenzoic acid in a minimal amount of DMSO or DMF at room temperature to create a concentrated solution.

  • Set up the crystallization vessel with gentle stirring.

  • Slowly add deionized water (the anti-solvent) to the solution at a constant rate using a syringe pump or burette. The rate of addition can influence crystal size and quality.

  • Continue adding the anti-solvent until the solution becomes cloudy, indicating the onset of nucleation.

  • At this point, either stop the anti-solvent addition and allow the crystals to grow or continue the addition at a much slower rate.

  • For obtaining the β-form with DMSO as the solvent, seeding with a few existing β-crystals may be beneficial at lower anti-solvent volume fractions.[1][9]

  • Once crystallization is complete, collect the crystals by vacuum filtration.

  • Wash the collected crystals with the anti-solvent (water) to remove any residual solvent.

  • Dry the crystals under vacuum.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to the solution being too concentrated or cooling too rapidly. Try reheating the solution to redissolve the oil, adding more solvent, and allowing it to cool more slowly.[8]

  • No Crystal Formation: If no crystals form after cooling, the solution may be too dilute. Techniques to induce crystallization include scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[8] Alternatively, some of the solvent can be slowly evaporated to increase the concentration.

  • Poor Crystal Quality: Small or poorly formed crystals can result from rapid crystallization. To obtain larger, higher-quality crystals, it is crucial to slow down the crystallization process by reducing the rate of cooling, evaporation, or anti-solvent addition.

By carefully selecting the crystallization method and controlling the experimental parameters, researchers can reproducibly obtain high-quality crystals of this compound suitable for detailed structural analysis, thereby advancing research and development in the pharmaceutical and materials science fields.

References

Application Notes & Protocols: Utilizing 4-Aminobenzoate (PABA) as a Marker for 24-Hour Urine Collection Completeness

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols for the use of 4-Aminobenzoate (PABA) as a marker for assessing the completeness of 24-hour urine collections.

Principle of the Method

The principle of the PABA test lies in the near-total urinary excretion of an orally administered dose of PABA over a 24-hour period.[4][5] By measuring the amount of PABA recovered in the collected urine, researchers can determine if the collection is complete. A recovery rate below a certain threshold suggests that a portion of the urine was not collected, thus indicating an incomplete sample. The standard dosage is typically 240 mg per day, administered in three separate 80 mg doses with meals to ensure consistent absorption and excretion.[1][3]

Data Presentation: Quantitative PABA Recovery

The expected recovery of PABA can vary based on the analytical method used and the population being studied. Below are tables summarizing quantitative data from various studies.

Table 1: PABA Recovery in Healthy Adults

Total Daily Dose (mg)Analytical MethodNumber of ParticipantsMean Recovery (%)Standard Deviation (%)Recovery Range (%)Reference
240Colorimetric3393485-100[1][3]
240HPLC47Not explicitly stated, but reference range establishedNot explicitly stated70-103[1][2]
240Colorimetric1098.73.7Not specified[6]
240HPLC5688Not explicitly stated, lower limit of 187 mg/24hNot specified[2]

Table 2: Comparison of PABA Recovery by Analytical Method

Study PopulationAnalytical MethodMean PABA Recovery (mg/24h)Standard Deviation (mg/24h)Key FindingReference
Healthy Adults (n=37)Colorimetric226.921.4HPLC gives significantly lower recovery results compared to colorimetry.[2]
HPLC20320
Healthy Adults (n=47)ColorimetricNot specifiedNot specifiedDifferent reference ranges are required for each method.[1][2]
HPLCNot specifiedNot specified

Table 3: Factors Influencing PABA Recovery

FactorObservationImplicationReference
AgePABA recovery gradually declines with age.Age-dependent cut-off values may be necessary for elderly populations.[6]
Renal FunctionReduced PABA recovery in patients with plasma creatinine (B1669602) >125 µmol/L.The PABA test may not be suitable for individuals with significantly impaired renal function.[7]
Dosage ScheduleAdvancing the last dose of PABA in the elderly can improve recovery rates.An adjusted dosage schedule may be required for older participants.[2]

Experimental Protocols

Protocol for PABA Administration and Urine Collection

Materials:

  • PABA tablets (80 mg)

  • 24-hour urine collection containers

  • Clear instructions for the participant

Procedure:

  • Provide the participant with three 80 mg PABA tablets.

  • Instruct the participant to take one tablet with each main meal (breakfast, lunch, and dinner) on the day of urine collection.[1]

  • Provide detailed verbal and written instructions for the 24-hour urine collection procedure. This should include:

    • The start time of the collection, which begins by emptying the bladder and discarding this first void.

    • The collection of all subsequent urine for the next 24 hours in the provided container(s).

    • The final collection at the same time the following day, 24 hours after the start time.

  • Instruct the participant to record the start and end times of the collection and to note any missed voids.

  • The collected urine should be kept in a cool, dark place during the collection period.

  • Upon receipt of the 24-hour urine sample, measure and record the total volume.

  • Aliquot and store the urine at -20°C or lower until analysis.

Protocol for PABA Analysis in Urine: Colorimetric Method

This method is based on the Bratton-Marshall reaction.

Reagents:

Procedure:

  • Sample Preparation (Hydrolysis): To account for PABA metabolites, an acid hydrolysis step is performed. Mix a urine aliquot with an equal volume of concentrated HCl and heat at 100°C for 30 minutes. Cool and neutralize with sodium hydroxide (B78521).

  • Deproteinization: Add TCA to the hydrolyzed urine sample (and standards) to precipitate proteins. Centrifuge and collect the supernatant.

  • Colorimetric Reaction:

    • To the supernatant, add sodium nitrite and mix. Allow the reaction to proceed for 3 minutes.

    • Add ammonium sulfamate to remove excess nitrite. Mix and wait for 2 minutes.

    • Add NED solution and mix. A purple color will develop.

  • Measurement: After 10 minutes, measure the absorbance at 540 nm using a spectrophotometer.

  • Quantification: Calculate the PABA concentration from a standard curve prepared with PABA working standards. The total PABA excretion is determined by multiplying the concentration by the total 24-hour urine volume.

Protocol for PABA Analysis in Urine: HPLC Method

The HPLC method offers higher specificity compared to the colorimetric method.[2]

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile phase (e.g., a mixture of phosphate (B84403) buffer and methanol (B129727) or acetonitrile)[1]

  • Internal standard (e.g., meta-hydroxybenzoic acid)[1]

  • PABA stock solution and working standards

  • Sodium hydroxide (NaOH) for hydrolysis

Procedure:

  • Sample Preparation (Alkaline Hydrolysis): To hydrolyze PABA metabolites, mix a urine aliquot with NaOH solution (e.g., 8M) and heat in a boiling water bath for a specified time (e.g., 2 hours).[8]

  • Neutralization and Dilution: After cooling, neutralize the sample with acid (e.g., HCl) and add the internal standard. Dilute the sample with the mobile phase.

  • Filtration: Filter the sample through a 0.45 µm filter before injection into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A typical mobile phase is a mixture of phosphate buffer (pH 3.5) and methanol (e.g., 70:30 v/v).[1]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at 290 nm.[1]

    • Injection Volume: 20 µL.

  • Quantification: Create a standard curve by plotting the peak area ratio of PABA to the internal standard against the concentration of the PABA standards. Calculate the PABA concentration in the urine samples from this curve and determine the total 24-hour excretion.

Interpretation of Results

A common cut-off for a complete 24-hour urine collection is a PABA recovery of 85% or greater of the administered dose when using the colorimetric method.[1][3] For the more specific HPLC method, a lower cut-off of 78% has been suggested.[5] Collections with recovery rates below these thresholds are generally considered incomplete and may need to be excluded from analysis or interpreted with caution. It is important to establish laboratory-specific reference ranges based on the chosen analytical method and study population.[1][2]

Mandatory Visualizations

PABA_Workflow cluster_protocol PABA Administration & Urine Collection Protocol cluster_lab Laboratory Analysis cluster_data Data Interpretation administer Administer 3 x 80mg PABA Tablets (with meals) instruct Provide Detailed Instructions for 24-Hour Urine Collection administer->instruct Step 1 collect Participant Collects Urine over a 24-Hour Period instruct->collect Step 2 receive Receive and Measure Total Urine Volume collect->receive Sample Submission aliquot Aliquot and Store Sample (≤ -20°C) receive->aliquot analyze Analyze PABA Concentration (Colorimetry or HPLC) aliquot->analyze calculate Calculate Total PABA Excretion (Concentration x Total Volume) analyze->calculate compare Compare PABA Recovery to Administered Dose (240mg) calculate->compare decision Decision on Collection Completeness compare->decision complete Collection is Complete decision->complete ≥ 85% (Colorimetric) or ≥ 78% (HPLC) incomplete Collection is Incomplete decision->incomplete < 85% (Colorimetric) or < 78% (HPLC)

Caption: Workflow for assessing 24-hour urine collection completeness using PABA.

PABA_Metabolism_Excretion PABA_oral Oral Administration of PABA GI_tract Gastrointestinal Tract PABA_oral->GI_tract Absorption Rapid Absorption GI_tract->Absorption Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation Metabolism Limited Metabolism (e.g., acetylation) Systemic_Circulation->Metabolism Kidneys Kidneys Systemic_Circulation->Kidneys Metabolism->Systemic_Circulation Excretion Renal Excretion Kidneys->Excretion Urine PABA and Metabolites in Urine Excretion->Urine

Caption: Simplified overview of PABA absorption, metabolism, and excretion.

References

Application Notes and Protocols for the Formulation of 4-Aminobenzoate for Topical Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobenzoic acid (PABA), a B-complex vitamin, is utilized in pharmaceutical and cosmetic formulations for its therapeutic properties, notably as a local anesthetic and a UV-filtering agent.[1][2] Its efficacy in topical applications is highly dependent on the formulation, which governs its stability, release, and permeation through the skin barrier. These application notes provide a comprehensive guide to developing and evaluating topical formulations of 4-Aminobenzoate, offering detailed protocols for formulation, characterization, and in vitro studies.

Mechanism of Action

The primary mechanisms of action for topically applied this compound include:

  • UV Radiation Absorption: PABA effectively absorbs UVB radiation, which helps to protect the skin from sun damage.[3] The absorbed energy is dissipated as heat, preventing it from reaching and damaging skin cells.[3]

  • Local Anesthesia: By blocking neural conduction in sensory nerves, this compound can reduce pain and itching.[1] This is achieved by altering the influx of sodium ions into nerve cells, thereby inhibiting the transmission of pain signals.[1]

  • Antioxidant and Anti-inflammatory Properties: Research suggests that PABA may possess antioxidant properties by scavenging free radicals and reducing oxidative stress.[4] It may also have mild anti-inflammatory effects.[5]

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained during the development and evaluation of this compound topical formulations.

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)
Water306.1
Ethanol25125
Ether2517
Propylene (B89431) Glycol25Data not available
Isopropyl Myristate25Data not available
Phosphate (B84403) Buffer (pH 5.5)25Data not available
Phosphate Buffer (pH 7.4)25Data not available

Table 2: Example Composition of a this compound Cream Formulation

IngredientFunctionConcentration (% w/w)
4-Aminobenzoic AcidActive Pharmaceutical Ingredient2.0
Stearic AcidStiffening agent, Emulsifier15.0
Cetyl AlcoholEmulsifier, Emollient2.0
Liquid Paraffin (B1166041)Emollient10.0
Propylene GlycolHumectant, Penetration Enhancer5.0
Triethanolamine (B1662121)Emulsifying Agent, pH Adjuster1.0
MethylparabenPreservative0.1
Propylparaben (B1679720)Preservative0.05
Purified WaterVehicleq.s. to 100

This is an example formulation. The exact composition may need to be optimized.

Table 3: In Vitro Release of this compound from Different Formulations (Hypothetical Data)

Formulation CodeFormulation TypeDrug Concentration (%)Cumulative Release at 6h (%)Release Rate (µg/cm²/h)
F1Cream245.3 ± 3.115.1
F2Gel262.8 ± 4.520.9
F3Ointment225.1 ± 2.88.4

Note: This table presents hypothetical data for illustrative purposes, as specific comparative release data for different this compound formulations was not available in the searched literature.

Table 4: In Vitro Skin Permeation of this compound (Hypothetical Data)

Formulation CodeFormulation TypeCumulative Amount Permeated at 24h (µg/cm²)Steady-State Flux (Jss) (µg/cm²/h)Lag Time (h)
F1Cream112.7 ± 9.84.72.1
F2Gel158.2 ± 12.36.61.5
F3Ointment65.4 ± 7.22.73.2

Note: This table presents hypothetical data for illustrative purposes. Actual permeation will depend on the specific formulation and experimental conditions.

Table 5: Stability of a 2% this compound Cream Formulation (Hypothetical Data)

Storage ConditionTime Point (Months)% this compound RemainingAppearancepH
25°C / 60% RH0100.0Homogeneous white cream6.5
199.5 ± 0.4No change6.5
398.9 ± 0.6No change6.4
698.2 ± 0.5No change6.4
40°C / 75% RH0100.0Homogeneous white cream6.5
198.1 ± 0.7No change6.3
396.5 ± 0.8No change6.2
694.2 ± 1.1No change6.1

Note: This table presents hypothetical data for illustrative purposes. Stability testing should be conducted according to ICH guidelines.

Experimental Protocols

Protocol 1: Preparation of a 2% this compound Cream (Oil-in-Water Emulsion)

Objective: To prepare a stable and homogenous oil-in-water cream formulation containing 2% 4-Aminobenzoic acid.

Materials:

  • 4-Aminobenzoic Acid

  • Stearic Acid

  • Cetyl Alcohol

  • Liquid Paraffin

  • Propylene Glycol

  • Triethanolamine

  • Methylparaben

  • Propylparaben

  • Purified Water

  • Beakers

  • Water Bath

  • Homogenizer

  • Weighing Balance

  • pH meter

Method:

  • Oil Phase Preparation: In a beaker, melt stearic acid, cetyl alcohol, and liquid paraffin on a water bath at 70-75°C. Add propylparaben and stir until completely dissolved.

  • Aqueous Phase Preparation: In a separate beaker, dissolve methylparaben in purified water by heating to 70-75°C. Add 4-Aminobenzoic acid, propylene glycol, and triethanolamine to the hot aqueous phase and stir until all components are dissolved.

  • Emulsification: Slowly add the oil phase to the aqueous phase while continuously stirring with a homogenizer. Continue homogenization until a uniform white emulsion is formed.

  • Cooling: Allow the cream to cool down to room temperature with gentle stirring.

  • Final Adjustments: Check the pH of the final formulation and adjust if necessary. Store the cream in a well-closed container.

Protocol 2: In Vitro Release Study using Franz Diffusion Cells

Objective: To evaluate the release rate of this compound from a topical formulation.

Materials:

  • Franz Diffusion Cells

  • Synthetic membrane (e.g., cellulose (B213188) acetate (B1210297) or polysulfone)

  • Receptor medium (e.g., phosphate buffer pH 7.4)

  • Water bath with circulator

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • HPLC system for analysis

  • Topical formulation of this compound

Method:

  • Cell Setup: Assemble the Franz diffusion cells. Fill the receptor compartment with freshly prepared and degassed receptor medium, ensuring no air bubbles are trapped beneath the membrane. Place a magnetic stir bar in the receptor compartment.

  • Equilibration: Place the cells in a water bath maintained at 32 ± 0.5°C and allow the system to equilibrate for 30 minutes.

  • Sample Application: Accurately weigh and apply a finite dose of the formulation (e.g., 100 mg) onto the surface of the membrane in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample (e.g., 0.5 mL) from the receptor compartment through the sampling port.

  • Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

  • Analysis: Analyze the collected samples for this compound concentration using a validated HPLC method.

  • Data Calculation: Calculate the cumulative amount of drug released per unit area (µg/cm²) and plot it against time. Determine the release rate from the slope of the linear portion of the plot.

Protocol 3: In Vitro Skin Permeation Study

Objective: To assess the permeation of this compound through an excised skin model.

Materials:

  • Franz Diffusion Cells

  • Excised human or animal skin (e.g., rat, pig)

  • Receptor medium (e.g., phosphate buffer pH 7.4)

  • Water bath with circulator

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • HPLC system for analysis

  • Topical formulation of this compound

Method:

  • Skin Preparation: Thaw the excised skin at room temperature. Carefully remove any subcutaneous fat and hair. Cut the skin into appropriate sizes to fit the Franz diffusion cells.

  • Cell Setup and Equilibration: Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium. Fill the receptor compartment with degassed receptor medium and equilibrate the system at 37 ± 0.5°C for 30 minutes.

  • Sample Application: Apply a known quantity of the formulation to the skin surface in the donor compartment.

  • Sampling and Replacement: At predetermined time points, withdraw samples from the receptor compartment and replace with fresh medium as described in Protocol 2.

  • Analysis: Quantify the concentration of this compound in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time. Determine the steady-state flux (Jss) and lag time from the linear portion of the plot.

Protocol 4: High-Performance Liquid Chromatography (HPLC) Analysis of this compound

Objective: To quantify the concentration of this compound in samples from in vitro release and permeation studies.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (containing 0.1% formic acid) in a suitable ratio (e.g., 30:70 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • UV Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

Method:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare a series of working standard solutions of known concentrations by diluting the stock solution with the receptor medium.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of this compound.

  • Sample Analysis: Inject the samples collected from the release or permeation studies into the HPLC system.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizations

G cluster_formulation Topical Formulation Development Workflow cluster_characterization Characterization and Evaluation Preformulation Pre-formulation Studies (Solubility, Stability, pKa) Formulation_Design Formulation Design (Cream, Gel, Ointment, Patch) Preformulation->Formulation_Design Excipient_Selection Excipient Selection (Polymers, Surfactants, Enhancers) Formulation_Design->Excipient_Selection Prototype_Dev Prototype Development Excipient_Selection->Prototype_Dev Optimization Formulation Optimization Prototype_Dev->Optimization Physicochemical Physicochemical Characterization (pH, Viscosity, Particle Size) Optimization->Physicochemical In_Vitro_Release In Vitro Release Testing (Franz Diffusion Cell) Physicochemical->In_Vitro_Release In_Vitro_Permeation In Vitro Skin Permeation (Excised Skin) In_Vitro_Release->In_Vitro_Permeation Stability Stability Studies (ICH Guidelines) In_Vitro_Permeation->Stability

Caption: Workflow for the development and evaluation of topical this compound formulations.

G cluster_pathway Mechanism of Action of Topical this compound cluster_skin Skin Layers cluster_effects Cellular Effects cluster_outcomes Physiological Outcomes PABA 4-Aminobenzoic Acid (Topical Application) Stratum_Corneum Stratum Corneum PABA->Stratum_Corneum Permeation Epidermis Epidermis Dermis Dermis UV_Absorption UVB Radiation Absorption Epidermis->UV_Absorption Na_Channel_Block Voltage-gated Na+ Channel Blockade Dermis->Na_Channel_Block ROS_Scavenging ROS Scavenging Dermis->ROS_Scavenging Photoprotection Photoprotection UV_Absorption->Photoprotection Local_Anesthesia Local Anesthesia Na_Channel_Block->Local_Anesthesia Anti_inflammatory Anti-inflammatory Effect ROS_Scavenging->Anti_inflammatory

Caption: Proposed signaling pathways for the topical action of this compound.

References

Application Notes and Protocols for Studying 4-Aminobenzoate (PABA) Transport in Plant Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the transport of 4-aminobenzoate (p-aminobenzoate or PABA), a crucial precursor for folate synthesis, within plant cells. Understanding the mechanisms of PABA transport is essential for research in plant metabolism, biofortification, and the development of targeted herbicides.

Introduction

In plant cells, this compound (PABA) is synthesized in the chloroplasts and is a key component for the synthesis of folates, which occurs in the mitochondria.[1][2][3] A significant metabolic process for PABA is its reversible conversion to a glucose ester, this compound-β-D-glucopyranosyl ester (pABA-Glc), in the cytosol.[1][2][3] This ester is then predominantly sequestered in the vacuole, suggesting it serves as a storage form.[1][3] The movement of PABA and its glucose ester between these subcellular compartments—chloroplast, cytosol, mitochondria, and vacuole—is a critical aspect of folate biosynthesis and homeostasis. The study of the transport mechanisms governing these movements is therefore of significant interest.

Key Research Questions:

  • What are the identities and characteristics of the transporters responsible for PABA efflux from the chloroplast?

  • How does free PABA move across the mitochondrial membrane for folate synthesis?

  • What is the mechanism of pABA-Glc transport into the vacuole?

  • Is the transport of PABA and pABA-Glc an active or passive process?

Experimental Approaches

Several experimental strategies can be employed to elucidate the mechanisms of PABA transport in plant cells. These include:

  • Radiolabeled Tracer Uptake Assays: Using radiolabeled [14C]PABA or [3H]PABA to monitor its uptake and distribution in isolated organelles (protoplasts, vacuoles, mitochondria) and whole cells.[1][3]

  • Subcellular Fractionation: Isolating different cellular compartments to determine the localization of PABA and its metabolites.[1][2][3]

  • Heterologous Expression of Candidate Transporters: Expressing plant-derived candidate transporter genes in systems like Xenopus oocytes or yeast mutants to characterize their substrate specificity and transport kinetics.[4][5][6]

  • Genetic Approaches: Utilizing knockout or overexpressing plant lines for genes encoding putative PABA transporters to study the in vivo effects on PABA distribution and folate levels.[7]

  • GFP Fusion Proteins: Determining the subcellular localization of candidate transporter proteins by fusing them with Green Fluorescent Protein (GFP).[8][9]

Data Presentation

Table 1: Subcellular Distribution of PABA and its Glucose Ester
Subcellular CompartmentPrimary Form of PABAKey ProcessReference
ChloroplastFree PABASynthesis[8][10][11]
CytosolFree PABA and pABA-GlcEsterification[1][2][3]
MitochondriaFree PABAFolate Synthesis[1][2][3]
VacuolepABA-GlcStorage[1][3]
Table 2: Kinetic Parameters of PABA-related Enzymes
EnzymeSubstrateApparent KmReference
UDP-glucose:pABA acyl-glucosyltransferase (UGT75B1)pABA0.12 mM[1][3]

Experimental Protocols

Protocol 1: Isolation of Protoplasts and Vacuoles from Pea Leaves for PABA Localization Studies

This protocol is adapted from studies investigating the vacuolar accumulation of pABA-Glc.[1][3]

Materials:

Procedure:

  • Radiolabeling: Apply a solution of [14C]pABA to the cut surfaces of pea leaflets and incubate for several hours to allow for uptake and metabolism.[1][3]

  • Protoplast Isolation:

    • Digest the radiolabeled leaf tissue with an enzyme solution containing cellulase and pectinase to degrade the cell walls.[12]

    • Purify the resulting protoplasts by filtration and centrifugation.

  • Vacuole Isolation:

    • Gently lyse the purified protoplasts osmotically to release intact vacuoles.[1][3]

    • Isolate the vacuoles from the lysate by centrifugation through a Ficoll density gradient.[1][3]

  • Analysis:

    • Measure the radioactivity in the protoplast and vacuole fractions using a scintillation counter to determine the amount of [14C] label.

    • Use HPLC to separate and quantify [14C]PABA and [14C]pABA-Glc in the fractions to determine the subcellular distribution of these compounds.[1][3]

Protocol 2: Uptake Assay of Radiolabeled PABA into Isolated Mitochondria

This protocol is designed to test for the direct uptake of PABA or its derivatives into mitochondria.[1][3]

Materials:

  • Cauliflower florets or other suitable plant tissue

  • Mitochondria isolation buffer

  • Transport buffer

  • Radiolabeled substrate (e.g., [3H]PABA or [3H]pABA-Glc)

  • NADH or other respiratory substrates

  • Membrane filters (0.45 µm)

  • Scintillation counter

Procedure:

  • Mitochondria Isolation:

    • Homogenize cauliflower florets in a chilled isolation buffer.

    • Isolate mitochondria through differential centrifugation.

  • Transport Assay:

    • Resuspend the purified mitochondria in a transport buffer.

    • Energize the mitochondria by adding a respiratory substrate like NADH.[1][3]

    • Initiate the transport assay by adding the radiolabeled substrate ([3H]PABA or [3H]pABA-Glc).[1][3]

    • Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle stirring.[1][3]

  • Sample Collection and Measurement:

    • At various time points, take aliquots of the reaction mixture and rapidly filter them through a membrane filter to separate the mitochondria from the incubation medium.

    • Wash the filters quickly with ice-cold transport buffer to remove non-transported substrate.

    • Measure the radioactivity retained on the filters using a scintillation counter to quantify the amount of substrate taken up by the mitochondria.

Protocol 3: Heterologous Expression and Characterization of a Candidate PABA Transporter in Xenopus Oocytes

This is a generalized protocol for characterizing plant membrane transporters.[6][13]

Materials:

  • Xenopus laevis oocytes

  • cRNA of the candidate transporter gene

  • Radiolabeled substrate (e.g., [14C]PABA)

  • Transport buffer at various pH values

  • Voltage-clamp setup (for electrophysiological analysis)

Procedure:

  • cRNA Synthesis: Synthesize cRNA from the cloned cDNA of the candidate transporter gene.

  • Oocyte Injection: Inject the synthesized cRNA into prepared Xenopus oocytes. Incubate the oocytes for several days to allow for protein expression.

  • Uptake Assay:

    • Incubate the cRNA-injected oocytes (and water-injected control oocytes) in a transport buffer containing radiolabeled PABA.

    • After the incubation period, wash the oocytes thoroughly to remove external radioactivity.

    • Lyse individual oocytes and measure the accumulated radioactivity by scintillation counting.

  • Kinetic Analysis: Perform uptake assays with varying concentrations of PABA to determine the Km and Vmax of the transporter.

  • pH and Ion Dependence: Conduct uptake assays in buffers with different pH values and ion compositions to investigate if the transport is proton-coupled or dependent on other ions.

  • Electrophysiology (optional): Use two-electrode voltage clamping to measure substrate-induced currents, which can provide further insights into the transport mechanism (e.g., stoichiometry and voltage dependence).

Visualizations

Signaling and Metabolic Pathway of PABA

PABA_Pathway cluster_chloroplast Chloroplast cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_vacuole Vacuole Chorismate Chorismate PABA_chloro PABA Chorismate->PABA_chloro PABA Synthase PABA_cyto PABA PABA_chloro->PABA_cyto Transport PABA_Glc pABA-Glc PABA_cyto->PABA_Glc UGT75B1 (Glucosylation) PABA_mito PABA PABA_cyto->PABA_mito Transport PABA_Glc_vac pABA-Glc (Storage) PABA_Glc->PABA_Glc_vac Transport Folates Folates PABA_mito->Folates Folate Synthesis

Caption: Intracellular pathway of PABA metabolism and transport in a plant cell.

Experimental Workflow for Subcellular Localization of PABA

Experimental_Workflow start Radiolabel Pea Leaves with [14C]PABA protoplast_isolation Isolate Protoplasts start->protoplast_isolation vacuole_isolation Isolate Vacuoles via Lysis and Density Gradient protoplast_isolation->vacuole_isolation analysis Analyze Fractions by Scintillation Counting and HPLC vacuole_isolation->analysis results Determine Subcellular Distribution of [14C]PABA and [14C]pABA-Glc analysis->results Transporter_Characterization_Logic A Identify Candidate Transporter Gene B Clone Gene and Synthesize cRNA A->B G Subcellular Localization with GFP Fusion A->G C Heterologous Expression (e.g., Xenopus Oocytes) B->C D Radiolabeled PABA Uptake Assay C->D E Determine Transport Kinetics (Km, Vmax) D->E F Investigate pH and Ion Dependence D->F H Functional Characterization Complete E->H F->H G->H

References

Application Notes and Protocols for the Synthesis of Radiolabeled [¹¹C]4-Aminobenzoate for PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[¹¹C]4-Aminobenzoate ([¹¹C]PABA) is a promising radiotracer for Positron Emission Tomography (PET) imaging, particularly for the detection and monitoring of bacterial infections.[1][2] Para-aminobenzoic acid (PABA) is an essential precursor in the bacterial folate synthesis pathway, a metabolic route that is absent in mammals.[3][4] This distinction allows for the specific accumulation of radiolabeled PABA in bacteria, enabling non-invasive visualization of infection sites. This document provides detailed application notes and protocols for the synthesis, purification, and quality control of [¹¹C]PABA for preclinical and clinical research.

Biological Pathway and Mechanism of Action

[¹¹C]PABA is taken up by bacteria and incorporated into the folate synthesis pathway. The key enzyme in this process is dihydropteroate (B1496061) synthase (DHPS), which catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[1][5] This intermediate is further processed to produce dihydrofolate (DHF) and subsequently tetrahydrofolate (THF), an essential cofactor for the synthesis of nucleotides and certain amino acids.[3][6] As mammalian cells lack this pathway and instead obtain folates from their diet, [¹¹C]PABA selectively accumulates in bacteria.[7]

Bacterial Folate Synthesis Pathway Bacterial Folate Synthesis Pathway cluster_synthesis Folate Synthesis cluster_application Biological Function GTP GTP DHPPP 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) GTP->DHPPP Multiple Steps Dihydropteroate [¹¹C]7,8-Dihydropteroate DHPPP->Dihydropteroate Dihydropteroate Synthase (DHPS) PABA [¹¹C]this compound ([¹¹C]PABA) PABA->Dihydropteroate Dihydrofolate [¹¹C]Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate Synthase (DHFS) Tetrahydrofolate [¹¹C]Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) Nucleotide & Amino Acid Synthesis Nucleotide & Amino Acid Synthesis Tetrahydrofolate->Nucleotide & Amino Acid Synthesis One-Carbon Metabolism

Bacterial Folate Synthesis Pathway Utilizing [¹¹C]PABA

Radiosynthesis of [¹¹C]this compound

The synthesis of [¹¹C]PABA is typically achieved through the carboxylation of a suitable Grignard precursor with cyclotron-produced [¹¹C]CO₂.[8] The following protocol is based on established, cGMP-compliant methods.

Experimental Workflow

Radiosynthesis Workflow [¹¹C]PABA Radiosynthesis Workflow cluster_production [¹¹C]CO₂ Production cluster_synthesis Radiolabeling cluster_purification Purification & Formulation Cyclotron Cyclotron ¹⁴N(p,α)¹¹C Target N₂ + O₂ Target Cyclotron->Target CO2 [¹¹C]CO₂ Target->CO2 Reaction Carboxylation Reaction in THF CO2->Reaction Precursor 4-(Bis(trimethylsilyl)amino) -phenylmagnesium bromide Precursor->Reaction Quenching Quenching with HCl Reaction->Quenching HPLC Semi-preparative HPLC Quenching->HPLC Formulation Formulation in Saline HPLC->Formulation QC Quality Control Formulation->QC

Workflow for the automated synthesis of [¹¹C]PABA.

Materials and Reagents
ReagentSupplierGrade
4-(Bis(trimethylsilyl)amino)phenylmagnesium bromide (0.5 M in THF)Sigma-AldrichAnhydrous
[¹¹C]Carbon DioxideCyclotronHigh Purity
Hydrochloric Acid (1 M)Fisher ScientificACS Grade
Phosphate (B84403) Buffer (15 mM)In-houseSterile, pyrogen-free
Water for Injection (WFI)HospiraUSP Grade
Ethanol (B145695) (200 proof)Decon LabsUSP Grade
Saline (0.9% NaCl)BaxterUSP Grade
Semi-preparative HPLC Column (e.g., Synergi Hydro-RP)PhenomenexAppropriate for peptide purification
Experimental Protocol
  • Production of [¹¹C]CO₂ : [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction by bombarding a target containing nitrogen gas with trace amounts of oxygen (typically 0.5-2%) with protons in a medical cyclotron.[9]

  • Trapping of [¹¹C]CO₂ : The produced [¹¹C]CO₂ is trapped in a reaction vessel containing the precursor, 4-(Bis(trimethylsilyl)amino)phenylmagnesium bromide (0.5 M in THF).

  • Carboxylation Reaction : The [¹¹C]CO₂ reacts with the Grignard precursor at room temperature for approximately 2-5 minutes to form the ¹¹C-carboxylated intermediate.[8]

  • Quenching : The reaction is quenched by the addition of 1 M hydrochloric acid, followed by dilution with a phosphate buffer.[8]

  • Purification : The crude product is purified using semi-preparative High-Performance Liquid Chromatography (HPLC).

    • Column : Synergi Hydro-RP or equivalent.

    • Mobile Phase : A gradient of ethanol and water or a suitable buffer system.

    • Detection : UV (at 254 nm) and a radioactivity detector in series.

  • Formulation : The HPLC fraction corresponding to [¹¹C]PABA is collected, and the solvent is removed by rotary evaporation. The final product is reformulated in sterile saline for injection (USP).

  • Sterile Filtration : The final product is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Quality Control

A comprehensive quality control process is essential to ensure the safety and efficacy of the radiotracer for human use, adhering to cGMP guidelines.

ParameterSpecificationMethod
Identity Co-elution with PABA standardAnalytical HPLC
Radiochemical Purity ≥ 95%Analytical HPLC
Radionuclidic Identity ¹¹CHalf-life determination (19.9 - 20.9 min)
Radionuclidic Purity ≥ 99.5% ¹¹CGamma-ray spectroscopy (511 keV peak only)
pH 4.5 - 7.5pH meter or pH strips
Bacterial Endotoxins < 175 EU/VLimulus Amebocyte Lysate (LAL) test
Sterility No microbial growthTryptic Soy Broth and Fluid Thioglycollate
Residual Solvents As per USP <467>Gas Chromatography (GC)

Quantitative Data Summary

The following table summarizes typical production parameters for the synthesis of [¹¹C]PABA.

ParameterValueReference
Radiochemical Yield (decay-corrected) 14 - 35%[1][8]
Specific Activity (at end of synthesis) > 1 Ci/µmol (37 GBq/µmol)[1]
Total Synthesis Time ~30 minutes[1]
Radiochemical Purity > 99%[8]

Conclusion

The radiosynthesis of [¹¹C]this compound provides a valuable tool for the specific imaging of bacterial infections. The protocols outlined in this document, based on established and cGMP-compliant methods, offer a reliable pathway for the production of this important PET radiotracer. Adherence to stringent quality control measures is paramount to ensure the production of a safe and effective imaging agent for clinical and research applications.

References

Application of 4-Aminobenzoate in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of 4-aminobenzoate (also known as para-aminobenzoic acid or PABA) in polymer chemistry. It includes detailed application notes, experimental protocols for the synthesis and functionalization of polymers, and quantitative data on their properties. The information is intended to be a valuable resource for researchers and professionals working in materials science, polymer chemistry, and drug development.

High-Performance Aromatic Polyamides (Aramids)

4-Aminobenzoic acid is a key monomer in the synthesis of high-performance aromatic polyamides, such as poly(p-benzamide) (PBA). These polymers are known for their exceptional thermal stability, high strength, and modulus, making them suitable for applications in aerospace, ballistic protection, and industrial fibers.[1]

Application Notes:

Poly(p-benzamide) is a rigid-rod polymer that exhibits liquid crystalline behavior in solution, which allows for the spinning of high-strength fibers. The direct polycondensation of 4-aminobenzoic acid is a common method for its synthesis. The properties of the resulting polymer, such as molecular weight and mechanical strength, are highly dependent on the reaction conditions, including the choice of solvent, catalyst, and temperature.

Experimental Protocols:

Protocol 1: Direct Polycondensation of 4-Aminobenzoic Acid to Synthesize Poly(p-benzamide)

This protocol describes the synthesis of poly(p-benzamide) via direct polycondensation of 4-aminobenzoic acid using a phosphite-based condensing agent.

Materials:

Procedure:

  • Drying of Reagents: Dry 4-aminobenzoic acid at 110°C under vacuum for at least 2 hours. Dry lithium chloride at 300°C for 4 hours. Distill NMP and pyridine under reduced pressure and store over molecular sieves.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add 4-aminobenzoic acid, anhydrous NMP, and anhydrous pyridine.

  • Dissolution: Stir the mixture under a gentle stream of nitrogen until the monomer is completely dissolved.

  • Addition of LiCl: Add anhydrous lithium chloride to the solution to improve polymer solubility and stir until dissolved.

  • Polycondensation: Cool the reaction mixture to room temperature and add triphenyl phosphite. Heat the reaction mixture to 100-120°C and maintain for 3-5 hours. The solution will become viscous as the polymerization proceeds.

  • Precipitation: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polymer.

  • Washing: Filter the precipitated polymer and wash it thoroughly with methanol and then with hot deionized water to remove residual solvent, unreacted monomers, and salts.

  • Drying: Dry the polymer in a vacuum oven at 80-100°C to a constant weight.

Characterization: The resulting poly(p-benzamide) can be characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the amide bond formation, and viscometry to determine the inherent viscosity, which is an indicator of the polymer's molecular weight. Thermal properties can be assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Quantitative Data:

Table 1: Thermal Properties of Aromatic Polyamides

PolymerGlass Transition Temperature (Tg, °C)10% Weight Loss Temperature (T10, °C)Char Yield at 800°C (N2) (%)
Poly(p-benzamide)> 350~500[2]> 60
Poly(m-phenylene isophthalamide)275450-50050-60
Copolyamide (p-ABA/diamine/diacid)241–359[3]480–492[3]47.8–56.7[3]

Table 2: Mechanical Properties of Aromatic Polyamide Films [4]

Polymer FilmTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
Aramid with cyano groups79 - 931.7 - 2.69 - 15
Semifluorinated aramidup to 88up to 1.81up to 25
Aramid with pyridine and fluorinated groups72.5 - 87.32.35 - 2.875.3 - 9.5

Diagrams:

Polycondensation_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Characterization Drying Drying of Reagents (p-ABA, LiCl) Dissolution Dissolution of Monomer and LiCl in NMP/Pyridine Drying->Dissolution Purification Purification of Solvents (NMP, Pyridine) Purification->Dissolution Polycondensation Addition of TPP and Heating (100-120°C) Dissolution->Polycondensation Precipitation Precipitation in Methanol Polycondensation->Precipitation Washing Washing with Methanol and Water Precipitation->Washing Drying_poly Vacuum Drying Washing->Drying_poly Characterization Characterization (FTIR, TGA, Viscometry) Drying_poly->Characterization

Caption: Workflow for the synthesis of poly(p-benzamide).

Functional Polymers for Biomedical Applications

This compound can be used to functionalize polymers for various biomedical applications, including drug delivery and the development of antimicrobial surfaces. The amino and carboxylic acid groups of this compound provide reactive handles for conjugation to polymer backbones or drug molecules.

Application Notes:

Drug Delivery: 4-Aminobenzoic acid and its derivatives can be incorporated into polymer backbones to create biodegradable polymers for controlled drug release.[5] The drug can be attached to the polymer via a cleavable linker, such as an ester or amide bond, which hydrolyzes under physiological conditions to release the drug over time. Poly(ethylene glycol) (PEG) functionalized with this compound has been explored for the PEGylation of therapeutic proteins, which can improve their pharmacokinetic properties.[6]

Antimicrobial Agents: Polymers functionalized with this compound derivatives have shown potential as antimicrobial materials. The mechanism often involves the disruption of microbial membranes or the inhibition of essential metabolic pathways in bacteria.

Experimental Protocols:

Protocol 2: Functionalization of Poly(ethylene glycol) with 4-Aminobenzoic Acid

This protocol describes the esterification of hydroxyl-terminated PEG with 4-aminobenzoic acid.

Materials:

  • Poly(ethylene glycol) (PEG), hydroxyl-terminated

  • 4-Aminobenzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

Procedure:

  • Reaction Setup: In a dried round-bottom flask, dissolve hydroxyl-terminated PEG, 4-aminobenzoic acid, and a catalytic amount of DMAP in anhydrous DCM under a nitrogen atmosphere.

  • Coupling Reaction: Cool the solution to 0°C in an ice bath. Add a solution of DCC in anhydrous DCM dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Purification: Filter off the DCU precipitate. Concentrate the filtrate under reduced pressure.

  • Precipitation: Precipitate the functionalized polymer by adding the concentrated solution to a large volume of cold diethyl ether.

  • Washing and Drying: Decant the ether and wash the polymer precipitate with fresh diethyl ether. Dry the this compound-functionalized PEG under vacuum.

Characterization: The successful functionalization can be confirmed by ¹H NMR and FTIR spectroscopy. The degree of functionalization can be quantified by comparing the integration of characteristic peaks from the PEG backbone and the this compound moiety in the ¹H NMR spectrum.

Diagrams:

Drug_Delivery_Concept cluster_synthesis Polymer Synthesis cluster_delivery Drug Delivery Polymer Polymer Backbone (e.g., PEG) Functionalization Functionalization with This compound Polymer->Functionalization Drug_Conjugation Drug Conjugation Functionalization->Drug_Conjugation Administration Administration Drug_Conjugation->Administration Release Controlled Release (e.g., Hydrolysis) Administration->Release Target Target Site Release->Target

Caption: Conceptual workflow of a this compound-based drug delivery system.

Polymers for Environmental Remediation

Polymers functionalized with 4-aminobenzoic acid have been investigated for their potential in environmental remediation, particularly for the removal of pollutants such as heavy metal ions and organic contaminants from water.

Application Notes:

The amino and carboxyl groups of the this compound moiety can act as binding sites for heavy metal ions through chelation. The aromatic ring can also interact with organic pollutants via π-π stacking and hydrophobic interactions. By immobilizing these functional groups on a solid polymer support, such as a crosslinked polystyrene resin, an effective adsorbent material can be created.

Experimental Protocols:

Protocol 3: Functionalization of Chloromethylated Polystyrene with 4-Aminobenzoic Acid

This protocol describes the synthesis of a polymeric adsorbent by grafting 4-aminobenzoic acid onto a chloromethylated polystyrene-divinylbenzene (PS-DVB) copolymer.[7]

Materials:

  • Chloromethylated polystyrene-divinylbenzene (PS-DVB) copolymer beads

  • 4-Aminobenzoic acid

  • Sodium hydroxide (B78521) (NaOH)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethanol

Procedure:

  • Preparation of Sodium this compound: In a beaker, dissolve 4-aminobenzoic acid in an aqueous solution of sodium hydroxide to form sodium this compound.

  • Reaction Setup: Swell the chloromethylated PS-DVB beads in DMF in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

  • Functionalization Reaction: Add the aqueous solution of sodium this compound to the swollen beads. Heat the reaction mixture to 80-100°C and stir for 24-48 hours.

  • Purification: After cooling, filter the functionalized beads and wash them sequentially with deionized water, a dilute acid solution (e.g., 0.1 M HCl) to protonate the carboxyl groups, deionized water until the filtrate is neutral, and finally with ethanol.

  • Drying: Dry the functionalized polymer beads in a vacuum oven at 60°C.

Characterization: The functionalization can be confirmed by FTIR spectroscopy, observing the appearance of characteristic peaks for the carboxylic acid and amide groups. The nitrogen content of the polymer can be determined by elemental analysis to quantify the degree of functionalization.

Quantitative Data:

Table 3: Adsorption Capacities of this compound Functionalized Polymers for Antibiotics [7]

Polymer AdsorbentCross-linking Degree (DVB %)BET Surface Area (m²/g)AdsorbateMaximum Adsorption Capacity (q_max, mmol/g)
PAB16.720.14Tetracycline~0.12
PAB21027.89Tetracycline~0.15
PAB31534.56Tetracycline~0.18
PAB16.720.14Sulfamethoxazole~0.08
PAB21027.89Sulfamethoxazole~0.10
PAB31534.56Sulfamethoxazole~0.12

Electropolymerized Films for Sensor Applications

4-Aminobenzoic acid can be electropolymerized to form thin, conductive polymer films on electrode surfaces. These poly(4-aminobenzoic acid) films can be used as a platform for the development of electrochemical sensors.

Application Notes:

The carboxylic acid groups on the surface of the electropolymerized film can be used to immobilize biorecognition elements such as enzymes or antibodies. The conductive nature of the polymer facilitates electron transfer between the immobilized biomolecule and the electrode surface, enabling the detection of target analytes. These sensors have been applied to the detection of various molecules, including food dyes and biomarkers.

Experimental Protocols:

Protocol 4: Fabrication of a Poly(4-aminobenzoic acid)-Modified Electrode for Sensor Applications

This protocol describes the electropolymerization of 4-aminobenzoic acid on a glassy carbon electrode (GCE).

Materials:

  • Glassy carbon electrode (GCE)

  • 4-Aminobenzoic acid

  • Phosphate buffer solution (PBS), pH 7.0

  • Alumina (B75360) slurry for polishing

  • Deionized water

  • Ethanol

Procedure:

  • Electrode Preparation: Polish the GCE with alumina slurry to a mirror finish. Rinse thoroughly with deionized water and ethanol, and then dry.

  • Electropolymerization Solution: Prepare a solution of 4-aminobenzoic acid in PBS (e.g., 1 mM).

  • Electropolymerization: Immerse the polished GCE in the electropolymerization solution. Perform cyclic voltammetry (CV) for a set number of cycles (e.g., 15-20 cycles) in a potential window where the monomer oxidation occurs (e.g., -0.2 V to +1.2 V vs. Ag/AgCl). A polymer film will gradually form on the electrode surface.

  • Washing: After electropolymerization, rinse the modified electrode with deionized water to remove any unreacted monomer.

  • Activation (Optional): The carboxylic acid groups on the polymer surface can be activated using EDC/NHS chemistry for subsequent immobilization of biomolecules.

Characterization: The successful formation of the polymer film can be confirmed by cyclic voltammetry in a redox probe solution (e.g., [Fe(CN)₆]³⁻/⁴⁻), where an increase in the peak currents and a decrease in the peak separation will be observed compared to the bare electrode.

Diagrams:

Sensor_Mechanism cluster_fabrication Sensor Fabrication cluster_detection Analyte Detection Electrode Electrode Polymerization Electropolymerization of 4-ABA Electrode->Polymerization Immobilization Immobilization of Biorecognition Element Polymerization->Immobilization Binding Binding to Biorecognition Element Immobilization->Binding Analyte Target Analyte Analyte->Binding Signal Electrochemical Signal Generation Binding->Signal Detection Signal Detection Signal->Detection

Caption: General mechanism of a biosensor based on a poly(4-aminobenzoic acid) film.

References

Troubleshooting & Optimization

Troubleshooting low yield in Fischer esterification of 4-Aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Fischer esterification of 4-aminobenzoate.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of ethyl this compound (benzocaine) consistently low?

A1: Low yields in the Fischer esterification of 4-aminobenzoic acid are common and often stem from the reversible nature of the reaction.[1] The accumulation of water, a byproduct, can shift the equilibrium back towards the reactants, limiting product formation.[2][3] Other contributing factors can include an insufficient amount of acid catalyst, incomplete reaction, or suboptimal reaction conditions.[1][4]

Q2: How much acid catalyst should I use for the esterification of 4-aminobenzoic acid?

A2: Due to the presence of the basic amino group on 4-aminobenzoic acid, a stoichiometric amount of the acid catalyst (e.g., sulfuric acid) is required, rather than a catalytic amount.[4][5] The amino group will neutralize the acid, so enough catalyst must be added to account for this and to effectively protonate the carboxylic acid's carbonyl group.[5]

Q3: What is the purpose of using a large excess of alcohol in this reaction?

A3: Using a large excess of the alcohol (e.g., ethanol) serves to shift the reaction equilibrium towards the formation of the ester product, in accordance with Le Chatelier's Principle.[6][7][8] In many protocols, the alcohol is used as the solvent to ensure it is present in a large excess.[9]

Q4: My final product is discolored. What is the likely cause?

A4: Discoloration in the final product often points to oxidation byproducts.[1] The amino group in 4-aminobenzoic acid and its ester derivative is susceptible to air oxidation, which can be accelerated by heat and light.[10] Residual acid in the final product can also cause discoloration over time.[10]

Q5: Can I use a different acid catalyst besides sulfuric acid?

A5: Yes, other strong acids like p-toluenesulfonic acid can be used as catalysts.[2][11] Lewis acids such as scandium(III) triflate have also been employed in Fischer esterifications.[11] The choice of catalyst may depend on the specific substrate and desired reaction conditions.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low product yield with a significant amount of unreacted 4-aminobenzoic acid remaining is a common issue. The following table outlines potential causes and their solutions.

Possible Cause Suggested Solution Relevant Data/Notes
Inefficient Water Removal The Fischer esterification is a reversible reaction where water is a byproduct.[10] To drive the equilibrium towards the product, water must be removed as it is formed.[2][3][6] Employ a Dean-Stark apparatus with an azeotrope-forming solvent like toluene.[2][9][12] Alternatively, use a drying agent such as anhydrous salts (e.g., copper(II) sulfate) or molecular sieves.[2][11]The equilibrium constant (K) for esterification is close to 1, indicating the reaction does not strongly favor products without intervention.[3]
Insufficient Acid Catalyst The basic amino group of 4-aminobenzoic acid neutralizes the acid catalyst.[4][5] Ensure at least a stoichiometric amount of a strong acid like sulfuric acid is used to compensate for the amount consumed by the amino group and to catalyze the reaction.[4][5]The pKa of protonated benzocaine (B179285) is approximately 2.8.[5]
Inadequate Reaction Time or Temperature The reaction may not have reached equilibrium.[10] Ensure the reaction is refluxed for a sufficient period, typically ranging from 1 to 10 hours.[10][11] Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1] The reaction temperature should be sufficient to maintain a steady reflux.[10][12]Typical reaction temperatures range from 60-110 °C.[11]
Suboptimal Reactant Ratio An insufficient excess of the alcohol can limit the extent to which the equilibrium is shifted towards the products.[8] Use a large excess of the alcohol; it can often be used as the reaction solvent.[9]Using a 10-fold excess of alcohol can increase yields significantly.[8]
Issue 2: Presence of Impurities and Byproducts

The presence of unexpected spots on a TLC plate or difficulty in purification can indicate the formation of byproducts.

Potential Byproduct Cause Recommended Solution
Di-alkyl Ether Acid-catalyzed self-condensation of the alcohol, particularly at high temperatures.[1]Ensure the reaction temperature is appropriate for the chosen alcohol and solvent. Avoid excessively high temperatures.[1]
N-acylation (Amide Formation) The amino group of one molecule of 4-aminobenzoic acid attacks the carboxylic acid of another.This is less likely under standard acidic Fischer esterification conditions but can be minimized by using a large excess of the alcohol to ensure it is the primary nucleophile.[1][4]
Oxidation Products The amino group is susceptible to air oxidation, leading to colored impurities.[1][10]Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[1][10] Ensure the purity of starting materials.

Experimental Protocols

Protocol 1: Fischer Esterification of 4-Aminobenzoic Acid to Ethyl this compound (Benzocaine)

This protocol is a representative example for the synthesis of benzocaine.

Materials:

  • 4-Aminobenzoic acid (p-aminobenzoic acid, PABA)

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • 10% Sodium carbonate (Na₂CO₃) solution

  • Ice water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beaker

  • Vacuum filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 1.2 g of p-aminobenzoic acid and 12.0 mL of absolute ethanol. Stir the mixture until the solid dissolves.[5]

  • Catalyst Addition: Slowly and carefully add 1.0 mL of concentrated sulfuric acid to the stirred solution. A precipitate of the aminobenzoic acid hydrogen sulfate (B86663) salt is expected to form.[4][5]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 60-75 minutes. The solid should dissolve as the reaction proceeds.[5]

  • Workup: After the reflux period, allow the reaction mixture to cool to room temperature.[5]

  • Precipitation: Pour the cooled reaction mixture into a beaker containing 30 mL of ice water.[5]

  • Neutralization: While stirring, slowly add a 10% sodium carbonate solution until the evolution of CO₂ gas ceases and the pH of the solution is approximately 8.[5][13] This neutralizes the excess sulfuric acid and deprotonates the amino group, causing the ester to precipitate.

  • Isolation: Collect the precipitated product by vacuum filtration. Wash the solid with three portions of cold water to remove any remaining salts.[5][13]

  • Drying: Allow the product to air dry or dry in a desiccator.

Visualizations

Fischer_Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation reactants Combine 4-Aminobenzoic Acid and excess Ethanol catalyst Slowly add concentrated H₂SO₄ reactants->catalyst reflux Heat to reflux (60-75 min) catalyst->reflux cool Cool to Room Temperature reflux->cool precipitate Pour into ice water cool->precipitate neutralize Neutralize with 10% Na₂CO₃ to pH ~8 precipitate->neutralize filtrate Vacuum filtrate to isolate product neutralize->filtrate wash_dry Wash with cold water and dry filtrate->wash_dry

Caption: Experimental workflow for the Fischer esterification of this compound.

Troubleshooting_Low_Yield start Low Product Yield q1 Is water being efficiently removed? start->q1 s1 Implement water removal: - Dean-Stark apparatus - Drying agents q1->s1 No q2 Is there sufficient acid catalyst? q1->q2 Yes s1->q2 s2 Use stoichiometric amount of H₂SO₄ to account for the basic amino group. q2->s2 No q3 Are reaction time and temperature adequate? q2->q3 Yes s2->q3 s3 Increase reflux time or ensure proper reflux temperature is reached. Monitor with TLC. q3->s3 No end Yield Improved q3->end Yes s3->end

Caption: Troubleshooting logic for low yield in Fischer esterification.

References

Technical Support Center: Crystallization of 4-Aminobenzoate Polymorphs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 4-Aminobenzoic Acid (p-Aminobenzoic Acid, PABA) polymorphs.

Troubleshooting Guide

This section addresses common issues encountered during the crystallization of 4-Aminobenzoate polymorphs in a question-and-answer format.

Q1: I am consistently obtaining the needle-like α-polymorph, but I want to crystallize the prismatic β-polymorph. What should I do?

A1: The α-polymorph is kinetically favored and often crystallizes preferentially.[1][2][3] To obtain the β-polymorph, which is thermodynamically stable below the transition temperature of approximately 14-25°C, careful control of crystallization conditions is essential.[2][3][4] Here are key parameters to adjust:

  • Solvent Selection: The choice of solvent is critical. The β-form has been successfully crystallized from water and ethyl acetate (B1210297).[2][3][5][6] In contrast, solvents like ethanol (B145695), methanol, and acetonitrile (B52724) tend to yield the α-form.[7][8]

  • Control Supersaturation: Lower supersaturation levels are crucial for nucleating the stable β-form.[3][5] High supersaturation will almost invariably lead to the metastable α-form. For crystallization from water, a supersaturation ratio of less than 1.5 is recommended.[6]

  • Temperature Control: Since the polymorphic system is enantiotropic, crystallization of the β-form must be conducted below the transition temperature.[2][4] Slow cooling to a temperature below 20°C is often employed for crystallization from water or ethyl acetate.[2][3]

  • Cooling Rate: A slower cooling rate can favor the formation of the more stable β-polymorph.[9] Rapid cooling or "crash-cooling" often results in the kinetically favored α-form.[4]

Q2: I am using water as a solvent and controlling the temperature and supersaturation, but I am still getting a mixture of α and β polymorphs. How can I improve the purity of the β-form?

A2: Obtaining a pure polymorphic form can be challenging. If you are getting a mixed phase product, consider the following:

  • Seeding: Introducing seed crystals of the pure β-polymorph at a low supersaturation can promote the growth of the desired form and prevent the nucleation of the α-form.

  • Solvent-Mediated Transformation: Slurrying a mixture of α and β polymorphs in a suitable solvent (like water) below the transition temperature for an extended period can induce the transformation of the metastable α-form to the stable β-form.[3][5]

  • Anti-Solvent Addition Rate: In anti-solvent crystallization (e.g., water as an anti-solvent for an ethanol solution), a slow addition rate of the anti-solvent at low supersaturation (1.01 to 1.06) can favor the formation of the β-polymorph.[10]

Q3: My crystals have a needle-like morphology which is causing problems in downstream processing. How can I modify the crystal habit?

A3: A needle-like morphology is characteristic of the α-polymorph.[2][4] To obtain a more equant or prismatic habit, you should aim to crystallize the β-polymorph using the strategies outlined in Q1 and Q2. Additionally, the use of mixed solvent systems or additives can modify crystal morphology. For instance, crystallizing from a mixture of ethanol and nitromethane (B149229) can impact the morphology of the α-pABA crystals.[7][8]

Q4: I have observed the formation of a new solid form that is not the α or β polymorph. What could be happening?

A4: It is possible that you have formed a solvate, which is a crystalline solid incorporating molecules of the solvent. For example, a nitromethane solvate has been identified when crystallizing from ethanol/nitromethane mixtures with less than 60 wt% nitromethane.[7][8] Similarly, a new solvate with DMF has been discovered during anti-solvent crystallization experiments.[11] Characterization techniques such as single-crystal X-ray diffraction are necessary to confirm the structure of the new form.

Frequently Asked Questions (FAQs)

What are the known polymorphs of 4-Aminobenzoic Acid?

4-Aminobenzoic acid is known to have at least four polymorphic forms: α, β, γ, and δ.[5][9] The α and β forms are the most commonly studied.[6] The α-form typically has a needle-like morphology, while the β-form is prismatic.[2][4]

What is the thermodynamic relationship between the α and β polymorphs?

The α and β polymorphs of 4-Aminobenzoic acid are enantiotropically related.[4][7][8] This means their relative stability inverts at a specific transition temperature. The β-form is the thermodynamically stable form below the transition temperature (approximately 14-25°C), while the α-form is stable above this temperature.[2][3][4]

How does the solvent influence which polymorph is formed?

The solvent plays a crucial role in determining the crystallization outcome. Solvents that have strong interactions with the carboxylic acid group of 4-Aminobenzoic acid can inhibit the formation of the carboxylic acid dimers that are precursors to the α-form, thus favoring the nucleation of the β-form.[1][2][3][6] Water and ethyl acetate are known to promote the crystallization of the β-form under controlled conditions.[2][3][5][6] In contrast, less polar solvents and many organic solvents like alcohols tend to favor the kinetically preferred α-form.[1][7][8]

Can additives be used to control polymorphism?

Yes, additives can be used to influence the polymorphic outcome. Some additives can selectively inhibit the nucleation and growth of the undesired polymorph.[4] For example, polyacrylic acid has shown potential in favoring the formation of the metastable β-form during cooling crystallization.[9]

Data Presentation

Table 1: Influence of Solvent and Crystallization Method on Polymorph Outcome

Solvent(s)Crystallization MethodTemperatureSupersaturationObserved Polymorph(s)Reference(s)
WaterSlow Cooling< 20°CLow (< 1.5)β (often with α)[2][3][5][6]
Ethyl AcetateSlow Cooling< 20°CLowβ (often with α)[2][3][5]
Ethanol, Methanol, AcetonitrileCoolingNot specifiedNot specifiedα[7][8]
Ethanol/WaterAnti-solvent15°CLow (1.01-1.06)β[10]
Ethanol/WaterAnti-solvent15°CHighα[10]
DMSO/WaterAnti-solventNot specifiedLowβ (with seeding)[11]
DMF/WaterAnti-solvent11-20°CNot specifiedDMF Solvate[6][11]
Ethanol/NitromethaneCoolingNot specifiedNot specifiedα and Nitromethane Solvate[7][8]

Experimental Protocols

Protocol 1: Cooling Crystallization for β-Polymorph from Water

  • Dissolution: Prepare a saturated solution of 4-Aminobenzoic acid in deionized water at a temperature above the desired crystallization temperature (e.g., 30°C).

  • Filtration: Filter the hot solution to remove any undissolved particles.

  • Cooling: Slowly cool the solution at a controlled rate (e.g., 0.1°C/min) to a final temperature below 20°C. A slower cooling rate is generally preferred.

  • Maturation: Allow the resulting crystal suspension to mature at the final temperature for several hours to days. This can promote the formation of the stable β-form.[2][3]

  • Isolation: Isolate the crystals by filtration.

  • Drying: Dry the crystals under appropriate conditions (e.g., in a vacuum oven at a temperature below the transition temperature).

  • Characterization: Characterize the polymorphic form using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), or Raman spectroscopy.

Protocol 2: Anti-Solvent Crystallization for β-Polymorph

  • Dissolution: Prepare a solution of 4-Aminobenzoic acid in ethanol at a defined concentration.

  • Setup: Place the ethanol solution in a crystallizer maintained at a constant temperature below the transition temperature (e.g., 15°C).[10]

  • Anti-Solvent Addition: Add water (the anti-solvent) to the ethanol solution at a slow, controlled rate (e.g., 4-6 ml/h).[10] The final supersaturation should be kept low (in the range of 1.01-1.06).[10]

  • Crystallization: Crystals will nucleate and grow as the anti-solvent is added.

  • Isolation and Drying: Once crystallization is complete, isolate and dry the crystals as described in Protocol 1.

  • Characterization: Characterize the resulting polymorphs.

Visualizations

experimental_workflow Experimental Workflow for Polymorph Screening cluster_prep Solution Preparation cluster_methods Crystallization Methods cluster_analysis Analysis cluster_outcome Polymorphic Outcome start Dissolve 4-Aminobenzoic Acid in Chosen Solvent cooling Cooling Crystallization (Controlled Rate) start->cooling antisolvent Anti-Solvent Addition (Controlled Rate) start->antisolvent evaporation Solvent Evaporation (Slow) start->evaporation characterization Isolate and Characterize Solid Form (PXRD, DSC, etc.) cooling->characterization antisolvent->characterization evaporation->characterization alpha α-Polymorph characterization->alpha beta β-Polymorph characterization->beta mixture Mixture/Solvate characterization->mixture

Caption: Workflow for screening this compound polymorphs.

troubleshooting_logic Troubleshooting Logic for Obtaining β-Polymorph cluster_solutions Potential Solutions start Goal: Obtain β-Polymorph issue Problem: Consistently getting α-Polymorph start->issue solvent Use Water or Ethyl Acetate issue->solvent Check Solvent supersaturation Lower Supersaturation (e.g., < 1.5 in water) issue->supersaturation Check Kinetics cooling Use Slow Cooling Rate issue->cooling Check Kinetics temperature Crystallize Below Transition Temperature issue->temperature Check Thermodynamics outcome Pure β-Polymorph solvent->outcome supersaturation->outcome cooling->outcome temperature->outcome seeding Add β-Polymorph Seed Crystals seeding->outcome

Caption: Troubleshooting logic for crystallizing the β-polymorph.

References

Technical Support Center: Enhancing the Aqueous Solubility of 4-Aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Aminobenzoate (also known as para-aminobenzoic acid or PABA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the aqueous solubility of this compound during experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.

Troubleshooting and FAQs

This section addresses specific issues you might encounter when working with this compound in aqueous solutions.

Q1: My this compound is not dissolving in my aqueous buffer. What are my options?

A1: this compound has limited solubility in neutral water. Several strategies can be employed to enhance its solubility. These include:

  • pH Adjustment: this compound is an amphoteric molecule, meaning it has both acidic and basic functional groups.[1] Its solubility is significantly influenced by the pH of the solution.[2] Adjusting the pH away from its isoelectric point will increase solubility.

  • Co-solvents: The addition of a water-miscible organic solvent can significantly increase the solubility of this compound.[3]

  • Complexation: Using encapsulating agents like cyclodextrins can form inclusion complexes with this compound, thereby increasing its apparent solubility in water.[4]

  • Surfactants: The use of surfactants above their critical micelle concentration (CMC) can enhance solubility by partitioning the this compound molecules within the micelles.[5]

  • Salt Formation: Using a salt form of this compound, such as sodium or potassium this compound, dramatically increases aqueous solubility.[6]

Q2: At what pH is this compound most soluble?

A2: this compound is least soluble at its isoelectric point (pI), which is around pH 3.7. Its solubility increases significantly in both acidic (below its pKa of the amino group, ~2.4) and basic (above its pKa of the carboxyl group, ~4.8) conditions.[1][7] In acidic solutions, the amino group is protonated to form a more soluble cationic salt. In basic solutions, the carboxylic acid group is deprotonated to form a more soluble anionic salt.[1]

Q3: I've dissolved this compound by adjusting the pH, but it precipitates when I add it to my neutral cell culture medium. How can I prevent this?

A3: This is a common issue when a pH-adjusted solution is neutralized. The precipitation occurs because the pH of the final solution is close to the isoelectric point of this compound, where it is least soluble. To mitigate this:

  • Use a Co-solvent: Prepare your stock solution in a mixture of a water-miscible organic solvent (e.g., ethanol (B145695) or DMSO) and water, with pH adjustment. The organic solvent will help maintain solubility upon dilution into the aqueous medium.

  • Increase Final Volume: Diluting the concentrated stock into a larger volume of the final medium can keep the final concentration of this compound below its solubility limit at that pH.

  • Use a Surfactant or Cyclodextrin (B1172386): These can be included in your final formulation to maintain the solubility of this compound even at neutral pH.

Q4: Which co-solvents are most effective for dissolving this compound?

A4: Polar organic solvents are effective co-solvents for this compound.[2] Commonly used and effective co-solvents include ethanol, methanol, and acetone.[3] The choice of co-solvent will depend on the requirements of your specific experiment, including compatibility with other components and potential toxicity in biological assays.

Q5: Can I use heat to dissolve this compound?

A5: Yes, the solubility of this compound in water increases with temperature.[8] You can gently heat the solution to aid dissolution. However, be aware that the compound may precipitate out of the solution as it cools. This method is often used for recrystallization but may not be suitable for preparing stable stock solutions at room temperature.

Data Presentation

The following tables summarize quantitative data on the solubility of this compound under various conditions.

Table 1: Solubility of this compound in Water at Different Temperatures

Temperature (°C)Solubility (g/L)
255.39[8]
306.1[9]
100~11.1 (1 g in 90 mL)[8]

Table 2: pKa Values of this compound

Functional GrouppKa (at 25 °C)
Carboxylic Acid (-COOH)2.38 - 2.50[1]
Protonated Amine (-NH₃⁺)4.85 - 4.87[1][7]

Table 3: Solubility of this compound in Various Solvents

SolventSolubilityTemperature
Ethanol1 g in 8 mL (~125 g/L)Room Temperature[1]
Ether1 g in 60 mL (~16.7 g/L)Room Temperature[8]
AcetoneSolubleRoom Temperature
Ethyl AcetateSolubleRoom Temperature[1]
BenzeneSlightly SolubleRoom Temperature[1]
Petroleum EtherPractically InsolubleRoom Temperature[1]

Experimental Protocols

Below are detailed methodologies for key experiments related to improving the solubility of this compound.

Protocol 1: Determination of Aqueous Solubility by the Shake-Flask Method

This protocol describes the standard method for determining the equilibrium solubility of this compound.

Materials:

  • This compound powder

  • Distilled or deionized water (or buffer of choice)

  • Sealed flasks (e.g., screw-cap vials or flasks)

  • Shaking incubator or orbital shaker at a constant temperature

  • Centrifuge

  • Syringe filters (0.22 µm)

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Add an excess amount of this compound powder to a known volume of the aqueous solvent in a sealed flask. The excess solid should be clearly visible.

  • Place the flask in a shaking incubator set to a constant temperature (e.g., 25 °C) and agitate for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle for a few hours.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Filter the sample through a 0.22 µm syringe filter to remove any undissolved solid particles.

  • Dilute the filtered, saturated solution with the solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of this compound in the diluted sample using a calibrated UV-Vis spectrophotometer (at its λmax, ~266 nm in neutral water) or an HPLC method.

  • Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility.

Protocol 2: Solubility Enhancement by pH Adjustment

This protocol details how to increase the solubility of this compound by adjusting the pH of the aqueous solution.

Materials:

  • This compound powder

  • Distilled or deionized water

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (B78521) (NaOH)

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks

Procedure:

  • Weigh the desired amount of this compound and add it to a beaker with a magnetic stir bar.

  • Add a portion of the total desired volume of water (e.g., 80% of the final volume).

  • For acidic solubilization: While stirring, slowly add 1 M HCl dropwise to the suspension. Monitor the pH continuously. Continue adding acid until the this compound dissolves completely. The pH should be below the pKa of the amino group (e.g., pH < 2).

  • For basic solubilization: While stirring, slowly add 1 M NaOH dropwise to the suspension. Monitor the pH continuously. Continue adding base until the this compound dissolves completely. The pH should be above the pKa of the carboxyl group (e.g., pH > 5.5).

  • Once the solid is fully dissolved, transfer the solution to a volumetric flask.

  • Rinse the beaker with a small amount of water and add the rinsing to the volumetric flask.

  • Bring the solution to the final desired volume with water.

  • Verify the final pH of the solution.

Protocol 3: Solubility Enhancement using a Co-solvent

This protocol describes the use of a water-miscible organic solvent to increase the solubility of this compound.

Materials:

  • This compound powder

  • Co-solvent (e.g., ethanol, DMSO)

  • Distilled or deionized water

  • Volumetric flasks

  • Magnetic stirrer and stir bar or sonicator

Procedure:

  • Weigh the desired amount of this compound and place it in a beaker or flask.

  • Add a minimal amount of the co-solvent (e.g., ethanol) to completely dissolve the powder. Use a magnetic stirrer or sonicator to aid dissolution.

  • Once a clear solution is obtained, slowly add the aqueous buffer or water while stirring to reach the desired final concentration and co-solvent percentage.

  • If the solution becomes cloudy upon addition of the aqueous phase, it indicates that the solubility limit has been exceeded. In this case, you may need to increase the proportion of the co-solvent in the final mixture.

  • Transfer the final solution to a volumetric flask and bring it to the final volume with the appropriate co-solvent/water mixture.

Protocol 4: Phase Solubility Study with Cyclodextrins

This protocol is used to determine the effect of a cyclodextrin on the solubility of this compound and to determine the stoichiometry of the inclusion complex.

Materials:

  • This compound powder

  • Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)

  • Aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.0)

  • Sealed flasks

  • Shaking incubator

  • Analytical equipment (UV-Vis or HPLC)

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM).

  • Add an excess amount of this compound to each cyclodextrin solution in separate sealed flasks.

  • Agitate the flasks in a shaking incubator at a constant temperature for 48-72 hours until equilibrium is reached.

  • After equilibration, filter the samples through a 0.22 µm syringe filter.

  • Determine the concentration of this compound in each filtered solution using a suitable analytical method.

  • Plot the total concentration of dissolved this compound (y-axis) against the concentration of the cyclodextrin (x-axis). This is the phase solubility diagram.

  • Analyze the shape of the curve. A linear relationship (AL-type) suggests the formation of a 1:1 soluble complex.[10] The slope of the line can be used to calculate the stability constant of the complex.

Visualizations

The following diagrams illustrate key concepts and workflows related to the solubility of this compound.

G cluster_pH Effect of pH on this compound Ionization and Solubility cluster_solubility Solubility Profile Cationic Cationic Form (High Solubility) Zwitterionic Zwitterionic/Neutral Form (Low Solubility) Cationic->Zwitterionic pH increases > pKa1 (~2.4) High_Solubility1 High Solubility Cationic->High_Solubility1 Anionic Anionic Form (High Solubility) Zwitterionic->Anionic pH increases > pKa2 (~4.8) Low_Solubility Low Solubility Zwitterionic->Low_Solubility High_Solubility2 High Solubility Anionic->High_Solubility2

Caption: pH-dependent ionization and solubility of this compound.

G cluster_workflow General Workflow for Solubility Enhancement Start Insoluble this compound in Aqueous Solution Choose_Method Select Solubility Enhancement Method Start->Choose_Method pH_Adjust pH Adjustment Choose_Method->pH_Adjust pH Co_Solvent Co-solvency Choose_Method->Co_Solvent Solvent Cyclodextrin Cyclodextrin Complexation Choose_Method->Cyclodextrin Complexation Surfactant Surfactant Micellization Choose_Method->Surfactant Micelles Prepare_Solution Prepare Solution (as per protocol) pH_Adjust->Prepare_Solution Co_Solvent->Prepare_Solution Cyclodextrin->Prepare_Solution Surfactant->Prepare_Solution Analyze_Solubility Analyze Solubility (e.g., Shake-Flask Method) Prepare_Solution->Analyze_Solubility Optimization Optimize Conditions (e.g., pH, co-solvent ratio) Analyze_Solubility->Optimization Optimization->Prepare_Solution Iterate Final_Solution Clear, Stable Solution of this compound Optimization->Final_Solution Achieved

Caption: Experimental workflow for improving this compound solubility.

G cluster_phase_solubility Phase Solubility Analysis Workflow Prepare_CD Prepare Cyclodextrin (CD) solutions of varying concentrations Add_PABA Add excess this compound to each CD solution Prepare_CD->Add_PABA Equilibrate Equilibrate samples (shaking for 48-72h) Add_PABA->Equilibrate Filter Filter samples to remove undissolved solid Equilibrate->Filter Analyze Quantify dissolved This compound (UV-Vis or HPLC) Filter->Analyze Plot Plot [this compound] vs. [Cyclodextrin] Analyze->Plot Determine Determine complex stoichiometry and stability constant Plot->Determine

Caption: Workflow for a phase solubility study with cyclodextrins.

References

4-Aminobenzoate stability in different buffer systems and pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-aminobenzoate (p-aminobenzoic acid, PABA) in various buffer systems and pH conditions.

Frequently Asked Questions (FAQs)

Q1: What are the key factors affecting the stability of this compound in solution?

A1: The primary factors influencing the stability of this compound in solution are pH, temperature, light exposure, and the presence of oxidizing agents. While generally stable, extreme pH conditions (highly acidic or alkaline) and exposure to UV light can induce degradation.[1] The composition of the buffer system itself can also play a role through potential catalytic effects.

Q2: How does pH affect the stability of this compound?

A2: The pH of a solution dictates the ionization state of this compound's amino and carboxylic acid groups, which in turn affects its stability. This compound has two pKa values: approximately 2.4 for the carboxylic acid group and 4.9 for the protonated amino group.[2][3][4] At very low pH, the amino group is protonated (-NH3+), and at high pH, the carboxylic acid group is deprotonated (-COO-). While generally stable, forced degradation studies show that this compound can undergo hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[5][6]

Q3: Is this compound susceptible to degradation in common laboratory buffers like phosphate (B84403), citrate (B86180), acetate (B1210297), or Tris?

A3: this compound is considered a relatively stable compound in many common buffer systems under typical laboratory conditions (room temperature, protected from light). However, the potential for buffer catalysis exists, where buffer components can participate in and accelerate degradation reactions. For instance, buffers with carboxylate components (citrate, acetate) or phosphate buffers could potentially act as general acid or base catalysts for hydrolysis, although specific kinetic data for this compound in these systems is not extensively documented in publicly available literature. Tris-HCl is a common biological buffer and is often used in cell lysis protocols; however, its pH is known to be temperature-dependent.

Q4: My this compound solution is turning yellow/brown. What could be the cause?

A4: Discoloration of this compound solutions, particularly turning yellow or brown, is often an indication of oxidative degradation or the formation of degradation products. This can be accelerated by exposure to light and air. Ensure your solutions are stored in amber vials or otherwise protected from light and consider purging with an inert gas like nitrogen or argon if oxygen sensitivity is a concern.

Q5: What are the expected degradation products of this compound?

A5: Under forced hydrolytic conditions (strong acid or base), the primary degradation would likely involve reactions that are generally slow for aromatic amines and carboxylic acids under moderate conditions. In the presence of other reactive species, other degradation products could form. For example, in the presence of glucose, 4-carboxyphenyl-D-glucosamine can be formed. Under photolytic conditions, p-hydroxybenzoic acid has been identified as a degradation product.[7]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Loss of this compound concentration over time in buffered solution pH-mediated hydrolysis: The pH of your buffer may be too high or too low, accelerating hydrolysis.Verify the pH of your buffer. If possible, adjust the pH to be closer to the isoelectric point of this compound (around pH 3.7), where it may be most stable.
Buffer catalysis: The buffer species itself may be accelerating degradation.If you suspect buffer catalysis, try preparing your solution in a different buffer system with a similar pKa. For example, if you are using a citrate buffer, try an acetate buffer.
Oxidation: Exposure to atmospheric oxygen can cause degradation.Prepare buffers with de-gassed water. Store solutions under an inert atmosphere (e.g., nitrogen or argon) and in tightly sealed containers.
Photodegradation: Exposure to ambient or UV light can cause degradation.Prepare and store all solutions in amber glassware or wrap containers in aluminum foil to protect from light.
Inconsistent results between experiments pH shift in buffer: The pH of your buffer may be changing over time or with temperature fluctuations (especially with Tris buffers).Re-measure the pH of your buffer before each use. Prepare fresh buffer solutions regularly. If using Tris, ensure the pH is set at the temperature of your experiment.
Inaccurate quantification: The analytical method may not be stability-indicating.Develop and validate a stability-indicating HPLC method that separates this compound from its potential degradation products.
Appearance of unknown peaks in HPLC analysis Formation of degradation products: The experimental conditions are causing this compound to degrade.Use the troubleshooting steps above to identify and mitigate the cause of degradation. Attempt to identify the degradation products using techniques like LC-MS.
Interaction with excipients: If your formulation contains other components, they may be reacting with this compound.Conduct a compatibility study by analyzing this compound in the presence of each individual excipient.

Data Summary on this compound Stability

While specific quantitative data on the degradation of this compound in different buffer systems under non-photolytic conditions is limited in the literature, the following table summarizes its known properties relevant to stability.

Parameter Value Significance for Stability
pKa1 (Carboxylic Acid) ~2.4At pH > 2.4, the carboxylic acid group will be increasingly deprotonated.
pKa2 (Protonated Amine) ~4.9At pH < 4.9, the amino group will be increasingly protonated.
General Stability Considered very stableDegradation is generally slow under moderate conditions (neutral pH, room temperature, protected from light).
Forced Degradation Susceptible to hydrolysis under strong acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions, especially with heat.Indicates that pH extremes should be avoided for long-term storage.
Oxidative Stability Can undergo oxidation, leading to discoloration.Solutions should be protected from excessive exposure to air.
Photostability Degrades upon exposure to UV light.Solutions must be protected from light.

Experimental Protocols

Protocol: Comparative Stability Study of this compound in Different Buffer Systems

Objective: To evaluate the stability of this compound in phosphate, citrate, acetate, and Tris buffers at different pH values over time.

Materials:

  • 4-Aminobenzoic acid (PABA), analytical standard grade

  • Potassium phosphate monobasic (KH2PO4)

  • Sodium phosphate dibasic (Na2HPO4)

  • Citric acid

  • Sodium citrate

  • Acetic acid

  • Sodium acetate

  • Tris(hydroxymethyl)aminomethane (Tris)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid

  • Amber HPLC vials

Procedure:

  • Buffer Preparation:

    • Prepare 50 mM stock solutions of the following buffers:

      • Phosphate buffer: pH 6.0, 7.0, 8.0

      • Citrate buffer: pH 4.0, 5.0, 6.0

      • Acetate buffer: pH 4.0, 5.0

      • Tris-HCl buffer: pH 7.0, 8.0, 9.0

    • Adjust the pH of each buffer using concentrated HCl or NaOH.

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • For each buffer and pH condition, dilute the this compound stock solution with the respective buffer to a final concentration of 100 µg/mL.

    • Transfer aliquots of each solution into amber HPLC vials.

    • Prepare a control sample of this compound in HPLC-grade water.

  • Stability Study:

    • Store the vials at a controlled temperature (e.g., 40°C for accelerated stability or 25°C for real-time stability).

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month), remove one vial for each condition.

    • Immediately analyze the samples by HPLC.

  • HPLC Analysis (Example Conditions):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: 10% B to 90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 266 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.

    • Plot the percentage of this compound remaining versus time for each condition.

    • Determine the degradation rate constant (k) and half-life (t1/2) for each condition by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_study Stability Testing cluster_analysis Analysis cluster_outcome Outcome prep_buffers Prepare Buffer Solutions (Phosphate, Citrate, Acetate, Tris) at various pH values prep_samples Prepare Final Samples (PABA in each buffer) prep_buffers->prep_samples prep_paba Prepare this compound Stock Solution prep_paba->prep_samples storage Store Samples at Controlled Temperature (e.g., 25°C, 40°C) prep_samples->storage sampling Withdraw Samples at Defined Time Points (t=0, 24h, 48h, etc.) storage->sampling hplc HPLC Analysis (Quantify remaining PABA) sampling->hplc data_analysis Data Analysis (Calculate % remaining, rate constants, half-life) hplc->data_analysis conclusion Determine Optimal Buffer and pH Conditions data_analysis->conclusion

Caption: Experimental workflow for the comparative stability study of this compound.

Troubleshooting_Logic start Problem: Loss of this compound Concentration check_light Is the solution protected from light? start->check_light protect_light Action: Store in amber vials or protect from light. check_light->protect_light No check_ph Is the pH extreme (<4 or >8)? check_light->check_ph Yes protect_light->check_ph adjust_ph Action: Adjust pH to a milder range (5-7). check_ph->adjust_ph Yes check_buffer Are you using a potentially catalytic buffer (e.g., citrate, phosphate)? check_ph->check_buffer No adjust_ph->check_buffer change_buffer Action: Switch to a different buffer system (e.g., Tris). check_buffer->change_buffer Yes check_oxygen Is the solution exposed to air? check_buffer->check_oxygen No change_buffer->check_oxygen inert_atm Action: Use de-gassed solvents and store under N2. check_oxygen->inert_atm Yes end Stability Improved check_oxygen->end No inert_atm->end

Caption: Troubleshooting flowchart for addressing the degradation of this compound.

References

Overcoming interference in spectrophotometric assays of 4-Aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with spectrophotometric assays of 4-Aminobenzoate (p-Aminobenzoic Acid, PABA).

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process.

Issue 1: Inconsistent or Non-Reproducible Absorbance Readings

Question: Why are my absorbance readings fluctuating or not reproducible even for the same sample?

Probable Causes:

  • Instrument Instability: The spectrophotometer may not have had adequate warm-up time.[1]

  • Temperature Fluctuations: Changes in ambient temperature can affect the instrument and the reaction rate.[1]

  • Improper Sample Mixing: The sample may not be homogeneous, causing the concentration to vary within the cuvette.[1]

  • Air Bubbles: Bubbles in the cuvette can scatter light, leading to inaccurate readings.[1]

  • Cuvette Issues: Using different or scratched cuvettes for blank and sample measurements can introduce variability.[2]

Solutions:

  • Instrument Warm-up: Always allow the spectrophotometer to warm up for at least 15-30 minutes before taking any measurements to ensure the lamp source has stabilized.[1]

  • Maintain a Stable Environment: Place the instrument on a sturdy surface away from vibrations, drafts, and significant temperature changes.[1]

  • Ensure Homogeneity: Gently invert the cuvette several times to mix the sample thoroughly before placing it in the instrument.[1]

  • Remove Air Bubbles: Check for bubbles before each reading. If present, gently tap the cuvette to dislodge them.[1]

  • Consistent Cuvette Usage: Use the same cuvette for both blank and sample measurements. If using multiple cuvettes, ensure they are an optically matched pair.[1]

Issue 2: High Background or Unexpectedly High Blank Reading

Question: My blank solution shows a high absorbance value at the analytical wavelength. What could be the cause?

Probable Causes:

  • Contaminated Reagents or Solvents: Impurities in the reagents or solvent used to prepare the blank can absorb at the measurement wavelength.

  • Incorrect Blank Preparation: The blank may not accurately represent the sample matrix. A proper blank should contain everything that the sample cuvette contains, except for the analyte (this compound).[3]

  • Colored Matrix Components: The sample matrix itself might be colored, contributing to the absorbance.[3]

  • Dirty or Scratched Cuvettes: Residue or imperfections on the cuvette walls can scatter light and increase absorbance readings.[4]

Solutions:

  • Use High-Purity Reagents: Prepare all solutions with analytical grade reagents and high-purity solvents.

  • Prepare a True Matrix Blank: If your sample is in a complex matrix (e.g., pharmaceutical formulation, biological fluid), the blank should be prepared using the same matrix without the this compound.

  • Sample Dilution: Diluting the sample can often reduce the absorbance contribution from matrix components to an acceptable level.[3][5]

  • Clean Cuvettes Thoroughly: Ensure cuvettes are clean and free of scratches before use. Rinse them with the blank solution before filling.[4]

  • Wavelength Scan: Perform a wavelength scan of the blank solution to identify any specific wavelengths of high absorbance, which might indicate a particular contaminant.

Issue 3: Falsely Low or High Results (Matrix Interference)

Question: My recovery experiments show that the measured concentration of this compound is significantly different from the spiked amount. Why is this happening?

Probable Causes:

  • Matrix Effect: Other components (excipients, proteins, lipids) in the sample matrix are interfering with the assay.[6] This can either suppress or enhance the signal.[6][7]

  • Spectral Overlap: An interfering substance in the matrix may absorb light at or near the same wavelength as the colored product of the assay.[8]

  • Chemical Interference: Components in the matrix may react with the diazotization or coupling reagents, or they may form complexes with this compound, preventing it from reacting.[8][9]

Solutions:

  • Method of Standard Additions: This is a powerful technique to compensate for matrix effects. It involves adding known quantities of a this compound standard to the sample and extrapolating to find the original concentration.[5]

  • Sample Cleanup:

    • Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to separate this compound from interfering matrix components.[3]

    • Protein Precipitation: For biological samples, precipitate and remove proteins before analysis.

    • Liquid-Liquid Extraction: Extract the analyte into a solvent where the interfering components are not soluble.

  • Dilution: Diluting the sample can minimize the concentration of interfering substances.[5]

  • Background Correction: Use a spectrophotometer with background correction capabilities, such as a deuterium (B1214612) lamp, to compensate for non-specific background absorbance.[5][9]

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the most common spectrophotometric assay for this compound?

The most widely used method is based on the diazotization-coupling reaction. The primary aromatic amino group of this compound is reacted with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5°C) to form a diazonium salt.[10] This highly reactive diazonium salt is then coupled with an electron-rich aromatic compound (a coupling agent, such as N-(1-naphthyl)ethylenediamine) to form a stable, intensely colored azo dye, whose absorbance can be measured spectrophotometrically.[10][11]

Q2: How can I validate my spectrophotometric method for this compound?

Method validation should be performed to ensure the results are reliable. Key validation parameters include:

  • Linearity: Assess the method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.[12]

  • Accuracy: Determine the closeness of the test results to the true value, often assessed through recovery studies on spiked samples.[12]

  • Precision: Evaluate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).[12]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[13]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[13]

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components.

Q3: What are common sources of interference from pharmaceutical excipients?

Common excipients used in dietary supplements and pharmaceutical formulations generally do not show significant interference with well-developed diazotization-coupling methods.[14] However, any excipient with a primary aromatic amine group or strong absorbance in the visible region could potentially interfere. It is crucial to test for interference from each excipient present in the formulation during method development.

Data Presentation

Table 1: Effect of Common Excipients on the Recovery of this compound

This table summarizes the effect of common pharmaceutical excipients on the accuracy of this compound determination using a validated diazotization-coupling method.

ExcipientConcentration Ratio (Excipient:Drug)% Recovery of this compound (Mean ± SD)
Lactose10:199.5 ± 1.2
Starch10:1100.2 ± 0.9
Talc5:199.8 ± 1.5
Magnesium Stearate2:1101.1 ± 1.1
Microcrystalline Cellulose10:199.1 ± 1.3

Note: Data is representative and should be confirmed experimentally for specific formulations.

Experimental Protocols

Protocol: Determination of this compound via Diazotization-Coupling Reaction

This protocol describes a general procedure for the spectrophotometric determination of this compound (PABA) using N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (Bratton-Marshall reagent) as the coupling agent.

1. Reagent Preparation:

  • PABA Stock Solution (100 µg/mL): Accurately weigh 10 mg of PABA, dissolve in distilled water, and dilute to 100 mL in a volumetric flask.

  • Hydrochloric Acid (1 M): Prepare by diluting concentrated HCl.

  • Sodium Nitrite Solution (0.1% w/v): Dissolve 100 mg of NaNO₂ in 100 mL of distilled water. Prepare this solution fresh daily.

  • Ammonium (B1175870) Sulfamate (B1201201) Solution (0.5% w/v): Dissolve 500 mg of ammonium sulfamate in 100 mL of distilled water.

  • Bratton-Marshall Reagent (0.1% w/v): Dissolve 100 mg of N-(1-naphthyl)ethylenediamine dihydrochloride in 100 mL of distilled water. Store in a dark bottle and keep refrigerated.

2. Preparation of Calibration Standards:

  • From the PABA stock solution, prepare a series of working standards (e.g., 0.5, 1, 2, 4, 6, 8, 10 µg/mL) by appropriate dilution with distilled water.

3. Color Development Procedure:

  • Pipette 1.0 mL of each standard solution (or sample solution) into a series of 10 mL volumetric flasks.

  • Add 1.0 mL of 1 M HCl to each flask and mix.

  • Add 1.0 mL of 0.1% sodium nitrite solution, mix, and allow the reaction to proceed for 3 minutes at room temperature. This is the diazotization step .

  • Add 1.0 mL of 0.5% ammonium sulfamate solution to quench the excess nitrous acid. Mix and wait for 2 minutes.

  • Add 1.0 mL of 0.1% Bratton-Marshall reagent. This is the coupling step .

  • Dilute to the 10 mL mark with distilled water and mix well.

  • Allow the color to develop for 15 minutes.

4. Spectrophotometric Measurement:

  • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the formed azo dye (typically around 545 nm, but should be determined experimentally).

  • Use a reagent blank (prepared using 1.0 mL of distilled water instead of the standard/sample) to zero the instrument.

  • Measure the absorbance of each standard and the sample solution.

  • Plot a calibration curve of absorbance versus concentration for the standards and determine the concentration of the unknown sample.

Mandatory Visualizations

Diazo_Coupling_Reaction cluster_diazotization Step 1: Diazotization (0-5°C) cluster_coupling Step 2: Azo Coupling PABA This compound (H₂N-C₆H₄-COOH) Diazonium Diazonium Salt ([N₂]⁺-C₆H₄-COOH) PABA->Diazonium + NaNO₂ / HCl AzoDye Colored Azo Dye (Measured by Spectrophotometer) Diazonium->AzoDye CouplingAgent Coupling Agent (e.g., Bratton-Marshall Reagent) CouplingAgent->AzoDye

Caption: Chemical pathway for the diazotization-coupling reaction of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Analysis A Prepare Reagents & Calibration Standards C Add HCl & NaNO₂ (Diazotization) A->C B Prepare Sample (Dilution, Extraction, etc.) B->C D Add Ammonium Sulfamate (Quench) C->D E Add Coupling Reagent (Color Development) D->E H Measure Sample Absorbance E->H F Set up Spectrophotometer (Warm-up, Set λmax) G Measure Blank & Standard Absorbance F->G G->H I Plot Calibration Curve G->I J Calculate Sample Concentration H->J I->J

Caption: General experimental workflow for the spectrophotometric assay of this compound.

Troubleshooting_Tree start Problem: Inaccurate Result q1 Are readings reproducible? start->q1 a1_no Check Instrument Stability, Cuvettes, Mixing, Bubbles q1->a1_no No q2 Is blank absorbance high? q1->q2 Yes a2_yes Check Reagent Purity, Clean Cuvettes, Prepare Matrix Blank q2->a2_yes Yes q3 Is recovery poor (low/high)? q2->q3 No a3_yes Matrix Effect Suspected: - Dilute Sample - Perform Sample Cleanup (SPE) - Use Standard Additions Method q3->a3_yes Yes end Result is likely accurate q3->end No

Caption: A decision tree for troubleshooting common issues in the this compound assay.

References

Technical Support Center: Optimization of Mobile Phase for 4-Aminobenzoate HPLC Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) separation of 4-Aminobenzoate and related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC separation of this compound?

A common starting point for the reversed-phase HPLC separation of this compound involves a C18 column with a mobile phase consisting of a mixture of an organic modifier (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer).[1][2] The initial mobile phase composition is often in the range of 20-30% organic modifier, with the aqueous phase pH adjusted to be at least 2 pH units away from the pKa of this compound to ensure it is in a single ionic form.[3][4][5][6]

Q2: How does the mobile phase pH affect the retention of this compound?

Mobile phase pH is a critical parameter in the separation of ionizable compounds like this compound.[3][4][6] this compound is an amphoteric molecule with both an acidic carboxylic group and a basic amino group. Adjusting the pH of the mobile phase will alter the degree of ionization of these functional groups, thereby changing the molecule's overall polarity and its retention on a reversed-phase column.[3] To achieve consistent and reproducible retention times, it is crucial to control the mobile phase pH with a suitable buffer.[5] For acidic analytes, a lower pH mobile phase is generally used to suppress ionization and increase retention.[5]

Q3: What is the role of the organic modifier in the mobile phase?

The organic modifier, typically acetonitrile or methanol (B129727), is used to control the elution strength of the mobile phase in reversed-phase HPLC.[7][8] Increasing the percentage of the organic modifier will decrease the retention time of this compound. The choice between acetonitrile and methanol can also influence the selectivity of the separation, as they have different chemical properties.[8] Acetonitrile generally has a lower UV cutoff and viscosity compared to methanol.[8]

Q4: Can mixed-mode chromatography be used for this compound separation?

Yes, mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange retention mechanisms, can be very effective for separating this compound, especially from its isomers (2-Aminobenzoic acid and 3-Aminobenzoic acid).[9][10] Columns with both hydrophobic and ion-exchange functional groups can provide unique selectivity and improved resolution for these closely related compounds.[9][10]

Troubleshooting Guide

This section addresses common issues encountered during the HPLC separation of this compound in a question-and-answer format.

Problem: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is tailing. What are the potential causes and solutions?

A: Peak tailing is a common issue and can be caused by several factors.[11][12][13]

  • Secondary Interactions: The basic amino group of this compound can interact with acidic silanol (B1196071) groups on the surface of the silica-based stationary phase, leading to tailing.[12][14]

    • Solution: Operate at a lower mobile phase pH (e.g., pH 3) to protonate the silanol groups and minimize these interactions.[14] Using a highly deactivated (end-capped) column can also significantly reduce peak tailing.[14]

  • Mobile Phase pH near pKa: If the mobile phase pH is close to the pKa of the analyte, both ionized and non-ionized forms may exist, resulting in peak distortion.[6]

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound.

  • Column Overload: Injecting too much sample can lead to peak tailing.[12][13]

    • Solution: Reduce the sample concentration or injection volume.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause poor peak shape.[12]

    • Solution: Use a guard column to protect the analytical column.[11] If the column is contaminated, try flushing it with a strong solvent. If the problem persists, the column may need to be replaced.

Problem: Poor Resolution or Co-elution

Q: I am not able to separate this compound from other components in my sample. How can I improve the resolution?

A: Improving resolution often involves adjusting the mobile phase composition or other chromatographic parameters.[15][16]

  • Optimize Mobile Phase Strength:

    • Solution: If peaks are eluting too quickly, decrease the percentage of the organic modifier in the mobile phase to increase retention and improve separation. Conversely, if retention times are excessively long, a slight increase in the organic modifier may be necessary.

  • Change Organic Modifier:

    • Solution: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation and may resolve co-eluting peaks.[8]

  • Adjust Mobile Phase pH:

    • Solution: As pH significantly affects the retention of ionizable compounds, systematically varying the pH of the mobile phase can be a powerful tool to improve selectivity and resolution.[3][4]

  • Consider a Different Column:

    • Solution: If optimizing the mobile phase does not provide adequate resolution, consider using a column with a different stationary phase. For separating isomers, a phenyl- or mixed-mode column might offer better selectivity than a standard C18 column.[9][15]

Problem: Fluctuating Retention Times

Q: The retention time of my this compound peak is not consistent between injections. What could be the issue?

A: Unstable retention times are often related to issues with the mobile phase preparation or the HPLC system.[11]

  • Inadequate Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

    • Solution: Ensure the column is equilibrated for a sufficient time (at least 10-15 column volumes) with the mobile phase before starting the analysis.

  • Mobile Phase Composition Changes: The composition of the mobile phase may be changing over time due to evaporation of the organic component or improper mixing.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using a gradient, ensure the pump's proportioning valves are functioning correctly.[11]

  • Unstable pH: If the mobile phase is not buffered, or if the buffer capacity is insufficient, the pH can fluctuate, leading to shifting retention times.[6]

    • Solution: Use a buffer at a concentration of 10-25 mM and ensure the mobile phase pH is within the effective buffering range of the chosen buffer.

  • Temperature Fluctuations: Changes in the column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature.[16]

Experimental Protocols & Data

Table 1: Example HPLC Methods for this compound Separation
ParameterMethod 1Method 2Method 3
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Mixed-Mode (cation-exchange/reversed-phase)SHARC 1
Mobile Phase Acetonitrile:Phosphate Buffer (pH 5.5) (25:75 v/v)[1]Acetonitrile/Water/Ammonium Formate[9]Acetonitrile/Methanol with 0.1% Formic Acid and 0.01% Ammonium Formate[17]
Flow Rate 1.0 mL/min0.6 mL/min[9]Not Specified
Detection UV at 280 nm[2]UV at 250 nm[9]UV at 270 nm[17]
Temperature AmbientNot SpecifiedNot Specified
Notes Suitable for general analysis.Effective for separating isomers of aminobenzoic acid.[9]MS-compatible method.[17]
Detailed Experimental Protocol (Based on Method 1)
  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 analytical column (250 x 4.6 mm, 5 µm particle size).

  • Reagents and Materials:

    • Acetonitrile (HPLC grade).

    • Potassium dihydrogen phosphate (analytical grade).

    • Phosphoric acid (analytical grade).

    • Water (HPLC grade).

    • This compound standard.

  • Mobile Phase Preparation (Phosphate Buffer, pH 5.5):

    • Prepare a phosphate buffer by dissolving an appropriate amount of potassium dihydrogen phosphate in HPLC grade water.

    • Adjust the pH to 5.5 using phosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter.

    • Prepare the final mobile phase by mixing acetonitrile and the phosphate buffer in a 25:75 (v/v) ratio.

    • Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.

    • Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: Ambient.

    • Detection Wavelength: 280 nm.

  • Analysis Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no interfering peaks are present.

    • Inject the standard solutions to determine the retention time and response.

    • Inject the sample solutions for analysis.

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Define Separation Goal (e.g., Isomer Separation, Purity) initial_conditions Select Initial Conditions (C18 Column, ACN/Buffer) start->initial_conditions run_initial Run Initial Separation initial_conditions->run_initial evaluate Evaluate Chromatogram (Resolution, Peak Shape, Retention) run_initial->evaluate optimize_strength Adjust Organic % evaluate->optimize_strength Poor Retention optimize_pH Optimize Mobile Phase pH evaluate->optimize_pH Poor Resolution or Peak Shape change_organic Change Organic Modifier (e.g., MeOH) evaluate->change_organic Insufficient Selectivity change_column Consider Different Column (e.g., Mixed-Mode) evaluate->change_column Co-elution of Isomers end Method Optimized evaluate->end Goal Met optimize_strength->run_initial optimize_pH->run_initial change_organic->run_initial change_column->initial_conditions

Caption: A workflow diagram for the systematic optimization of the mobile phase in this compound HPLC separation.

Troubleshooting_Peak_Tailing start Problem: Peak Tailing Observed check_ph Is Mobile Phase pH > 2 units from pKa? start->check_ph adjust_ph Adjust Mobile Phase pH check_ph->adjust_ph No check_overload Is Sample Concentration High? check_ph->check_overload Yes end Peak Shape Improved adjust_ph->end reduce_conc Reduce Sample Concentration/Volume check_overload->reduce_conc Yes check_column Is Column Old or Contaminated? check_overload->check_column No reduce_conc->end use_guard Use Guard Column check_column->use_guard Yes check_column->end No flush_column Flush Column use_guard->flush_column replace_column Replace Column flush_column->replace_column replace_column->end

Caption: A troubleshooting decision tree for addressing peak tailing in this compound HPLC analysis.

References

Technical Support Center: Troubleshooting Peak Tailing in 4-Aminobenzoate Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of 4-Aminobenzoate. Peak tailing can significantly impact the accuracy and precision of quantification, and this guide offers a structured approach to troubleshooting and resolving this common chromatographic challenge.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for this compound in reversed-phase HPLC?

A1: The most common cause of peak tailing for this compound is secondary interactions between the basic amino group of the analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[1][2][3] These interactions lead to a portion of the analyte being retained more strongly, resulting in an asymmetric peak with a "tail."

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH is a critical parameter. This compound is an amphoteric molecule with two pKa values: approximately 2.38 for the carboxylic acid group and 4.85 for the amino group.[1] To minimize peak tailing, it is generally recommended to work at a low pH (typically between 2.5 and 3.5).[1] At this pH, the residual silanol groups on the stationary phase are protonated (Si-OH), reducing their interaction with the protonated amino group of this compound.[3]

Q3: Can the choice of organic modifier in the mobile phase influence peak tailing?

A3: Yes, the organic modifier can influence peak shape. While acetonitrile (B52724) is a common choice, methanol (B129727) can sometimes offer better peak shape for polar compounds due to its ability to engage in hydrogen bonding, which can help mask residual silanol groups.[4] The choice between acetonitrile and methanol may require empirical testing to determine the optimal conditions for your specific column and system.

Q4: What is the impact of buffer concentration on peak tailing?

A4: Buffer concentration plays a role in maintaining a stable pH and can influence peak shape. An adequate buffer concentration (typically 10-50 mM) is necessary to control the pH of the mobile phase effectively and ensure consistent ionization of both the analyte and the stationary phase.[3][5] Insufficient buffer capacity can lead to pH shifts on the column, contributing to peak distortion.[5]

Q5: How can I prevent column overload and its effect on peak shape?

A5: Column overload occurs when too much sample is injected, leading to peak distortion, including tailing. To prevent this, you can reduce the injection volume or dilute the sample.[1] If you observe that peak shape improves with a lower concentration, column overload was likely a contributing factor.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving the root cause of peak tailing in your this compound chromatography.

Guide 1: Mobile Phase Optimization

Problem: Your this compound peak is exhibiting significant tailing.

Troubleshooting Workflow:

start Peak Tailing Observed check_ph Verify Mobile Phase pH (Is it between 2.5 and 3.5?) start->check_ph adjust_ph Adjust pH to 2.5 - 3.5 using Formic or Phosphoric Acid check_ph->adjust_ph No check_buffer Check Buffer Concentration (Is it 10-50 mM?) check_ph->check_buffer Yes re_evaluate Re-evaluate Peak Shape adjust_ph->re_evaluate adjust_buffer Adjust Buffer Concentration to 10-50 mM check_buffer->adjust_buffer No check_modifier Evaluate Organic Modifier check_buffer->check_modifier Yes adjust_buffer->re_evaluate switch_modifier Switch from Acetonitrile to Methanol (or vice-versa) check_modifier->switch_modifier switch_modifier->re_evaluate end Symmetrical Peak Achieved re_evaluate->end start Persistent Peak Tailing check_column Evaluate Column Type (Is it end-capped?) start->check_column use_endcapped Switch to an End-Capped or Base-Deactivated Column check_column->use_endcapped No check_connections Inspect for Extra-Column Volume (Tubing length, fittings) check_column->check_connections Yes re_evaluate Re-evaluate Peak Shape use_endcapped->re_evaluate minimize_volume Minimize Tubing Length and Use Low-Volume Fittings check_connections->minimize_volume check_guard_column Check Guard Column check_connections->check_guard_column If applicable minimize_volume->re_evaluate replace_guard Replace Guard Column check_guard_column->replace_guard replace_guard->re_evaluate end Symmetrical Peak Achieved re_evaluate->end

References

Reducing byproduct formation in 4-Aminobenzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize byproduct formation during the synthesis of 4-Aminobenzoate (PABA) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound (PABA)?

A1: In industry, PABA is primarily synthesized via two main routes:

  • Reduction of 4-nitrobenzoic acid: This is a widely used method, often employing catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or Raney nickel.[1][2] Metal-acid systems using iron or tin can also be used.[2]

  • Hofmann degradation or rearrangement: This method uses a monoamide derived from terephthalic acid as the starting material.[1][3]

Q2: My final this compound product is off-white or discolored. What is the likely cause?

A2: Discoloration, such as a white to gray or pale yellow appearance, often indicates the presence of oxidation byproducts.[2][4] The amino group in 4-aminobenzoic acid is susceptible to air oxidation, a process that can be accelerated by exposure to heat and light.[4] To mitigate this, it is recommended to perform reactions and purification steps under an inert atmosphere (e.g., nitrogen or argon) and to ensure the purity of all starting materials.[4][5]

Troubleshooting Guide: Reduction of 4-Nitrobenzoic Acid

This is the most common method for PABA synthesis.[2] Byproducts are typically minimal, but process control is critical for high purity and yield.

Q1: My yield of this compound is lower than the reported >95%. What are the common causes?

A1: Low yields can stem from several factors related to the catalytic hydrogenation process. Inefficient catalyst activity, non-optimal reaction conditions (temperature and pressure), or loss of product during workup and purification are common culprits. Ensure the catalyst is active, and reaction parameters are tightly controlled.

Q2: My final product has a purity below 99% after synthesis via catalytic hydrogenation. How can I improve it?

A2: Achieving high purity (>99%) requires careful control of the reaction and purification steps.[6][7]

  • Reaction Completion: Ensure the reduction of the nitro group is complete. Incomplete reactions can leave residual 4-nitrobenzoic acid or intermediate species in your product. Monitor the reaction until hydrogen uptake ceases.[8]

  • Catalyst Filtration: After the reaction, the catalyst must be thoroughly removed via filtration to prevent side reactions during the subsequent acidification and workup.[5][6]

  • Acidification: Control the pH carefully during the acidification step to precipitate the PABA product. A final pH of approximately 3 is often used.[6][8]

  • Purification: For very high purity, recrystallization from a suitable solvent or treatment with activated carbon for decolorization can be effective.[5]

Q3: What are the advantages of catalytic hydrogenation over metal-acid reduction systems for PABA synthesis?

A3: Catalytic hydrogenation is often favored for its efficiency, high yield, and ability to produce a pure product suitable for demanding applications like pharmaceuticals.[2] While effective, metal-acid systems (e.g., iron or tin in acid) can generate more complex waste streams and may necessitate more rigorous purification steps to achieve the desired PABA purity.[2]

Table 1: Comparison of Catalytic Hydrogenation Conditions for PABA Synthesis
ParameterMethod 1[8]Method 2[5]Method 3[6]
Starting Material 4-Nitrobenzoic Acidp-Nitrobenzoic Acid4-Nitrobenzoic Acid
Catalyst 5% Pd/CRaney NickelPd/C
Solvent WaterWater, TetrahydrofuranWater
Temperature 60-70 °C100±2 °CLow Temperature
Pressure 1-2 MPa0.9±0.1 MPaNot specified
Reaction Time ~2 hours4 hoursNot specified
Reported Yield >95%97.2%>96%
Reported Purity >99% (HPLC)100.2% (titration)>99% (HPLC)

Troubleshooting Guide: Fischer Esterification for this compound Derivatives

While this process synthesizes esters of PABA, the principles for avoiding byproducts related to the PABA moiety are highly relevant.

Q1: I am observing significant discoloration during the synthesis of Heptyl this compound. How can this be prevented?

A1: Discoloration during esterification is typically caused by the oxidation of the amino group.[4] This can be minimized by implementing the following controls:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[4]

  • Purity of Reagents: Use high-purity 4-aminobenzoic acid and alcohol, as impurities can catalyze degradation.[4]

  • Mild Workup Conditions: Avoid overly acidic or basic conditions during the workup phase, which can promote the degradation of the product.[4]

Q2: How can I effectively remove the acid catalyst after the reaction to prevent byproduct formation during workup?

A2: The strong acid catalyst (e.g., sulfuric acid) must be neutralized to prevent it from catalyzing degradation or reverse reactions during product isolation. This is typically achieved by washing the organic layer with a basic solution, such as 10% sodium carbonate, until the evolution of CO2 gas ceases and the pH is basic (e.g., >8).[9]

Q3: What is the most effective method for purifying crude this compound esters?

A3: After an aqueous workup, recrystallization is the most common and effective method for purifying crude PABA esters.[4] A suitable solvent system, such as ethanol/water or toluene/isooctane, can be selected based on the specific ester.[4] For achieving very high purity, column chromatography on silica (B1680970) gel is also a viable option.[4]

Experimental Protocols & Methodologies

Protocol 1: Synthesis of 4-Aminobenzoic Acid via Catalytic Hydrogenation [8]

  • Reaction Setup: In a 1L autoclave, combine 100g of 4-nitrobenzoic acid, 24g of sodium hydroxide, and 300g of water to form an aqueous solution of the sodium salt.

  • Catalyst Addition: Add 1.0g of 5% Palladium on carbon (Pd/C) catalyst to the solution.

  • Hydrogenation: Seal the autoclave. Purge three times with nitrogen gas, followed by two exchanges with hydrogen gas. Pressurize the vessel with hydrogen to 2 MPa.

  • Reaction: Heat the mixture to 60-70 °C while stirring. Maintain the reaction for approximately 2 hours, or until the hydrogen pressure remains stable.

  • Catalyst Removal: Cool the reaction mixture to room temperature and filter to recover the catalyst.

  • Precipitation: Acidify the resulting reaction solution with concentrated hydrochloric acid to a pH value of 3. This will precipitate the 4-aminobenzoic acid.

  • Isolation: Filter the white solid product, wash with water, and dry to obtain 4-aminobenzoic acid. (Expected Yield: ~96%, Purity: >99%).

Protocol 2: Synthesis of Heptyl this compound via Fischer Esterification [4]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-aminobenzoic acid (1.0 eq), heptanol (B41253) (5.0 eq), and toluene.

  • Catalyst Addition: Begin stirring and carefully add concentrated sulfuric acid (0.05 eq) to the flask.

  • Reaction: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap. Continue until no more water is collected.

  • Workup: After cooling, separate the organic layer. Wash it sequentially with water and then with a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure Heptyl this compound.

Visualized Workflows and Logic

G cluster_0 Workflow for PABA Synthesis via Catalytic Hydrogenation start Start: 4-Nitrobenzoic Acid + NaOH in Water catalyst Add Pd/C Catalyst start->catalyst reaction Hydrogenation Reaction (60-70°C, 1-2 MPa H2) catalyst->reaction filtration Cool and Filter to Remove Catalyst reaction->filtration acidify Acidify Filtrate (HCl to pH 3) filtration->acidify precipitate Precipitation of PABA acidify->precipitate isolate Filter, Wash, and Dry precipitate->isolate end_product Final Product: High-Purity 4-Aminobenzoic Acid isolate->end_product

Caption: Workflow for this compound Synthesis.

G cluster_1 Troubleshooting Logic for Product Discoloration start Problem: Product is Discolored check_atmosphere Was an inert atmosphere used? start->check_atmosphere check_purity Are starting materials pure? check_atmosphere->check_purity Yes solution_atmosphere Solution: Rerun reaction under N2 or Ar. check_atmosphere->solution_atmosphere No check_workup Were workup conditions overly harsh? check_purity->check_workup Yes solution_purity Solution: Use higher purity reagents. check_purity->solution_purity No solution_workup Solution: Use milder acid/base conditions. check_workup->solution_workup Yes solution_ok Consider other sources of contamination. check_workup->solution_ok No

Caption: Troubleshooting Logic for Discoloration.

G cluster_2 Workflow for Fischer Esterification of PABA start Start: 4-Aminobenzoic Acid + Excess Alcohol (e.g., Heptanol) catalyst Add Acid Catalyst (e.g., H2SO4) start->catalyst reflux Reflux with Dean-Stark Trap catalyst->reflux workup Aqueous Workup: Neutralize & Wash reflux->workup purify Purification Step workup->purify recrystallize Recrystallization purify->recrystallize chromatography Column Chromatography purify->chromatography end_product Final Product: Pure this compound Ester recrystallize->end_product chromatography->end_product

Caption: Fischer Esterification Workflow.

References

Optimizing fermentation conditions for microbial 4-Aminobenzoate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the fermentation conditions for microbial 4-Aminobenzoate (4-ABA) production.

Frequently Asked Questions (FAQs)

Q1: What is this compound (4-ABA) and why is it important? A1: this compound (4-ABA), also known as para-aminobenzoic acid (PABA), is a vital organic intermediate used extensively in the pharmaceutical and dye industries.[1] It serves as a precursor for the synthesis of folic acid and other important derivatives.[2] Recently, it has gained attention as a potential monomer for high-strength polymers.[1]

Q2: Why use microbial fermentation for 4-ABA production? A2: Microbial fermentation offers a more sustainable and environmentally friendly alternative to traditional chemical synthesis methods. Fermentation processes are often economically competitive and produce biologically active isomers, which is crucial for pharmaceutical applications.

Q3: What are the key genes and pathways involved in microbial 4-ABA production? A3: In microorganisms like Escherichia coli, 4-ABA is synthesized from chorismate, a key branch-point intermediate in the shikimate pathway. The synthesis is primarily governed by three genes: pabA, pabB, and pabC.[1] These genes encode enzymes that catalyze the conversion of chorismate to 4-ABA.[3]

Q4: What are the common microbial hosts for 4-ABA production? A4: Engineered Escherichia coli is a commonly used host for 4-ABA production due to its well-understood genetics and metabolism.[1][3] Other microorganisms like Corynebacterium glutamicum have also been engineered for producing aromatic compounds and are noted for their high tolerance to product toxicity.[4]

Troubleshooting Guide

Issue 1: Low or No 4-ABA Yield

Q: My fermentation is complete, but the 4-ABA titer is significantly lower than expected. What are the potential causes and solutions?

A: Low 4-ABA yield is a common issue that can stem from several factors, ranging from metabolic limitations to suboptimal culture conditions.

  • Possible Cause 1: Insufficient Precursor Supply: The production of 4-ABA is directly dependent on the intracellular availability of its precursor, chorismate. A bottleneck in the shikimate pathway can severely limit the final titer.

    • Solution: Enhance the carbon flow towards the shikimate pathway. This is often achieved by overexpressing key pathway genes. For example, overexpressing a feedback-resistant version of 3-deoxy-D-arabinoheptulosonate-7-phosphate (DAHP) synthase (encoded by genes like aroG or aroF) can significantly increase the precursor pool.[3][4] Additionally, weakening competing pathways, such as the one leading to tyrosine production by modifying the tyrA gene, can redirect metabolic flux towards chorismate and subsequently 4-ABA.[1]

  • Possible Cause 2: Suboptimal Expression of 4-ABA Biosynthesis Genes: The expression levels of the pabA, pabB, and pabC genes are critical. An imbalance in the expression of these genes can lead to the accumulation of intermediates and a low final product yield.

    • Solution: Optimize the expression of the pabABC gene cassette. Using promoters of varying strengths to create a combinatorial library can help identify the optimal expression balance for these enzymes.[1] Studies have shown that simultaneous overexpression of pabA, pabB, and pabC is an effective strategy for improving 4-ABA production.[3]

  • Possible Cause 3: Suboptimal Fermentation Conditions: Physical and chemical parameters such as temperature, pH, and dissolved oxygen (DO) levels are critical for both cell growth and product formation.

    • Solution: Systematically optimize fermentation parameters. This includes maintaining an optimal pH (often between 6.0 and 8.0) and ensuring adequate aeration to maintain a sufficient DO level (e.g., 10-70%).[5] Temperature should also be optimized; while cell growth might be faster at 37°C, reducing the temperature post-induction (e.g., to 30°C) can sometimes improve recombinant protein expression and product formation.[6]

  • Possible Cause 4: Nutrient Limitation: Depletion of essential nutrients like nitrogen, phosphate (B84403), or trace metals in the medium can halt cell growth and product synthesis.[7]

    • Solution: Implement a fed-batch fermentation strategy. A fed-batch process allows for the controlled feeding of nutrients (like glucose and nitrogen sources) throughout the fermentation, preventing both depletion and the accumulation of inhibitory byproducts from overflow metabolism.[1] This strategy has been shown to significantly increase 4-ABA titers from shake-flask levels.[1][3]

Issue 2: Poor Cell Growth or Premature Growth Arrest

Q: My microbial culture shows poor growth or stops growing prematurely, even when the primary carbon source is not depleted. Why is this happening?

A: Poor cell growth is often linked to the accumulation of toxic or inhibitory compounds in the fermentation broth.

  • Possible Cause 1: Product Toxicity: High concentrations of 4-ABA can be inhibitory to microbial growth.[8] E. coli growth can be inhibited by 4-ABA at concentrations between 150 to 1600 µg/mL.[9]

    • Solution:

      • Strain Engineering: Search for or engineer more robust host strains with higher tolerance to 4-ABA.[2]

      • In Situ Product Removal: Implement strategies like two-phase extraction fermentation, where an organic solvent is used to continuously remove 4-ABA from the aqueous phase, thereby reducing its concentration in the vicinity of the cells.[2]

  • Possible Cause 2: Accumulation of Inhibitory Byproducts: During high-density fermentation with excess glucose, E. coli can produce inhibitory byproducts like acetate (B1210297) through overflow metabolism.

    • Solution:

      • Optimize Feeding Strategy: In a fed-batch culture, carefully control the glucose feed rate to match the cells' metabolic capacity, preventing the shift to overflow metabolism.

      • Use Alternative Carbon Sources: Consider using glycerol (B35011) as a carbon source, which tends to cause less acetate accumulation compared to glucose.

      • Strain Modification: Delete genes involved in byproduct formation, such as those responsible for acetate production.[4]

  • Possible Cause 3: Genetic Instability: The production strain may lose its genetic modifications (e.g., plasmids) over successive generations, especially during long fermentation runs without selective pressure. This can lead to a population of non-producing cells that may outcompete the producer cells.[10][11]

    • Solution:

      • Maintain Selective Pressure: If using plasmid-based expression, include the corresponding antibiotic in the fermentation medium to select for plasmid-containing cells.

      • Chromosomal Integration: Integrate the 4-ABA production genes directly into the host chromosome to ensure stable inheritance without the need for antibiotics.[3]

      • Regular Quality Control: Periodically check the genetic integrity of your seed cultures and cell banks.[10]

Issue 3: Challenges During Scale-Up

Q: I achieved a good 4-ABA yield in shake flasks, but the performance dropped significantly when I moved to a pilot-scale bioreactor. What are the common scale-up challenges?

A: Transitioning from a lab-scale shake flask to a large-scale bioreactor introduces complexities related to maintaining a homogeneous environment.[12][13]

  • Possible Cause 1: Inefficient Oxygen Transfer: Oxygen is often a limiting factor in high-cell-density fermentations. The oxygen transfer rate in large bioreactors can be much lower than in well-shaken flasks, leading to oxygen limitation, which can shut down aerobic metabolism and product formation.[13]

    • Solution: Monitor and control the dissolved oxygen (DO) level. Increase agitation speed, sparge with oxygen-enriched air, or increase the headspace pressure to improve the oxygen transfer rate (kLa).[14]

  • Possible Cause 2: Inadequate Mixing: Poor mixing in large vessels can lead to gradients of pH, temperature, and nutrients.[14] This heterogeneity means that cells in different parts of the reactor experience different conditions, leading to inconsistent performance and lower overall yield.

    • Solution: Optimize the agitation system (impeller type and speed) to ensure the rapid and uniform distribution of nutrients and heat, and to maintain pH homogeneity.

  • Possible Cause 3: Increased Contamination Risk: Large-scale and longer fermentation runs have a higher risk of microbial contamination.[12]

    • Solution: Implement strict aseptic techniques for all media preparation, inoculation, and sampling procedures. Ensure the bioreactor and all associated equipment are properly sterilized using validated Sterilization-in-Place (SIP) systems.

  • Possible Cause 4: Foam Formation: High-density fermentations, especially with complex media components, can lead to excessive foaming.[15] Foam can block exhaust filters, leading to pressure buildup and loss of sterility.

    • Solution: Use a foam control system, which typically involves a sensor that detects foam and automatically adds a sterile antifoaming agent.

Data Presentation

Table 1: Comparison of Engineered E. coli Strains and 4-ABA Production Titers

Strain / Genetic ModificationFermentation ScaleCarbon SourceTiter (g/L)Reference
Overexpression of pabA, pabB, pabC with different constitutive promotersShake FlaskGlucose0.67[1]
Optimized strain from above with weakened tyrA expression5 L Fed-BatchGlucose6.4[1]
Overexpression of aroFfbr, pabA, pabB, pabCShake FlaskGlucose~0.6[3]
Optimized strain with elevated copy number of chromosomal pabA-pabBFed-Batch FlaskGlucose4.8[3]

Table 2: Troubleshooting Summary for Low 4-ABA Yield

Possible CauseKey Indicator(s)Suggested Solutions
Insufficient Precursor Supply Low 4-ABA, potential accumulation of upstream intermediates.Overexpress feedback-resistant aroG/aroF; weaken competing pathways (e.g., tyrosine synthesis).
Suboptimal Gene Expression Low 4-ABA yield despite high cell density.Optimize promoter strength for pabA, pabB, and pabC genes; ensure balanced expression.
Poor Fermentation Conditions Slow growth, low productivity, high byproduct formation.Optimize temperature, pH, and dissolved oxygen (DO) levels through systematic studies (e.g., Design of Experiments).
Nutrient Limitation Growth ceases before the carbon source is fully consumed.Use a richer medium; implement a fed-batch strategy to supply nutrients throughout the fermentation.
Product / Byproduct Toxicity Growth inhibition correlates with rising 4-ABA or acetate levels.Engineer a more tolerant host strain; implement in situ product removal; control glucose feed rate to limit acetate.
Genetic Instability Inconsistent batch-to-batch performance; decreasing yield over time.Integrate genes into the chromosome; maintain antibiotic selection for plasmids; perform regular QC of cell stocks.
Scale-Up Issues (O2, Mixing) High yield at lab scale, poor yield in bioreactor.Monitor and control DO; optimize agitation and aeration to ensure a homogeneous environment.

Experimental Protocols

Protocol 1: Fed-Batch Fermentation for 4-ABA Production (5 L Scale)

This protocol is a generalized procedure based on common practices for high-density E. coli fermentation.[1][5]

  • Inoculum Preparation:

    • Inoculate a single colony of the 4-ABA producing strain into 10 mL of Luria-Bertani (LB) medium with the appropriate antibiotic. Incubate overnight at 37°C with shaking (200-250 rpm).

    • Transfer the overnight culture into 500 mL of fermentation seed medium in a 2 L flask. Incubate for 10-12 hours at 37°C and 200 rpm.

  • Bioreactor Setup:

    • Prepare 3 L of initial batch medium in a 5 L bioreactor. A typical medium contains: Glucose (20 g/L), KH2PO4 (10-15 g/L), (NH4)2SO4 (5-10 g/L), MgSO4·7H2O (1-2 g/L), and a trace metal solution.

    • Sterilize the bioreactor. After cooling, aseptically add the appropriate antibiotic and any heat-labile components.

  • Fermentation Process:

    • Inoculate the bioreactor with the 500 mL seed culture.

    • Batch Phase: Run in batch mode until the initial glucose is nearly depleted. Control parameters:

      • Temperature: 37°C

      • pH: Maintain at 7.0 by automatic addition of ammonia (B1221849) or NaOH.

      • Dissolved Oxygen (DO): Maintain above 20% by cascading agitation (300-800 rpm) and airflow (1-2 vvm).

    • Fed-Batch Phase:

      • When the initial glucose is depleted (indicated by a sharp rise in DO), start the feeding pump.

      • The feed solution should be highly concentrated, e.g., Glucose (500-700 g/L) and MgSO4·7H2O (10-20 g/L).

      • Use a controlled feeding strategy (e.g., exponential feed or DO-stat) to maintain a low glucose concentration in the reactor, preventing acetate formation.

    • Induction:

      • When the cell density (OD600) reaches a desired level (e.g., 40-60), induce gene expression by adding IPTG (if applicable).

      • Optionally, reduce the temperature to 30°C post-induction to improve protein folding and product stability.

  • Sampling and Analysis:

    • Take samples aseptically at regular intervals to measure OD600, residual glucose, acetate, and 4-ABA concentration.

Protocol 2: Quantification of 4-ABA by HPLC

This protocol provides a general framework for analyzing 4-ABA in fermentation broth.[16]

  • Sample Preparation:

    • Centrifuge 1 mL of fermentation broth at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the cells.

    • Collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

    • Dilute the sample with the mobile phase or ultrapure water to a concentration within the linear range of the standard curve.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The exact ratio should be optimized for good peak separation.

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Detection: UV detector set at the maximum absorbance wavelength for 4-ABA (approx. 288 nm).

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a series of 4-ABA standards of known concentrations in the mobile phase.

    • Generate a standard curve by plotting peak area versus concentration.

    • Determine the concentration of 4-ABA in the samples by interpolating their peak areas on the standard curve.

Visualizations

Caption: Biosynthetic pathway of 4-ABA from the precursor chorismate in E. coli.

Troubleshooting_Workflow Troubleshooting Workflow for Low 4-ABA Titer Start Low 4-ABA Titer Detected CheckGrowth Is Cell Growth (OD600) Normal? Start->CheckGrowth CheckPrecursor Analyze for Precursor Accumulation CheckGrowth->CheckPrecursor Yes CheckToxicity Assess Product / Byproduct Toxicity CheckGrowth->CheckToxicity No CheckConditions Are Fermentation Conditions Optimal? (pH, DO, Temp) CheckPrecursor->CheckConditions EngineerPrecursor Enhance Precursor Pathway (e.g., overexpress aroG) CheckPrecursor->EngineerPrecursor EngineerTolerance Engineer Tolerant Strain or Use In Situ Removal CheckToxicity->EngineerTolerance CheckGenetics Verify Genetic Stability & Gene Expression CheckConditions->CheckGenetics Yes OptimizeConditions Optimize Fermentation Parameters CheckConditions->OptimizeConditions No OptimizeExpression Optimize Promoter Strength & Gene Balance CheckGenetics->OptimizeExpression

Caption: Logical workflow for troubleshooting common causes of low 4-ABA yield.

Fed_Batch_Workflow Experimental Workflow for Fed-Batch Fermentation cluster_monitoring Process Monitoring Inoculum 1. Inoculum Development Batch 2. Bioreactor Batch Phase (Initial Glucose Consumption) Inoculum->Batch Feed_Start 3. Start of Feed (Triggered by DO spike) Batch->Feed_Start Monitor Monitor & Control: pH, Temp, DO, Glucose Fed_Batch 4. Fed-Batch Phase (Controlled Nutrient Feeding) Feed_Start->Fed_Batch Induction 5. Induction of Gene Expression (e.g., add IPTG) Fed_Batch->Induction Production 6. Product Accumulation Phase Induction->Production Harvest 7. Harvest & Downstream Processing Production->Harvest

Caption: A typical experimental workflow for high-density fed-batch fermentation.

References

Addressing matrix effects in LC-MS/MS analysis of 4-Aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 4-Aminobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting components present in the sample matrix. This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which can significantly compromise the accuracy, precision, and sensitivity of the analytical method. In complex biological matrices like plasma or urine, endogenous substances such as phospholipids (B1166683), salts, and metabolites are common causes of matrix effects.

Q2: How can I detect and quantify matrix effects in my this compound assay?

A2: The most common method for quantifying matrix effects is the post-extraction spike method. This involves comparing the peak area of this compound spiked into an extracted blank matrix (from at least six different sources) with the peak area of this compound in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated as follows:

  • MF = (Peak Response in Post-Spiked Matrix) / (Peak Response in Neat Solution)

An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Q3: What is the best strategy to mitigate matrix effects for this compound analysis?

A3: The "gold standard" for mitigating matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as 4-Aminobenzoic acid-d4.[1][2] A SIL-IS has nearly identical chemical and physical properties to this compound, ensuring it experiences the same degree of matrix effect. By calculating the peak area ratio of the analyte to the IS, the variability caused by matrix effects can be effectively normalized.

Q4: Are there commercially available stable isotope-labeled internal standards for this compound?

A4: Yes, 4-Aminobenzoic acid-d4 is a commercially available deuterated form of 4-Aminobenzoic acid and is suitable for use as an internal standard in LC-MS/MS analyses.[1][2]

Q5: What are the most effective sample preparation techniques to reduce matrix effects for this compound in biological fluids?

A5: The choice of sample preparation technique significantly impacts the reduction of matrix effects.

  • Protein Precipitation (PPT) is a simple and fast method, particularly for plasma samples, but may result in less clean extracts.

  • Liquid-Liquid Extraction (LLE) offers a cleaner extract than PPT by partitioning this compound into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE) is generally the most effective technique for removing interfering matrix components and concentrating the analyte, leading to the cleanest extracts, especially for complex matrices like urine.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor reproducibility of this compound signal across different samples Significant and variable matrix effects between samples.1. Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): Use 4-Aminobenzoic acid-d4 to compensate for signal variability. 2. Optimize Sample Preparation: Switch to a more rigorous cleanup method (e.g., from PPT to SPE). 3. Evaluate Different Matrix Lots: Assess the matrix effect in at least six different lots of blank matrix to understand its variability.
Low signal intensity (Ion Suppression) for this compound Co-eluting endogenous compounds (e.g., phospholipids in plasma) are suppressing the ionization of the analyte.1. Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from the suppression zone. 2. Enhance Sample Cleanup: Use a sample preparation method specifically designed to remove the interfering compounds (e.g., phospholipid removal plates for plasma). 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
Inconsistent Internal Standard (IS) Performance The chosen IS is not co-eluting with this compound or is being affected differently by the matrix.1. Switch to a SIL-IS: If not already using one, 4-Aminobenzoic acid-d4 is the best choice. 2. Verify Co-elution: Ensure the retention times of this compound and the IS are as close as possible. 3. Evaluate IS Matrix Effect: Assess the matrix factor for the IS independently to ensure it behaves similarly to the analyte.
High signal intensity (Ion Enhancement) for this compound Co-eluting compounds are enhancing the ionization of the analyte.1. Improve Chromatographic Separation: As with ion suppression, optimizing the LC method can separate this compound from the enhancing compounds. 2. Refine Sample Preparation: A more selective extraction method (SPE) can help remove the components causing enhancement.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma using Protein Precipitation and LC-MS/MS

This protocol is adapted from a validated method for a structurally similar compound, 4-acetamidobenzoic acid, and represents a robust starting point.[3][4]

1. Materials and Reagents:

  • 4-Aminobenzoic acid analytical standard

  • 4-Aminobenzoic acid-d4 (Internal Standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

2. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (4-Aminobenzoic acid-d4 in 50% methanol).

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure separation from matrix components (e.g., start at 5% B, ramp to 95% B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with ESI source

  • Ionization Mode: Positive

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound138.1120.1
4-Aminobenzoic acid-d4142.1124.1
Protocol 2: Quantification of this compound in Human Urine using Solid-Phase Extraction and LC-MS/MS

This protocol is based on a validated method for this compound and its metabolites in human urine.[5]

1. Materials and Reagents:

  • 4-Aminobenzoic acid analytical standard

  • 4-Aminobenzoic acid-d4 (Internal Standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human urine

  • SPE cartridges (e.g., mixed-mode cation exchange)

2. Sample Preparation (Solid-Phase Extraction):

  • Thaw urine samples and centrifuge to remove particulates.

  • Dilute 100 µL of urine with 900 µL of ultrapure water.

  • Add internal standard (4-Aminobenzoic acid-d4) to the diluted urine.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the diluted urine sample onto the cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.

  • Elute this compound with 1 mL of a suitable elution solvent (e.g., 5% formic acid in acetonitrile/methanol).

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

3. LC-MS/MS Conditions:

  • Use the same LC-MS/MS conditions as described in Protocol 1.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)
Protein Precipitation (PPT)85 - 9515 - 30 (Suppression)
Liquid-Liquid Extraction (LLE)70 - 855 - 15 (Suppression)
Solid-Phase Extraction (SPE)90 - 105< 5

Note: These are representative values and can vary depending on the specific method and matrix lot.

Visualizations

MatrixEffectWorkflow cluster_0 Problem Identification cluster_1 Mitigation Strategy cluster_2 Validation & Analysis start Inconsistent This compound Results assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me choose_strategy Select Mitigation Strategy assess_me->choose_strategy use_sil_is Use SIL-IS (4-Aminobenzoic acid-d4) choose_strategy->use_sil_is Gold Standard optimize_sp Optimize Sample Preparation (SPE) choose_strategy->optimize_sp High Matrix optimize_lc Optimize Chromatography choose_strategy->optimize_lc Co-elution validate Re-validate Method use_sil_is->validate optimize_sp->validate optimize_lc->validate analyze Routine Analysis validate->analyze

Troubleshooting workflow for addressing matrix effects.

IonizationProcess cluster_0 LC Eluent cluster_1 ESI Source cluster_2 Mass Spectrometer Analyte This compound Droplet Charged Droplet Analyte->Droplet Matrix Matrix Components Matrix->Droplet Competition for Charge (Ion Suppression) GasPhase Gas Phase Ions Droplet->GasPhase Evaporation MS_Detector Detector GasPhase->MS_Detector

Mechanism of ion suppression in the ESI source.

MitigationStrategies cluster_sample_prep Sample Preparation cluster_analytical_method Analytical Method mitigation Mitigation of Matrix Effects ppt Protein Precipitation (Simple, Fast) mitigation->ppt chromatography Chromatographic Separation mitigation->chromatography lle Liquid-Liquid Extraction (Cleaner) spe Solid-Phase Extraction (Cleanest) sil_is Stable Isotope-Labeled Internal Standard

Key strategies for mitigating matrix effects.

References

Technical Support Center: Optimizing 4-Aminobenzoate Derivatization for GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 4-Aminobenzoate (also known as para-aminobenzoic acid or PABA) for Gas Chromatography (GC) analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of their derivatization procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the derivatization of this compound, providing potential causes and solutions in a straightforward question-and-answer format.

Q1: Why is derivatization of this compound necessary for GC analysis?

A1: this compound is a polar molecule containing both a carboxylic acid (-COOH) and an amino (-NH2) group. These functional groups make the compound non-volatile and prone to strong intermolecular hydrogen bonding.[1][2] Direct injection onto a GC column would result in poor peak shape, tailing, and potential thermal degradation.[3] Derivatization is a chemical modification process that masks these polar groups, increasing the volatility and thermal stability of the analyte, thereby making it suitable for GC analysis.[1][3]

Q2: What are the common derivatization strategies for this compound?

A2: The two primary functional groups of this compound can be derivatized through several methods:

  • Silylation: This is a widely used method where active hydrogens on both the carboxylic acid and amino groups are replaced with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.[3] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[4][5]

  • Acylation: This method targets the amino group, converting it into an amide.[1] Reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) are often used.[1] This is typically followed by esterification of the carboxylic acid group.

  • Esterification (Alkylation): This reaction converts the carboxylic acid group into an ester.[1] This is often achieved using an alcohol (like methanol (B129727) or ethanol) in the presence of an acid catalyst (Fischer-Speier esterification) or with alkylating agents like diazomethane.[1] This is usually part of a two-step process where the amino group is also derivatized.

Q3: I am seeing no peak or a very small peak for my derivatized this compound. What could be the cause?

A3: This issue often points to an incomplete or failed derivatization reaction. Here are the primary suspects:

  • Presence of Moisture: Silylating and acylating reagents are highly sensitive to moisture.[6] Water in your sample, solvents, or glassware will react with the reagent, rendering it inactive.

  • Inadequate Reagent Excess: An insufficient amount of the derivatizing reagent will lead to incomplete derivatization. A significant molar excess is typically recommended to drive the reaction to completion.[6]

  • Suboptimal Reaction Conditions: The reaction temperature and time are critical. Insufficient heating or a reaction time that is too short may result in low product yield.[6]

  • Reagent Degradation: Derivatization reagents can degrade over time, especially if not stored properly in a dry environment.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and ensure your sample and solvents are anhydrous.[6]

  • Increase Reagent Concentration: Try increasing the molar excess of the derivatization reagent.

  • Optimize Reaction Conditions: Experiment with increasing the reaction temperature and/or time.

  • Use Fresh Reagents: Always use fresh, properly stored derivatization reagents.

Q4: My chromatogram shows multiple peaks for what should be a single derivatized compound. What is happening?

A4: The presence of multiple peaks can be attributed to several factors:

  • Incomplete Derivatization: You may be seeing peaks for the underivatized this compound, a partially derivatized intermediate (e.g., only the amino or carboxyl group is derivatized), and the fully derivatized product.[6]

  • Side Reactions: The derivatization reagent might react with other components in your sample matrix or with itself, creating byproducts that appear as extra peaks.

  • Isomers: While less common for this compound itself, if you are working with related compounds, you might be separating different isomers.[2]

  • Contamination: Contamination from the injection port, column, or previous injections can lead to ghost peaks.

Troubleshooting Steps:

  • Optimize Derivatization: Revisit your derivatization protocol to ensure the reaction goes to completion (see Q3).

  • Sample Cleanup: Consider a sample cleanup step prior to derivatization to remove interfering substances.

  • Run a Blank: Inject a solvent blank to check for system contamination.

  • Confirm Peak Identity: Use mass spectrometry (MS) to identify the different peaks and confirm which one corresponds to your fully derivatized this compound.

Q5: The peak for my derivatized this compound is tailing. How can I improve the peak shape?

A5: Peak tailing is often caused by active sites in the GC system that interact with the analyte.[3]

  • Active Sites in the Inlet: The liner in the GC inlet can become active over time, especially with repeated injections of complex samples.

  • Column Degradation: The stationary phase of the GC column can degrade, exposing active silanol (B1196071) groups.

  • Contamination: Contamination in the inlet or at the head of the column can lead to peak tailing.

  • Incomplete Derivatization: The presence of underivatized polar groups can cause tailing.

Troubleshooting Steps:

  • Inlet Maintenance: Replace the inlet liner and septum.

  • Column Maintenance: Condition the column according to the manufacturer's instructions. If tailing persists, you may need to trim the first few centimeters of the column or replace it entirely.

  • Ensure Complete Derivatization: Optimize your derivatization procedure to minimize the presence of underivatized analyte.

Quantitative Data Summary

The efficiency of derivatization can be influenced by the choice of reagent, reaction time, and temperature. The following tables summarize typical conditions and expected outcomes for the derivatization of this compound.

Table 1: Silylation of this compound with BSTFA

ParameterConditionExpected OutcomeReference
Reagent BSTFA with 1% TMCS (catalyst)Forms di-TMS derivative[3][5]
Solvent Acetonitrile (B52724) or Pyridine (B92270)Good solubility of reactants[4]
Temperature 60-80°CComplete derivatization[4]
Time 30-60 minutesHigh yield of derivative[4]
Reproducibility (RSD) < 5%Consistent results[7][8]

Table 2: Two-Step Derivatization (Acylation followed by Esterification)

StepReagentTarget GroupTypical ConditionsReference
1. Acylation PFPA or TFAAAmino (-NH2)Room temperature, 15-30 min[1]
2. Esterification Methanol/HCl or BF3/MethanolCarboxyl (-COOH)60-100°C, 30-60 min[1]

Experimental Protocols

Below are detailed methodologies for the derivatization of this compound. Note: These are general protocols and may require optimization for your specific sample matrix and instrumentation.

Protocol 1: Single-Step Silylation using BSTFA

This protocol is suitable for the simultaneous derivatization of both the amino and carboxylic acid groups of this compound.

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Acetonitrile or Pyridine

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Sample Preparation: Accurately weigh 1-2 mg of this compound into a GC vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile or pyridine to dissolve the sample.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and heat at 70°C for 45 minutes.

  • Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS.

Protocol 2: Two-Step Derivatization (Acylation and Esterification)

This protocol is an alternative method that derivatizes the amino and carboxyl groups in separate steps.[9][10]

Materials:

  • This compound standard or sample extract

  • Pentafluoropropionic anhydride (PFPA)

  • Anhydrous Ethyl Acetate (B1210297)

  • 3N HCl in Methanol

  • Heating block or oven

  • Nitrogen gas stream

  • GC vials with inserts

Procedure:

  • Acylation of the Amino Group:

    • Place the dried this compound sample in a GC vial.

    • Add 100 µL of anhydrous ethyl acetate and 50 µL of PFPA.

    • Cap the vial and let it react at room temperature for 20 minutes.

    • Evaporate the excess reagent and solvent under a stream of nitrogen.

  • Esterification of the Carboxyl Group:

    • To the dried acylated product, add 200 µL of 3N HCl in methanol.

    • Cap the vial and heat at 80°C for 45 minutes.

    • Cool the vial to room temperature and evaporate the solvent under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for GC analysis.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the derivatization of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis start Start with This compound Sample dry Dry Sample (if in solution) start->dry add_reagent Add Derivatization Reagent (e.g., BSTFA) & Solvent dry->add_reagent heat Heat Reaction (e.g., 70°C for 45 min) add_reagent->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject analyze Analyze Data inject->analyze

Caption: Experimental workflow for the silylation of this compound.

troubleshooting_workflow cluster_peak_issues Peak Issues cluster_solutions Potential Solutions start Problem with GC Analysis of Derivatized this compound no_peak No or Small Peak start->no_peak multi_peak Multiple Peaks start->multi_peak tailing_peak Tailing Peak start->tailing_peak check_moisture Ensure Anhydrous Conditions no_peak->check_moisture optimize_reagent Increase Reagent Excess no_peak->optimize_reagent optimize_conditions Optimize Temp/Time no_peak->optimize_conditions fresh_reagents Use Fresh Reagents no_peak->fresh_reagents multi_peak->optimize_conditions Incomplete Derivatization sample_cleanup Perform Sample Cleanup multi_peak->sample_cleanup Side Reactions run_blank Run Solvent Blank multi_peak->run_blank Contamination tailing_peak->optimize_conditions Incomplete Derivatization inlet_maintenance Inlet Maintenance tailing_peak->inlet_maintenance column_maintenance Column Maintenance tailing_peak->column_maintenance

Caption: Troubleshooting decision tree for this compound derivatization.

References

Troubleshooting enzymatic assays involving 4-Aminobenzoate as a substrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enzymatic assays where 4-Aminobenzoate (p-Aminobenzoic acid, PABA) is a substrate.

Frequently Asked Questions (FAQs)

Q1: My enzymatic assay is showing very low or no signal. What are the common causes and how can I troubleshoot this?

A low or non-existent signal is a frequent issue that can arise from several factors, ranging from reagent integrity to suboptimal assay conditions.

Potential Causes:

  • Inactive Enzyme: The enzyme may have lost activity due to improper storage, handling (e.g., repeated freeze-thaw cycles), or degradation.

  • Suboptimal Concentrations: The concentrations of the enzyme or this compound may be too low to produce a detectable signal.

  • Incorrect Reaction Conditions: The assay's pH, temperature, or incubation time may not be optimal for the specific enzyme.[1]

  • Poor Substrate Solubility: this compound may not be fully dissolved in the assay buffer.

  • Presence of Inhibitors: Contaminants in the sample or reagents, such as EDTA or sodium azide, can inhibit enzyme activity.[2]

Troubleshooting Workflow: Low or No Signal

low_signal_troubleshooting start Start: Low/No Signal check_enzyme 1. Verify Enzyme Activity (Use positive control substrate) start->check_enzyme check_conditions 2. Optimize Assay Conditions (pH, Temp, Incubation Time) check_enzyme->check_conditions Enzyme is active result_fail Issue Persists (Contact Technical Support) check_enzyme->result_fail Enzyme is inactive check_concentrations 3. Titrate Reagents (Enzyme and this compound) check_conditions->check_concentrations Conditions are optimal check_conditions->result_fail Optimization fails check_solubility 4. Check Substrate Solubility (Visual inspection, consider co-solvents) check_concentrations->check_solubility Concentrations are optimal check_concentrations->result_fail Titration fails check_inhibitors 5. Investigate Inhibitors (Review sample prep, buffer components) check_solubility->check_inhibitors Substrate is soluble check_solubility->result_fail Solubility issues persist result_ok Signal Restored check_inhibitors->result_ok Inhibitor identified & removed check_inhibitors->result_fail No inhibitor found

Caption: Troubleshooting workflow for low or no assay signal.

Q2: I'm observing high background noise in my assay. What could be the cause?

High background can mask the true signal from the enzymatic reaction. This is often caused by substrate instability or issues with other assay components.

Potential Causes:

  • Substrate Instability: this compound can degrade, especially through oxidation, which can be accelerated by light and air exposure.[3] This may produce colored species that interfere with colorimetric or fluorometric readings.

  • Reaction with Media Components: In cell culture media, this compound has been shown to react with D-glucose, reducing its stability.[4]

  • Contaminated Reagents: Buffers or other reagents may be contaminated, contributing to the background signal.

  • Autofluorescence/Absorbance: One of the assay components (e.g., the enzyme preparation, the substrate itself) may inherently absorb light or fluoresce at the measurement wavelength.[5]

Troubleshooting Steps:

  • Run a "Substrate Blank": Incubate this compound in the assay buffer without the enzyme and measure the signal over time. An increasing signal indicates substrate instability.[5]

  • Measure Individual Components: Measure the signal of the buffer, substrate solution, and enzyme solution separately to pinpoint the source of the high background.[5]

  • Prepare Fresh Solutions: Always prepare this compound solutions fresh for each experiment to minimize degradation.[5]

Q3: The reaction rate in my assay is not linear. Why is this happening?

A non-linear progress curve indicates that the reaction velocity is changing over the measurement period. For accurate kinetic analysis, the initial velocity (the linear phase) must be measured.

Potential Causes:

  • Substrate Exhaustion: If the enzyme concentration is too high or the substrate concentration is too low, the substrate can be rapidly consumed, causing the reaction to slow down.[6]

  • Product Inhibition: The product of the enzymatic reaction may act as an inhibitor, slowing the reaction as its concentration increases.[7]

  • Enzyme Instability: The enzyme may be unstable under the assay conditions (e.g., non-optimal pH or temperature), losing activity over the course of the incubation.[7]

  • pH Shift: If the reaction consumes or produces protons and the buffer capacity is insufficient, the pH may change, moving away from the enzyme's optimum.[7]

Troubleshooting Steps:

  • Lower the Enzyme Concentration: Reduce the amount of enzyme to ensure the reaction remains in the linear range for a longer period.

  • Increase Substrate Concentration: Ensure the substrate concentration is well above the Michaelis constant (Km) to maintain zero-order kinetics with respect to the substrate.

  • Monitor Progress Curve: Always observe the full reaction progress curve (absorbance vs. time) to ensure you are measuring the true initial velocity.[6]

Quantitative Data Summary

For reproducible results, it is critical to control quantitative parameters. The tables below provide reference data for consideration during assay development.

Table 1: Common Interfering Substances in Enzymatic Assays

Substance Interfering Concentration Notes
EDTA > 0.5 mM Chelates divalent cations essential for some enzymes.
Sodium Azide > 0.02% Potent inhibitor of peroxidase-based enzymes.
SDS > 0.02% Can denature enzymes.
Ascorbic Acid > 0.2% Can interfere with redox-based assays.
Tween-20 / NP-40 > 1% High concentrations may affect enzyme structure/activity.

Data compiled from generic troubleshooting guides. Specific effects are enzyme-dependent.[2]

Table 2: Example Kinetic Parameters for an Enzyme Utilizing a this compound Precursor

Enzyme Complex Substrate Km Value (µM)
ADC Synthase (PabB alone) Chorismate 1.6
ADC Synthase (PabA/PabB) Chorismate 2.0
ADC Synthase (PabA/PabB) Glutamine 120

This data is for Aminodeoxychorismate (ADC) synthase from E. coli, which catalyzes a step in the biosynthesis of PABA. It serves as an example of kinetic values you might determine.[8]

Experimental Protocols

Protocol 1: General Spectrophotometric Assay for Enzyme Activity

This protocol provides a general framework for measuring the activity of an enzyme that modifies this compound, leading to a change in absorbance.

Materials:

  • Purified enzyme stock solution

  • This compound stock solution (e.g., in DMSO or buffer)

  • Assay Buffer (e.g., Phosphate, Tris-HCl at optimal pH)

  • Microplate reader or spectrophotometer

  • 96-well clear, flat-bottom microplates[2]

Methodology:

  • Prepare Reaction Mix: Prepare a master mix of the assay buffer and this compound at 2x the final desired concentration.

  • Equilibrate: Pre-warm the reaction mix and the enzyme solution to the desired assay temperature (e.g., 25°C or 37°C).

  • Add Reagents to Plate: Add 50 µL of the 2x reaction mix to the wells of the microplate. Include wells for a "no-enzyme" control.

  • Initiate Reaction: Add 50 µL of the enzyme solution (at 2x final concentration) to the appropriate wells to start the reaction. For the "no-enzyme" control, add 50 µL of buffer.

  • Measure Absorbance: Immediately place the plate in the reader and begin kinetic measurements at the appropriate wavelength. Record data every 30-60 seconds for 10-30 minutes.

  • Calculate Initial Velocity: Plot absorbance vs. time. Identify the linear portion of the curve and calculate the slope (ΔAbs/min). This slope is the initial reaction velocity.

Protocol 2: Assessing the Stability of this compound in Assay Buffer

This protocol helps determine if the substrate is degrading under your specific experimental conditions.

Materials:

  • This compound stock solution

  • Assay Buffer

  • Spectrophotometer or HPLC system

Methodology:

  • Prepare Solution: Prepare a solution of this compound in your assay buffer at the final concentration used in your assay.

  • Incubate: Incubate this solution under the exact conditions of your assay (temperature, light exposure) for the same duration as your longest experiment.

  • Measure Signal at Time Points: At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the solution.

  • Analysis:

    • Spectrophotometry: Measure the absorbance at the detection wavelength. A significant increase or change in the spectrum may indicate the formation of degradation products.

    • HPLC: For a more definitive analysis, inject the aliquots into an HPLC system to separate and quantify the parent this compound peak. A decrease in the peak area over time confirms degradation.[9]

Diagrams and Workflows

Workflow for Optimizing Enzyme Concentration

enzyme_optimization start Start: Determine Optimal Enzyme Concentration step1 1. Prepare Serial Dilution of Enzyme Stock start->step1 step2 2. Set Up Assay with Fixed, Saturating [this compound] step1->step2 step3 3. Run Kinetic Assay for Each Enzyme Concentration step2->step3 step4 4. Calculate Initial Velocity (V₀) for Each Concentration step3->step4 step5 5. Plot V₀ vs. [Enzyme] step4->step5 step6 6. Select a Concentration in the Middle of the Linear Range step5->step6

Caption: Experimental workflow for enzyme concentration titration.

Potential Degradation Pathways for this compound

degradation_pathways sub This compound (PABA) oxidation Oxidation sub->oxidation reaction Reaction with Sugars (e.g., D-Glucose) sub->reaction product1 Colored Quinone-like Species oxidation->product1 factor1 Accelerated by: Air (O₂), Light, Metal Ions oxidation->factor1 product2 Carboxyphenyl-D-glucosamine (Maillard-type reaction) reaction->product2 factor2 Accelerated by: Heat, High Concentration reaction->factor2

Caption: Factors contributing to this compound instability.[3][4]

References

Technical Support Center: Enhancing the Stability of 4-Aminobenzoate Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 4-Aminobenzoate (p-Aminobenzoic Acid, PABA) stock solutions.

Troubleshooting Unstable this compound Solutions

Discoloration, precipitation, or loss of potency in this compound stock solutions can compromise experimental results. This guide provides a systematic approach to identifying and resolving common stability issues.

Issue 1: Solution Discoloration (Yellowing or Browning)

Possible Causes:

  • Oxidation: The primary cause of discoloration is the oxidation of the amino group, which is exacerbated by exposure to air (oxygen) and light.

  • Photodegradation: Exposure to UV or ambient light can induce photochemical reactions, leading to colored degradation products.

  • High pH: Alkaline conditions can accelerate the rate of oxidation.

Troubleshooting Steps:

start Start: Solution Discolored check_light Step 1: Protect from Light start->check_light check_oxygen Step 2: Minimize Oxygen Exposure check_light->check_oxygen check_ph Step 3: Adjust pH check_oxygen->check_ph add_antioxidant Step 4: Add Antioxidant check_ph->add_antioxidant storage Step 5: Optimize Storage Temperature add_antioxidant->storage end_node Stable Solution storage->end_node

Figure 1: Troubleshooting workflow for discolored this compound solutions.

  • Protect from Light: Store the solution in an amber or opaque container to block UV and visible light.[1] For light-sensitive experiments, work under low-light conditions.

  • Minimize Oxygen Exposure:

    • Prepare solutions with deoxygenated solvents (e.g., by sparging with nitrogen or argon).

    • Store the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Use airtight seals on storage containers.

  • Adjust pH: Maintain the pH of the stock solution in the slightly acidic to neutral range (pH 4-7). The rate of photodegradation has been shown to be slower at lower pH.

  • Add an Antioxidant: Incorporate a chemical antioxidant to inhibit oxidative degradation.

  • Optimize Storage Temperature: Store the stock solution at a reduced temperature (2-8°C) to slow down the degradation rate. For long-term storage, freezing (-20°C or -80°C) may be an option, but ensure the compound remains soluble upon thawing.

Issue 2: Precipitation in the Stock Solution

Possible Causes:

  • Low Solubility: The concentration of this compound may exceed its solubility limit in the chosen solvent at the storage temperature.

  • pH Shift: Changes in pH can affect the ionization state and, consequently, the solubility of this compound.

  • Temperature Fluctuation: A decrease in temperature can significantly reduce the solubility of the compound.

Troubleshooting Steps:

start Start: Precipitation Observed check_concentration Step 1: Verify Concentration vs. Solubility start->check_concentration check_solvent Step 2: Consider Co-solvent check_concentration->check_solvent check_ph_solubility Step 3: Assess pH Impact check_solvent->check_ph_solubility control_temperature Step 4: Maintain Constant Temperature check_ph_solubility->control_temperature end_node Clear Solution control_temperature->end_node

Figure 2: Troubleshooting workflow for precipitation in this compound solutions.

  • Verify Concentration vs. Solubility: Check the solubility of this compound in your solvent at the storage temperature. You may need to prepare a more dilute stock solution.

  • Consider a Co-solvent: If aqueous solubility is an issue, consider preparing a concentrated stock in a water-miscible organic solvent (e.g., ethanol, DMSO) and then diluting it into your aqueous experimental medium.

  • Assess pH Impact: The solubility of this compound is pH-dependent. Ensure the pH of your solution is optimal for its solubility.

  • Maintain Constant Temperature: Avoid temperature cycling. If the solution was prepared at a higher temperature, ensure it remains stable at the intended storage temperature.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The primary degradation pathway, particularly in the presence of light and oxygen, is photodegradation. This involves the oxidation of the aminobenzoic acid. Studies have shown that this can proceed through an O2-mediated pathway involving hydrogen abstraction and decarboxylation.

PABA This compound (PABA) Excited_PABA Excited State PABA* PABA->Excited_PABA Light (UV/Visible) Excited_PABA->PABA Fluorescence/ Phosphorescence Degradation_Products Degradation Products (e.g., colored oxidized species) Excited_PABA->Degradation_Products Oxygen (O2)

Figure 3: Simplified photodegradation pathway of this compound.

Q2: How does pH affect the stability of this compound solutions?

A2: The stability of this compound is significantly influenced by pH. Generally, solutions are more stable in slightly acidic to neutral conditions (pH 4-7). Alkaline conditions can accelerate oxidation and degradation. Studies on the photodegradation of PABA have shown that the degradation is slower at lower pH values.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: For optimal stability, stock solutions should be:

  • Protected from light: Stored in amber or opaque containers.[1]

  • Stored at low temperatures: Refrigerated at 2-8°C for short-term storage. For long-term storage, freezing at -20°C or below is recommended, provided the compound remains soluble upon thawing.

  • Protected from oxygen: Stored under an inert atmosphere (e.g., nitrogen or argon).

Q4: Which antioxidants can be used to stabilize this compound solutions, and at what concentration?

A4: While 4-aminobenzoic acid itself has some antioxidant properties, the use of additional antioxidants can further enhance the stability of its solutions. Common antioxidants that can be tested include:

  • Ascorbic acid (Vitamin C)

  • Butylated hydroxytoluene (BHT)

  • Sodium metabisulfite

The optimal concentration of the antioxidant should be determined experimentally but typically ranges from 0.01% to 0.1% (w/v).

Quantitative Comparison of Storage Conditions:

Storage ConditionSolventTemperature (°C)Light ExposureEstimated Half-life
StandardWater25AmbientDays to Weeks
OptimizedWater (pH 6.0) with 0.05% Ascorbic Acid4DarkMonths
Long-termDMSO-20Dark> 1 Year

Note: The half-life values are estimates and can vary based on the specific concentration and purity of the this compound and the exact storage conditions.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous this compound Stock Solution (10 mM)

Materials:

  • 4-Aminobenzoic acid (PABA)

  • High-purity water (e.g., Milli-Q®)

  • Ascorbic acid

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Nitrogen or Argon gas

  • Amber volumetric flasks

  • Sterile filters (0.22 µm)

Procedure:

  • Deoxygenate Water: Sparge high-purity water with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

  • Weigh PABA: Accurately weigh the required amount of 4-Aminobenzoic acid to prepare a 10 mM solution (e.g., 13.71 mg for 10 mL).

  • Dissolve PABA: Add the weighed PABA to an amber volumetric flask. Add approximately 80% of the final volume of deoxygenated water and stir until fully dissolved. Gentle warming may be required.

  • Add Antioxidant: Add ascorbic acid to a final concentration of 0.05% (w/v) (e.g., 5 mg for 10 mL).

  • Adjust pH: Adjust the pH of the solution to 6.0 using dilute HCl or NaOH while monitoring with a calibrated pH meter.

  • Final Volume: Bring the solution to the final volume with deoxygenated water.

  • Sterile Filtration: Filter the solution through a 0.22 µm sterile filter into a sterile, amber storage container.

  • Inert Atmosphere: Flush the headspace of the container with nitrogen or argon before sealing.

  • Storage: Store the solution at 2-8°C in the dark.

Protocol 2: Stability Indicating HPLC Method for this compound

This protocol outlines a general stability-indicating HPLC method to quantify this compound and detect its degradation products.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with a DAD or UV detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-10 min: 10-90% B; 10-12 min: 90% B; 12-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Prepare a series of known concentrations of a this compound reference standard in the mobile phase to generate a calibration curve.

  • Sample Preparation: Dilute the this compound stock solution to be tested to a concentration within the range of the calibration curve using the mobile phase.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Analysis:

    • Identify the this compound peak based on its retention time compared to the standard.

    • Quantify the concentration of this compound in the samples using the calibration curve.

    • Monitor the chromatogram for the appearance of new peaks, which indicate degradation products. The peak area of these new peaks can be used to estimate the extent of degradation.

start Start: Stability Study prepare_solution Prepare Stabilized This compound Solution start->prepare_solution store_conditions Store Aliquots under Different Conditions (Temp, Light) prepare_solution->store_conditions sample_timepoint Sample at Defined Timepoints store_conditions->sample_timepoint hplc_analysis Analyze by Stability-Indicating HPLC Method sample_timepoint->hplc_analysis quantify Quantify PABA and Degradants hplc_analysis->quantify evaluate Evaluate Stability and Determine Shelf-life quantify->evaluate end_node End of Study evaluate->end_node

Figure 4: Experimental workflow for assessing the stability of this compound solutions.

References

Optimizing extraction of 4-Aminobenzoate from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the extraction of 4-Aminobenzoate (p-Aminobenzoic acid, PABA) from biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and address common challenges encountered during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from biological samples like plasma or urine?

A1: The two most prevalent and effective methods for extracting this compound are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1][2]

  • Liquid-Liquid Extraction (LLE) is a classic technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous solution and an organic solvent.[3] For this compound, which has both an acidic carboxylic acid group and a basic amino group, acid-base LLE is highly effective.[3][4][5] By adjusting the pH of the aqueous phase, the ionization state of this compound can be manipulated to move it between the aqueous and organic layers, thus separating it from other matrix components.[3][6]

  • Solid-Phase Extraction (SPE) is a more modern and often more efficient technique that uses a solid sorbent material, packed into a cartridge or plate, to retain the analyte of interest from the liquid sample.[1][2] Interferences are washed away, and the purified analyte is then eluted with a different solvent.[7] For this compound, reversed-phase or ion-exchange SPE sorbents are commonly used.[1][7] This method can be easily automated, especially with 96-well plate formats.[1]

Q2: How do I choose between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)?

A2: The choice depends on several factors including the sample matrix, required cleanliness of the final extract, sample throughput, and available equipment.

  • Choose LLE when: You need a simple, low-cost method and are working with a relatively small number of samples. LLE is very effective at removing bulk interferences like proteins and salts. However, it can be labor-intensive, require large volumes of organic solvents, and be more difficult to automate. Emulsion formation can also be a problem.[5]

  • Choose SPE when: You require a cleaner extract, higher sample throughput, and better reproducibility.[1][2] SPE is more easily automated, uses less solvent, and offers a wider variety of sorbent chemistries to specifically target the analyte, leading to higher selectivity and reduced matrix effects.[7][8] However, SPE cartridges can be more expensive, and method development can be more complex.[7]

Q3: What are the key considerations for the stability of this compound during sample collection and storage?

A3: this compound is a relatively stable molecule, but its stability can be affected by storage conditions and the sample matrix.[9]

  • Temperature: For long-term storage, samples should be kept frozen (e.g., -20°C or -80°C) in tightly sealed containers.[10] For short-term storage, refrigeration at 2-8°C is recommended.[10]

  • Light: Aromatic amino compounds can be sensitive to light. It is best practice to store samples in amber or opaque containers to protect them from light degradation.[10]

  • pH: The pH of the solution can influence the stability of this compound, particularly if other reactive molecules are present. In cell culture media containing glucose, for example, PABA has been shown to degrade over time, a reaction that is influenced by heat.[9]

  • Matrix Components: Be aware of potential reactions with matrix components. For instance, PABA can react with glucose in cell culture media under heated conditions, leading to low recovery.[9]

Troubleshooting Guides

Low Extraction Recovery

Problem: My recovery of this compound is consistently low.

This is one of the most common issues in sample preparation. The key is to identify which step of the process is causing the loss of the analyte.[7]

Troubleshooting Low Recovery in Liquid-Liquid Extraction (LLE)

Possible Cause Recommended Solution
Incorrect pH The ionization state of this compound is critical for LLE. Ensure the pH is correctly adjusted. For extraction into an organic solvent, the aqueous phase should be at a pH where PABA is neutral (approx. pH 3-4). To back-extract into an aqueous phase, make the solution acidic (pH < 2) to protonate the amine or basic (pH > 7) to deprotonate the carboxylic acid.[3][4]
Inappropriate Organic Solvent The polarity of the extraction solvent must be suitable. For neutral PABA, moderately polar, water-immiscible solvents like ethyl acetate (B1210297) or diethyl ether are effective.[4][11] If recovery is low, try a different solvent.
Insufficient Mixing/Shaking Ensure thorough mixing of the aqueous and organic phases for a sufficient amount of time to allow for the partitioning equilibrium to be reached. Vortexing for 1-2 minutes is typical.[11]
Emulsion Formation Emulsions at the interface of the two layers can trap the analyte and make phase separation difficult. To break emulsions, try adding salt ("salting out"), gentle centrifugation, or filtering through a glass wool plug.[5][12]
Incomplete Phase Separation Be careful to completely separate the desired layer without aspirating any of the other layer. Small losses at this stage can add up, especially if multiple extraction steps are performed.[5]

Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)

Possible Cause Recommended Solution
Analyte Breakthrough during Loading The sample loading conditions are incorrect. This can happen if the sample solvent is too strong (contains too much organic solvent), preventing PABA from binding to the sorbent.[7] Solution: Dilute the sample with a weak solvent (e.g., water or buffer) before loading. Ensure the pH of the sample is adjusted to maximize retention (for reversed-phase, pH should promote neutrality; for ion-exchange, it should promote a charge).[7]
Analyte Loss during Washing The wash solvent is too strong and is prematurely eluting the this compound along with the interferences.[7] Solution: Decrease the organic strength of the wash solvent. For example, if washing with 20% methanol (B129727), try 5% methanol instead.[8]
Incomplete Elution The elution solvent is too weak to completely desorb the analyte from the SPE sorbent.[7] Solution: Increase the organic strength of the elution solvent (e.g., switch from methanol to acetonitrile (B52724) or add a small percentage of a stronger solvent). Alternatively, increase the volume of the elution solvent or perform a second elution step and combine the eluates.[7][13]
Improper Sorbent Conditioning The sorbent was not properly activated before sample loading, leading to poor interaction with the analyte. Solution: Ensure the sorbent is wetted first with a strong solvent like methanol, followed by an equilibration step with a weak solvent like water or buffer that mimics the sample's loading conditions.[13]

Troubleshooting_Low_Recovery start Low Recovery Observed check_step Determine Stage of Analyte Loss (Analyze Load, Wash, and Elution Fractions) start->check_step load_loss Analyte Found in Load Fraction? check_step->load_loss wash_loss Analyte Found in Wash Fraction? load_loss->wash_loss No solution_load Issue: Breakthrough - Decrease organic content of sample - Adjust sample pH for optimal retention - Select a more appropriate sorbent load_loss->solution_load Yes no_elution Analyte Retained on Cartridge (Not in Load, Wash, or Eluate)? wash_loss->no_elution No solution_wash Issue: Premature Elution - Decrease organic strength of wash solvent - Optimize pH of wash solvent wash_loss->solution_wash Yes solution_elution Issue: Incomplete Elution - Increase organic strength of elution solvent - Increase volume of elution solvent - Perform a second elution no_elution->solution_elution Yes other_issues Other Issues: - Check for analyte degradation - Verify standard concentrations - Investigate matrix effects no_elution->other_issues No

High Variability or Poor Reproducibility

Problem: My results are not consistent between samples or batches.

Possible Cause Recommended Solution
Inconsistent Sample Handling Variations in timing, temperature, or vortexing during extraction can lead to variability. Solution: Standardize the protocol. Use timers for mixing and incubation steps. Ensure all samples are processed under the same temperature conditions. Automation can greatly improve reproducibility.
Solvent Evaporation If using a volatile solvent and evaporating to dryness, inconsistent drying times or temperatures can lead to analyte loss. Solution: Use a consistent nitrogen stream and temperature for evaporation. Avoid over-drying the sample residue, as this can make reconstitution difficult.
Inconsistent pH Adjustment Small variations in pH can significantly impact extraction efficiency, especially in LLE. Solution: Use a calibrated pH meter for all adjustments. Prepare fresh buffers and solutions regularly.
SPE Cartridge/Well Inconsistency Variability between different lots of SPE cartridges or poor packing in a 96-well plate can cause issues. Solution: If you suspect a new lot of SPE plates is the issue, test it against a previous, reliable lot. Ensure a consistent flow rate through all wells during each step of the SPE process.

Quantitative Data Summary

The following tables summarize reported recovery data for this compound and related compounds using different extraction methods and analytical techniques.

Table 1: Recovery of Ethyl this compound using Liquid-Liquid Extraction

Compound Extraction Method Recovery (%) Reference
Ethyl this compoundAcid-Base LLE94.4%[5]
Benzoic AcidAcid-Base LLE90.8%[5]

Table 2: Comparison of PABA Recovery from Biological Samples

Sample Matrix Analytical Method Recovery (%) Reference
CerealsColorimetric96.1 - 100.8%[14][15]
CerealsHPLC/UV53.4 - 69.9%[14][15]
Rat BloodColorimetric~100%[14][15]
Rat BloodHPLC/UV~100%[14][15]

Experimental Protocols

Protocol 1: Acid-Base Liquid-Liquid Extraction (LLE) from Plasma

This protocol is designed to isolate this compound from plasma by manipulating its solubility through pH adjustments.

  • Sample Preparation: To 500 µL of plasma, add 50 µL of an internal standard solution.

  • Protein Precipitation: Add 1.5 mL of a cold organic solvent (e.g., acetonitrile) to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.[11]

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.[11]

  • Transfer Supernatant: Carefully transfer the supernatant to a new clean tube.

  • Acidification & Extraction of Basics/Neutrals: Add 1 mL of 1 M HCl to the supernatant. This will protonate basic compounds. Add 2 mL of diethyl ether, vortex for 2 minutes, and centrifuge to separate the layers. The this compound will be protonated and remain in the aqueous layer. Discard the organic (upper) layer, which contains neutral and acidic compounds.[3][4]

  • Basification: Carefully add 6 M NaOH dropwise to the remaining aqueous layer until the pH is > 10. This will deprotonate the carboxylic acid group of this compound.

  • Final Extraction: Add 2 mL of ethyl acetate to the basic aqueous solution. Vortex for 2 minutes and centrifuge. The deprotonated this compound is now less polar and will partition into the ethyl acetate (organic) layer.

  • Drying and Reconstitution: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[11] Reconstitute the residue in 100 µL of the mobile phase for LC-MS or HPLC analysis.[11]

LLE_Workflow start Plasma Sample precip 1. Protein Precipitation (e.g., with Acetonitrile) start->precip centrifuge1 2. Centrifuge precip->centrifuge1 supernatant 3. Collect Supernatant centrifuge1->supernatant acidify 4. Acidify (e.g., HCl) & Add Organic Solvent (e.g., Ether) supernatant->acidify separate1 5. Separate Layers acidify->separate1 aqueous_layer Aqueous Layer (Contains Protonated PABA) separate1->aqueous_layer organic_layer1 Organic Layer (Discard) separate1->organic_layer1 basify 6. Basify Aqueous Layer (e.g., NaOH) aqueous_layer->basify extract2 7. Extract with Organic Solvent (e.g., Ethyl Acetate) basify->extract2 separate2 8. Separate Layers extract2->separate2 organic_layer2 Organic Layer (Contains PABA) separate2->organic_layer2 aqueous_layer2 Aqueous Layer (Discard) separate2->aqueous_layer2 drydown 9. Evaporate & Reconstitute organic_layer2->drydown analysis Analysis (LC-MS/HPLC) drydown->analysis

Protocol 2: General Solid-Phase Extraction (SPE) from Urine

This protocol describes a general reversed-phase SPE procedure for extracting this compound from a urine sample. Optimization may be required based on the specific sorbent and sample characteristics.

  • Sample Pre-treatment: Centrifuge the urine sample to remove particulates. Dilute 1 mL of urine with 1 mL of 2% phosphoric acid in water. The acid ensures that the carboxylic acid group of PABA is protonated and the molecule is neutral for optimal retention on a reversed-phase sorbent.

  • Sorbent Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 2 mL of methanol, followed by 2 mL of water through the cartridge. Do not let the sorbent go dry.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove salts and other polar interferences. This step may need optimization to ensure no analyte is lost.[7][8]

  • Elution: Elute the this compound from the cartridge by passing 2 mL of methanol (or another suitable organic solvent like acetonitrile) through the sorbent. Collect the eluate.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100-200 µL of the mobile phase for analysis.

SPE_Workflow start Urine Sample pretreat 1. Pre-treatment (Centrifuge, Dilute, Acidify) start->pretreat load 3. Load Sample pretreat->load condition 2. Condition SPE Cartridge (Methanol, then Water) condition->load wash 4. Wash (e.g., 5% Methanol in Water) load->wash waste1 Waste load->waste1 Effluent elute 5. Elute (e.g., 100% Methanol) wash->elute waste2 Waste wash->waste2 Effluent drydown 6. Evaporate & Reconstitute elute->drydown product Product elute->product Eluate analysis Analysis (LC-MS/HPLC) drydown->analysis

References

Validation & Comparative

Urinary 4-Aminobenzoate (PABA): A Comparative Guide to its Validation as a Dietary Intake Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-aminobenzoate (para-aminobenzoic acid or PABA) with other common urinary biomarkers used to validate dietary intake. The primary application of PABA is as a recovery biomarker to assess the completeness of 24-hour urine collections, a critical step for the accurate measurement of other urinary analytes that serve as dietary biomarkers.

Introduction to this compound (PABA) as a Biomarker

This compound is a non-toxic compound that, when orally administered, is rapidly absorbed and almost completely excreted in the urine within 24 hours.[1] This high recovery rate makes it an excellent tool to verify whether a 24-hour urine sample has been collected completely, a common challenge in nutritional studies that can significantly impact the validity of dietary intake data.[2] Incomplete urine collections can lead to the underestimation of nutrient excretion and, consequently, inaccurate dietary assessments.[3]

The "PABA check" method involves administering a known dose of PABA to a study participant and then measuring its concentration in their 24-hour urine collection. A recovery of 85% to 110% of the ingested PABA is generally considered indicative of a complete and accurate urine collection.[4]

Comparison with Alternative Biomarkers

While PABA's primary role is to validate the collection's completeness, other urinary biomarkers are used to directly assess the intake of specific dietary components. This section compares PABA's role in ensuring sample integrity with the direct dietary assessment roles of urinary creatinine (B1669602), nitrogen, potassium, and sodium.

Data Presentation: Performance of Urinary Biomarkers
BiomarkerPrimary UsePrincipleTypical Recovery/ExcretionFactors Influencing Excretion
This compound (PABA) Validation of 24-hour urine collection completeness High and rapid urinary excretion of an oral dose.85-110% of ingested dose[4]Age (decreased recovery in the elderly), renal function, certain medications.[5][6]
Urinary Creatinine Estimation of muscle mass; assessment of 24-hour urine collection completeness.Relatively constant daily excretion based on muscle mass.15-25 mg/kg body weight/day[1]Age, sex, muscle mass, dietary meat intake, renal function.[3][7]
Urinary Nitrogen Biomarker for dietary protein intake. Nitrogen is a key component of amino acids (the building blocks of protein).~81% of dietary nitrogen intake is excreted in urine.[8]Incomplete urine collection, catabolic states (e.g., stress, trauma, infections).[9]
Urinary Potassium Biomarker for dietary potassium intake. The majority of ingested potassium is excreted in the urine.25-100 mEq/L/day (highly dependent on intake)[10]Dietary potassium intake, renal function, acid-base balance, certain medications (e.g., diuretics).[11]
Urinary Sodium Biomarker for dietary sodium intake. The vast majority of ingested sodium is excreted via the kidneys.Varies widely with dietary intake.Dietary sodium intake, hydration status, renal function, hormonal regulation (e.g., aldosterone).[12]
Performance in Validating 24-Hour Urine Collection: PABA vs. Creatinine

Urinary creatinine is the most common alternative to PABA for assessing the completeness of 24-hour urine collections. However, studies have shown that PABA is a more sensitive and reliable marker.[3]

MethodSensitivity for Detecting Incomplete Collections (vs. PABA)Specificity for Detecting Incomplete Collections (vs. PABA)AdvantagesDisadvantages
PABA Recovery Gold Standard (Reference Method)Gold Standard (Reference Method)High accuracy and reliability.[3]Requires administration of an exogenous substance; cost of analysis.
Urinary Creatinine Excretion Low to Moderate (6% to 63%)[13]Moderate to High (57% to 99.7%)[13]Does not require administration of an external marker; widely available and low-cost analysis.Influenced by many factors other than collection completeness (e.g., diet, age, muscle mass), leading to lower sensitivity.[3]

Experimental Protocols

This compound (PABA) Recovery Test
  • Patient Instruction: Instruct the patient on the 24-hour urine collection procedure. This involves discarding the first morning void on day one and collecting all subsequent urine for the next 24 hours, including the first morning void on day two.[14]

  • PABA Administration: The participant is given three 80 mg PABA tablets to be taken with their main meals (breakfast, lunch, and dinner) on the day of urine collection.[1]

  • Urine Collection: All urine produced over the 24-hour period is collected in a provided container, which should be kept refrigerated.[15]

  • Sample Processing: The total volume of the 24-hour urine collection is measured. A well-mixed aliquot is taken for analysis.

  • PABA Analysis: The concentration of PABA in the urine aliquot is determined using high-performance liquid chromatography (HPLC) or a colorimetric method.[16]

  • Calculation of Recovery: The total amount of PABA excreted is calculated (concentration × total urine volume) and expressed as a percentage of the total ingested dose (240 mg).

24-Hour Urinary Creatinine Measurement
  • Urine Collection: A 24-hour urine sample is collected as described above.

  • Sample Processing: The total volume of the 24-hour urine collection is measured, and a well-mixed aliquot is obtained.

  • Creatinine Analysis: The creatinine concentration in the urine aliquot is measured, typically using the Jaffe reaction or an enzymatic method.[17]

  • Calculation of Total Excretion: The total 24-hour creatinine excretion is calculated (concentration × total urine volume).

24-Hour Urinary Nitrogen, Potassium, and Sodium Measurement
  • Urine Collection: A 24-hour urine sample is collected, with completeness verified using the PABA check method.

  • Sample Processing: The total volume of the 24-hour urine collection is measured, and a well-mixed aliquot is taken.

  • Analysis:

    • Nitrogen: Total nitrogen is typically measured using the Kjeldahl method or combustion (Dumas method).[9]

    • Potassium and Sodium: Ion-selective electrodes are commonly used to measure the concentration of potassium and sodium.[18]

  • Calculation of Total Excretion: The total 24-hour excretion of each analyte is calculated (concentration × total urine volume).

Mandatory Visualization

PABA Administration and Urine Collection Workflow

PABA_Workflow cluster_patient Patient Actions cluster_lab Laboratory Analysis Oral PABA\nAdministration Oral PABA Administration 24-Hour Urine\nCollection 24-Hour Urine Collection Oral PABA\nAdministration->24-Hour Urine\nCollection During collection period Urine Sample\nReception Urine Sample Reception 24-Hour Urine\nCollection->Urine Sample\nReception Sample Submission Measure Total\nVolume Measure Total Volume Urine Sample\nReception->Measure Total\nVolume PABA Concentration\nAnalysis (HPLC/Colorimetry) PABA Concentration Analysis (HPLC/Colorimetry) Measure Total\nVolume->PABA Concentration\nAnalysis (HPLC/Colorimetry) Calculate PABA\nRecovery (%) Calculate PABA Recovery (%) PABA Concentration\nAnalysis (HPLC/Colorimetry)->Calculate PABA\nRecovery (%) Validation\nDecision Validation Decision Calculate PABA\nRecovery (%)->Validation\nDecision Compare to 85-110% range Complete\nCollection Complete Collection Validation\nDecision->Complete\nCollection Yes Incomplete\nCollection Incomplete Collection Validation\nDecision->Incomplete\nCollection No

Caption: Workflow for validating 24-hour urine collection completeness using PABA.

Dietary Intake to Urinary Excretion Pathways

Dietary_Biomarker_Pathways cluster_protein Protein Intake cluster_potassium Potassium Intake cluster_sodium Sodium Intake Dietary Protein Dietary Protein Digestion to\nAmino Acids Digestion to Amino Acids Dietary Protein->Digestion to\nAmino Acids Amino Acid\nMetabolism (Liver) Amino Acid Metabolism (Liver) Digestion to\nAmino Acids->Amino Acid\nMetabolism (Liver) Urea Cycle Urea Cycle Amino Acid\nMetabolism (Liver)->Urea Cycle Urinary Nitrogen\n(as Urea) Urinary Nitrogen (as Urea) Urea Cycle->Urinary Nitrogen\n(as Urea) Dietary Potassium Dietary Potassium Absorption in\nSmall Intestine Absorption in Small Intestine Dietary Potassium->Absorption in\nSmall Intestine Renal Filtration\n& Secretion Renal Filtration & Secretion Absorption in\nSmall Intestine->Renal Filtration\n& Secretion Renal Filtration\n& Reabsorption Renal Filtration & Reabsorption Absorption in\nSmall Intestine->Renal Filtration\n& Reabsorption Urinary Potassium Urinary Potassium Renal Filtration\n& Secretion->Urinary Potassium Dietary Sodium Dietary Sodium Dietary Sodium->Absorption in\nSmall Intestine Urinary Sodium Urinary Sodium Renal Filtration\n& Reabsorption->Urinary Sodium

Caption: Simplified pathways from dietary intake to urinary excretion for key biomarkers.

References

A Comparative Analysis of the Biological Activities of 4-Aminobenzoate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The positional isomerism of the amino group on the benzoic acid scaffold significantly influences the physicochemical properties and, consequently, the biological activities of aminobenzoate isomers. This guide provides a comprehensive comparative analysis of 4-aminobenzoic acid (p-aminobenzoic acid or PABA), 2-aminobenzoic acid (anthranilic acid), and 3-aminobenzoic acid (meta-aminobenzoic acid). By examining their distinct pharmacological profiles, supported by experimental data, this document aims to serve as a valuable resource for research and drug development.

The strategic placement of the amino and carboxyl groups on the benzene (B151609) ring imparts unique characteristics to each isomer, leading to a diverse range of biological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities.

Comparative Biological Activity

The biological activities of the three aminobenzoic acid isomers show significant divergence, a factor largely attributed to their structural differences.

  • 2-Aminobenzoic Acid (Anthranilic Acid): Derivatives of this isomer are well-known for their potent anti-inflammatory and analgesic properties.[1] This activity is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins (B1171923), mediators of inflammation and pain.[2] Furthermore, 2-aminobenzoic acid and its derivatives have demonstrated notable antifungal and antibiofilm activities, particularly against Candida albicans.[1]

  • 3-Aminobenzoic Acid (meta-aminobenzoic acid): This isomer is the least explored of the three in terms of therapeutic applications.[2] However, some studies have noted its anti-inflammatory properties.[1] Its distinct physicochemical properties suggest that its derivatives could offer novel pharmacological profiles that warrant further investigation.

  • 4-Aminobenzoic Acid (PABA): PABA is widely recognized for its crucial role as an intermediate in the folate synthesis pathway in bacteria, plants, and fungi.[2][3] This pathway is a primary target for sulfonamide antibiotics, which act as competitive inhibitors of dihydropteroate (B1496061) synthase, an enzyme that utilizes PABA.[2][4] While essential for some microorganisms, PABA and its derivatives have also been shown to possess direct antibacterial and antifungal properties.[1] Additionally, derivatives of 4-aminobenzoic acid have exhibited cytotoxicity against various cancer cell lines.[1]

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data for the biological activities of derivatives of the aminobenzoic acid isomers. It is important to note that this data is for various derivatives and not the parent compounds, and direct comparisons should be made with caution as experimental conditions may vary between studies.

Table 1: Comparative Anti-inflammatory Activity of Aminobenzoic Acid Derivatives

Compound/Derivative ClassTarget EnzymeIC50 ValueReference
Mefenamic Acid (a 2-aminobenzoic acid derivative)COX-115 µM[5]
COX-28.6 µM[5]
JS-4 (a novel 2-aminobenzoic acid derivative)COX-1 (TXB2 production)59 µM[5][6]
COX-2 (PGE2 production)4.3 µM[5][6]

Table 2: Comparative Antimicrobial Activity of Aminobenzoic Acid Derivatives

Compound/Derivative ClassTarget MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Schiff base derivatives of 4-aminobenzoic acidMethicillin-resistant Staphylococcus aureus (MRSA)Starting from 15.62 µM[7]
Mycobacterium tuberculosis≥ 62.5 µM[7]
Fungi≥ 7.81 µM[7]
Zinc(II) complexes of 2-aminobenzoic acidVarious bacteria and fungiData available in mmol/dm³[8]

Table 3: Comparative Cytotoxicity of Aminobenzoic Acid Derivatives

Compound/Derivative ClassCancer Cell LineIC50 ValueReference
Schiff base derivatives of 4-aminobenzoic acidHepG2 (Liver Cancer)≥ 15.0 µM[7][9]
Benzamide derivatives of 4-aminobenzoic acidVarious cancer cell lines4.53 µM and 5.85 µM[10]
2-Amino-3-chlorobenzoic acidMDA-MB-231 (Breast Cancer)5 µM (48h)[11]

Signaling Pathways and Mechanisms of Action

The distinct biological activities of the aminobenzoic acid isomers are a direct result of their interactions with specific cellular and metabolic pathways.

Anti-inflammatory Action of 2-Aminobenzoic Acid Derivatives

Derivatives of anthranilic acid exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins from arachidonic acid. Prostaglandins are key mediators of inflammation, pain, and fever.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Anthranilic_Acid_Derivatives 2-Aminobenzoic Acid Derivatives Anthranilic_Acid_Derivatives->COX_Enzymes Inhibition

Inhibition of the Cyclooxygenase (COX) Pathway by 2-Aminobenzoic Acid Derivatives.
Antimicrobial Action of 4-Aminobenzoic Acid Analogs

The antimicrobial activity of many 4-aminobenzoic acid derivatives, particularly sulfonamides, stems from their ability to act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is essential for the incorporation of PABA into dihydropteroic acid, a precursor to folic acid. Since bacteria must synthesize their own folic acid, inhibiting this pathway effectively halts their growth and replication.

Folate_Synthesis_Pathway PABA 4-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Folic_Acid Folic Acid Dihydropteroic_Acid->Folic_Acid Bacterial_Growth Bacterial Growth & Replication Folic_Acid->Bacterial_Growth Sulfonamides Sulfonamides & 4-ABA Derivatives Sulfonamides->DHPS Competitive Inhibition

Inhibition of the Bacterial Folate Synthesis Pathway.

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate evaluation and comparison of the biological activities of aminobenzoic acid isomers and their derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

MIC_Workflow Start Start Prep_Inoculum Prepare Standardized Bacterial Inoculum Start->Prep_Inoculum Serial_Dilution Perform 2-fold Serial Dilution of Test Compound in Broth Prep_Inoculum->Serial_Dilution Inoculate Inoculate Microtiter Plate Wells with Bacterial Suspension Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Examine for Visible Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in a 96-well Plate and Allow to Adhere Start->Seed_Cells Treat_Cells Treat Cells with Various Concentrations of Test Compound Seed_Cells->Treat_Cells Incubate_Treatment Incubate for a Defined Period (e.g., 24, 48, or 72h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent to Each Well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h to Allow Formazan Crystal Formation Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent (e.g., DMSO) to Dissolve Crystals Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance at ~570nm using a Plate Reader Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Value: Concentration Causing 50% Inhibition of Cell Growth Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

Unlocking Antimicrobial Potential: A Comparative Guide to 4-Aminobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antimicrobial resistance. 4-Aminobenzoic acid (PABA) derivatives have emerged as a promising class of compounds, demonstrating significant efficacy against a spectrum of bacterial and fungal pathogens. This guide provides a comparative analysis of their antimicrobial performance, supported by experimental data, detailed methodologies, and visualizations of their mechanism of action and evaluation workflow.

4-Aminobenzoic acid is a crucial precursor in the folate biosynthesis pathway for many microorganisms, a pathway that is absent in humans. This metabolic distinction makes enzymes in the folate pathway attractive targets for antimicrobial drug design. By modifying the structure of PABA, researchers have successfully developed derivatives, particularly Schiff bases, that exhibit potent antimicrobial activity by interfering with this essential pathway.[1]

Comparative Efficacy of 4-Aminobenzoate Derivatives

The antimicrobial efficacy of various this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values for a selection of this compound Schiff base derivatives against several key bacterial and fungal strains.

Derivative ClassSpecific DerivativeTarget MicroorganismMIC (µM)Key Findings & Reference
Schiff Bases 4-[(5-Nitrofurfurylidene)amino]benzoic acidStaphylococcus aureus (MRSA)15.62Potent activity against Gram-positive bacteria, including methicillin-resistant strains.[2][3]
4-[(2-Hydroxybenzylidene)amino]benzoic acidStaphylococcus aureus (MRSA)> 250Substitution on the aldehyde ring significantly impacts activity.[2]
Halogenated Salicylaldehyde DerivativesGram-positive strainsStarting from 15.62Halogen substitution can enhance antimicrobial efficacy.[3]
Salicylaldehyde & various amine derivativesPseudomonas aeruginosa50 µg/mLDemonstrates broad-spectrum potential.
Salicylaldehyde & various amine derivativesEscherichia coli50 µg/mLEffective against common Gram-negative pathogens.
5-Nitrofurfural-derived Schiff basesBroad-spectrum antifungal≥ 7.81Shows potent activity against various fungal species.[3][4]
Various Aldehyde DerivativesMycobacterial strains≥ 62.5Moderate activity against mycobacteria.[3][4]

Mechanism of Action: Targeting Folate Biosynthesis

The primary antimicrobial mechanism of this compound derivatives lies in their ability to act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), a critical enzyme in the folate biosynthesis pathway. By mimicking the natural substrate, PABA, these derivatives bind to the active site of DHPS, thereby blocking the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is an essential cofactor for the synthesis of nucleotides (purines and thymidine) and certain amino acids. Its depletion ultimately disrupts DNA replication and repair, leading to the inhibition of microbial growth.

folate_pathway_inhibition cluster_pathway Bacterial Folate Biosynthesis cluster_inhibition Inhibition Mechanism Pteridine_precursor Pteridine Precursor DHPS Dihydropteroate Synthase (DHPS) Pteridine_precursor->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate Nucleotide_synthesis Nucleotide Synthesis (DNA, RNA) Tetrahydrofolate->Nucleotide_synthesis PABA_derivative This compound Derivative Inhibition Competitive Inhibition PABA_derivative->Inhibition Inhibition->DHPS

Inhibition of the folate biosynthesis pathway by this compound derivatives.

Experimental Protocols

Accurate and reproducible methodologies are crucial for the evaluation of antimicrobial efficacy. The following are detailed protocols for the synthesis of this compound Schiff base derivatives and the determination of their Minimum Inhibitory Concentration (MIC).

Synthesis of this compound Schiff Base Derivatives

This protocol describes a general one-step reaction for the synthesis of Schiff bases from 4-aminobenzoic acid and various aromatic aldehydes.

  • Dissolution: Dissolve 1 mmol of 4-aminobenzoic acid in 7 mL of methanol (B129727).

  • Addition of Aldehyde: Add 1.1 mmol of the desired aromatic aldehyde to the solution in one portion.

  • Reflux: Heat the reaction mixture under reflux for 3 hours.

  • Stirring: Allow the mixture to cool to room temperature and stir for 12 hours.

  • Precipitation: Store the reaction mixture at -20°C for 1 hour to facilitate precipitation of the product.

  • Filtration and Washing: Filter the resulting precipitate and wash it thoroughly with cold diethyl ether.

  • Crystallization: If necessary, recrystallize the product from methanol to obtain the pure Schiff base.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of antimicrobial agents.

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this standardized suspension in the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the stock solution in the growth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation of Microtiter Plates:

    • Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized microbial suspension to each well containing the antimicrobial agent dilutions, resulting in a final volume of 100 µL per well.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria.

  • Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Experimental and Evaluation Workflow

The development and assessment of novel this compound derivatives as antimicrobial agents typically follow a structured workflow, from synthesis to biological evaluation.

experimental_workflow Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization (NMR, IR, Mass Spec) Synthesis->Purification Screening Antimicrobial Screening (e.g., Agar Diffusion) Purification->Screening MIC_determination Quantitative Analysis (MIC Determination) Screening->MIC_determination Mechanism_study Mechanism of Action Studies (e.g., Enzyme Inhibition Assay) MIC_determination->Mechanism_study Toxicity_assay Cytotoxicity Assay MIC_determination->Toxicity_assay Lead_optimization Lead Optimization Mechanism_study->Lead_optimization Toxicity_assay->Lead_optimization

General workflow for the synthesis and evaluation of this compound derivatives.

References

Unveiling the Dynamics of Bacterial Resistance: A Comparative Guide to Sulfonamide Cross-Reactivity at 4-Aminobenzoate Binding Sites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-reactivity is paramount in the ongoing battle against bacterial resistance. This guide provides a comprehensive comparison of the cross-reactivity of sulfonamides with 4-aminobenzoate (p-aminobenzoic acid or PABA) binding sites in bacteria, supported by experimental data and detailed methodologies.

Sulfonamides, a class of synthetic antimicrobial agents, function by competitively inhibiting dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[1][2] This pathway is essential for the production of nucleotides, and its disruption ultimately leads to the cessation of bacterial growth.[3][4] The efficacy of sulfonamides stems from their structural similarity to PABA, the natural substrate for DHPS, allowing them to bind to the enzyme's active site and block the synthesis of dihydropteroate.[4][5]

Mechanism of Action and Competitive Inhibition

The primary mechanism of action for sulfonamides is competitive inhibition of the DHPS enzyme.[1] By mimicking PABA, sulfonamides occupy the this compound binding site on the enzyme, thereby preventing the normal substrate from binding and halting the folate synthesis pathway.[1][4] This selective toxicity is effective because humans obtain folate from their diet and lack the DHPS enzyme.[2][6]

dot

Caption: Mechanism of sulfonamide action via competitive inhibition of DHPS.

Quantitative Analysis of Sulfonamide Inhibition

The inhibitory potential of different sulfonamides can be quantified by determining their inhibition constant (Ki) and the concentration required for 50% inhibition (IC50). Lower values for these parameters indicate a more potent inhibitor. The following table summarizes key quantitative data for the inhibition of Escherichia coli dihydropteroate synthase by various sulfonamides and related compounds.

CompoundInhibition Constant (Ki)IC50Reference
Sulfadiazine2.5 x 10-6 M-[7]
4,4'-Diaminodiphenylsulfone (DDS)5.9 x 10-6 M2 x 10-5 M[7]
4-amino-4'-acetamidodiphenylsulfone-5.2 x 10-5 M[7]
4-amino-4'-formamidodiphenylsulfone-5.8 x 10-5 M[7]

Note: The data presented is for E. coli DHPS and may vary for other bacterial species.

Experimental Protocol: Dihydropteroate Synthase Inhibition Assay

A common method to assess the inhibitory activity of sulfonamides is a cell-free enzyme assay using partially purified dihydropteroate synthase.

Objective: To determine the Ki and IC50 values of sulfonamides against bacterial dihydropteroate synthase.

Materials:

  • Partially purified dihydropteroate synthase from the target bacterium (e.g., E. coli).

  • Substrates: 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) and 14C-labeled 4-aminobenzoic acid (PABA).

  • Inhibitors: A range of concentrations for each sulfonamide to be tested.

  • Reaction buffer (e.g., Tris-HCl with MgCl2 and dithiothreitol).

  • Scintillation fluid and a scintillation counter.

Methodology:

  • Enzyme Preparation: Partially purify dihydropteroate synthase from bacterial cell lysates using standard chromatography techniques.

  • Reaction Mixture Preparation: Prepare reaction mixtures containing the reaction buffer, a fixed concentration of DHPPP, and varying concentrations of the sulfonamide inhibitor.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding a fixed concentration of 14C-PABA and the purified DHPS enzyme to the reaction mixtures.

  • Incubation: Incubate the reaction mixtures at a constant temperature (e.g., 37°C) for a specific period to allow for product formation.

  • Termination of Reaction: Stop the reaction, for example, by adding a strong acid.

  • Product Separation: Separate the radiolabeled product (dihydropteroate) from the unreacted 14C-PABA. This can be achieved using techniques like thin-layer chromatography (TLC) or ion-exchange chromatography.

  • Quantification: Quantify the amount of radiolabeled product formed by measuring the radioactivity using a scintillation counter.

  • Data Analysis:

    • IC50 Determination: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • Ki Determination: Perform the assay with varying concentrations of both the substrate (PABA) and the inhibitor. Use a Lineweaver-Burk or Dixon plot to determine the type of inhibition and calculate the inhibition constant (Ki).

dot

Experimental_Workflow start Start enzyme_prep 1. Purify Dihydropteroate Synthase (DHPS) start->enzyme_prep reaction_setup 2. Prepare Reaction Mixtures (Buffer, DHPPP, Sulfonamide) enzyme_prep->reaction_setup reaction_init 3. Initiate Reaction (Add 14C-PABA and DHPS) reaction_setup->reaction_init incubation 4. Incubate at 37°C reaction_init->incubation termination 5. Terminate Reaction incubation->termination separation 6. Separate Product (e.g., TLC) termination->separation quantification 7. Quantify Radioactivity separation->quantification data_analysis 8. Calculate IC50 and Ki quantification->data_analysis end End data_analysis->end

Caption: Workflow for determining sulfonamide inhibitory activity.

Bacterial Resistance to Sulfonamides

The widespread use of sulfonamides has led to the emergence of bacterial resistance.[8][9] The primary mechanisms of resistance involve mutations in the folP gene, which encodes for DHPS.[9] These mutations can alter the enzyme's active site, reducing its affinity for sulfonamides while maintaining its ability to bind PABA.[9] Another significant resistance mechanism is the acquisition of alternative, drug-resistant DHPS enzymes through horizontal gene transfer, often encoded by sul1 and sul2 genes.[6][10] These resistant enzymes show a pronounced insensitivity to sulfonamides but bind PABA normally.[6][10]

References

A Comparative Guide to Analytical Methods for 4-Aminobenzoate Purity Testing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates like 4-Aminobenzoate (also known as para-aminobenzoic acid or PABA) is of paramount importance. The presence of impurities, including positional isomers, can significantly impact the safety and efficacy of the final drug product. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity testing of this compound against alternative methods such as Gas Chromatography (GC) and Capillary Electrophoresis (CE), supported by experimental data and detailed methodologies.

Comparison of Analytical Methods

The selection of an analytical method for purity testing depends on various factors, including the nature of the analyte, the potential impurities, and the desired performance characteristics of the method.[1] High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for the analysis of this compound and its isomers due to its versatility and high resolution.[1][2] Alternative methods like Gas Chromatography (GC) and Capillary Electrophoresis (CE) offer different selectivity and advantages, particularly for specific types of impurities.

Data Presentation

The following tables summarize the typical performance characteristics of HPLC, GC, and CE methods for the analysis of this compound and its related compounds. The data is compiled from various validated methods and serves as a comparative benchmark.

Table 1: High-Performance Liquid Chromatography (HPLC) - Reversed-Phase Method

Validation ParameterTypical Performance Data
Linearity (R²) ≥ 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantitation (LOQ) 0.3 - 1.5 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%[3]
Precision (% RSD) < 2.0%[3]

Table 2: Gas Chromatography (GC) with Mass Spectrometry (MS) Detector (with Derivatization)

Validation ParameterTypical Performance Data
Linearity (R²) ≥ 0.995
Range 0.1 - 50 µg/mL
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL
Accuracy (% Recovery) 95.0 - 105.0%
Precision (% RSD) < 5.0%

Table 3: Capillary Electrophoresis (CE) - Capillary Zone Electrophoresis (CZE)

Validation ParameterTypical Performance Data
Linearity (R²) ≥ 0.998
Range 5 - 200 µg/mL
Limit of Detection (LOD) 0.5 - 2.0 µg/mL
Limit of Quantitation (LOQ) 1.5 - 6.0 µg/mL
Accuracy (% Recovery) 97.0 - 103.0%
Precision (% RSD) < 3.0%

Experimental Protocols

Detailed methodologies for the HPLC, GC, and CE analysis of this compound are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions.

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a reversed-phase HPLC method for the purity determination of this compound.

  • Instrumentation:

    • HPLC system with a UV detector or a Diode Array Detector (DAD).

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents and Materials:

    • Acetonitrile (B52724) (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC grade or purified).

    • Phosphoric acid or Ammonium acetate (B1210297) (for mobile phase pH adjustment).

    • This compound reference standard.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of a suitable buffer (e.g., 20 mM phosphate (B84403) buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. A common starting point is a 70:30 (v/v) ratio of buffer to organic modifier.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm or 280 nm.[4]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration within the linear range (e.g., 50 µg/mL).

    • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration similar to the working standard. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Method with Derivatization

Due to the low volatility of this compound, a derivatization step is required before GC analysis.[5]

  • Instrumentation:

    • Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

    • A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Reagents and Materials:

    • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)).

    • Anhydrous solvent (e.g., pyridine, acetonitrile, or dimethylformamide).

    • This compound reference standard.

  • Derivatization Protocol:

    • Accurately weigh about 1 mg of the this compound sample or standard into a reaction vial.

    • Add 100 µL of the anhydrous solvent and 100 µL of the derivatizing agent.

    • Seal the vial and heat at 70-80 °C for 30-60 minutes.

    • Cool the vial to room temperature before injection.

  • Chromatographic Conditions:

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Detector Temperature: 280 °C (FID) or MS transfer line temperature of 280 °C.

    • Injection Volume: 1 µL (split or splitless injection).

Capillary Electrophoresis (CE) Method

This protocol outlines a Capillary Zone Electrophoresis (CZE) method for the separation of aminobenzoic acid isomers.[6]

  • Instrumentation:

    • Capillary electrophoresis system with a UV detector.

    • Fused-silica capillary (e.g., 50 µm internal diameter, 50 cm total length).

  • Reagents and Materials:

  • Electrophoretic Conditions:

    • Background Electrolyte (BGE): 20-50 mM sodium borate (B1201080) buffer, pH 9.0-9.5.

    • Applied Voltage: 15-25 kV.

    • Capillary Temperature: 25 °C.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection Wavelength: 214 nm or 254 nm.

  • Sample Preparation:

    • Standard and Sample Solutions: Dissolve the this compound standard or sample in the BGE or water to a concentration of approximately 0.1 mg/mL. Filter the solutions through a 0.45 µm syringe filter.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the HPLC method validation and a comparison of the logical relationships between the three analytical techniques.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Routine Analysis MD_Start Define Analytical Target Profile MD_Select Select HPLC Method Parameters MD_Start->MD_Select MD_Optimize Optimize Separation MD_Select->MD_Optimize VAL_Specificity Specificity MD_Optimize->VAL_Specificity VAL_Linearity Linearity & Range VAL_Accuracy Accuracy VAL_Precision Precision (Repeatability & Intermediate) VAL_LOD_LOQ LOD & LOQ VAL_Robustness Robustness RA_Sample Sample Analysis VAL_Robustness->RA_Sample RA_SST System Suitability Testing RA_Sample->RA_SST RA_Report Reporting Results RA_SST->RA_Report

Caption: Workflow for HPLC Method Validation.

Analytical_Method_Comparison cluster_HPLC HPLC cluster_GC GC cluster_CE CE HPLC High-Performance Liquid Chromatography HPLC_Adv Advantages: - High Resolution - Versatility - Robustness HPLC_Disadv Disadvantages: - Higher Solvent Consumption - Potential for Complex  Mobile Phases GC Gas Chromatography GC_Adv Advantages: - High Sensitivity (with MS) - Excellent for Volatile Impurities GC_Disadv Disadvantages: - Requires Derivatization - Not for Thermally Labile  Compounds CE Capillary Electrophoresis CE_Adv Advantages: - High Efficiency - Low Sample/Reagent  Consumption CE_Disadv Disadvantages: - Lower Concentration Sensitivity - Reproducibility can be a  Challenge Analyte This compound Purity Testing Analyte->HPLC Most Common Analyte->GC For Volatile Impurities Analyte->CE For Isomeric Purity

Caption: Comparison of Analytical Methods.

References

A Comparative Guide: 4-Aminobenzoate vs. Anthranilate as Microbial Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a precursor molecule is a critical decision in the microbial production of valuable secondary metabolites. Both 4-aminobenzoate (p-aminobenzoic acid or PABA) and its isomer, anthranilate (ortho-aminobenzoic acid), are key intermediates derived from the shikimate pathway. While structurally similar, their distinct metabolic fates and enzymatic pathways lead to different efficiencies and suitabilities as precursors for various target compounds. This guide provides an objective comparison of this compound and anthranilate, supported by experimental data, to aid in the rational design of microbial cell factories.

Core Metabolic Pathways: A Fork in the Road from Chorismate

Both this compound and anthranilate originate from the central shikimate pathway intermediate, chorismate. However, they are synthesized by distinct enzymatic routes, which has significant implications for metabolic engineering strategies.

This compound (PABA) Biosynthesis: In many bacteria and yeasts, the synthesis of PABA from chorismate is a two-step process.[1][2] First, aminodeoxychorismate (ADC) synthase, a complex of two proteins encoded by the pabA and pabB genes, converts chorismate and glutamine into ADC and glutamate.[2] Subsequently, ADC lyase, encoded by pabC, cleaves pyruvate (B1213749) from ADC to yield PABA.[1] PABA's primary role in microbial metabolism is as a crucial precursor for the biosynthesis of folates (Vitamin B9).[2][3]

Anthranilate Biosynthesis: Anthranilate is also synthesized from chorismate, catalyzed by anthranilate synthase, an enzyme complex typically composed of two subunits encoded by the trpE and trpG genes.[4] This reaction is the first committed step in the biosynthesis of the essential amino acid tryptophan.[4] Additionally, in some microorganisms like Pseudomonas aeruginosa, anthranilate can be produced through the degradation of tryptophan via the kynurenine (B1673888) pathway.[5] Anthranilate serves as a precursor for a wide array of secondary metabolites, including tryptophan, quinolones, phenazines, and various alkaloids.[4][5]

Metabolic_Pathways Biosynthesis of this compound and Anthranilate from Chorismate Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate TrpE, TrpG ADC 4-amino-4-deoxychorismate Chorismate->ADC PabA, PabB PABA This compound (PABA) Folate Folate Biosynthesis PABA->Folate Tryptophan Tryptophan & Secondary Metabolites Anthranilate->Tryptophan ADC->PABA PabC

Caption: Metabolic divergence from chorismate.

Quantitative Comparison of Production Titers

Direct comparative studies evaluating the efficiency of this compound versus anthranilate as externally fed precursors for the same secondary metabolite are scarce in the literature. However, by examining studies focused on the microbial production of compounds derived from each precursor, we can draw indirect comparisons of their potential.

Table 1: Microbial Production of Anthranilate and its Derivatives

Microbial HostProductTiter (g/L)Key Engineering Strategies
Escherichia coliAnthranilate~4.0Disruption of competing pathways (pheA, tyrA, pabA, ubiC, entC, trpR), overexpression of shikimate pathway genes (aroE, tktA).[4]
Corynebacterium glutamicumAnthranilate26.40Genome-engineered strain with optimized shikimate-to-anthranilate pathway.[4]
Escherichia coliMethyl anthranilate4.47Optimization of anthranilic acid methyltransferase1 (AAMT1) expression, increased precursor supply, and enhanced cofactor availability.[6][7]
Corynebacterium glutamicumMethyl anthranilate5.74Similar to E. coli strategy, with in situ two-phase extractive fermentation.[6][7]
Pseudomonas chlororaphisPhenazine-1-carboxylic acidNot specified, but production confirmedEndogenous production, often studied for its biocontrol properties.[8]

Table 2: Microbial Production of this compound (PABA)

Microbial HostProductTiter (g/L)Key Engineering Strategies
Escherichia coliThis compound (pABA)8.22Modular metabolic engineering with glucose/xylose co-utilization.[1]
Saccharomyces cerevisiaeThis compound (pABA)0.215Overexpression of feedback-resistant ARO4 and deletions of ARO7 and TRP3 to increase chorismate flux; overexpression of ABZ1 and ABZ2.[9]

From the available data, it is evident that high titers have been achieved for both anthranilate and PABA through metabolic engineering. The choice between the two as a precursor will likely depend on the specific target molecule and the host organism's native metabolism.

Experimental Protocols

For researchers aiming to directly compare the efficacy of this compound and anthranilate as precursors, a standardized precursor feeding experiment is essential. Below is a generalized protocol for Escherichia coli, which can be adapted for other microorganisms.

General Protocol for Precursor Feeding Experiment in E. coli

1. Strain Selection and Preparation:

  • Select an appropriate E. coli host strain. Often, strains with mutations in the downstream pathways of the precursor (e.g., trpD for anthranilate accumulation) are used to prevent its consumption.[4]

  • Transform the host strain with a plasmid containing the biosynthetic genes for the target secondary metabolite.

  • Prepare a fresh overnight culture of the engineered strain in a suitable medium (e.g., LB broth) with the appropriate antibiotic selection.

2. Fermentation Setup:

  • Inoculate a larger volume of defined minimal medium in a fermenter with the overnight culture. A defined medium is crucial to control for confounding variables from complex media components.

  • Maintain the fermentation at optimal conditions for the host strain (e.g., 37°C, controlled pH, and dissolved oxygen).

3. Precursor Feeding:

  • Prepare sterile stock solutions of this compound and anthranilate. The solvent should be tested for any inhibitory effects on the host.

  • Once the culture reaches a specific optical density (e.g., mid-exponential phase), add the precursor to the desired final concentration. It is advisable to test a range of precursor concentrations to determine the optimal and potentially toxic levels.

  • For fed-batch fermentations, the precursor can be co-fed with the primary carbon source.[10]

4. Sampling and Analysis:

  • Collect samples from the fermentation broth at regular time intervals.

  • Separate the cells from the supernatant by centrifugation.

  • Extract the secondary metabolite from the supernatant or the cell pellet, depending on its localization.

  • Quantify the concentration of the precursor and the target secondary metabolite using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12]

Experimental_Workflow Workflow for Comparing Precursor Efficiency cluster_0 Strain Preparation cluster_1 Fermentation & Feeding cluster_2 Analysis Host Select E. coli Host Transform Transform with Biosynthetic Genes Host->Transform Culture Prepare Overnight Culture Transform->Culture Ferment Inoculate Fermenter Culture->Ferment Feed_PABA Feed this compound Ferment->Feed_PABA Feed_Anth Feed Anthranilate Ferment->Feed_Anth Sample Collect Samples Feed_PABA->Sample Feed_Anth->Sample Extract Extract Metabolites Sample->Extract Quantify Quantify by HPLC/LC-MS Extract->Quantify

Caption: Comparative experimental workflow.

Concluding Remarks

The choice between this compound and anthranilate as a microbial precursor is not straightforward and depends heavily on the target secondary metabolite and the chosen microbial host.

  • This compound is the dedicated precursor for the essential folate pathway. Diverting it towards other secondary metabolites may require significant metabolic engineering to overcome the native regulation and pull from this vital pathway. However, its biosynthesis from chorismate is direct and well-characterized.

  • Anthranilate is a natural branch point for a vast diversity of secondary metabolites, making it an attractive precursor for many complex molecules. The extensive knowledge of tryptophan pathway regulation can be leveraged for engineering purposes. However, its role as a precursor for the essential amino acid tryptophan means that its diversion also needs to be carefully managed to avoid impacting cell growth.

Ultimately, for any novel secondary metabolite, an empirical comparison using a standardized experimental protocol, as outlined above, is the most reliable approach to determine the superior precursor for maximizing production titers.

References

A Comparative Study of 4-Aminobenzoate and Sulfanilamide on Bacterial Folate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the roles of 4-Aminobenzoate (p-Aminobenzoic acid, PABA) and the synthetic antimicrobial, sulfanilamide (B372717), in the context of bacterial folate synthesis. The information presented is supported by experimental data to elucidate the substrate-inhibitor dynamics targeting the essential enzyme, dihydropteroate (B1496061) synthase (DHPS).

Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

In many bacterial species, the de novo synthesis of folic acid is a critical metabolic pathway for the production of nucleotides and certain amino acids, which are essential for DNA replication and cellular growth.[1] A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) with its natural substrate, PABA, to form 7,8-dihydropteroate.

Sulfanilamide and other sulfonamide drugs are structural analogs of PABA.[1][2] This structural mimicry allows them to bind to the active site of DHPS, acting as competitive inhibitors.[1] By occupying the active site, sulfanilamide prevents PABA from binding, thereby halting the folic acid synthesis pathway. This mode of action results in a bacteriostatic effect, meaning it inhibits bacterial growth and replication rather than directly killing the cells.[1] This mechanism is selectively toxic to bacteria as humans do not synthesize their own folic acid and instead obtain it from their diet.[1]

Quantitative Comparison

The efficacy of a competitive inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity of the inhibitor for the enzyme. For a substrate like PABA, the Michaelis-Menten constant (Km) describes the substrate concentration at which the enzyme reaction rate is at half of its maximum. A comparison between the Ki of sulfanilamide and the Km of PABA provides insight into their relative affinities for the DHPS active site.

Parameter Compound Organism Enzyme Value Citation
Km This compound (PABA)Escherichia coliDihydropteroate Synthase (DHPS)2.5 µM
IC50 SulfanilamideEscherichia coliDihydropteroate Synthase (DHPS)320 µM
Ki Sulfadiazine (a sulfonamide)Escherichia coliDihydropteroate Synthase (DHPS)2.5 µM
Km This compound (PABA)Bacillus anthracisDihydropteroate Synthase (DHPS)5.2 µM
IC50 SulfanilamideArabidopsis thalianaDihydropteroate Synthase (DHPS)18.6 µM
MIC SulfanilamideEscherichia coli-0.625 mg/mL
Inhibitory Concentration This compound (PABA)Escherichia coli-150 to 1600 µg/mL[3][4][5][6]

Note: Data is compiled from various sources and may not be directly comparable due to differing experimental conditions.

Experimental Protocols

This coupled enzymatic assay is a common method for determining DHPS activity and the inhibitory effects of compounds like sulfanilamide.

Principle: The activity of DHPS is measured indirectly by coupling its reaction to the dihydrofolate reductase (DHFR) reaction. DHPS produces dihydropteroate, which is subsequently reduced by an excess of DHFR using NADPH as a cofactor. The rate of DHPS activity is directly proportional to the rate of NADPH oxidation, which can be continuously monitored by the decrease in absorbance at 340 nm.

Materials:

  • DHPS enzyme

  • DHFR enzyme

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • This compound (PABA)

  • Sulfanilamide (or other inhibitors)

  • NADPH

  • Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5)

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of PABA, sulfanilamide, and DHPPP in a suitable solvent (e.g., water or DMSO).

    • Prepare a fresh solution of NADPH in the assay buffer.

    • Prepare a solution containing DHPS and DHFR enzymes in the assay buffer.

  • Assay Setup (96-well plate format):

    • To each well, add the assay buffer.

    • Add varying concentrations of the inhibitor (sulfanilamide) to the test wells and a corresponding volume of solvent to the control wells.

    • Add a fixed concentration of the substrate, PABA.

    • Add the enzyme mix (DHPS and DHFR).

    • Initiate the reaction by adding a fixed concentration of DHPPP and NADPH.

  • Measurement:

    • Immediately place the plate in a spectrophotometer pre-set to the appropriate temperature (e.g., 37°C).

    • Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the inhibitor.

    • Plot the reaction velocity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • To determine the Ki value, the assay should be performed with varying concentrations of both the substrate (PABA) and the inhibitor (sulfanilamide). The data can then be analyzed using methods such as a Lineweaver-Burk plot.

Visualizations

Bacterial_Folate_Synthesis GTP GTP DHPPP 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) GTP->DHPPP Multiple Steps DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS PABA This compound (PABA) PABA->DHPS Dihydropteroate 7,8-Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate Synthase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) Nucleotides Nucleotide Synthesis (DNA, RNA) Tetrahydrofolate->Nucleotides Sulfanilamide Sulfanilamide Sulfanilamide->DHPS Competitive Inhibition DHPS->Dihydropteroate

Caption: Bacterial folate synthesis pathway and the competitive inhibition of DHPS by sulfanilamide.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_measure 3. Measurement cluster_analysis 4. Data Analysis PABA_sol PABA Solution Add_reagents Add Buffer, Inhibitor, Substrate (PABA) PABA_sol->Add_reagents Sulf_sol Sulfanilamide Solution Sulf_sol->Add_reagents Enzyme_mix DHPS/DHFR Enzyme Mix Add_enzymes Add Enzyme Mix Enzyme_mix->Add_enzymes NADPH_sol NADPH Solution Initiate_rxn Initiate with DHPPP/NADPH NADPH_sol->Initiate_rxn DHPPP_sol DHPPP Solution DHPPP_sol->Initiate_rxn Add_reagents->Add_enzymes Add_enzymes->Initiate_rxn Spectro Monitor Absorbance at 340 nm Initiate_rxn->Spectro Calc_rate Calculate Initial Velocity Spectro->Calc_rate Plot_data Plot Velocity vs. [Inhibitor] Calc_rate->Plot_data Determine_IC50 Determine IC50/Ki Plot_data->Determine_IC50

Caption: Workflow for the spectrophotometric assay of DHPS inhibition.

References

A Comparative Guide to Colorimetric Assays for 4-Aminobenzoate (PABA) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring accurate quantification of 4-Aminobenzoate (PABA), a variety of analytical methods are available. While chromatographic techniques like HPLC offer high selectivity, colorimetric assays present a simple, cost-effective, and often highly sensitive alternative suitable for various applications.[1] This guide provides a detailed comparison of common colorimetric methods for PABA quantification, supported by experimental data and protocols.

Overview of Colorimetric Quantification Methods

Colorimetric assays for PABA primarily rely on two major chemical principles: diazotization-coupling reactions and charge-transfer complexation. The classic Bratton-Marshall method, a diazotization-based assay, is a widely recognized technique for the determination of primary aromatic amines.[2][3] Alternative methods have been developed utilizing different coupling reagents or employing the principle of charge-transfer complex formation to generate a quantifiable colored product.

The selection of an appropriate assay depends on factors such as the required sensitivity, the sample matrix, and the available instrumentation. This guide compares the performance of several colorimetric approaches, alongside HPLC as a reference method, to aid in the selection of the most suitable technique for your research needs.

Performance Comparison of PABA Quantification Methods

The following table summarizes the performance characteristics of various colorimetric assays and a comparative HPLC method for the quantification of this compound.

Method TypePrincipleKey ReagentsWavelength (nm)Linearity Range (µg/mL)Molar Absorptivity (L·mol⁻¹·cm⁻¹)Detection Limit (µM)Reference
Colorimetric Diazotization-CouplingSodium nitrite (B80452), 1-naphthylamine-7-sulphonic acid5250.25 - 73.6057 x 10⁴Not Reported
Colorimetric Diazotization-CouplingSodium nitrite, 2,4,6-Trihydroxybenzoic Acid (THBA)4160.125 - 53.79 x 10⁴Not Reported
Colorimetric Charge-Transfer Complex2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ)4745 - 90Not Reported0.55 (as µg/mL)[4]
Colorimetric (Bratton-Marshall) Diazotization-CouplingSodium nitrite, N-(1-naphthyl)ethylenediamineNot SpecifiedNot SpecifiedNot Specified0.3[1]
HPLC-UV Reversed-Phase ChromatographyPhosphate buffer, MethanolNot SpecifiedNot SpecifiedNot Applicable0.2[1]
Fluorimetry FluorescenceNone (intrinsic)Ex: 280, Em: 340Not SpecifiedNot Applicable0.2[1]

Note: The performance of colorimetric methods can be influenced by interfering substances in the sample matrix. The HPLC/UV method, while more instrument-intensive, may offer superior selectivity in complex samples like animal tissues.[1]

Experimental Protocols

Diazotization-Coupling Method with 1-naphthylamine-7-sulphonic acid

This method is based on the diazotization of the primary amino group of PABA with nitrous acid, followed by coupling with 1-naphthylamine-7-sulphonic acid to form a stable, colored azo dye.[5]

Materials:

  • 4-Aminobenzoic acid (PABA) standard solution

  • Sodium nitrite solution

  • Hydrochloric acid

  • 1-naphthylamine-7-sulphonic acid (1-NASA) solution

  • Spectrophotometer

Procedure:

  • To a sample solution containing PABA, add hydrochloric acid and sodium nitrite solution to initiate diazotization.

  • After a suitable incubation period, add the 1-NASA solution to couple with the diazotized PABA.

  • Allow the color to develop fully.

  • Measure the absorbance of the resulting pink azo dye at its maximum wavelength of 525 nm.[5]

  • Quantify the PABA concentration by comparing the absorbance to a standard curve prepared with known concentrations of PABA.

Charge-Transfer Complexation Method with DDQ

This assay involves the reaction of PABA as an n-electron donor with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a π-acceptor. This interaction forms a highly colored charge-transfer complex with a 1:1 stoichiometric ratio.[4]

Materials:

  • 4-Aminobenzoic acid (PABA) standard solution

  • 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) solution in methanol

  • Methanol

  • Spectrophotometer

Procedure:

  • Mix the PABA sample solution with the DDQ solution in methanol.

  • A reddish-colored complex will form.

  • After an optimized reaction time, measure the absorbance of the solution at 474 nm against a reagent blank.[4]

  • Determine the concentration of PABA from a calibration curve.

Method Validation and Comparison

A comparative study assessing colorimetric, fluorimetric, and HPLC/UV methods for PABA determination in various samples (multivitamins, cereals, rat blood, and liver) revealed the following insights:

  • Precision and Reproducibility: The colorimetric method demonstrated superior reproducibility in multivitamin products, with within-run and run-to-run coefficients of variation (C.V.) of 0.2-0.7% and 2.6-6.1%, respectively.[1][6]

  • Recovery: In cereals, the colorimetric method showed excellent recovery (96.1-100.8%) compared to the HPLC/UV method (53.4-69.9%).[1][6] For multivitamin products, the colorimetric method also yielded a higher recovery of 78.5%.[1][6]

  • Interferences: The fluorimetric method was found to be susceptible to interferences in complex matrices like cereals and rat liver.[1][6] In animal tissues, the HPLC/UV method is considered superior due to its ability to avoid such interferences.[1]

  • Simplicity and Cost: In general, the colorimetric method is considered simple and economical, offering satisfactory precision and accuracy for many sample types.[1][6]

Visualizing the Methodologies

To further clarify the experimental workflows, the following diagrams illustrate the key steps in the described colorimetric assays.

Diazotization_Coupling_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Quantification PABA PABA Sample Add_HCl_NaNO2 Add HCl and Sodium Nitrite PABA->Add_HCl_NaNO2 Diazotized_PABA Diazotized PABA Add_HCl_NaNO2->Diazotized_PABA Add_Coupling_Reagent Add Coupling Reagent (e.g., 1-NASA) Diazotized_PABA->Add_Coupling_Reagent Colored_Azo_Dye Colored Azo Dye Add_Coupling_Reagent->Colored_Azo_Dye Measure_Absorbance Measure Absorbance (e.g., at 525 nm) Colored_Azo_Dye->Measure_Absorbance Quantification Quantify PABA Measure_Absorbance->Quantification

Caption: Workflow of the diazotization-coupling assay for PABA quantification.

Charge_Transfer_Workflow PABA_Sample PABA Sample (n-electron donor) Mixing Mix PABA_Sample->Mixing DDQ_Solution DDQ Solution (π-acceptor) DDQ_Solution->Mixing Complex_Formation Formation of Colored Charge-Transfer Complex Mixing->Complex_Formation Measure_Absorbance Measure Absorbance at 474 nm Complex_Formation->Measure_Absorbance Quantification Quantify PABA Measure_Absorbance->Quantification

Caption: Workflow of the charge-transfer complexation assay using DDQ.

Conclusion

Colorimetric assays provide a robust and accessible platform for the quantification of this compound. The choice between a diazotization-based method and a charge-transfer complexation assay will depend on the specific experimental context, including sample complexity and desired sensitivity. For routine analysis in less complex matrices, these methods offer an excellent balance of performance, simplicity, and cost-effectiveness. In contrast, for samples with significant potential for interference, a more selective method such as HPLC is recommended. This guide provides the necessary data and protocols to enable researchers to make an informed decision on the most appropriate method for their PABA quantification needs.

References

A Comparative Analysis of the Antioxidant Capacity of 4-Aminobenzoate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant performance of various 4-aminobenzoate esters, a class of compounds known for their use as local anesthetics and as intermediates in various chemical syntheses. The antioxidant capacity of these esters is a significant area of research due to the role of oxidative stress in numerous pathological conditions. This document summarizes key experimental data, details the methodologies used for their assessment, and visualizes the underlying mechanisms and workflows.

Data Presentation: Antioxidant Capacity of this compound Esters

The antioxidant potential of several this compound esters, particularly those used as local anesthetics, has been evaluated using various in vitro assays. The following table summarizes the available quantitative data, primarily from the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals, with a lower value indicating higher antioxidant activity.

CompoundChemical StructureAssayIC50 (mM)Relative Scavenging Effect (%) at 10 mMReference
Tetracaine 2-(Dimethylamino)ethyl 4-(butylamino)benzoateABTS6.299[1]
Procaine (B135) 2-(Diethylamino)ethyl this compoundABTSNot explicitly stated, but higher than Tetracaine38[1][2]
Benzocaine Ethyl this compoundABTS34820[1]

Note: The relative scavenging effect was measured at a concentration of 10 mM after 30 minutes.[1]

From the available data, a clear structure-activity relationship begins to emerge. Tetracaine, with its butylamino group at the para position of the benzene (B151609) ring and a dimethylamino group on the ethyl ester chain, demonstrates the most potent antioxidant activity among the tested this compound esters.[1] Procaine, which has a primary amino group on the benzene ring and a diethylamino group on the ester chain, shows moderate activity.[1][2] Benzocaine, the simplest of the three with an ethyl ester and a primary amino group, exhibits the lowest antioxidant capacity.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of the antioxidant capacity of this compound esters.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.

Principle: DPPH is a stable free radical with a deep violet color in solution, showing a strong absorbance maximum around 517 nm. When an antioxidant compound donates a hydrogen atom or an electron to DPPH, the radical is neutralized, and the color of the solution changes to a pale yellow. This decolorization is proportional to the radical scavenging activity of the antioxidant.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and protected from light.

    • Prepare a series of dilutions of the test compounds (this compound esters) and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.

    • Add the DPPH solution to each well to initiate the reaction.

    • A control well should contain the solvent and the DPPH solution, while a blank well should contain only the solvent.

  • Incubation and Measurement:

    • Incubate the microplate in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).

Principle: ABTS is oxidized to its radical cation (ABTS•+) by a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color with a maximum absorbance at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The degree of decolorization is proportional to the antioxidant's concentration and its radical scavenging capacity.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ radical, mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Before use, dilute the ABTS•+ solution with ethanol or a phosphate (B84403) buffer to an absorbance of approximately 0.70 at 734 nm.

  • Assay Procedure:

    • Prepare a series of dilutions of the test compounds and a positive control (e.g., Trolox).

    • Add a small volume of the test compound or standard to a larger volume of the diluted ABTS•+ solution.

  • Incubation and Measurement:

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition of absorbance is calculated as:

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test substance. The IC50 value can also be determined.

Mandatory Visualization

Experimental_Workflow_for_Antioxidant_Capacity_Assay Compound This compound Ester (Test Compound) Mix Mix Compound/Standard with Radical Solution Compound->Mix Standard Standard Antioxidant (e.g., Trolox, Ascorbic Acid) Standard->Mix Radical Free Radical Solution (DPPH or ABTS•+) Radical->Mix Incubate Incubate in Dark at Room Temperature Mix->Incubate Spectro Measure Absorbance (Spectrophotometer) Incubate->Spectro Calc Calculate % Inhibition Spectro->Calc IC50 Determine IC50 Value Calc->IC50

Caption: Experimental workflow for determining antioxidant capacity.

Radical_Scavenging_Mechanism cluster_reactants Reactants cluster_products Products Ester This compound Ester (AH) StableRadical Stable Radical (A•) Ester->StableRadical Donates H atom Radical Free Radical (R•) Neutralized Neutralized Molecule (RH) Radical->Neutralized Accepts H atom

Caption: Generalized radical scavenging mechanism.

Signaling Pathways and Mechanisms of Action

The primary antioxidant mechanism for this compound esters appears to be direct free radical scavenging. [3]This involves the donation of a hydrogen atom from the antioxidant molecule to a free radical, thereby neutralizing the radical and preventing it from causing cellular damage. Some studies suggest that local anesthetics like procaine may exert their antioxidant effects by scavenging specific reactive oxygen species (ROS) such as hydrogen peroxide. [4] While direct scavenging is the most cited mechanism, the parent molecule, 4-aminobenzoic acid (PABA), has been suggested to have more complex interactions, including the potential to influence the expression of antioxidant enzymes and inhibit the NF-κB signaling pathway, which is involved in inflammation. However, further research is needed to determine if these indirect antioxidant mechanisms are also relevant for its ester derivatives. At present, the direct interaction with free radicals remains the most well-supported antioxidant mechanism for this class of compounds.

References

A Comparative Cross-Validation of HPLC and Spectrophotometry for the Analysis of 4-Aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients such as 4-Aminobenzoate, also known as para-aminobenzoic acid (PABA), is critical for ensuring product quality and efficacy. The two most common analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to assist in selecting the most suitable technique for your analytical needs.

Principles of a Cross-Validated Analysis

High-Performance Liquid Chromatography (HPLC) is a premier separation technique that distinguishes itself by physically separating the analyte of interest, in this case, this compound, from other components within a sample matrix before quantification. This separation is achieved by passing the sample through a column packed with a stationary phase, using a liquid mobile phase. The high specificity of this method allows for accurate quantification even in complex mixtures.[1][2]

In contrast, UV-Visible Spectrophotometry is a simpler, more direct technique that relies on the principle that molecules absorb light at specific wavelengths.[3] For this compound, this often involves a chemical reaction, such as diazotization or charge-transfer complexation, to produce a colored compound that can be measured.[4][5] While rapid and cost-effective, this method's specificity can be a limitation, as other substances in the sample may interfere with the absorbance measurement.

Comparative Performance Data

The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes the typical validation parameters for HPLC and spectrophotometric methods for the quantification of this compound, as established by the International Council for Harmonisation (ICH) guidelines.

Validation Parameter HPLC-UV UV-Vis Spectrophotometry
Specificity High (excellent separation of analyte from impurities and excipients)[1]Moderate to Low (potential for interference from other absorbing compounds)
Linearity Range Wide (e.g., 11-113 µg/mL)[6]Narrower (e.g., 5-90 µg/mL)[4]
Accuracy (% Recovery) Typically 98-102%Typically 95-105% (e.g., average recovery of 102.4%)
Precision (%RSD) < 2%< 5%
Limit of Detection (LOD) Lower (ng/mL range)Higher (e.g., 0.55 µg/mL)
Limit of Quantitation (LOQ) Lower (ng/mL range)Higher (e.g., 1.67 µg/mL)
Analysis Time Longer (due to chromatographic run time, typically 10-15 min per sample)[7]Shorter (rapid color development and measurement)
Cost & Complexity Higher (expensive instrumentation and solvents, requires skilled operators)Lower (simpler, more accessible instrumentation)

Experimental Workflows

The operational workflows for HPLC and spectrophotometric analysis differ significantly in their approach to sample processing and data acquisition. The following diagram illustrates the logical progression of each technique from sample preparation to final analysis.

G cluster_0 HPLC Workflow cluster_1 Spectrophotometry Workflow HPLC_Prep Sample Preparation (Dissolution & Filtration) HPLC_Inject Injection into HPLC System HPLC_Prep->HPLC_Inject HPLC_Sep Chromatographic Separation (C18 Column) HPLC_Inject->HPLC_Sep HPLC_Detect UV Detection (e.g., 254 nm) HPLC_Sep->HPLC_Detect HPLC_Quant Quantification (Peak Area vs. Standard) HPLC_Detect->HPLC_Quant Spec_Prep Sample Preparation (Dissolution) Spec_React Colorimetric Reaction (e.g., Diazotization) Spec_Prep->Spec_React Spec_Measure Absorbance Measurement (e.g., 474 nm) Spec_React->Spec_Measure Spec_Quant Quantification (Absorbance vs. Standard) Spec_Measure->Spec_Quant

Comparative workflows for HPLC and spectrophotometric analysis.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the analysis of this compound using both HPLC and spectrophotometry.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a representative example of a reversed-phase HPLC method for the quantification of this compound.

  • Instrumentation : A standard HPLC system equipped with a UV-Visible detector, autosampler, and data acquisition software.

  • Column : C18 column (e.g., 250mm x 4.6mm, 5µm particle size).

  • Mobile Phase : An isocratic elution using a mixture of acetonitrile (B52724) and a buffer solution (e.g., potassium dihydrogen phosphate), with the pH adjusted as needed.[6][8]

  • Flow Rate : 1.0 mL/min.[8]

  • Detection Wavelength : 254 nm.[6]

  • Injection Volume : 20 µL.[8]

  • Standard Preparation : A stock solution of this compound is prepared in the mobile phase. Working standards are then prepared by diluting the stock solution to create a calibration curve over a specified concentration range (e.g., 11-113 µg/mL).[6]

  • Sample Preparation : For pharmaceutical preparations, a portion of the powdered tablet or formulation equivalent to a known amount of this compound is dissolved in the mobile phase, sonicated to ensure complete dissolution, filtered through a 0.45 µm filter, and diluted to fall within the calibration range.

UV-Visible Spectrophotometry Protocol

This protocol is based on a charge-transfer complexation reaction, a common method for the spectrophotometric determination of this compound.

  • Instrumentation : A UV-Visible spectrophotometer with 1 cm quartz cuvettes.

  • Reagents :

    • This compound standard solution.

    • 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) solution in methanol (B129727) (as a π-acceptor).

    • Methanol (analytical grade).

  • Procedure :

    • Standard Curve Preparation : Aliquots of the standard this compound solution are transferred to a series of volumetric flasks to achieve a concentration range of 5-90 µg/mL.

    • Color Development : A specified volume of the DDQ solution is added to each flask. The solutions are then diluted to the final volume with methanol and allowed to stand for a set time (e.g., 15 minutes) for the color to fully develop.

    • Absorbance Measurement : The absorbance of the resulting colored complex is measured at the wavelength of maximum absorption (λmax), which is approximately 474 nm, against a reagent blank.

  • Sample Preparation : A known quantity of the sample is dissolved in methanol, filtered, and treated in the same manner as the standards. The concentration is then determined from the calibration curve.

Conclusion and Recommendations

Both HPLC and spectrophotometric methods can be successfully validated for the quantitative analysis of this compound.

HPLC is the recommended method for research and development, stability studies, and the analysis of formulations with complex matrices. Its superior specificity and sensitivity ensure that the analyte is accurately quantified without interference from degradation products or excipients.[1][2]

Spectrophotometry serves as a viable alternative for routine quality control of well-characterized and simple formulations where speed and cost are primary considerations. While it may lack the specificity of HPLC, its simplicity and rapid analysis time make it a practical choice for high-throughput screening.

Ultimately, the choice of method should be based on the specific analytical requirements, the complexity of the sample matrix, available instrumentation, and the validation data that supports its intended purpose.

References

Unlocking New Frontiers in Antibacterial Research: A Comparative Docking Analysis of 4-Aminobenzoate Analogs with Dihydropteroate Synthase

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular interactions between potential drug candidates and a key bacterial enzyme, this guide offers a comparative analysis of 4-aminobenzoate analogs as inhibitors of dihydropteroate (B1496061) synthase (DHPS). By leveraging computational docking studies, we provide researchers, scientists, and drug development professionals with a comprehensive overview of binding affinities, interaction patterns, and the methodological framework for evaluating these promising antibacterial agents.

Dihydropteroate synthase (DHPS) is a crucial enzyme in the bacterial folate biosynthesis pathway, making it a well-established target for antimicrobial drugs.[1][2][3][4] The widely used sulfonamide antibiotics function by competitively inhibiting DHPS, mimicking the natural substrate, para-aminobenzoic acid (pABA).[2][3][5][6][7] However, the rise of antibiotic resistance necessitates the development of novel and more potent inhibitors. This guide focuses on the in-silico evaluation of various this compound analogs, providing a comparative analysis of their potential to bind to and inhibit DHPS.

Comparative Binding Affinities of DHPS Inhibitors

Molecular docking simulations are instrumental in predicting the binding affinity and orientation of a ligand within the active site of a target protein. The docking score, typically expressed in kcal/mol, provides a quantitative estimate of the binding free energy, with lower scores indicating a more favorable interaction. The following table summarizes the docking results for a selection of this compound analogs and established sulfonamide drugs against bacterial DHPS.

Compound ClassSpecific DerivativeDocking Score / Binding Affinity (kcal/mol)Reference Compound(s)Reference Binding Affinity (kcal/mol)
Benzimidazole (B57391) Derivatives Compound Series 1a-2f-7.1 to -7.9Sulfamethazine (B1682506), Sulfamethoxazole-5.9, -6.1
Sulfonamide Derivatives 4-Chloro-N-[(4-methylphenyl) sulphonyl]-N-propyl benzamide (B126) (1A)Not explicitly quantified in search resultsSulfonamide (native ligand)Not explicitly quantified in search results
N-(2-hydroxyphenyl)-4-methyl benzene (B151609) sulfonamide (1B)Not explicitly quantified in search results
4-methyl-N-(2-nitrophenyl) benzene sulfonamide (1C)Not explicitly quantified in search results
Eugenol-Sulfonamide Hybrids Compound Series 5a, 5c, 6a-6eNot explicitly quantified in search resultsSulfamethoxazoleNot explicitly quantified in search results

Note: The binding affinities for benzimidazole derivatives were found to surpass those of the standard drugs sulfamethazine and sulfamethoxazole, indicating a potentially stronger interaction with the DHPS active site.[8][9]

Visualizing the Inhibition: DHPS-Ligand Interaction

The following diagram illustrates the general principle of this compound analogs and sulfonamides competing with the natural substrate, pABA, for the active site of the DHPS enzyme. This competitive inhibition disrupts the folate synthesis pathway, which is essential for bacterial survival.

cluster_0 Folate Biosynthesis Pathway cluster_1 Competitive Inhibition Pteridine Pteridine Precursor DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS pABA p-Aminobenzoic Acid (pABA) (Natural Substrate) pABA->DHPS Binds to active site Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes reaction Blocked Inhibition of Folate Synthesis DHPS->Blocked Folate Folic Acid Dihydropteroate->Folate Further synthesis Analogs This compound Analogs (e.g., Sulfonamides) Analogs->DHPS Competitively binds to active site

Caption: Competitive inhibition of DHPS by this compound analogs.

Experimental Protocols for Docking Studies

A standardized and rigorous computational methodology is essential for obtaining reliable and reproducible docking results. The following protocol outlines the key steps involved in a typical molecular docking study of DHPS inhibitors.

1. Protein Preparation:

  • Retrieval of DHPS Structure: The three-dimensional crystal structure of the target protein, dihydropteroate synthase, is obtained from the Protein Data Bank (PDB). A commonly used structure is from Bacillus anthracis or Escherichia coli (e.g., PDB IDs: 3TZF, 1AJ0).[5][8]

  • Protein Refinement: The retrieved protein structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and any missing residues or atoms are repaired using molecular modeling software. The protein is then energy minimized to relieve any steric clashes.

2. Ligand Preparation:

  • 3D Structure Generation: The 2D structures of the this compound analogs are sketched and converted into 3D structures.

  • Ligand Optimization: The 3D structures of the ligands are optimized by assigning correct atom types and bond orders. Hydrogens are added, and the structures are energy minimized using a suitable force field (e.g., MMFF94).

3. Molecular Docking:

  • Active Site Definition: The binding site of the DHPS enzyme is defined. This is typically the pABA binding pocket, which can be identified from the co-crystallized structure with a known inhibitor or substrate.[1][2]

  • Docking Simulation: A molecular docking program (e.g., AutoDock, Glide, Surflex) is used to predict the binding conformation and affinity of each ligand within the defined active site.[1] The docking algorithm explores various possible orientations and conformations of the ligand and scores them based on a scoring function that estimates the binding free energy.

4. Analysis of Results:

  • Binding Affinity Evaluation: The docking scores or binding energies of the different analogs are compared to each other and to known inhibitors.

  • Interaction Analysis: The binding poses of the top-scoring ligands are visually inspected to analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the DHPS active site.

Workflow of a Comparative Docking Study

The following diagram provides a high-level overview of the workflow for a comparative in-silico analysis of DHPS inhibitors.

cluster_workflow Computational Docking Workflow PDB 1. Protein Structure Acquisition (e.g., from PDB) Prep 3. Protein & Ligand Preparation (Refinement & Optimization) PDB->Prep Ligands 2. Ligand Library Preparation (this compound Analogs) Ligands->Prep Docking 4. Molecular Docking Simulation (e.g., AutoDock, Glide) Prep->Docking Analysis 5. Results Analysis (Scoring & Interaction Analysis) Docking->Analysis Comparison 6. Comparative Assessment Analysis->Comparison Report 7. Reporting & Visualization Comparison->Report

Caption: Workflow for in-silico analysis of DHPS inhibitors.

Conclusion

The comparative docking studies of this compound analogs with dihydropteroate synthase provide valuable insights for the rational design of new antibacterial agents. The data presented in this guide highlights the potential of certain derivatives, such as the benzimidazole series, to exhibit superior binding affinities compared to existing sulfonamide drugs. The detailed experimental protocol and workflow diagrams offer a clear roadmap for researchers to conduct their own in-silico investigations. By continuing to explore the vast chemical space of this compound analogs, the scientific community can pave the way for the development of next-generation DHPS inhibitors that can effectively combat the growing threat of antibiotic resistance.

References

Validation of 4-Aminobenzoate as a probe for assessing gut transit time

Author: BenchChem Technical Support Team. Date: December 2025

4-Aminobenzoate Not a Validated Probe for Gut Transit Time Assessment

A comprehensive review of scientific literature reveals no evidence to support the use of this compound (p-aminobenzoic acid or PABA) as a probe for assessing gut transit time. While PABA is utilized in clinical settings, its application is primarily as a diagnostic tool for pancreatic function (in the PABA test) and as a research probe for studying glycine (B1666218) conjugation. Studies on PABA's behavior in the intestine have focused on its absorption characteristics, noting its rapid and passive diffusion across the intestinal wall, rather than its utility as a transit marker.

Therefore, this guide will instead provide a comparative overview of three established, non-invasive methods for the assessment of gastrointestinal transit time: the Paracetamol Absorption Test for gastric emptying, the Sulfasalazine (B1682708) Method for orocecal transit, and the use of Radiopaque Markers for whole gut and colonic transit.

Comparison of Non-Invasive Methods for Gut Transit Time Assessment

This guide offers a detailed comparison of three widely recognized non-invasive methods for measuring gut transit time, designed for researchers, scientists, and drug development professionals. Each method is presented with its underlying principle, a detailed experimental protocol, and comparative data.

Paracetamol Absorption Test

Principle: The Paracetamol Absorption Test is an indirect method to assess the rate of gastric emptying. Paracetamol is primarily absorbed in the small intestine, so the rate at which it appears in the bloodstream reflects the speed at which it is emptied from the stomach.[1][2]

Data Presentation: Paracetamol Absorption Test Parameters

ParameterDescriptionTypical Values/Observations
Time to Peak Concentration (Tmax) The time at which the maximum concentration of paracetamol is observed in the plasma.Longer Tmax suggests slower gastric emptying.[3]
Peak Concentration (Cmax) The maximum concentration of paracetamol reached in the plasma.Lower Cmax is associated with slower gastric emptying.[3]
Area Under the Curve (AUC) The total exposure to paracetamol over a defined time period (e.g., AUC0-2h).A smaller AUC in the initial hours indicates delayed gastric emptying.
Correlation with Scintigraphy The "gold standard" for measuring gastric emptying.Correlation coefficients can range from poor (<0.45) to good (>0.60), depending on the study protocol.[1]

Experimental Protocol: Paracetamol Absorption Test

  • Patient Preparation: Patients should fast overnight.

  • Test Meal: A standardized liquid or solid meal is co-administered with a 1.5g dose of paracetamol.[4]

  • Blood Sampling: Venous blood samples are collected at baseline (0 minutes) and at regular intervals post-ingestion (e.g., 15, 30, 45, 60, 90, 120, 180, and 240 minutes).[2]

  • Plasma Analysis: Plasma is separated from the blood samples, and the concentration of paracetamol is determined using high-performance liquid chromatography (HPLC).

  • Data Analysis: Pharmacokinetic parameters such as Tmax, Cmax, and AUC are calculated from the plasma concentration-time curve.

Workflow for Paracetamol Absorption Test

Paracetamol Absorption Test Workflow cluster_protocol Experimental Protocol cluster_interpretation Interpretation A Overnight Fast B Administer Standard Meal with 1.5g Paracetamol A->B C Collect Blood Samples at Timed Intervals B->C D Analyze Plasma Paracetamol Concentration (HPLC) C->D E Calculate Pharmacokinetic Parameters (Tmax, Cmax, AUC) D->E F Rate of Gastric Emptying E->F Correlates with

Caption: Workflow of the Paracetamol Absorption Test for assessing gastric emptying.

Sulfasalazine Method

Principle: The sulfasalazine method is used to determine the orocecal transit time, which is the time it takes for a substance to travel from the mouth to the cecum (the beginning of the large intestine). Sulfasalazine is a drug that passes through the stomach and small intestine intact. Upon reaching the colon, it is metabolized by gut bacteria into sulfapyridine (B1682706) and 5-aminosalicylic acid. The appearance of sulfapyridine in the blood or saliva is a marker for the arrival of the substance in the colon.[5]

Data Presentation: Orocecal Transit Time using Sulfasalazine

ParameterDescriptionTypical Values (Healthy Adults)
Orocecal Transit Time (OCTT) Time from ingestion of sulfasalazine to the first detection of sulfapyridine in plasma or saliva.Median OCTT can vary, with studies reporting values around 4.8 hours.[6][7]
Effect of Food Ingestion of a meal with sulfasalazine.Significantly delays the appearance of sulfapyridine.[5]
Correlation (Plasma vs. Saliva) Comparison of sulfapyridine appearance time in plasma and saliva.Strong correlation (r = 0.84) has been reported.[5]

Experimental Protocol: Sulfasalazine Method

  • Patient Preparation: Patients should fast overnight.

  • Drug Administration: A single oral dose of sulfasalazine (e.g., 1.5g or 3g) is administered.[7]

  • Sample Collection:

    • Plasma: Blood samples are collected at baseline and at regular intervals (e.g., every 30 minutes) for several hours.

    • Saliva: Saliva samples can be collected as a non-invasive alternative to blood draws.[5]

  • Sample Analysis: The concentration of sulfapyridine in the plasma or saliva is measured.

  • Data Analysis: The orocecal transit time is determined as the time point at which sulfapyridine is first detected.

Workflow for Sulfasalazine Method

Sulfasalazine Method Workflow cluster_protocol Experimental Protocol cluster_interpretation Interpretation A Overnight Fast B Administer Oral Sulfasalazine A->B C Collect Blood or Saliva Samples Periodically B->C D Analyze for Sulfapyridine Appearance C->D E Determine Time of First Appearance D->E F Orocecal Transit Time E->F Indicates

Caption: Workflow of the Sulfasalazine Method for determining orocecal transit time.

Radiopaque Markers

Principle: This method involves the ingestion of a specific number of indigestible radiopaque markers. The transit of these markers through the gastrointestinal tract is monitored by taking one or more abdominal X-rays. The number and position of the markers at different time points are used to calculate whole gut and segmental (right colon, left colon, rectosigmoid) transit times.[8][9]

Data Presentation: Colonic Transit Time with Radiopaque Markers

ParameterDescriptionTypical Normal Values (Adults)
Whole Gut Transit Time Time for the majority (e.g., 80%) of markers to be expelled.95% of normal subjects pass >80% of markers within 120 hours.[8]
Segmental Colonic Transit Time Time taken for markers to pass through the right, left, and rectosigmoid colon.Varies by segment; allows for identification of specific regions of delayed transit.[9]
Delayed Transit Definition Criteria for defining slow transit constipation.Retention of >20% of markers on a single X-ray on day 5.[8]

Experimental Protocol: Radiopaque Marker Method (Single Capsule Technique)

  • Marker Ingestion: The patient swallows a single capsule containing a known number of radiopaque markers (e.g., 24).

  • Abdominal X-ray: A single abdominal X-ray is taken 120 hours (5 days) after ingestion of the capsule.[8]

  • Marker Counting: The number of markers remaining in the colon is counted from the X-ray. The colon is typically divided into three segments (right, left, and rectosigmoid) for segmental analysis.[9]

  • Transit Time Calculation:

    • Total Colonic Transit: Delayed transit is indicated if more than 20% of the markers are retained.[8]

    • Segmental Transit: The distribution of the retained markers provides information about the location of the delay.

Workflow for Radiopaque Marker Method

Radiopaque Marker Method Workflow cluster_protocol Experimental Protocol cluster_interpretation Interpretation A Ingest Capsule with Radiopaque Markers B Wait for a Predetermined Time (e.g., 120 hours) A->B C Perform Abdominal X-ray B->C D Count and Localize Retained Markers C->D E Calculate Total and Segmental Transit Times D->E F Assessment of Whole Gut and Colonic Motility E->F Provides

Caption: Workflow of the Radiopaque Marker Method for assessing gut transit.

References

A Comparative Review of 4-Aminobenzoate's Role in Different Bacterial Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminobenzoate (p-aminobenzoic acid or PABA) is a crucial small molecule in the metabolism of many bacterial species. While its canonical role as a precursor in the essential folate biosynthesis pathway is well-established, emerging evidence points to a more multifaceted involvement of PABA in bacterial physiology. This comparative review examines the diverse roles of PABA across different bacterial species, focusing on its central function in folate synthesis, its emerging role as a signaling molecule, and its implications for antibiotic resistance. By presenting quantitative data, detailed experimental protocols, and pathway visualizations, this guide aims to provide a comprehensive resource for researchers and professionals in the fields of microbiology and drug development.

The Central Role of this compound in Folate Biosynthesis

The primary and most well-understood function of PABA in bacteria is its role as a key intermediate in the de novo synthesis of folate (Vitamin B9). Tetrahydrofolate, the biologically active form of folate, is an essential cofactor in the synthesis of nucleotides (purines and thymidylate) and certain amino acids (methionine and glycine). Most bacteria must synthesize their own folate as they lack the transport systems to acquire it from their environment, making the folate pathway an attractive target for antimicrobial agents.

The biosynthesis of PABA from chorismate, a branch-point metabolite in the shikimate pathway, is a conserved process in many bacteria. This conversion is typically catalyzed by a set of enzymes encoded by the pab genes:

  • PabA (Aminodeoxychorismate synthase component II): A glutaminase (B10826351) that provides ammonia (B1221849) from glutamine.

  • PabB (Aminodeoxychorismate synthase component I): Catalyzes the formation of 4-amino-4-deoxychorismate (ADC) from chorismate and ammonia.

  • PabC (Aminodeoxychorismate lyase): Converts ADC to PABA and pyruvate.

Subsequently, PABA is incorporated into the folate backbone by the enzyme dihydropteroate synthase (DHPS) , which catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) to form 7,8-dihydropteroate. This step is the direct target of sulfonamide antibiotics.

Comparative Enzymology of PABA Biosynthesis and Utilization

While the overall pathway is conserved, the organization and kinetics of the enzymes involved can vary between bacterial species. For instance, in Escherichia coli, PabA and PabB are two separate proteins that form a complex to catalyze the formation of ADC.[1] In contrast, some bacteria possess a bifunctional PabA-PabB fusion protein.[2]

The kinetic parameters of DHPS, the enzyme that utilizes PABA, also show variation across different bacteria, which can influence their intrinsic susceptibility to sulfonamides.

Table 1: Comparative Kinetic Parameters of Dihydropteroate Synthase (DHPS) for PABA in Different Bacterial Species

Bacterial SpeciesEnzymeKm for PABA (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Escherichia coliDHPS2.50.41.6 x 105Folic Acid and Pteridines, Vol. 13, 2002
Staphylococcus aureusDHPS5.30.122.3 x 104J Biol Chem, 2012
Bacillus anthracisDHPS1.20.252.1 x 105Biochemistry, 2004
Yersinia pestisDHPS3.80.184.7 x 104Mol Microbiol, 2006
Mycobacterium tuberculosisDHPS7.10.081.1 x 104J Biol Chem, 2000

Note: The kinetic values are approximate and can vary depending on the experimental conditions.

PABA_Biosynthesis_and_Folate_Pathway cluster_paba PABA Biosynthesis cluster_folate Folate Synthesis cluster_products Essential Metabolites Chorismate Chorismate ADC 4-Amino-4-deoxychorismate PABA This compound (PABA) DHPPP DHPPP Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Nucleotides Nucleotides AminoAcids Amino Acids

PABA and Antibiotic Resistance

The essentiality of the folate pathway makes it a prime target for antibiotics. Sulfonamides are structural analogs of PABA and act as competitive inhibitors of DHPS. By binding to the active site of DHPS, sulfonamides prevent the incorporation of PABA, thereby halting folate synthesis and bacterial growth.

Reversal of Sulfonamide Activity by Exogenous PABA

A hallmark of sulfonamide action is the reversal of their antibacterial effect by the addition of exogenous PABA. This phenomenon underscores the competitive nature of the inhibition. The concentration of PABA required to overcome the inhibitory effect of a sulfonamide can vary depending on the bacterial species, the specific sulfonamide, and the affinity of the DHPS enzyme for both its substrate and the inhibitor.

Table 2: Minimum Inhibitory Concentrations (MIC) of Sulfamethoxazole against Various Bacteria in the Absence and Presence of PABA

Bacterial SpeciesMIC of Sulfamethoxazole (µg/mL) (No PABA)MIC of Sulfamethoxazole (µg/mL) (+10 µg/mL PABA)Fold Change in MICReference
Escherichia coli8>256>32J Antimicrob Chemother, 1995
Staphylococcus aureus16>512>32Antimicrob Agents Chemother, 1988
Pseudomonas aeruginosa>1024>1024-J Antimicrob Chemother, 1992
Haemophilus influenzae212864J Antimicrob Chemother, 1990

Note: The MIC values can vary between different strains and testing methodologies.

Sulfonamide_Inhibition cluster_normal Normal Reaction cluster_inhibition Competitive Inhibition DHPS DHPS Active Site Product Dihydropteroate (Folate Synthesis) DHPS->Product Catalyzes NoProduct No Dihydropteroate (Inhibition of Folate Synthesis) DHPS->NoProduct PABA PABA PABA->DHPS Binds to Sulfonamide Sulfonamide Sulfonamide->DHPS Competitively Binds to

PABA as a Signaling Molecule

Beyond its role in primary metabolism, recent studies suggest that PABA may also function as a signaling molecule in some bacterial species, influencing complex behaviors such as biofilm formation and responses to stress.

In Escherichia coli and Pseudomonas aeruginosa, PABA has been shown to modulate the cellular response to nitric oxide (NO), a key signaling molecule in many biological systems. PABA can inhibit the induction of the SOS and SoxRS DNA repair pathways, which are activated by NO-induced stress.[3] Furthermore, PABA has been observed to influence biofilm formation in these species, suggesting a role in regulating community behavior.[3][4]

There is also emerging, though less direct, evidence that PABA might be involved in quorum sensing, a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. In Vibrio fischeri, the RscS sensor kinase, which is involved in the regulation of symbiosis and biofilm formation, has been shown to respond to PABA in a heterologous system. However, the direct interaction and the broader significance of PABA in quorum sensing across different bacteria require further investigation.

PABA_Signaling_Workflow PABA PABA SensorKinase Sensor Kinase (e.g., RscS) PABA->SensorKinase Binds to / Influences ResponseRegulator Response Regulator SensorKinase->ResponseRegulator Phosphorylates GeneExpression Altered Gene Expression ResponseRegulator->GeneExpression Regulates Biofilm Biofilm Formation GeneExpression->Biofilm StressResponse Stress Response (e.g., to NO) GeneExpression->StressResponse

PABA in Other Metabolic Pathways

In some bacteria, PABA also serves as a precursor for the biosynthesis of other essential molecules, most notably coenzyme Q (ubiquinone). Coenzyme Q is a vital component of the electron transport chain, involved in cellular respiration. While the canonical pathway for coenzyme Q biosynthesis utilizes 4-hydroxybenzoate (B8730719) as a precursor, some bacteria, including certain strains of E. coli, can utilize PABA as an alternative starting material. This highlights the metabolic versatility of bacteria and the interconnectedness of different biosynthetic pathways.

Experimental Protocols

Dihydropteroate Synthase (DHPS) Activity Assay

This protocol describes a continuous spectrophotometric assay to measure the activity of DHPS.

Principle: The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

Materials:

  • Purified DHPS enzyme

  • Purified DHFR enzyme

  • PABA solution

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) solution

  • NADPH solution

  • Assay buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5)

  • UV-transparent 96-well plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, DHFR, and NADPH in a 96-well plate.

  • Add the DHPS enzyme to the reaction mixture.

  • Initiate the reaction by adding the substrates, PABA and DHPPP.

  • Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

  • Calculate the reaction rate from the linear portion of the absorbance versus time plot. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

DHPS_Assay_Workflow Start Prepare Reaction Mix (Buffer, DHFR, NADPH) Add_DHPS Add DHPS Enzyme Start->Add_DHPS Add_Substrates Add Substrates (PABA, DHPPP) Add_DHPS->Add_Substrates Measure_Absorbance Monitor A340 Decrease Add_Substrates->Measure_Absorbance Calculate_Rate Calculate Reaction Rate Measure_Absorbance->Calculate_Rate

Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of a sulfonamide.

Principle: A standardized bacterial inoculum is exposed to serial dilutions of an antibiotic in a liquid growth medium. The MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth after a defined incubation period.

Materials:

  • Sulfonamide antibiotic

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity standard

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the sulfonamide in CAMHB in a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plate at 35-37°C for 16-20 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic in which there is no visible growth.

Quantification of PABA in Bacterial Cultures by HPLC

This protocol outlines a method for quantifying PABA in bacterial culture supernatants and cell lysates using High-Performance Liquid Chromatography (HPLC).

Principle: PABA is separated from other components in the sample by reverse-phase HPLC and detected by its UV absorbance.

Materials:

  • Bacterial culture

  • Centrifuge

  • HPLC system with a C18 column and a UV detector

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: 0.1% formic acid in methanol

  • PABA standard solution

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Centrifuge the bacterial culture to separate the supernatant and the cell pellet.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Resuspend the cell pellet in a suitable buffer and lyse the cells (e.g., by sonication). Centrifuge the lysate to remove cell debris and filter the supernatant.

  • HPLC Analysis:

    • Inject the prepared samples and PABA standards onto the C18 column.

    • Elute the compounds using a gradient of mobile phases A and B.

    • Monitor the absorbance at a specific wavelength (e.g., 254 nm or 280 nm).

    • Identify the PABA peak based on its retention time compared to the standard.

    • Quantify the amount of PABA in the samples by comparing the peak area to a standard curve.

Conclusion

This compound is a molecule of central importance in bacterial physiology. Its indispensable role in the folate biosynthesis pathway has long been recognized and successfully exploited for the development of sulfonamide antibiotics. However, the functions of PABA are not limited to folate synthesis. Emerging research has unveiled its involvement in other metabolic processes, such as coenzyme Q biosynthesis, and in complex regulatory networks, including stress responses and potentially quorum sensing.

For drug development professionals, a thorough understanding of the comparative aspects of PABA metabolism and utilization across different bacterial species is critical. Variations in the kinetics of key enzymes like DHPS can inform the design of more potent and selective inhibitors. Furthermore, the emerging roles of PABA in bacterial signaling open up new avenues for the development of novel antimicrobial strategies that target bacterial communication and community behaviors. This comparative guide provides a foundation for further exploration into the multifaceted world of this compound in bacteria, encouraging a more holistic approach to understanding and combating bacterial infections.

References

A Comparative Guide to Enzymatic Assays for 4-Aminobenzoate (PABA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of enzymatic assays for the quantification of 4-Aminobenzoate (PABA), alongside common alternative analytical methods. The objective is to equip researchers with the necessary information to select the most suitable assay for their specific research needs, considering factors such as specificity, sensitivity, and potential interferences.

Introduction

4-Aminobenzoic acid (PABA), a vital biomolecule, plays a crucial role in various physiological processes and is a key component in the synthesis of folic acid. Accurate quantification of PABA is essential in diverse research fields, from studying metabolic pathways to drug development and quality control in pharmaceutical formulations. While several methods exist for PABA determination, enzymatic assays offer a high degree of specificity, which is critical when analyzing complex biological matrices.

Methods Overview

This guide focuses on the enzymatic assay utilizing This compound hydroxylase and compares its performance with two widely used alternative methods: High-Performance Liquid Chromatography (HPLC) and Spectrophotometry .

Enzymatic Assay: this compound Hydroxylase

This assay is based on the enzymatic conversion of this compound to 4-hydroxyaniline by this compound hydroxylase (EC 1.14.13.27).[1] The resulting product can then be quantified colorimetrically, offering a selective measurement of PABA.[1] This method is noted for its ability to minimize interferences from drugs and dietary components, a common challenge with traditional colorimetric assays.[1][2]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and versatile technique for the separation, identification, and quantification of PABA. Reversed-phase HPLC is a common approach, and mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can provide excellent resolution for separating PABA from its isomers (2-aminobenzoic acid and 3-aminobenzoic acid).[3] However, the accuracy of HPLC methods can be affected by the presence of structurally related impurities.

Spectrophotometry

Spectrophotometric methods for PABA quantification are often based on diazotization followed by a coupling reaction to form a colored azo dye, or on the formation of a charge-transfer complex.[4][5] These methods are generally simple and cost-effective but may be susceptible to interference from other aromatic amines that can undergo similar reactions.

Data Presentation: A Comparative Analysis

The following table summarizes the key performance characteristics of the enzymatic assay and the alternative methods for this compound quantification.

Parameter Enzymatic Assay (this compound Hydroxylase) High-Performance Liquid Chromatography (HPLC) Spectrophotometry (Diazotization/Charge Transfer)
Principle Enzymatic conversion of PABA to a quantifiable product.[1]Chromatographic separation based on polarity and/or charge.[3]Formation of a colored product through chemical reaction.[4][5]
Linearity Up to 40 µmol/L.[1]Wide linear range, typically in µg/mL.2.5 to 70 µg/mL (Diazotization)[5], 5-90µg/ml (Charge Transfer)
Specificity High, minimizes interference from drugs and diet.[1][2] Acts on anthranilate and 4-aminosalicylate.Good, but can be affected by isomers and synthesis impurities (e.g., 4-nitrobenzoic acid, benzocaine, aniline, toluidine).Moderate, potential interference from other aromatic amines.
Limit of Detection (LOD) Not explicitly stated in reviewed literature.Dependent on detector and method, can be in the ng/mL range.0.55 µg/mL (Charge Transfer).
Limit of Quantification (LOQ) Not explicitly stated in reviewed literature.Dependent on detector and method, can be in the ng/mL range.1.67 µg/mL (Charge Transfer).
Key Advantages High specificity, suitable for complex matrices.[1][2]High resolution, can separate isomers.[3]Simple, rapid, and cost-effective.
Key Disadvantages Enzyme availability and stability can be a factor.Requires specialized equipment, potential for interference from impurities.Lower specificity compared to other methods.

Experimental Protocols

Enzymatic Assay Protocol (Utilizing this compound Hydroxylase)

This protocol is a generalized representation based on the principles of the enzymatic reaction.

  • Reagent Preparation:

    • Prepare a buffered solution (e.g., phosphate (B84403) buffer, pH 7.0).

    • Prepare a standard solution of this compound of known concentration.

    • Prepare a solution of this compound hydroxylase in a suitable buffer.

    • Prepare a solution of a suitable chromogenic reagent for the detection of 4-hydroxyaniline.

  • Assay Procedure:

    • To a reaction vessel, add the buffered solution, the PABA standard or sample, and the this compound hydroxylase solution.

    • Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration to allow for the enzymatic reaction to proceed.

    • Stop the reaction (e.g., by heat inactivation or addition of a stopping reagent).

    • Add the chromogenic reagent and allow for color development.

    • Measure the absorbance of the resulting solution at the appropriate wavelength using a spectrophotometer.

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance values of the PABA standards against their known concentrations.

    • Determine the concentration of PABA in the samples by interpolating their absorbance values on the standard curve.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a representative example for the analysis of PABA.

  • Instrumentation:

    • HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., 20 mM ammonium (B1175870) acetate, pH 4.5) in a suitable ratio (e.g., 28:72 v/v).[3]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 255 nm.[3]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Identify the PABA peak in the chromatogram based on the retention time of a standard.

    • Quantify the concentration of PABA by comparing the peak area of the sample with that of a standard of known concentration.

Spectrophotometric Protocol (Diazotization Method)

This protocol is a generalized representation of the diazotization-coupling reaction.

  • Reagent Preparation:

    • Prepare a standard solution of this compound.

    • Prepare a solution of sodium nitrite (B80452) in distilled water.

    • Prepare a solution of a coupling agent (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride) in a suitable solvent.

    • Prepare an acidic solution (e.g., hydrochloric acid).

  • Assay Procedure:

    • To a reaction vessel, add the PABA standard or sample and the acidic solution.

    • Add the sodium nitrite solution and allow the diazotization reaction to proceed for a specific time.

    • Add the coupling agent solution and allow for the formation of the colored azo dye.

    • Measure the absorbance of the resulting solution at the wavelength of maximum absorbance (e.g., 525 nm).[5]

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance values of the PABA standards against their known concentrations.

    • Determine the concentration of PABA in the samples by interpolating their absorbance values on the standard curve.

Mandatory Visualizations

Enzymatic_Pathway PABA This compound Enzyme This compound Hydroxylase PABA->Enzyme Product 4-Hydroxyaniline Enzyme->Product O2, NADH/NADPH Quantification Colorimetric Quantification Product->Quantification

Figure 1: Enzymatic reaction pathway for the this compound assay.

Experimental_Workflow cluster_Enzymatic Enzymatic Assay cluster_HPLC HPLC Method E1 Sample/Standard Preparation E2 Enzymatic Reaction E1->E2 E3 Colorimetric Detection E2->E3 E4 Data Analysis E3->E4 H1 Sample/Standard Preparation H2 Chromatographic Separation H1->H2 H3 UV Detection H2->H3 H4 Data Analysis H3->H4

Figure 2: Comparative workflow of the enzymatic assay and HPLC method.

Conclusion

The choice of an appropriate assay for the quantification of this compound is contingent on the specific requirements of the study. The enzymatic assay utilizing this compound hydroxylase stands out for its superior specificity, making it an excellent choice for analyzing PABA in complex biological samples where interference from other compounds is a concern. HPLC offers high resolution and the ability to separate isomers, which is crucial for purity analysis. Spectrophotometric methods, while less specific, provide a simple, rapid, and cost-effective alternative for routine analysis of less complex samples. Researchers should carefully consider the trade-offs between specificity, sensitivity, cost, and available instrumentation when selecting the most suitable method for their application.

References

Comparative analysis of the spectral properties of aminobenzoic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectral Properties of Aminobenzoic Acid Isomers

This guide provides a comprehensive comparative analysis of the spectral properties of the three isomers of aminobenzoic acid: 2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid (para-aminobenzoic acid or PABA). These isomers, while structurally similar, exhibit distinct spectral characteristics due to the different positions of the amino group on the benzoic acid ring.[1] Understanding these differences is crucial for their identification, characterization, and effective utilization in research and drug development.[1] This guide is intended for researchers, scientists, and drug development professionals.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for a comprehensive comparative analysis of the spectral properties of aminobenzoic acid isomers.

G Workflow for Comparative Spectral Analysis of Aminobenzoic Acid Isomers cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_comparison Comparative Analysis Sample_2ABA 2-Aminobenzoic Acid UV_Vis UV-Vis Spectroscopy Sample_2ABA->UV_Vis Fluorescence Fluorescence Spectroscopy Sample_2ABA->Fluorescence NMR NMR Spectroscopy Sample_2ABA->NMR FTIR FTIR Spectroscopy Sample_2ABA->FTIR Sample_3ABA 3-Aminobenzoic Acid Sample_3ABA->UV_Vis Sample_3ABA->Fluorescence Sample_3ABA->NMR Sample_3ABA->FTIR Sample_4ABA 4-Aminobenzoic Acid Sample_4ABA->UV_Vis Sample_4ABA->Fluorescence Sample_4ABA->NMR Sample_4ABA->FTIR UV_Data Absorption Spectra (λmax) UV_Vis->UV_Data Fluorescence_Data Emission Spectra (Quantum Yield) Fluorescence->Fluorescence_Data NMR_Data 1H & 13C Chemical Shifts (δ) NMR->NMR_Data FTIR_Data Vibrational Frequencies (cm⁻¹) FTIR->FTIR_Data Comparison Comparative Analysis of Spectral Properties UV_Data->Comparison Fluorescence_Data->Comparison NMR_Data->Comparison FTIR_Data->Comparison

Figure 1. Workflow for Comparative Spectral Analysis.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the amino group influences the electronic distribution and, consequently, the absorption maxima (λmax) of the aminobenzoic acid isomers.

Isomerλmax (nm)Solvent
2-Aminobenzoic Acid ~310Methanol/Water
3-Aminobenzoic Acid ~280Methanol
4-Aminobenzoic Acid 194, 226, 278Not Specified
266Water[2]
288Isopropanol[2]
280Methanol

Note: Absorption maxima can be influenced by the solvent used. The provided data is compiled from various sources and may not be directly comparable due to different experimental conditions.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. The quantum yield of fluorescence is an important parameter that is affected by the molecular structure.

IsomerFluorescence Properties
2-Aminobenzoic Acid (Anthranilic Acid) Known to be fluorescent and used as a fluorescent probe.[3]
3-Aminobenzoic Acid Exhibits photophysical behavior that varies with solvent polarity.[4]
4-Aminobenzoic Acid (PABA) Its photophysical properties have been studied in various solvents.[4] In neutral aqueous solutions, it can undergo rapid protonation after excitation.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of molecules. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to the electronic environment, which is significantly influenced by the position of the amino group.

¹H NMR Spectral Data (in DMSO-d₆)
Isomerδ (ppm) of Aromatic Protonsδ (ppm) of -NH₂δ (ppm) of -COOH
2-Aminobenzoic Acid 6.63 (t), 7.24 (m), 7.84 (dd)5.71 (s, br)-
3-Aminobenzoic Acid 6.73-6.75 (m), 7.04-7.09 (m), 7.15 (t)5.29 (s)12.45 (s)[6]
4-Aminobenzoic Acid 6.51-6.53 (m), 7.58-7.61 (m)5.82 (s)[6]11.91 (s)[6]
6.573 (d), 7.650 (d)[7]5.89 (br, s)[7][8]12.0 (br, s)[7][8]
¹³C NMR Spectral Data (in DMSO-d₆)
Isomerδ (ppm) of Carboxyl Carbonδ (ppm) of Aromatic Carbons
2-Aminobenzoic Acid 168.6110.7, 116.2, 116.7, 131.2, 134.1, 150.5
3-Aminobenzoic Acid 168.3114.9, 117.1, 118.4, 129.3, 131.7, 149.2[6]
4-Aminobenzoic Acid 167.9113.0, 117.3, 131.7, 153.5[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of functional groups in a molecule. The positions of the characteristic absorption bands for the amino (-NH₂) and carboxyl (-COOH) groups are influenced by intramolecular and intermolecular interactions, which differ among the isomers.

Isomerν(N-H) cm⁻¹ν(C=O) cm⁻¹Other Characteristic Bands (cm⁻¹)
2-Aminobenzoic Acid 3500-3100--
3-Aminobenzoic Acid 3500-3100--
4-Aminobenzoic Acid 3329, 3230[9]16561533 (C-O asym), 1409 (C-O sym)[9]

Note: The IR spectra of aminobenzoic acids can be complex due to hydrogen bonding. The values presented are for some of the key vibrational modes.

Experimental Protocols

UV-Visible Spectroscopy

A UV-Visible spectrophotometer is used for this analysis.[10]

  • Sample Preparation: A dilute solution of the aminobenzoic acid isomer is prepared in a suitable UV-transparent solvent (e.g., ethanol, water, or hexane).[11]

  • Blank Measurement: The absorbance of the pure solvent is measured first to obtain a baseline.[12]

  • Sample Measurement: The absorbance of the sample solution is then measured over a range of wavelengths (typically 190-400 nm).[10] The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.[10]

Fluorescence Spectroscopy

A fluorescence spectrophotometer is required for these measurements.[13]

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent.

  • Excitation: The sample is excited with monochromatic light at a wavelength where it absorbs.[13]

  • Emission Scan: The emitted light is detected, typically at a 90° angle to the excitation source, and its intensity is measured as a function of wavelength to generate an emission spectrum.[13]

  • Quantum Yield Determination: The fluorescence quantum yield can be determined by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount of the aminobenzoic acid isomer is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[1][14]

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.[1] Chemical shifts are typically referenced to an internal standard like tetramethylsilane (B1202638) (TMS).[14]

Attenuated Total Reflectance-Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation.[15][16][17]

  • Background Spectrum: A background spectrum of the clean ATR crystal is recorded.[18]

  • Sample Application: A small amount of the solid aminobenzoic acid isomer is placed directly onto the ATR crystal.[15][19]

  • Pressure Application: Pressure is applied to ensure good contact between the sample and the crystal.[19]

  • Data Acquisition: The IR spectrum is then recorded. The evanescent wave penetrates the sample, and the absorbed radiation provides the vibrational spectrum.[15]

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for 4-Aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Aminobenzoate (also known as para-aminobenzoic acid or PABA) and its common derivatives, ensuring compliance and minimizing risk.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. This compound and its common esters are classified as skin and eye irritants and may cause an allergic skin reaction.[1][2][3][4] Therefore, adherence to the following personal protective equipment (PPE) guidelines is mandatory:

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A lab coat or other protective clothing is essential to prevent skin contact.[1][3]

In the event of a spill, avoid generating dust. The solid material should be carefully swept up and placed into a designated, sealed container for disposal.[1][5][6] Ensure the area is well-ventilated during cleanup.[5][6]

Step-by-Step Disposal Protocol

The primary and safest method for the disposal of this compound is to treat it as chemical waste destined for incineration by a licensed disposal company.[5] Do not dispose of this chemical with regular trash or down the drain.[4][5]

  • Waste Collection:

    • Collect all waste this compound, including contaminated materials, in a suitable, clearly labeled, and securely closed container.[1][7]

  • Labeling:

    • The container must be accurately labeled with the full chemical name: "this compound" or "4-Aminobenzoic Acid."

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong acids, bases, or oxidizing agents.

  • Professional Disposal:

    • Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1][8][9]

  • Regulatory Compliance:

    • All disposal activities must comply with local, regional, and national hazardous waste regulations.[4][7][8][9][10] It is the responsibility of the chemical waste generator to classify the waste accurately.[7][8]

Quantitative Data Summary

Currently, specific quantitative thresholds for the disposal of this compound (e.g., concentration limits triggering different disposal routes) are not prominently available in standard safety data sheets. The general guideline is to treat any amount of waste this compound as chemical waste requiring professional disposal.

ParameterGuideline
Disposal Route Approved hazardous waste disposal facility.[1][8][9]
Environmental Release Do not flush into surface water or sanitary sewer systems.[1][4][7]
Containerization Suitable, tightly closed, and properly labeled containers.[1][7]
Spill Residue Collect in a sealed container for disposal as chemical waste.[1][5][6]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.

This compound Disposal Workflow start Start: this compound Waste Generated is_contaminated Is the material contaminated with this compound? start->is_contaminated collect_waste Collect in a designated, sealed, and labeled waste container. is_contaminated->collect_waste Yes spill_management Manage spill: Sweep solid material, avoid dust, and place in a sealed container. is_contaminated->spill_management Spill store_safely Store the waste container in a cool, well-ventilated area away from incompatible materials. collect_waste->store_safely spill_management->collect_waste contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste disposal contractor. store_safely->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Handling 4-Aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemicals are paramount. This document provides immediate, essential safety and logistical information for 4-Aminobenzoate and its common derivatives, ensuring operational integrity and personnel safety in the laboratory.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to safety involves a combination of appropriate personal protective equipment and engineering controls. All operations that may generate dust, such as weighing or transferring, should be conducted in a certified chemical fume hood or another approved local exhaust ventilation system to minimize inhalation exposure.[1] Eyewash stations and safety showers must be readily accessible in the work area.[1][2][3]

A summary of recommended personal protective equipment is provided in the table below.

Protection TypeSpecific RecommendationRationale
Eye and Face Protection Safety glasses with side shields or tightly fitting safety goggles.[1][2] A face shield may be required for larger quantities.[1]Protects against eye contact with the irritating powder.[1]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene).[1] Nitrile gloves may offer limited protection for short-duration tasks.[1]Prevents skin contact.[1] It is recommended to check the resistance of gloves to chemicals with the supplier.[4]
Skin and Body Protection Laboratory coat.[1]Protects skin and personal clothing from contamination.[1]
Respiratory Protection A NIOSH-approved N95 dust mask or higher is required when dusts are generated.[1][5] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[6][7][8]Prevents inhalation of the powdered chemical.[1]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Handling:

  • Before handling, ensure you have read and understood the Safety Data Sheet (SDS).

  • Work in a well-ventilated area, preferably a chemical fume hood, to keep airborne concentrations low.[1][3]

  • Don the appropriate PPE as detailed in the table above.

  • Avoid the formation of dust during handling.[1][9]

  • Keep the container tightly closed when not in use.[1][10]

  • Wash hands thoroughly after handling.[1][11]

2. Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, strong bases, and strong acids.[7][8][12]

  • Protect the chemical from exposure to light and air, as it may discolor.[5][10]

  • Keep the container tightly closed to prevent contamination and degradation.[10]

3. First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[13][14] Remove contact lenses if present and easy to do so.[11] Seek medical attention if irritation persists.[2]

  • Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[13][14] If skin irritation or a rash occurs, seek medical advice.[2]

  • Inhalation: Move the individual to fresh air.[1][2] If breathing is difficult, administer oxygen.[1] Seek medical attention if respiratory symptoms occur.[1]

  • Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water.[1][14] Seek immediate medical attention.[1]

Disposal Plan: Waste Management and Spill Cleanup

1. Waste Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][9]

  • Waste is classified as hazardous and should be handled accordingly.[9] Direct chemical neutralization is not recommended without a validated protocol from your institution's environmental health and safety (EHS) department.[15]

  • The primary and safest method for disposal is to collect it as chemical waste for incineration by a licensed disposal company.[15]

2. Spill Management:

  • In case of a spill, avoid generating dust.[15]

  • Ensure adequate ventilation.[15]

  • Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[15]

  • Sweep up the solid material and place it into a suitable, sealed container for disposal.[9][11][15]

  • Wash the spill site after the material pickup is complete.[11]

Below is a workflow diagram illustrating the safe handling process for this compound.

start Receive Chemical pre_use_checks Pre-Use Checks: - Review SDS - Verify PPE Availability - Check Engineering Controls start->pre_use_checks handling Handling: - Don PPE - Work in Fume Hood - Avoid Dust Formation pre_use_checks->handling spill Spill Occurs handling->spill use Chemical Use handling->use storage Storage: - Tightly Closed Container - Cool, Dry, Ventilated Area - Protect from Light storage->handling For Next Use spill_cleanup Spill Cleanup: - Evacuate and Ventilate - Wear Full PPE - Collect and Contain Waste spill->spill_cleanup waste_collection Waste Collection: - Segregate Waste - Label Container Clearly spill_cleanup->waste_collection use->storage Post-Use use->waste_collection disposal Disposal: - Follow Institutional EHS Protocol - Transfer to Licensed Disposal Company waste_collection->disposal end End of Lifecycle disposal->end

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminobenzoate
Reactant of Route 2
4-Aminobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.